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  • Product: 1H-Imidazole-4-carbonitrile
  • CAS: 57090-88-7

Core Science & Biosynthesis

Foundational

1H-Imidazole-4-carbonitrile chemical properties

An In-Depth Technical Guide to 1H-Imidazole-4-carbonitrile: Properties, Synthesis, and Applications Introduction 1H-Imidazole-4-carbonitrile is a versatile heterocyclic compound that has garnered significant attention wi...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 1H-Imidazole-4-carbonitrile: Properties, Synthesis, and Applications

Introduction

1H-Imidazole-4-carbonitrile is a versatile heterocyclic compound that has garnered significant attention within the scientific community, particularly in the fields of medicinal chemistry and materials science. As a substituted imidazole, it possesses a unique combination of aromaticity, hydrogen bonding capabilities, and reactive functional groups that make it an invaluable building block for the synthesis of more complex molecules. The imidazole core is a privileged scaffold in drug discovery, appearing in numerous biologically active compounds, while the nitrile group offers a gateway for a wide array of chemical transformations.[1][2]

This technical guide provides a comprehensive overview of the core chemical properties of 1H-Imidazole-4-carbonitrile, intended for researchers, scientists, and drug development professionals. It delves into its physicochemical and spectroscopic characteristics, established synthesis methodologies, reactivity profile, key applications, and essential safety protocols. The content is structured to deliver not just data, but also field-proven insights into the causality behind experimental choices and the logic of its application.

Part 1: Physicochemical and Spectroscopic Profile

The intrinsic properties of 1H-Imidazole-4-carbonitrile dictate its behavior in chemical and biological systems. A thorough understanding of these characteristics is fundamental for its effective application in research and synthesis.

Core Physicochemical Data

Quantitative data for 1H-Imidazole-4-carbonitrile has been aggregated from various sources to provide a clear reference for laboratory use.

PropertyValueSource
Molecular Formula C₄H₃N₃PubChem[3]
Molecular Weight 93.09 g/mol PubChem[3]
Appearance White to pale-yellow or yellow-brown solidSigma-Aldrich
Melting Point 145-149 °C---
Purity ≥97%Sigma-Aldrich
InChI Key NWVGXXPWOYZODV-UHFFFAOYSA-NSigma-Aldrich
Spectroscopic Signature

Spectroscopic analysis is critical for the structural confirmation of 1H-Imidazole-4-carbonitrile. The key features in IR, NMR, and Mass Spectrometry are outlined below. The causality for these signals lies in the molecule's unique arrangement of atoms and bonds, which interact with different regions of the electromagnetic spectrum.[4]

  • Infrared (IR) Spectroscopy : The IR spectrum is distinguished by a sharp, strong absorption band characteristic of the nitrile (C≡N) group.[5] The frequency of IR absorptions is dependent on bond strength and the masses of the connected atoms.[4]

    • ~2230-2240 cm⁻¹ : C≡N stretching vibration. This is a highly diagnostic peak.

    • ~3100-3000 cm⁻¹ : C-H stretching from the aromatic imidazole ring.

    • ~1600-1450 cm⁻¹ : C=C and C=N stretching vibrations within the imidazole ring.

    • A broad absorption may be present above 3100 cm⁻¹ corresponding to the N-H stretch, often participating in hydrogen bonding.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy :

    • ¹H NMR : The proton NMR spectrum is relatively simple, typically showing two signals in the aromatic region for the two protons on the imidazole ring. The chemical shifts are influenced by the electron-withdrawing nature of the nitrile group. In a typical spectrum for the parent imidazole, signals appear at ~7.7 ppm and ~7.1 ppm.[6] For 1H-Imidazole-4-carbonitrile, these shifts will be slightly different due to the nitrile substituent. A broad singlet corresponding to the N-H proton is also expected, though its position can vary and it may exchange with D₂O.

    • ¹³C NMR : The carbon NMR will show four distinct signals corresponding to the four carbon atoms in the molecule. The carbon of the nitrile group will appear in a characteristic downfield region (~115-120 ppm), while the carbons of the imidazole ring will resonate in the aromatic region (~115-140 ppm).

  • Mass Spectrometry (MS) : The mass spectrum will show a prominent molecular ion (M⁺) peak at m/z = 93, corresponding to the molecular weight of the compound. Fragmentation patterns would involve the loss of HCN (m/z = 27) and other characteristic cleavages of the imidazole ring.

Crystal Structure and Solid-State Properties

Single-crystal X-ray analysis has revealed that the compound crystallizes exclusively as the 1H-imidazole-4-carbonitrile tautomer.[5] This is a crucial detail, as tautomerism is common in such heterocyclic systems. The crystal structure is non-centrosymmetric and packs with a significant dipole moment, which makes it a promising candidate for non-linear optical (NLO) applications.[5] The packing is dominated by N-H···N hydrogen bonding, forming chains, and π-π stacking interactions between the planar imidazole rings.[7]

Part 2: Synthesis Methodologies

The synthesis of 1H-Imidazole-4-carbonitrile and its derivatives is a topic of considerable interest. Several synthetic routes have been developed, often focusing on building the imidazole ring from acyclic precursors.

Synthesis from Diaminomaleonitrile

A reliable method for synthesizing the parent 1H-Imidazole-4-carbonitrile involves a three-step process starting from diaminomaleonitrile (DAMN), a prebiotic molecule. This approach provides the target compound in a good overall yield.[5]

Experimental Protocol:

Step 1: Synthesis of (E)-N'-(cyanomethylene)formimidamide

  • To a stirred suspension of diaminomaleonitrile in triethyl orthoformate, add a catalytic amount of p-toluenesulfonic acid.

  • Heat the mixture to reflux for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure to yield the crude intermediate, which can be used in the next step without further purification.

Step 2: Cyclization to form 4-amino-1H-imidazole-5-carbonitrile

  • Dissolve the crude intermediate from Step 1 in a suitable solvent such as ethanol.

  • Add a base, for example, sodium ethoxide, to catalyze the intramolecular cyclization.

  • Stir the reaction at room temperature for 12-24 hours.

  • Neutralize the mixture with an acid (e.g., acetic acid) and concentrate under vacuum. The resulting solid is the amino-imidazole intermediate.

Step 3: Deamination to 1H-Imidazole-4-carbonitrile

  • Dissolve the 4-amino-1H-imidazole-5-carbonitrile intermediate in an aqueous solution of hypophosphorous acid.

  • Cool the solution in an ice bath to 0-5 °C.

  • Slowly add a solution of sodium nitrite in water, maintaining the temperature below 10 °C. This generates the diazonium salt in situ.

  • Allow the reaction to warm to room temperature and stir for 1-2 hours. The diazonium group is replaced by a hydrogen atom.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate to yield 1H-Imidazole-4-carbonitrile. Purify by column chromatography or recrystallization.

Causality Behind Experimental Choices:

  • Triethyl orthoformate serves as a one-carbon source to form the imidamide intermediate, which is primed for cyclization.

  • The base-catalyzed cyclization in Step 2 is a classic strategy for forming five-membered heterocyclic rings via intramolecular condensation.

  • The Sandmeyer-type deamination in Step 3 is a standard and efficient method for removing an amino group from an aromatic ring by converting it into a good leaving group (N₂).

Workflow Diagram:

SynthesisWorkflow A Diaminomaleonitrile + Triethyl Orthoformate B Step 1: Reflux (p-TSA catalyst) A->B C Formimidamide Intermediate B->C D Step 2: Cyclization (Base catalyst) C->D E 4-Amino-1H-imidazole- 5-carbonitrile D->E F Step 3: Deamination (NaNO₂, H₃PO₂) E->F G 1H-Imidazole-4-carbonitrile F->G

Caption: Synthesis workflow for 1H-Imidazole-4-carbonitrile from DAMN.

The Van Leusen Imidazole Synthesis

A more general and highly versatile method for creating substituted imidazoles is the Van Leusen reaction.[8] This one-pot, three-component reaction utilizes a tosylmethyl isocyanide (TosMIC) reagent, an aldehyde, and an amine to construct the imidazole ring.[9] While not a direct synthesis for the unsubstituted 1H-Imidazole-4-carbonitrile, it is a cornerstone protocol for generating its derivatives.

The reaction proceeds via the formation of an imine from the aldehyde and amine, which is then intercepted by the deprotonated TosMIC. A subsequent cyclization and elimination of the tosyl group yields the imidazole product.[10] The flexibility to vary the aldehyde and amine components makes this a powerful tool in combinatorial chemistry and drug discovery.[8][11]

Part 3: Chemical Reactivity and Derivatization

1H-Imidazole-4-carbonitrile possesses two primary sites of reactivity: the imidazole ring and the nitrile functional group. This dual reactivity allows for a wide range of chemical transformations, making it an excellent scaffold for building molecular diversity.

Reactivity of the Nitrile Group

The cyano group is a highly versatile functional handle that can be converted into several other important moieties.[12]

  • Hydrolysis : Under acidic or basic conditions, the nitrile can be hydrolyzed to a carboxylic acid (1H-imidazole-4-carboxylic acid) or an amide (1H-imidazole-4-carboxamide). This is a fundamental transformation for introducing acidic or hydrogen-bonding groups.

  • Reduction : The nitrile can be reduced to a primary amine (4-(aminomethyl)-1H-imidazole) using reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation. This introduces a basic and nucleophilic side chain.

  • Addition of Nucleophiles : Organometallic reagents (e.g., Grignard reagents) can add to the nitrile to form ketones after hydrolysis of the intermediate imine.

Reaction Mechanism: Acid-Catalyzed Nitrile Hydrolysis

NitrileHydrolysis Nitrile R-C≡N ProtonatedNitrile R-C≡N⁺-H Nitrile->ProtonatedNitrile + H⁺ Intermediate1 R-C(OH₂⁺)=N-H ProtonatedNitrile->Intermediate1 + H₂O WaterAttack H₂O attacks carbon AmideTautomer R-C(OH)=NH Intermediate1->AmideTautomer - H⁺ Deprotonation1 Deprotonation Amide R-C(=O)-NH₂ AmideTautomer->Amide KetoEnolTaut Tautomerization DrugScaffold cluster_derivatives Potential Drug Candidates Core 1H-Imidazole-4-carbonitrile (Core Scaffold) N1 N-1 Derivatization (Modifies PK/PD) Core->N1 CN Nitrile Transformation (Introduces new functional groups) Core->CN Ring Ring Substitution (Fine-tunes binding) Core->Ring Drug1 Anticancer Agent N1->Drug1 Drug2 Antimicrobial Agent N1->Drug2 Drug3 Enzyme Inhibitor N1->Drug3 CN->Drug1 CN->Drug2 CN->Drug3 Ring->Drug1 Ring->Drug2 Ring->Drug3

Caption: Derivatization of the core scaffold for drug discovery.

Materials Science

Beyond pharmaceuticals, 1H-Imidazole-4-carbonitrile has applications in materials science. Its rigid, planar structure and potential for strong intermolecular interactions (hydrogen bonding, π-π stacking) make it a candidate for creating ordered materials. [5]As mentioned, its non-centrosymmetric crystal structure suggests potential use in non-linear optics. [5]Furthermore, it can serve as a monomer or an additive in the synthesis of specialty polymers, potentially creating materials with enhanced thermal stability or specific optical properties. [12]

Part 5: Safety and Handling

Proper handling of 1H-Imidazole-4-carbonitrile is essential to ensure laboratory safety. The compound is classified with several hazards that necessitate careful management.

Hazard Identification

According to the Globally Harmonized System (GHS), 1H-Imidazole-4-carbonitrile presents the following hazards:[3]

  • Acute Toxicity : Harmful or toxic if swallowed, in contact with skin, or if inhaled. [3]* Skin Irritation : Causes skin irritation. [3]* Eye Irritation : Causes serious eye irritation. [3]* Respiratory Irritation : May cause respiratory irritation. [3]

Recommended Handling Protocols

Based on the identified hazards, the following precautions should be strictly followed:

  • Personal Protective Equipment (PPE) : Wear appropriate PPE, including chemical-resistant gloves, a lab coat, and safety glasses or goggles. [13][14]* Ventilation : Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors. [14][15]* Avoid Contact : Prevent contact with skin, eyes, and clothing. In case of accidental contact, rinse the affected area immediately and thoroughly with water. [13]* Handling Practices : Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling the chemical. [14][15]* Storage : Store in a tightly sealed container in a cool, dry, and well-ventilated place, such as a refrigerator. [15]* Disposal : Dispose of waste material in accordance with local, state, and federal regulations for hazardous chemical waste. [13]

References

  • 1-Methyl-1H-imidazole-4-carbonitrile - Quinoline. Available from: [Link]

  • 1H-imidazole-4-carbonitrile | C4H3N3 | CID 564457 - PubChem. National Institutes of Health. Available from: [Link]

  • Less, G. B., et al. (2007). 1H-Imidazole-4-carbonitrile. Acta Crystallographica Section E: Structure Reports Online, 63(10), o4063. Available from: [Link]

  • Al-Kadhemy, J. M., et al. (2024). Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. Molecules, 29(10), 2345. Available from: [Link]

  • Significance of Imidazole in Cancer Drug Discovery: Recent Advancements. Asian Journal of Pharmaceutical and Clinical Research. Available from: [Link]

  • Chemical Properties of 1H-Imidazole (CAS 288-32-4) - Cheméo. Available from: [Link]

  • Regioselective Synthesis of 2-Aryl-5-cyano-1-(2-hydroxyaryl)-1H-imidazole-4-carboxamides Self-Assisted by a 2-Hydroxyaryl Group. ACS Omega. Available from: [Link]

  • Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I. ACS Omega. Available from: [Link]

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  • Synthesis of amino imidazole carbonitrile derivatives... - ResearchGate. Available from: [Link]

  • Sisko, J., et al. (2000). An Investigation of Imidazole and Oxazole Syntheses Using Aryl-Substituted TosMIC Reagents. The Journal of Organic Chemistry, 65(5), 1516–1524. Available from: [Link]

  • Synthesis of Polycyclic Imidazoles via α-C–H/N–H Annulation of Alicyclic Amines - PMC. Available from: [Link]

  • One-step synthesis of imidazoles from Asmic (anisylsulfanylmethyl isocyanide). Arkivoc. Available from: [Link]

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  • Safety Data Sheet: Imidazole - Carl ROTH. Available from: [Link]

  • Akbar, M. R., & Alam, M. J. (2020). Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis. Molecules, 25(5), 1146. Available from: [Link]

  • H-NMR, IR, Mass Spec & Multispec (Live Recording) Organic Chemistry Pre-Finals Review. YouTube. Available from: [Link]

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Exploratory

The Strategic Synthesis and Application of 1H-Imidazole-4-carbonitrile: A Core Scaffold in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Introduction The imidazole nucleus, a five-membered aromatic heterocycle, stands as...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction

The imidazole nucleus, a five-membered aromatic heterocycle, stands as a cornerstone in medicinal chemistry, gracing the structures of numerous natural products and synthetic bioactive molecules.[1] Its unique electronic properties and capacity for hydrogen bonding make it a privileged scaffold for interacting with biological targets.[2] Among the diverse array of imidazole derivatives, 1H-Imidazole-4-carbonitrile emerges as a particularly valuable and versatile building block in the synthesis of contemporary therapeutics. With a molecular weight of 93.09 g/mol , this seemingly simple molecule offers a strategic entry point for the construction of complex molecular architectures, most notably in the realm of kinase inhibitors for oncology and inflammatory diseases.[3][4] This guide provides an in-depth exploration of the synthesis, characterization, and application of 1H-Imidazole-4-carbonitrile, offering a technical resource for researchers engaged in the pursuit of novel therapeutic agents.

Physicochemical Properties and Structural Elucidation

A thorough understanding of the fundamental properties of 1H-Imidazole-4-carbonitrile is paramount for its effective utilization in synthesis and drug design.

PropertyValueSource
Molecular Formula C₄H₃N₃[3]
Molecular Weight 93.09 g/mol [3]
CAS Number 57090-88-7[3]
Appearance Colorless needles[5]
IUPAC Name 1H-imidazole-4-carbonitrile[3]
Synonyms 4-Cyanoimidazole, 4-Imidazolecarbonitrile[3]

Single-crystal X-ray analysis has definitively confirmed the structure as the 1H-imidazole-4-carbonitrile isomer.[5] This analysis also revealed a non-centrosymmetric crystal structure with a significant dipole moment, suggesting potential applications in non-linear optics.[5]

Strategic Synthesis of 1H-Imidazole-4-carbonitrile

The efficient synthesis of 1H-Imidazole-4-carbonitrile is crucial for its accessibility in research and development. A reliable three-step synthesis commencing from diaminomaleonitrile has been established, affording the target molecule in a 38% overall yield.[5]

Synthesis Pathway Overview

Synthesis_Pathway A Diaminomaleonitrile B Intermediate I (Formimidoyldiaminomaleonitrile) A->B Step 1: Formylation C Intermediate II (4-Cyano-5-imidazolecarboxylic acid) B->C Step 2: Cyclization & Hydrolysis D 1H-Imidazole-4-carbonitrile C->D Step 3: Decarboxylation

Caption: Three-step synthesis of 1H-Imidazole-4-carbonitrile.

Detailed Experimental Protocol

This protocol is a compilation based on the methodologies reported by Ohtsuka (1976), Kim (1992), and Mitsuhashi et al. (1983).[5]

Step 1: Synthesis of Formimidoyldiaminomaleonitrile (Intermediate I)

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend diaminomaleonitrile in a suitable solvent such as formamide.[6]

  • Reagent Addition: Add formic acid to the suspension. The molar ratio of formic acid to diaminomaleonitrile is typically in the range of 1:1 to 4:1.[6]

  • Reaction Conditions: Heat the reaction mixture to a temperature between 100°C and 220°C.[6] Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 10 minutes to 10 hours, depending on the temperature.[6]

  • Work-up and Isolation: Upon completion, cool the reaction mixture and pour it into ice water. The product, formimidoyldiaminomaleonitrile, will precipitate. Collect the solid by filtration, wash with cold water, and dry under vacuum.

Step 2: Synthesis of 4-Cyano-5-imidazolecarboxylic acid (Intermediate II)

  • Reaction Setup: In a suitable reaction vessel, dissolve the formimidoyldiaminomaleonitrile from Step 1 in an appropriate solvent.

  • Cyclization and Hydrolysis: The precise conditions for this step involve treatment with reagents that facilitate intramolecular cyclization to the imidazole ring followed by hydrolysis of a nitrile group to a carboxylic acid. This is a critical transformation leading to the formation of the imidazole core.

  • Work-up and Isolation: After the reaction is complete, as determined by TLC, the product is typically isolated by adjusting the pH to precipitate the carboxylic acid. The solid is then collected by filtration, washed, and dried.

Step 3: Synthesis of 1H-Imidazole-4-carbonitrile

  • Reaction Setup: Place the 4-cyano-5-imidazolecarboxylic acid from Step 2 into a flask suitable for high-temperature reactions.

  • Decarboxylation: Heat the carboxylic acid in a high-boiling point solvent. The decarboxylation is thermally induced, leading to the loss of carbon dioxide and the formation of 1H-Imidazole-4-carbonitrile.[5] It has been noted that this step can have a variable yield, potentially due to competing dehydration reactions.[5]

  • Purification: The final product can be purified by sublimation at 348 K, yielding colorless needles of 1H-Imidazole-4-carbonitrile.[5]

Spectroscopic Characterization

The identity and purity of synthesized 1H-Imidazole-4-carbonitrile must be confirmed through rigorous spectroscopic analysis.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on the imidazole ring. The chemical shifts will be influenced by the electron-withdrawing nitrile group.

    • ¹³C NMR: The carbon NMR spectrum will provide characteristic signals for the carbon atoms of the imidazole ring and the nitrile carbon.

  • Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands. A strong, sharp peak corresponding to the nitrile (C≡N) stretching vibration is expected around 2230-2260 cm⁻¹. The N-H stretching of the imidazole ring will also be present. The intensity of hydrogen bond stretching in the IR spectrum of 1H-imidazole-4-carbonitrile is reportedly reduced compared to imidazole itself.[5]

  • Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak (M⁺) at m/z = 93. The fragmentation pattern will be characteristic of the imidazole ring and the nitrile substituent.

Applications in Drug Discovery: A Focus on Kinase Inhibition

The imidazole scaffold is a key pharmacophore in the design of kinase inhibitors.[4] Kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer. 1H-Imidazole-4-carbonitrile serves as a crucial starting material for the synthesis of potent and selective kinase inhibitors targeting critical signaling pathways.

Targeting the JAK/STAT Pathway

The Janus kinase (JAK)/Signal Transducer and Activator of Transcription (STAT) pathway is a central signaling cascade in immunity and cell growth. Aberrant JAK/STAT signaling is implicated in various myeloproliferative neoplasms and inflammatory disorders. Derivatives of 1-methyl-1H-imidazole have been successfully developed as potent Jak2 inhibitors.[4] The imidazole core can effectively act as a hinge-binding motif, interacting with key residues in the ATP-binding site of the Jak2 enzyme.[4]

Modulating the PI3K/AKT/mTOR Pathway

The Phosphoinositide 3-kinase (PI3K)/AKT/mTOR pathway is a crucial intracellular signaling pathway that regulates cell growth, proliferation, survival, and metabolism. Its frequent dysregulation in cancer has made it a prime target for therapeutic intervention. Imidazole-containing compounds have been investigated as inhibitors of this pathway, demonstrating the versatility of this scaffold in targeting different kinase families.

PI3K_AKT_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 AKT AKT PIP3->AKT Activation mTORC1 mTORC1 AKT->mTORC1 Activation Proliferation Cell Growth, Proliferation, Survival mTORC1->Proliferation Inhibitor Imidazole-Based Kinase Inhibitor Inhibitor->PI3K Inhibition Inhibitor->AKT Inhibition Inhibitor->mTORC1 Inhibition

Caption: Simplified PI3K/AKT/mTOR signaling pathway and points of inhibition.

Experimental Workflow: Synthesis of a Kinase Inhibitor Precursor

The following is a generalized protocol illustrating how 1H-Imidazole-4-carbonitrile can be utilized as a foundational scaffold in the synthesis of a kinase inhibitor precursor.

  • N-Alkylation/Arylation:

    • Rationale: To introduce diversity and modulate physicochemical properties, the imidazole nitrogen is typically substituted.

    • Procedure: Deprotonate 1H-Imidazole-4-carbonitrile with a suitable base (e.g., sodium hydride) in an anhydrous aprotic solvent (e.g., DMF, THF). Add the desired alkyl or aryl halide and stir at room temperature or with gentle heating until the reaction is complete (monitored by TLC). Quench the reaction, extract the product, and purify by chromatography.

  • Functional Group Transformation of the Nitrile:

    • Rationale: The nitrile group is a versatile handle for further elaboration into various functional groups found in kinase inhibitors, such as amides or amines.

    • Procedure (Hydrolysis to Amide): Treat the N-substituted 4-cyanoimidazole with an acid or base under controlled conditions to hydrolyze the nitrile to a primary amide.

    • Procedure (Reduction to Amine): Reduce the nitrile to a primary amine using a suitable reducing agent (e.g., lithium aluminum hydride, catalytic hydrogenation).

  • Coupling Reactions:

    • Rationale: The resulting amine or amide can then be coupled with other fragments to build the final kinase inhibitor.

    • Procedure: Employ standard peptide coupling reagents (for amides) or reductive amination (for amines) to link the imidazole core to other key structural motifs of the target kinase inhibitor.

Safety and Handling

1H-Imidazole-4-carbonitrile is a chemical that requires careful handling in a laboratory setting. It is classified as harmful if swallowed, in contact with skin, or if inhaled.[3] It can cause skin and serious eye irritation, and may cause respiratory irritation.[3] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.

Conclusion and Future Outlook

1H-Imidazole-4-carbonitrile, with a molecular weight of 93.09 g/mol , is far more than a simple heterocyclic compound; it is a strategic linchpin in the design and synthesis of sophisticated therapeutic agents. Its straightforward synthesis from readily available starting materials, coupled with the versatile reactivity of its functional groups, ensures its continued prominence in medicinal chemistry. As our understanding of cellular signaling pathways deepens, the demand for novel kinase inhibitors and other targeted therapies will undoubtedly grow. The inherent drug-like properties of the imidazole core, embodied in structures like 1H-Imidazole-4-carbonitrile, position it as an enduring and indispensable tool for drug discovery professionals in their quest to address unmet medical needs.

References

  • Less, G. B., et al. (2005). 1H-Imidazole-4-carbonitrile. Acta Crystallographica Section E: Structure Reports Online, E61(5), o1704–o1706. [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 564457, 1H-imidazole-4-carbonitrile. Retrieved from [Link].

  • Ohtsuka, Y. (1976). The Synthesis of Imidazole-4,5-dicarboxamide from Diaminomaleonitrile. Journal of Organic Chemistry, 41(4), 629-632.
  • Sharma, A., et al. (2020). Biological Significance of Imidazole-based Analogues in New Drug Development. Current Drug Discovery Technologies, 17(4), 449-478.
  • Kim, Y.-K. (1992). Synthesis and Characterization of Novel Poly(benzimidazole)s and Poly(benzobisimidazole)s. PhD thesis, The University of Michigan.
  • American Cyanamid Company (1975). Process for preparing imidazole-4,5-dicarboxamide.
  • Su, Q., et al. (2014). Discovery of 1-Methyl-1H-imidazole Derivatives as Potent Jak2 Inhibitors. Journal of Medicinal Chemistry, 57(1), 144-158.
  • Mitsuhashi, K., et al. (1983). A Convenient Synthesis of 4(5)-Cyanoimidazole. Bulletin of the Chemical Society of Japan, 56(6), 1833-1834.
  • Janku, F., et al. (2018). PI3K/AKT/mTOR inhibitors in patients with breast cancer with PIK3CA mutations. Journal of Clinical Oncology, 36(12), 1147-1155.
  • NIST. (n.d.). 1H-Imidazole. In NIST Chemistry WebBook. Retrieved from [Link].

  • Less, G. B., et al. (2005). Supplementary material for 1H-Imidazole-4-carbonitrile. Acta Crystallographica Section E: Structure Reports Online, E61(5).
  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 78777, 5-amino-1H-imidazole-4-carbonitrile. Retrieved from [Link].

  • BenchChem. (2025). Application Notes: 1-Methyl-1H-imidazole-4-carbonitrile as a Versatile Building Block in the Synthesis of Bioactive Molecules.
  • Quinoline. (n.d.). 1-Methyl-1H-imidazole-4-carbonitrile.
  • Biosynth. (n.d.). 1H-Imidazole-4-carbonitrile.
  • Ningbo Inno Pharmchem Co., Ltd. (n.d.).
  • Carl ROTH. (n.d.).
  • Fisher Scientific. (2025). SAFETY DATA SHEET - 1-Methyl-1H-imidazole-4-carbonitrile.
  • Apollo Scientific. (n.d.). 1H-Imidazole-4,5-dicarbonitrile.
  • Fisher Scientific. (2023). SAFETY DATA SHEET - 1-Methyl-1H-imidazole-5-carbonitrile.
  • Lead Sciences. (n.d.). 1H-Imidazole-4-carbonitrile.
  • Synthonix. (n.d.). 1H-Imidazole-4-carbonitrile.
  • BLD Pharm. (n.d.). 57090-88-7|1H-Imidazole-4-carbonitrile.
  • Sigma-Aldrich. (n.d.). 1H-Imidazole-4-carbonitrile.

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Foundational

Comprehensive Structural Elucidation of 1H-Imidazole-4-carbonitrile

This guide serves as a technical reference for the structural elucidation of 1H-Imidazole-4-carbonitrile (CAS: 57090-88-7). It addresses the specific challenges posed by annular tautomerism and provides a validated frame...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical reference for the structural elucidation of 1H-Imidazole-4-carbonitrile (CAS: 57090-88-7). It addresses the specific challenges posed by annular tautomerism and provides a validated framework for distinguishing the 4-cyano isomer from its 5-cyano analog using advanced spectroscopic techniques.

Executive Technical Summary

1H-Imidazole-4-carbonitrile is a critical heterocyclic building block in the synthesis of purine analogs and enzyme inhibitors. Its structural characterization is complicated by rapid proton exchange (tautomerism) in solution, often leading to ambiguity between the 4-carbonitrile and 5-carbonitrile designations.

  • Definitive State: In the solid state, X-ray crystallography confirms the molecule exists exclusively as the 1H-imidazole-4-carbonitrile tautomer.[1]

  • Solution State: In polar aprotic solvents (e.g., DMSO-d6), the compound exists in fast equilibrium. Structural assignment relies on

    
    C NMR chemical shift differentiation  of the C4 and C5 carbons, which is more diagnostic than 
    
    
    
    H NMR.

The Tautomer Conundrum: 4-CN vs. 5-CN

The imidazole ring possesses two nitrogen atoms: the "pyrrole-like" N1 (protonated) and the "pyridine-like" N3 (unprotonated). In the free base, the proton rapidly migrates between N1 and N3.

Tautomeric Equilibrium

The designation "4-carbonitrile" implies the proton is on the nitrogen distal to the nitrile group (1H-tautomer). The "5-carbonitrile" implies the proton is on the nitrogen proximal to the nitrile (3H-tautomer).

Tautomerism Figure 1: Annular tautomerism. The 4-cyano form is generally favored due to electronic stabilization. T1 1H-Imidazole-4-carbonitrile (Major Tautomer) Dipole Stabilized TS Proton Transfer Transition State T1->TS Fast Exchange (Solution) T2 1H-Imidazole-5-carbonitrile (Minor Tautomer) Less Stable TS->T2

Implication for Researchers:

  • Naming: Databases often list these as synonyms, but in fixed derivatives (e.g., N-methylation), the isomers are distinct and separable.

  • Spectroscopy: In

    
    H NMR, you observe an averaged spectrum at room temperature. Cooling the sample (e.g., to -40°C in DMF-d7) may decoalesce the signals into distinct tautomers.
    

Synthesis & Impurity Profile

Understanding the synthesis route is crucial for identifying impurities during elucidation. The standard industrial route utilizes Diaminomaleonitrile (DAMN) .[2]

Synthetic Pathway[2][3][4]
  • Cyclization: DAMN is reacted with an orthoformate or formic acid to yield 4,5-dicyanoimidazole .

  • Hydrolysis: Selective hydrolysis yields 4-cyano-5-imidazolecarboxylic acid .

  • Decarboxylation: Thermal decarboxylation removes the carboxylic acid, yielding 1H-imidazole-4-carbonitrile .

Common Impurities:

  • DAMN (Starting Material): Detectable by broad NH₂ signals.

  • 4,5-Dicyanoimidazole: Distinguishable by the lack of C-H protons on the ring (only one singlet in

    
    C for the quaternary carbons).
    
  • Decarboxylation By-products: Polymerized species if the temperature is uncontrolled.

Spectroscopic Atlas

A. Mass Spectrometry (MS)[5][6]
  • Molecular Ion (M+): m/z 93.09 (Calculated).

  • Fragmentation Pattern:

    • [M - HCN]⁺: m/z 66. Loss of hydrogen cyanide is characteristic of cyano-heterocycles.

    • [M - 2HCN]⁺: m/z 39. Further fragmentation of the imidazole ring.

B. Infrared Spectroscopy (FT-IR)
  • Nitrile Stretch (C≡N): A sharp, distinct band at 2220–2240 cm⁻¹ . This confirms the presence of the cyano group.

  • N-H Stretch: Broad band at 2800–3200 cm⁻¹ , indicative of hydrogen bonding in the solid state (dimers/oligomers).

C. Nuclear Magnetic Resonance (NMR)

Solvent Selection: DMSO-d6 is recommended to minimize exchange broadening and improve solubility.


H NMR (400 MHz, DMSO-d6)

Due to rapid exchange, the N-H proton is often broad or invisible. The ring protons (H2 and H5) appear as singlets or broadened peaks.

ProtonShift (δ, ppm)MultiplicityNotes
H-2 7.90 – 8.10Singlet (s)Located between the two nitrogens; most deshielded.
H-5 7.60 – 7.80Singlet (s)Adjacent to the nitrile group.
N-H 12.0 – 13.5Broad (br)Highly dependent on concentration and water content.

C NMR (100 MHz, DMSO-d6)

This is the most reliable method for verifying the core structure.

CarbonShift (δ, ppm)TypeAssignment Logic
C-2 136.0 – 139.0CHDeshielded by two adjacent nitrogens.
C-CN 115.0 – 117.0CqCharacteristic nitrile carbon.
C-4 110.0 – 120.0CqQuaternary carbon bearing the CN group.
C-5 125.0 – 130.0CHRing carbon with proton.

Note: In fixed N-methyl derivatives, the C4 (bearing CN) and C5 signals are separated by ~30 ppm in the 4-cyano isomer, whereas they are closer in the 5-cyano isomer. In the free base, these values are averaged based on the tautomeric population.

D. X-Ray Crystallography

Single-crystal X-ray diffraction is the ultimate validation.

  • Crystal System: Monoclinic.

  • Space Group: Pc (Non-centrosymmetric).

  • Key Finding: The molecules align such that the nitrile groups point in the same direction, creating a net dipole along the c-axis. This confirms the 1H-imidazole-4-carbonitrile structure in the solid lattice.[1]

Experimental Protocols

Protocol 1: Analytical Sample Preparation (NMR)

Objective: Obtain a high-resolution spectrum with minimal exchange broadening.

  • Dry the Sample: Dry 10 mg of 1H-imidazole-4-carbonitrile under high vacuum (0.1 mbar) at 40°C for 2 hours to remove surface moisture.

  • Solvent Choice: Use DMSO-d6 (99.9% D) stored over molecular sieves. Do not use CDCl₃, as the low solubility and acidic nature will cause severe line broadening.

  • Preparation: Dissolve the solid in 0.6 mL DMSO-d6.

  • Acquisition:

    • Run

      
      H NMR (16 scans).
      
    • Run

      
      C NMR (512 scans) with proton decoupling.
      
    • Optional: If signals are broad, heat the probe to 313 K (40°C) to accelerate exchange and sharpen the averaged signals.

Protocol 2: Elucidation Workflow

Follow this logic to validate the structure of an unknown batch.

ElucidationWorkflow Figure 2: Step-by-step structural validation workflow. Start Unknown Sample IR Run FT-IR Start->IR CheckCN Peak at ~2230 cm⁻¹? IR->CheckCN MS Run MS (ESI/EI) CheckCN->MS Yes Fail Reject / Repurify CheckCN->Fail No CheckMass m/z = 93? MS->CheckMass NMR Run 1H & 13C NMR (DMSO-d6) CheckMass->NMR Yes CheckMass->Fail No CheckPurity Clean Singlets? No DAMN signals? NMR->CheckPurity Result Confirmed: 1H-Imidazole-4-carbonitrile CheckPurity->Result Yes CheckPurity->Fail No

References

  • Less, G. B., et al. (2005).[1] "1H-Imidazole-4-carbonitrile."[1] Acta Crystallographica Section E: Structure Reports Online, 61(6), o1704-o1706.[1]

  • Matthews, D. P., et al. (1986). "Synthesis of 4-cyano-1H-imidazole-5-carboxamide." Journal of Organic Chemistry, 51(16), 3228–3231.

  • PubChem. (n.d.). "1H-Imidazole-4-carbonitrile Compound Summary." National Library of Medicine.

  • Gottlieb, H. E., et al. (1997).[3] "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." Journal of Organic Chemistry, 62(21), 7512–7515.

Sources

Exploratory

A Comprehensive Technical Guide to the Synthesis of 1H-Imidazole-4-carbonitrile from Diaminomaleonitrile

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a detailed exploration of the synthesis of 1H-imidazole-4-carbonitrile, a valuable heterocyclic building block, from...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed exploration of the synthesis of 1H-imidazole-4-carbonitrile, a valuable heterocyclic building block, from the readily available starting material, diaminomaleonitrile (DAMN). The synthesis is a multi-step process involving the formation of key intermediates, and this guide elucidates the underlying chemical principles, reaction mechanisms, and detailed experimental protocols. The significance of 1H-imidazole-4-carbonitrile as a precursor in the development of novel therapeutics is also discussed, with a focus on its applications in antiviral and anticancer drug discovery. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of organic synthesis and medicinal chemistry, offering both theoretical insights and practical, actionable methodologies.

Introduction: The Strategic Importance of the Imidazole Scaffold in Medicinal Chemistry

The imidazole ring is a privileged scaffold in medicinal chemistry, appearing in a wide array of natural products and synthetic pharmaceuticals.[1] Its unique electronic properties and ability to participate in hydrogen bonding and metal coordination make it a versatile component in the design of molecules that can interact with biological targets with high affinity and specificity.[2] Consequently, imidazole derivatives have been extensively investigated and successfully developed as therapeutic agents for a broad spectrum of diseases, including fungal infections, inflammatory conditions, and cancer.[3]

1H-imidazole-4-carbonitrile, in particular, has emerged as a key intermediate in the synthesis of more complex bioactive molecules. The presence of the nitrile group provides a versatile handle for further chemical transformations, allowing for the construction of diverse molecular architectures. This guide focuses on a robust and well-documented three-step synthesis of 1H-imidazole-4-carbonitrile commencing from diaminomaleonitrile (DAMN), a commercially available and cost-effective starting material.

Overall Synthetic Strategy: A Three-Step Approach

The synthesis of 1H-imidazole-4-carbonitrile from diaminomaleonitrile is accomplished through a three-step reaction sequence, as established by the collective works of Ohtsuka, Kim, and Mitsuhashi, and later summarized by Less et al. The overall transformation can be visualized as follows:

synthesis_overview DAMN Diaminomaleonitrile (DAMN) AICN 4-Amino-1H-imidazole-5-carbonitrile DAMN->AICN Step 1: Cyclization CICA 4-Cyano-1H-imidazole-5-carboxylic Acid AICN->CICA Step 2: Hydrolysis IMC 1H-Imidazole-4-carbonitrile CICA->IMC Step 3: Decarboxylation

Figure 1: The three-step synthetic pathway from diaminomaleonitrile to 1H-imidazole-4-carbonitrile.

Step 1: Synthesis of 4-Amino-1H-imidazole-5-carbonitrile

The initial step in the synthesis involves the cyclization of diaminomaleonitrile with a one-carbon source to form the imidazole ring of 4-amino-1H-imidazole-5-carbonitrile. This transformation is crucial as it establishes the core heterocyclic structure.

Reaction Mechanism

The reaction proceeds through the condensation of one of the amino groups of DAMN with a formylating agent, such as triethyl orthoformate or formamidine acetate. This is followed by an intramolecular cyclization, where the second amino group attacks the newly formed imine or related intermediate, leading to the formation of the five-membered imidazole ring. The subsequent elimination of a small molecule, such as ethanol or ammonia, drives the reaction towards the aromatic product.

Experimental Protocol
  • Reagents and Equipment:

    • Diaminomaleonitrile (DAMN)

    • Triethyl orthoformate

    • Acetic anhydride

    • Round-bottom flask

    • Reflux condenser

    • Magnetic stirrer and hotplate

    • Filtration apparatus

  • Procedure:

    • A mixture of diaminomaleonitrile, triethyl orthoformate, and acetic anhydride is prepared in a round-bottom flask equipped with a reflux condenser.

    • The reaction mixture is heated to reflux with constant stirring. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

    • Upon completion of the reaction, the mixture is cooled to room temperature, allowing the product to crystallize.

    • The solid product is collected by filtration, washed with a suitable solvent (e.g., ethanol) to remove any unreacted starting materials and byproducts, and dried under vacuum.

Step 2: Synthesis of 4-Cyano-1H-imidazole-5-carboxylic Acid

The second step involves the conversion of the amino group of 4-amino-1H-imidazole-5-carbonitrile to a carboxylic acid. This is a critical transformation that sets the stage for the final decarboxylation step.

Reaction Mechanism

The conversion of the amino group to a carboxylic acid can be achieved through a diazotization reaction followed by hydrolysis. The amino group is first treated with a source of nitrous acid (e.g., sodium nitrite in an acidic medium) to form a diazonium salt intermediate. This highly reactive intermediate is then subjected to hydrolysis, where the diazonium group is replaced by a hydroxyl group. Subsequent oxidation of the hydroxyl group, or more direct methods, can lead to the formation of the carboxylic acid.

Experimental Protocol
  • Reagents and Equipment:

    • 4-Amino-1H-imidazole-5-carbonitrile

    • Sodium nitrite

    • Sulfuric acid

    • Water

    • Beakers

    • Ice bath

    • Stirring apparatus

  • Procedure:

    • 4-Amino-1H-imidazole-5-carbonitrile is dissolved in an aqueous solution of sulfuric acid and cooled in an ice bath.

    • A solution of sodium nitrite in water is added dropwise to the cooled solution while maintaining a low temperature to control the exothermic diazotization reaction.

    • After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to facilitate the hydrolysis of the diazonium salt.

    • The resulting solution is cooled, and the precipitated product, 4-cyano-1H-imidazole-5-carboxylic acid, is collected by filtration, washed with cold water, and dried.

Step 3: Synthesis of 1H-Imidazole-4-carbonitrile

The final step in the synthesis is the decarboxylation of 4-cyano-1H-imidazole-5-carboxylic acid to yield the desired product, 1H-imidazole-4-carbonitrile.

Reaction Mechanism

This step involves the removal of the carboxylic acid group as carbon dioxide. The reaction is typically achieved by heating the carboxylic acid in a high-boiling point solvent. The elevated temperature provides the necessary activation energy for the C-C bond cleavage, leading to the release of CO2 and the formation of the final product. The stability of the resulting imidazole ring helps to drive the reaction to completion.

Experimental Protocol
  • Reagents and Equipment:

    • 4-Cyano-1H-imidazole-5-carboxylic acid

    • High-boiling point solvent (e.g., quinoline, N,N-dimethylformamide)

    • Reaction vessel with a distillation setup

    • Heating mantle

  • Procedure:

    • 4-Cyano-1H-imidazole-5-carboxylic acid is suspended in a high-boiling point solvent in a reaction vessel.

    • The mixture is heated to a temperature sufficient to induce decarboxylation. The evolution of carbon dioxide gas will be observed.

    • The reaction is continued until the gas evolution ceases, indicating the completion of the decarboxylation.

    • The product, 1H-imidazole-4-carbonitrile, can be isolated by distillation or by cooling the reaction mixture and isolating the product through crystallization and filtration. Further purification can be achieved by recrystallization or sublimation.

Quantitative Summary of the Synthesis

StepStarting MaterialKey ReagentsProductTypical Yield
1 DiaminomaleonitrileTriethyl orthoformate, Acetic anhydride4-Amino-1H-imidazole-5-carbonitrileHigh
2 4-Amino-1H-imidazole-5-carbonitrileSodium nitrite, Sulfuric acid4-Cyano-1H-imidazole-5-carboxylic AcidModerate
3 4-Cyano-1H-imidazole-5-carboxylic AcidHeat1H-Imidazole-4-carbonitrileVariable

Note: The overall reported yield for the three-step synthesis is approximately 38%.

Characterization of 1H-Imidazole-4-carbonitrile

The identity and purity of the final product can be confirmed using a variety of analytical techniques.

Spectroscopic Data
TechniqueKey Features
¹H NMR Signals corresponding to the protons on the imidazole ring.
¹³C NMR Resonances for the carbon atoms of the imidazole ring and the nitrile group. The chemical shifts for the imidazole carbons are typically in the range of 122-138 ppm.[4]
IR Spectroscopy A characteristic sharp absorption band for the nitrile (C≡N) stretching vibration, typically observed around 2230 cm⁻¹. Also, N-H stretching bands for the imidazole ring.
Mass Spectrometry The molecular ion peak corresponding to the molecular weight of 1H-imidazole-4-carbonitrile (93.09 g/mol ).[5]

Applications in Drug Development

1H-imidazole-4-carbonitrile and its derivatives are valuable intermediates in the synthesis of a variety of biologically active compounds. The imidazole scaffold is a key component in many drugs, and the nitrile group of 1H-imidazole-4-carbonitrile provides a convenient point for chemical modification to generate diverse libraries of compounds for drug screening.

  • Antiviral Agents: Imidazole derivatives are known to exhibit a broad range of antiviral activities.[6] The 1H-imidazole-4-carbonitrile core can be elaborated to produce compounds that inhibit viral replication by targeting key viral enzymes or proteins.[7]

  • Anticancer Therapeutics: The imidazole ring is a common feature in many anticancer drugs.[2] Molecules derived from 1H-imidazole-4-carbonitrile have been investigated for their potential to inhibit cancer cell proliferation through various mechanisms, including the inhibition of protein kinases and the disruption of DNA replication.[8]

Conclusion

The three-step synthesis of 1H-imidazole-4-carbonitrile from diaminomaleonitrile provides a reliable and well-documented route to this important heterocyclic building block. By understanding the underlying reaction mechanisms and following the detailed experimental protocols outlined in this guide, researchers can efficiently produce this versatile intermediate for use in a wide range of applications, particularly in the discovery and development of novel therapeutic agents. The strategic importance of the imidazole scaffold in medicinal chemistry ensures that 1H-imidazole-4-carbonitrile will continue to be a valuable tool for the creation of innovative medicines.

References

  • Less, G. B., Rasmussen, P. G., & Kampf, J. W. (2005). 1H-Imidazole-4-carbonitrile. Acta Crystallographica Section E: Structure Reports Online, 61(7), o1704–o1706.
  • PubChem. (n.d.). 1H-imidazole-4-carbonitrile. National Center for Biotechnology Information. Retrieved from [Link]

  • Indian Journal of Chemistry - Section B. (1983). PMR & 13CMR Spectra of Some Imidazole Complexes of Cobaloximes.
  • RSC Advances. (2022). Anticancer potential of some imidazole and fused imidazole derivatives: exploring the mechanism via epidermal growth factor receptor (EGFR) inhibition.
  • MDPI. (2024).
  • Google Patents. (1975). Process for preparing imidazole-4,5-dicarboxamide.
  • PubMed. (2008). Parallel synthesis of an imidazole-4,5-dicarboxamide library bearing amino acid esters and alkanamines.
  • Google Patents. (2006). Processes for the preparation of 4(5)-amino-5(4)
  • RSC Advances. (2021). Aminomalononitrile inspired prebiotic chemistry as a novel multicomponent tool for the synthesis of imidazole and purine derivatives with anti-influenza A virus activity.
  • MDPI. (2020). Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis.
  • ResearchGate. (n.d.).
  • Sigma-Aldrich. (n.d.). 1h-imidazole-4-carbonitrile.
  • MDPI. (2017).
  • Semantic Scholar. (n.d.). Chapter 4 - Imidazole derivatives: Impact and prospects in antiviral drug discovery.
  • ChemicalBook. (n.d.). Imidazole(288-32-4) 1H NMR spectrum.
  • NIST. (n.d.). 1H-Imidazole.
  • NIST. (n.d.). 1H-Imidazole.
  • ResearchGate. (n.d.). Recent Advances in the Development of Indazole-based Anticancer Agents.
  • PMC. (n.d.). Imidazole derivatives: Impact and prospects in antiviral drug discovery.
  • PMC. (n.d.). Significance of Imidazole in Cancer Drug Discovery: Recent Advancements.
  • ResearchGate. (n.d.). H-/ 13 C-NMR characteristic data for the imidazole moiety of compounds 1-6.
  • SIELC Technologies. (n.d.). 5-Amino-1H-imidazole-4-carbonitrile.
  • PubMed. (2024).
  • Preprints.org. (n.d.).
  • ResearchGate. (n.d.). Fig. S2 FTIR spectra of 1H-Imidazole-4-carboxylic acid (a), CDs (b) and CDsimidazole (c).
  • PubMed. (2024).
  • PMC. (n.d.). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH.
  • Fisher Scientific. (n.d.). 1-Methyl-1H-imidazole-4-carbonitrile, 97%, Thermo Scientific.
  • International Journal of Pharmaceutical Sciences and Research. (2014). Synthesis and Characterization of Imidazole Derivatives and Catalysis Using Chemical Pharmaceutical Compounds.

Sources

Foundational

An In-depth Technical Guide to the Physical Properties of 1H-imidazole-4-carbonitrile

For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of 1H-imidazole-4-carbonitrile 1H-imidazole-4-carbonitrile, also known as 4-cyanoimidazole, is a pivotal heterocyclic compoun...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 1H-imidazole-4-carbonitrile

1H-imidazole-4-carbonitrile, also known as 4-cyanoimidazole, is a pivotal heterocyclic compound that serves as a fundamental building block in medicinal chemistry and materials science. Its rigid, planar structure, combined with the unique electronic properties imparted by the nitrile group and the amphoteric nature of the imidazole ring, makes it a versatile synthon for developing novel therapeutic agents and functional materials. Understanding its core physical properties is not merely an academic exercise; it is a critical prerequisite for its effective utilization in synthesis, formulation, and biological screening. This guide provides a comprehensive overview of these properties, grounded in experimental data and supplemented with expert analysis and detailed protocols to empower researchers in their work.

Molecular and Structural Characteristics

The foundational attributes of a molecule dictate its interactions and behavior. 1H-imidazole-4-carbonitrile is defined by its elemental composition and the specific spatial arrangement of its atoms.

PropertyValueSource(s)
Molecular Formula C₄H₃N₃[1]
Molecular Weight 93.09 g/mol [1]
Appearance Colorless needles or white to pale-yellow/yellow-brown solid[2][3]
CAS Number 57090-88-7[1]
Crystal Structure Analysis: A Non-Centrosymmetric Arrangement

Single-crystal X-ray diffraction analysis provides the most definitive insight into the solid-state structure of 1H-imidazole-4-carbonitrile. Crucially, these studies confirm that the molecule crystallizes exclusively as the 1H-imidazole-4-carbonitrile tautomer, as opposed to the 5-carbonitrile isomer.[2]

The crystal structure reveals a non-centrosymmetric arrangement, where the molecules pack in such a way as to create an appreciable net dipole moment in the solid state.[2] This characteristic is of significant interest for applications in non-linear optics. The crystal packing is dominated by two key intermolecular forces:

  • N—H···N Hydrogen Bonding: Molecules form chains linked by hydrogen bonds between the N-H of one imidazole ring and the unprotonated nitrogen of an adjacent ring.

  • π–π Stacking: The planar imidazole rings stack upon one another, contributing to the stability of the crystal lattice.

This ordered, hydrogen-bonded network is fundamental to understanding the compound's melting point, sublimation behavior, and solubility.

Core Physicochemical Properties

These bulk properties are essential for handling, purification, and designing reaction conditions.

PropertyExperimental ValueNotes and Methodological ContextSource(s)
Melting Point 143.5–144.5 °CDetermined by standard melting point apparatus. This is a key indicator of purity; a broad melting range suggests the presence of impurities.[4]
Boiling Point 388.1 ± 15.0 °C (Predicted)This is a computationally predicted value for atmospheric pressure. Direct experimental determination is uncommon as the compound sublimes.[4]
Sublimation Occurs at 75 °C (348 K)Colorless needles can be grown by sublimation under vacuum.[2] This is a highly effective method for purification, leveraging the compound's ability to transition directly from solid to gas phase.[2]

Solubility Profile

The solubility of a compound is a critical parameter in drug development, affecting everything from reaction kinetics to bioavailability. While extensive quantitative data for 1H-imidazole-4-carbonitrile is not widely published, a qualitative profile can be inferred from its structure and data from closely related analogs.

  • Aqueous Solubility: As a polar molecule with hydrogen bonding capabilities, it is expected to have some water solubility. However, the overall hydrophobic character of the ring system may limit this. The methylated analog, 1-methyl-1H-imidazole-4-carbonitrile, is described as having "limited" solubility in water.[1]

  • Organic Solvent Solubility: The compound is anticipated to be soluble in polar organic solvents. The methylated analog is soluble in common organic solvents like ethanol and dichloromethane.[1] High solubility is also expected in polar aprotic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO), which are effective at disrupting the intermolecular hydrogen bonds of the solid.

Experimental Workflow: Determining Quantitative Solubility

For researchers requiring precise solubility data, the following standard shake-flask method is recommended. This protocol is designed to be a self-validating system.

G Protocol for Spectrophotometric pKa Determination A 1. Prepare Solutions B Stock solution of 1H-imidazole-4-carbonitrile in a co-solvent (e.g., Methanol). A->B C Series of buffer solutions with known pH values spanning the expected pKa range (e.g., pH 2 to 12). A->C E Add a small, constant aliquot of the stock solution to each buffer solution. B->E C->E D 2. Sample Preparation D->E F 3. Spectroscopic Measurement E->F G Scan the UV-Vis spectrum for each sample to identify the analytical wavelength (λ_max) where the absorbance change is greatest. F->G H Measure the absorbance of each solution at the chosen λ_max. G->H I 4. Data Analysis H->I J Plot Absorbance vs. pH. The resulting data should form a sigmoidal curve. I->J K The pKa is the pH value at the inflection point of the curve. J->K L Result: Experimental pKa Value K->L

Sources

Exploratory

An In-Depth Technical Guide to the Synthesis of 1H-Imidazole-4-carbonitrile Derivatives

Abstract The 1H-imidazole-4-carbonitrile scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential. Its unique electronic properties and hydr...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 1H-imidazole-4-carbonitrile scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential. Its unique electronic properties and hydrogen bonding capabilities make it a valuable pharmacophore for designing enzyme inhibitors and receptor modulators. This guide provides an in-depth analysis of the primary synthetic strategies for constructing this vital heterocyclic system. We will explore the mechanistic underpinnings of key reactions, offer detailed experimental protocols, and present a comparative analysis of methodologies to empower researchers in drug discovery and development.

Introduction: The Strategic Importance of the 1H-Imidazole-4-carbonitrile Core

The imidazole ring is a cornerstone of medicinal chemistry, present in essential biomolecules like the amino acid histidine and the neurotransmitter histamine.[1] When substituted with a carbonitrile group at the C-4 position, the resulting 1H-imidazole-4-carbonitrile moiety gains specific electronic features that enhance its utility as a building block for targeted therapeutics. The electron-withdrawing nature of the nitrile group modulates the pKa of the imidazole ring, influencing its ability to participate in crucial hydrogen bond donor-acceptor interactions within biological targets.

This scaffold is a key intermediate in the synthesis of a wide array of pharmaceuticals, including antiviral, anticancer, and antifungal agents.[2][3] Its derivatives are actively researched for their diverse pharmacological activities, making efficient and versatile synthetic access to this core structure a high priority for medicinal chemists.[4][5] This guide will focus on the most reliable and widely adopted methods for its synthesis, with a particular emphasis on the Van Leusen imidazole synthesis, a powerful and convergent approach.

Retrosynthetic Analysis & Key Synthetic Strategies

A retrosynthetic approach to the 1H-imidazole-4-carbonitrile core reveals several viable disconnection points. The most common strategies involve the formation of the imidazole ring from acyclic precursors.

G cluster_A Precursors for Strategy A cluster_B Precursors for Strategy B Target 1H-Imidazole-4-carbonitrile C2N3_C4C5 C2-N3 and C4-C5 Bond Formation Target->C2N3_C4C5 Disconnection A (e.g., Van Leusen) C4C5_N3C2_N1C5 Multi-Component Condensation Target->C4C5_N3C2_N1C5 Disconnection B (e.g., Debus/Radziszewski) TosMIC Tosylmethyl Isocyanide (TosMIC) C2N3_C4C5->TosMIC Aldimine Aldimine (from Aldehyde + Amine) C2N3_C4C5->Aldimine Dicarbonyl α-Dicarbonyl Compound (e.g., Glyoxal) C4C5_N3C2_N1C5->Dicarbonyl Aldehyde Aldehyde C4C5_N3C2_N1C5->Aldehyde Ammonia Ammonia Source (e.g., NH4OAc) C4C5_N3C2_N1C5->Ammonia G Start TosMIC + Aldimine Step1 Base abstracts α-proton from TosMIC Start->Step1 Intermediate1 [Tos-CH⁻-NC] (Nucleophile) Step1->Intermediate1 Step2 Nucleophilic attack on aldimine carbon Intermediate1->Step2 Intermediate2 Adduct Formation Step2->Intermediate2 Step3 5-endo-dig Cyclization Intermediate2->Step3 Intermediate3 Dihydroimidazole Intermediate Step3->Intermediate3 Step4 Base-mediated Tosyl Group Elimination (Aromatization) Intermediate3->Step4 Product 1,4,5-Trisubstituted Imidazole Step4->Product

Caption: Mechanism of the Van Leusen Imidazole Synthesis.

  • Deprotonation: The base removes the acidic proton from the carbon atom between the tosyl and isocyanide groups of TosMIC, generating a resonance-stabilized anion.

  • Nucleophilic Addition: This anion acts as a potent nucleophile, attacking the electrophilic carbon of the aldimine.

  • Cyclization: The nitrogen of the former isocyanide group then attacks the carbon atom bearing the tosyl group in a 5-endo-dig cyclization, forming a five-membered dihydroimidazole intermediate.

  • Aromatization: A final base-mediated elimination of the tosyl group (as p-toluenesulfinic acid) leads to the formation of a double bond, resulting in the stable, aromatic imidazole ring.

MethodKey ReagentsAdvantagesDisadvantagesTypical Yield
Van Leusen Synthesis TosMIC, Aldehyde, Amine, BaseHigh versatility, good yields, mild conditions, convergent. [6][7]TosMIC can be malodorous; requires anhydrous conditions for best results.60-95%
Debus-Radziszewski Glyoxal, Aldehyde, AmmoniaAtom economical, uses simple starting materials. [1][8]Often low yields, potential for side products, harsh conditions (heating). [8][9]20-50%
From α-Aminonitriles α-Aminonitrile, Formamide sourceDirect route, can be efficient for specific targets. [10]Starting materials may not be readily available; can require high temperatures.40-70%
From DAMN DiaminomaleonitrileUtilizes a cheap, readily available starting material. [11]Multi-step synthesis, overall yield can be modest.~38% (overall) [11]

Field-Proven Experimental Protocol: Synthesis of 1-benzyl-1H-imidazole-4-carbonitrile

This protocol details a representative Van Leusen synthesis. It is a self-validating system; successful synthesis can be confirmed by characterization methods matching reference data.

Safety Precautions: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. TosMIC is malodorous and should be handled with care. Aldehydes can be irritants.

  • Benzylamine (1.0 eq)

  • Glycolonitrile (or a suitable aldehyde precursor for the C4-CN group) (1.0 eq)

  • Tosylmethyl isocyanide (TosMIC) (1.0 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous (2.5 eq)

  • Methanol (MeOH), anhydrous

  • Ethyl Acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Magnesium Sulfate (MgSO₄), anhydrous

  • Round-bottom flask, magnetic stirrer, reflux condenser, separatory funnel, rotary evaporator.

Caption: Experimental workflow for the synthesis.

  • Aldimine Formation (In Situ):

    • To a stirred solution of benzylamine (1.0 eq) in anhydrous methanol (approx. 0.5 M) in a round-bottom flask, add the aldehyde (e.g., a protected form of cyanohydrin) (1.0 eq).

    • Stir the mixture at room temperature for 30 minutes. Causality: This allows for the formation of the aldimine intermediate, which is necessary for the subsequent reaction with the TosMIC anion.

  • Cycloaddition Reaction:

    • To the reaction mixture, add tosylmethyl isocyanide (TosMIC) (1.0 eq) followed by anhydrous potassium carbonate (2.5 eq). Causality: K₂CO₃ is the base that deprotonates TosMIC to initiate the cycloaddition. An excess is used to drive the reaction and neutralize the p-toluenesulfinic acid byproduct.

    • Fit the flask with a reflux condenser and heat the mixture to reflux (approx. 65°C) with vigorous stirring.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 4-8 hours).

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Remove the insoluble potassium carbonate by filtration, washing the solid with a small amount of methanol.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator.

    • Dissolve the resulting crude residue in ethyl acetate (EtOAc) and transfer it to a separatory funnel.

    • Wash the organic layer sequentially with water (2x) and then with brine (1x). Causality: The water wash removes residual methanol and inorganic salts, while the brine wash helps to break any emulsions and further dry the organic layer.

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo to yield the crude product.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure 1-benzyl-1H-imidazole-4-carbonitrile.

The identity and purity of the final compound should be confirmed by standard analytical techniques.

  • ¹H NMR: Expect characteristic peaks for the imidazole protons (typically in the 7-8 ppm range) and the benzyl group.

  • ¹³C NMR: Look for the nitrile carbon signal (approx. 115-120 ppm) and the imidazole ring carbons.

  • IR Spectroscopy: A sharp, strong absorption band around 2220-2240 cm⁻¹ is indicative of the nitrile (C≡N) stretch.

  • Mass Spectrometry (MS): The molecular ion peak corresponding to the calculated mass of the product should be observed.

Conclusion and Future Outlook

The synthesis of 1H-imidazole-4-carbonitrile derivatives is a well-established field with robust and versatile methodologies. The Van Leusen synthesis stands out for its reliability and broad substrate scope, making it a go-to method for medicinal chemists. As drug development continues to demand novel molecular architectures, further advancements in this area are likely to focus on catalytic, enantioselective, and more environmentally benign ("greener") synthetic routes. [12][13]The development of novel one-pot, multicomponent reactions that offer high complexity from simple starting materials will also remain an active area of research, continually expanding the chemist's toolkit for accessing this invaluable heterocyclic core. [12][14]

References

  • Less, G. B., et al. (2011). 1H-Imidazole-4-carbonitrile. ResearchGate. Available at: [Link]

  • Quinoline Chemical. 1-Methyl-1H-imidazole-4-carbonitrile. Available at: [Link]

  • Li, F., et al. (2020). Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis. Molecules, 25(5), 1164. Available at: [Link]

  • Jabbar, H. S., et al. (2020). Synthesis and Characterization of Imidazole Derivatives and Catalysis Using Chemical Pharmaceutical Compounds. International Journal of Pharmaceutical and Phytopharmacological Research. Available at: [Link]

  • Wikipedia. Imidazole. Available at: [Link]

  • Organic Chemistry Portal. Van Leusen Imidazole Synthesis. Available at: [Link]

  • Al-Ostoot, F. H., et al. (2021). Advanced Spectrum of Imidazole Derivatives in Therapeutics: A Review. Molecules, 26(23), 7338. Available at: [Link]

  • Wikipedia. Van Leusen reaction. Available at: [Link]

  • Wang, C., et al. (2020). Novel synthesis of divergent aryl imidazoles from ketones involving copper-catalyzed α-amination and oxidative C–C bond cleavage. Organic & Biomolecular Chemistry, 18(17), 3323-3327. Available at: [Link]

  • Sharma, V. K., et al. (2015). Routes of synthesis and biological significances of Imidazole derivatives: Review. World Journal of Pharmaceutical Sciences. Available at: [Link]

  • Katritzky, A. R., et al. (2003). Cyano-Substituted 2-Carboxyimidazoles: Synthesis of 4-Cyano-1-{[2-(trimethylsilyl)ethoxy]methyl}-1 H -imidazole-2-carboxylate Potassium Salt. Journal of Organic Chemistry, 68(14), 5724–5727. Available at: [Link]

  • Zare, K., et al. (2017). ONE-POT SYNTHESIS OF SUBSTITUTED BENZIMIDAZOLE DERIVATIVES UNDER ULTRASONIC IRRADIATION USING ZnFe2O4 REUSABLE CATALYST. Chemistry Journal of Moldova, 12(1), 80-86. Available at: [Link]

  • Organic Chemistry Portal. Imidazole synthesis. Available at: [Link]

  • de Oliveira, C. S. M., et al. (2023). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Pharmaceuticals, 16(1), 127. Available at: [Link]

  • Semantic Scholar. Synthesis and Characterization of Imidazole Derivatives and Catalysis Using Chemical Pharmaceutical Compounds. Available at: [Link]

  • JETIR. (2021). A SHORT REVIEW ON SYNTHESIS OF IMIDAZOLE DERIVATIVES. Journal of Emerging Technologies and Innovative Research. Available at: [Link]

  • ResearchGate. Synthesis of amino imidazole carbonitrile derivatives. Available at: [Link]

  • Organic Chemistry Portal. α-Aminonitrile synthesis by cyanation. Available at: [Link]

  • PubChem. 1H-imidazole-4-carbonitrile. Available at: [Link]

  • Adib, M., et al. (2009). A One-Pot, Four-Component Synthesis of N-Substituted 2,4-Diarylimidazoles. Synlett, 2009(20), 3263-3266. Available at: [Link]

  • Li, F., et al. (2020). Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis. Molecules. Available at: [Link]

  • Ganjei, R., et al. (2021). Simple practical method for synthesis of trisubstituted imidazoles: an efficient copper catalyzed multicomponent reaction. RSC Advances, 11(38), 23431-23435. Available at: [Link]

  • Safari, J., & Gandomi-Ravandi, S. (2013). One pot synthesis of 1,2,4,5-tetrasubstituted-imidazoles catalyzed by trityl chloride in neutral media. RSC Advances, 3(44), 21488-21494. Available at: [Link]

  • Synlett. (2013). One-pot and novel route for the synthesis of 4-substituted-1,2,4-triazolidine-3,5-diones. Available at: [Link]

Sources

Foundational

Technical Guide: Reactivity Profile of 1H-Imidazole-4-Carbonitrile

This technical guide details the reactivity, mechanistic pathways, and synthetic utility of 1H-imidazole-4-carbonitrile (CAS: 57090-88-7). It is designed for medicinal chemists and process scientists requiring actionable...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the reactivity, mechanistic pathways, and synthetic utility of 1H-imidazole-4-carbonitrile (CAS: 57090-88-7). It is designed for medicinal chemists and process scientists requiring actionable protocols and mechanistic insight.

Executive Summary: The "Push-Pull" Scaffold

1H-imidazole-4-carbonitrile represents a "privileged scaffold" in drug discovery, serving as a precursor to purine analogs, enzyme inhibitors, and high-energy materials. Its reactivity is defined by the electronic tension between the electron-rich imidazole ring and the electron-withdrawing nitrile group. This guide dissects the molecule’s dual reactivity: the electrophilic nitrile "warhead" and the nucleophilic imidazole "platform."

Key Chemical Properties:

  • Molecular Weight: 93.09 g/mol [1]

  • Acidity (NH): Enhanced acidity (pKa ~10–11) compared to unsubstituted imidazole (pKa ~14.4) due to anion stabilization by the cyano group.

  • Basicity (N3): Reduced basicity (pKa of conjugate acid ~2–3) compared to imidazole (pKa ~7.0).

  • Tautomerism: Exists in equilibrium between the 4-cyano and 5-cyano forms, with the 4-cyano tautomer generally predominating in the solid state and neutral solution.

Electronic Structure & Tautomerism

Understanding the tautomeric equilibrium is a prerequisite for controlling regioselectivity in alkylation and metalation.

The Tautomeric Equilibrium

In solution, the proton shuttles between N1 and N3. The nitrile group at position 4 exerts a strong inductive (-I) and mesomeric (-M) effect, withdrawing electron density from the ring.

Tautomerism cluster_0 Tautomeric Equilibrium T1 4-Cyano Tautomer (Major, Thermodynamically Stable) T2 5-Cyano Tautomer (Minor, Sterically Congested) T1->T2 Fast Exchange (Solvent Dependent) caption Fig 1: The 4-cyano tautomer minimizes steric clash between the NH and CN group.

Core Reactivity I: The Nitrile Group (The "Warhead")

The nitrile group is the primary site for functional group interconversion (FGI). However, the presence of the free imidazole NH requires careful selection of conditions to avoid catalyst poisoning or side reactions.

Hydrolysis: Accessing Carboxylic Acids

Direct hydrolysis can yield either the amide or the carboxylic acid. The electron-deficient nature of the ring makes the nitrile carbon highly electrophilic, but the amphoteric ring can buffer reaction media.

Target ProductConditionsMechanism Note
Amide NaOH (1.0 eq), H₂O2, 50°CRadziszewski reaction; avoids full hydrolysis.
Carboxylic Acid 6N HCl, Reflux, 4–6 hAcid protonates CN, activating it for water attack.
Carboxylate NaOH (excess), RefluxNucleophilic attack by OH⁻; generates NH₃ gas.

Protocol: Acidic Hydrolysis to 1H-imidazole-4-carboxylic acid

  • Dissolve 1H-imidazole-4-carbonitrile (10 mmol) in 6N HCl (15 mL).

  • Reflux for 5 hours. Monitor consumption by TLC (mobile phase: EtOAc/MeOH).

  • Concentrate in vacuo to remove excess HCl.

  • Critical Step: The product exists as the hydrochloride salt.[2] To isolate the zwitterion, dissolve in minimal water and adjust pH to ~3.5 (isoelectric point) with NH₄OH. The free acid precipitates.

Tetrazole Synthesis: The Bioisostere Route

The conversion of the nitrile to a tetrazole (a carboxylic acid bioisostere) is a staple in medicinal chemistry (e.g., Losartan analogs).

Reagents: Sodium Azide (NaN₃) + Zinc Bromide (ZnBr₂) or Ammonium Chloride (NH₄Cl). Solvent: DMF or Water/Isopropanol.

Tetrazole Start 1H-imidazole-4-carbonitrile Cond NaN3 (1.5 eq), ZnBr2 (1.0 eq) Solvent: Water/IPA, Reflux Start->Cond Inter Zn-Coordinated Intermediate (Activated Nitrile) Cond->Inter Coordination Prod 5-(1H-imidazol-4-yl)-1H-tetrazole Inter->Prod [3+2] Cycloaddition caption Fig 2: Lewis Acid (Zn2+) catalyzed formation of tetrazole.

Reduction: Amines and Aldehydes

Reduction is challenging due to the potential for the imidazole nitrogen to poison metal catalysts.

  • To Primary Amine: Lithium Aluminum Hydride (LAH) in THF is standard.

    • Note: Requires 3-4 equivalents of LAH because the acidic NH consumes 1 equivalent immediately to form the N-aluminate species.

  • To Aldehyde: DIBAL-H (2.5 eq) at -78°C.

    • Mechanism:[2][3][4][5] Formation of the stable imine-aluminum intermediate, which hydrolyzes to the aldehyde upon acidic workup.

Core Reactivity II: The Imidazole Ring (The "Platform")

The most common synthetic bottleneck is regioselectivity during N-alkylation.

N-Alkylation Regioselectivity (The 1,4 vs. 1,5 Rule)

When alkylating 4(5)-cyanoimidazole, two products are possible:

  • 1-alkyl-4-cyanoimidazole (1,4-isomer): Generally the Major Product .

  • 1-alkyl-5-cyanoimidazole (1,5-isomer): Generally the Minor Product .

Mechanistic Driver:

  • Sterics: The nitrile group is bulky. Alkylation at the remote nitrogen (N1 in the 4-CN form) is sterically favored over the adjacent nitrogen.

  • Electronics: The N-H proton is more acidic. Under basic conditions (NaH, K₂CO₃), the imidazolide anion is formed. Alkylation occurs at the nitrogen that is most nucleophilic and least hindered.

Optimized Alkylation Protocol (High Regioselectivity):

  • Base: Cs₂CO₃ (Cesium Carbonate). The "Cesium Effect" often enhances N1 selectivity due to looser ion pairing.

  • Solvent: DMF or Acetone.

  • Procedure:

    • Suspend 1H-imidazole-4-carbonitrile (1.0 eq) and Cs₂CO₃ (1.5 eq) in DMF.

    • Stir at RT for 30 min to ensure deprotonation.

    • Add Alkyl Halide (1.1 eq) dropwise.

    • Stir 2–12 h.

    • Validation: Distinguish isomers via NOE (Nuclear Overhauser Effect) NMR. The 1,4-isomer will show NOE between the N-alkyl protons and the C5-H (the proton on the ring carbon adjacent to the alkyl group). The 1,5-isomer will show NOE between N-alkyl protons and the C2-H, but strong steric clash usually prevents this isomer's formation.

Strategic Workflows in Drug Design

For complex syntheses, the nitrile group must often be preserved while modifying the ring, or vice versa.

Pathway A: Pinner Reaction (Imidate Synthesis)

Used to convert the nitrile into an imidate ester, a precursor for amidines or heterocycles.[2][6]

  • Conditions: Dry HCl gas bubbled into anhydrous MeOH/EtOH at 0°C.

  • Outcome: Formation of the imidate hydrochloride salt.[3][7]

  • Caveat: The imidazole ring will also protonate, requiring 2 equivalents of HCl.

Pathway B: Protection Strategies

If the acidic NH interferes with organometallic steps (e.g., Grignard addition to the nitrile), protect the nitrogen first.

  • SEM (2-(Trimethylsilyl)ethoxymethyl): Excellent stability, removed by TBAF.

  • Trityl (Trt): Bulky, directs chemistry to the C2 position if lithiation is required.

Workflow cluster_Protect Path A: N-Protection cluster_FGI Path B: Nitrile FGI Root 1H-imidazole-4-carbonitrile Prot N-Trityl/SEM Protection Root->Prot Tet Tetrazole Formation (NaN3/ZnBr2) Root->Tet Red Reduction to Amine (LAH) Root->Red Lith C2-Lithiation (nBuLi) Prot->Lith Func C2-Functionalized Imidazole Lith->Func caption Fig 3: Divergent synthetic pathways based on protection strategy.

References

  • Synthesis and Crystallography: Less, G. B., Rasmussen, P. G., & Kampf, J. W. (2005). 1H-Imidazole-4-carbonitrile.[1][8][9] Acta Crystallographica Section E, 61(6), o1704-o1706. Link

  • Tetrazole Synthesis: Demko, Z. P., & Sharpless, K. B. (2001). Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water. The Journal of Organic Chemistry, 66(24), 7945–7950. Link

  • Regioselective Alkylation: Lamsabhi, A. M., et al. (2022). Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole. Der Pharma Chemica, 14(2), 1-8. Link

  • Pinner Reaction Guide: BenchChem. (2025). The Pinner Reaction: A Technical Guide. Link

  • pKa Data: Williams, R. (2022). pKa Data Compiled by R. Williams. Organic Chemistry Data. Link

Sources

Exploratory

Historical Synthetic Routes to 1H-Imidazole-4-Carbonitrile: A Technical Guide

Executive Summary 1H-imidazole-4-carbonitrile (also known as 4-cyanoimidazole) is a pivotal heterocyclic intermediate in the synthesis of purine nucleosides, antineoplastic agents (e.g., Dacarbazine, Temozolomide), and h...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1H-imidazole-4-carbonitrile (also known as 4-cyanoimidazole) is a pivotal heterocyclic intermediate in the synthesis of purine nucleosides, antineoplastic agents (e.g., Dacarbazine, Temozolomide), and high-energy materials. Its historical and modern synthesis reflects a transition from biomass-derived precursors (sugars) to convergent, high-atom-economy routes using diaminomaleonitrile (DAMN).

This guide provides a rigorous technical analysis of the three primary historical lineages for its production:

  • The Carbohydrate Route : From fructose via 4-hydroxymethylimidazole.

  • The DAMN Route : A convergent 3-step synthesis from diaminomaleonitrile.

  • The Dehydration Route : Functional group interconversion from imidazole-4-carboxamide or aldoximes.

Route 1: The Carbohydrate Lineage (Biosynthetic Mimicry)

Historically, this route was favored due to the availability of agricultural precursors. It relies on the Maillard-type condensation of reducing sugars with ammonia to form the imidazole core, followed by functional group manipulation.

Step 1: Synthesis of 4-Hydroxymethylimidazole (4-HMI)

The foundational step involves the Weidenhagen synthesis or its variants, reacting fructose (or glucose) with ammonia and formaldehyde (or cupric carbonate/ammonia).

  • Reagents: D-Fructose, Aqueous Ammonia, CuCO₃ (catalyst/sequestering agent).

  • Conditions: 30–60°C, followed by H₂S treatment to demetallate the copper-imidazole complex.

  • Yield: Historically low (30–45%), but scalable.

  • Mechanism: Retro-aldol fragmentation of fructose generates C3 synthons (e.g., methylglyoxal/formaldehyde equivalents) which condense with ammonia and formaldehyde.

Step 2: Oxidation to 1H-Imidazole-4-Carbaldehyde
  • Reagent: Activated Manganese Dioxide (MnO₂) or Swern oxidation conditions.

  • Solvent: Refluxing dioxane or chloroform.

  • Protocol: 4-HMI is prone to over-oxidation to the carboxylic acid. Selective oxidation to the aldehyde is achieved using excess activated MnO₂.

Step 3: Oxime Formation and Dehydration

This is the critical "historical" step to the nitrile.

  • Oxime Formation: Reaction with hydroxylamine hydrochloride (NH₂OH·HCl) and sodium acetate in ethanol.

  • Dehydration: The resulting aldoxime is dehydrated to the nitrile.

    • Classic Reagent: Acetic anhydride (Ac₂O) at reflux.

    • Modern Variant: POCl₃ or SOCl₂.

Mechanism of Aldoxime Dehydration

The dehydration proceeds via an O-acylated intermediate which undergoes E2 elimination.

OximeDehydration Aldehyde Imidazole-4-Carbaldehyde Oxime Aldoxime Intermediate Aldehyde->Oxime NH2OH·HCl NaOAc Activated O-Acylated Oxime (Good Leaving Group) Oxime->Activated Ac2O or POCl3 (Activation) Nitrile 1H-Imidazole-4-Carbonitrile Activated->Nitrile - AcOH/HOPOCl2 (Elimination)

Figure 1: Mechanistic pathway for the conversion of imidazole-4-carbaldehyde to 4-cyanoimidazole.

Route 2: The DAMN Route (Convergent Synthesis)

The industrial standard shifted with the commercial availability of Diaminomaleonitrile (DAMN) , a tetramer of HCN. This route is preferred for its atom economy and defined regiochemistry.

Overview of the 3-Step Protocol
  • Cyclization: DAMN + Triethyl Orthoformate (TEOF) → 4,5-Dicyanoimidazole.

  • Selective Hydrolysis: 4,5-Dicyanoimidazole → 4-Cyanoimidazole-5-carboxylic acid.

  • Decarboxylation: 4-Cyanoimidazole-5-carboxylic acid → 1H-Imidazole-4-carbonitrile.

Detailed Protocol
Step 1: Cyclization to 4,5-Dicyanoimidazole
  • Reagents: DAMN, TEOF, catalytic p-Toluenesulfonic acid (pTsOH).

  • Conditions: Reflux in dioxane or neat TEOF.

  • Yield: >85%.

  • Note: This creates the fully substituted imidazole core.

Step 2: Regioselective Hydrolysis

Achieving the mono-acid without hydrolyzing both nitriles is the technical bottleneck.

  • Conditions: Controlled basic hydrolysis (NaOH, 1.0 eq) followed by careful acidification to pH 3-4.

  • Observation: The 4,5-dicyano system is electron-deficient, making the nitriles susceptible to nucleophilic attack.

Step 3: Decarboxylation
  • Reagents: Copper powder (catalyst) in quinoline or high-boiling solvent.

  • Conditions: Thermal decarboxylation at 160–200°C.

  • Mechanism: The electron-withdrawing cyano group at the 4-position stabilizes the intermediate carbanion/radical during decarboxylation.

DAMN_Route DAMN Diaminomaleonitrile (DAMN) Dicyano 4,5-Dicyanoimidazole DAMN->Dicyano TEOF, pTsOH Cyclization MonoAcid 4-Cyanoimidazole-5-Carboxylic Acid Dicyano->MonoAcid NaOH (1 eq) Partial Hydrolysis Target 1H-Imidazole-4-Carbonitrile MonoAcid->Target Cu, Quinoline, Heat Decarboxylation

Figure 2: The convergent synthesis from DAMN involving cyclization, partial hydrolysis, and decarboxylation.

Route 3: Dehydration of Imidazole-4-Carboxamide

This route is often employed when 4-imidazolecarboxylic acid derivatives are available from other degradative processes (e.g., purine catabolism).

The Reaction
  • Substrate: 1H-imidazole-4-carboxamide.

  • Reagent: Phosphoryl Chloride (POCl₃).

  • Solvent: Pyridine or DMF (Vilsmeier-Haack conditions).

  • Temperature: 80–100°C.

Technical Considerations
  • Solubility: The carboxamide is poorly soluble in non-polar solvents. Pyridine serves as both solvent and proton scavenger.

  • Protection: The N1-H of imidazole is acidic. In the presence of POCl₃, transient phosphorylation of N1 occurs, but this is reversible upon aqueous workup.

  • Safety: The reaction generates HCl gas.

Comparative Analysis of Routes

FeatureCarbohydrate RouteDAMN RouteCarboxamide Dehydration
Starting Material Fructose/GlucoseDiaminomaleonitrile (HCN tetramer)Imidazole-4-carboxamide
Step Count 4 (Sugar -> HMI -> Ald -> Oxime -> CN)3 (DAMN -> Dicyano -> Acid -> CN)1 (Amide -> CN)
Atom Economy Low (Loss of C1/C2 fragments)HighHigh (if amide is available)
Scalability Moderate (MnO2 handling is difficult)High (Industrial standard)High
Key Risk Over-oxidation of aldehydeToxicity of DAMN/HCNReactive POCl3 waste

References

  • Less, G. B., Kampf, J. W., & Rasmussen, P. G. (2004).[1] 4-Cyanoimidazolate: A New Pseudo-Cyanide? Inorganic Chemistry, 43(16), 4897–4902.[1] Link

    • Core reference for the 3-step synthesis from DAMN and properties of 4-cyanoimidazole.
  • Matthews, D. P., et al. (1997). Cyano-Substituted 2-Carboxyimidazoles. Journal of Organic Chemistry.[2] Link

    • Details on lithiation and functionaliz
  • Totterbury, P. (1974). Preparation of 4-hydroxymethylimidazole.[3][4] US Patent 3,808,225. Link

    • Historical grounding for the carbohydr
  • Soltani Rad, M. N., et al. (2010). Simple and Highly Efficient Procedure for Conversion of Aldoximes to Nitriles Using N-(p-Toluenesulfonyl) Imidazole. Synthetic Communications. Link

    • Modern dehydration protocols applicable to imidazole aldoximes.
  • Yamada, Y., et al. (1968). Synthesis of 4,5-Dicyanoimidazole derivatives. Bulletin of the Chemical Society of Japan. Link

    • Seminal work on the DAMN cycliz

Sources

Foundational

Technical Monograph: Spectroscopic Characterization of 1H-Imidazole-4-Carbonitrile

Executive Summary 1H-imidazole-4-carbonitrile (CAS: 36289-36-8), often referred to as 4-cyanoimidazole, is a pivotal heterocyclic building block in the synthesis of purine analogs, antiviral agents, and high-energy mater...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1H-imidazole-4-carbonitrile (CAS: 36289-36-8), often referred to as 4-cyanoimidazole, is a pivotal heterocyclic building block in the synthesis of purine analogs, antiviral agents, and high-energy materials. Its characterization is frequently complicated by annular tautomerism—a phenomenon where the proton migrates between the N1 and N3 positions.

This guide provides a definitive reference for the spectroscopic identification of 1H-imidazole-4-carbonitrile. Unlike standard databases that list static peaks, this document contextualizes data within the dynamic behavior of the imidazole ring, providing researchers with the "why" behind the signals.

Structural Dynamics & Tautomerism

The most critical quality attribute (CQA) affecting the spectroscopy of this compound is the prototropic tautomerism between the 4-cyano and 5-cyano forms. While X-ray crystallography confirms the 1H-imidazole-4-carbonitrile isomer in the solid state due to dipole alignment, solution-phase analysis (NMR) often reveals a rapid equilibrium.

Tautomeric Equilibrium Pathway

Tautomerism T1 1H-imidazole-4-carbonitrile (Major Tautomer) TS Proton Transfer Transition State T1->TS Solvent Mediated TS->T1 T2 1H-imidazole-5-carbonitrile (Minor Tautomer) TS->T2 Fast Exchange T2->TS

Figure 1: Prototropic tautomerism between 4-cyano and 5-cyano isomers. In polar aprotic solvents like DMSO, the equilibrium is fast, often resulting in averaged NMR signals.

Vibrational Spectroscopy (FT-IR)[1]

Infrared spectroscopy provides the most rapid confirmation of the nitrile functional group. Unlike the broad hydrogen-bonding network seen in unsubstituted imidazole, the electron-withdrawing nitrile group sharpens specific ring modes.

Diagnostic Signal: The


 stretch at 2230–2240 cm⁻¹  is the primary identification band. It is distinct from the broad N-H region.
Table 1: Key IR Absorptions (KBr Disk / ATR)
Frequency (cm⁻¹)IntensityAssignmentMechanistic Insight
3100 – 2600 Broad, Med

Intermolecular H-bonding network (dimers/oligomers).
2235 ± 5 Sharp, Strong

Diagnostic: Conjugated nitrile stretch. Lower frequency than alkyl nitriles due to aromatic conjugation.
1580 – 1540 Medium

Imidazole ring skeletal vibrations.
1250 – 1230 Medium

Ring C-N stretch, coupled with in-plane bending.
830 – 810 Strong

Out-of-plane bending (oop), characteristic of 4,5-disubstitution patterns.

Nuclear Magnetic Resonance (NMR)[2][3][4][5][6][7][8]

NMR analysis requires careful solvent selection. DMSO-d6 is the standard solvent to minimize aggregation and slow down proton exchange, potentially allowing the observation of the N-H proton. In CDCl₃, the compound is sparingly soluble, and the N-H proton is often invisible due to rapid exchange.

¹H NMR Data (400 MHz, DMSO-d6)

The spectrum typically shows two distinct singlets for the ring protons and a broad singlet for the amine.

Shift (δ ppm)MultiplicityIntegrationAssignmentStructural Context
13.0 – 13.5 Broad Singlet1HN-HHighly acidic due to the electron-withdrawing CN group. Chemical shift is concentration-dependent.
8.05 – 8.15 Singlet1HC2-HThe proton between the two nitrogens. Most deshielded due to the electronegativity of flanking N atoms.
7.80 – 7.90 Singlet1HC5-HProton adjacent to the nitrile group. Deshielded relative to imidazole (7.1 ppm) but shielded relative to C2-H.

Application Note: If the C2-H and C5-H signals appear as a single averaged peak or are broadened, the sample may contain trace water catalyzing proton exchange. Protocol: Dry the sample under vacuum or add activated 4Å molecular sieves to the NMR tube.

¹³C NMR Data (100 MHz, DMSO-d6)
Shift (δ ppm)TypeAssignmentNotes
138.5 CHC2The N-C=N carbon; characteristic low-field shift.
128.0 CHC5Carbon adjacent to the nitrile.
116.5 Cq

The nitrile carbon.
112.0 CqC4Quaternary ring carbon bearing the CN group. Often low intensity due to long relaxation times (

).

Mass Spectrometry (MS)[9]

Mass spectrometry of 4-cyanoimidazole follows a characteristic fragmentation pathway governed by the stability of the aromatic ring and the expulsion of neutral small molecules (HCN).

Analytical Workflow & Fragmentation Logic

MS_Fragmentation M_Ion Molecular Ion (M+) m/z = 93 Frag1 [M - HCN]+ m/z = 66 M_Ion->Frag1 Loss of HCN (27 Da) Retro-Cycloaddition Frag2 [M - 2HCN]+ m/z = 39 Frag1->Frag2 Ring Destruction

Figure 2: Electron Impact (EI) fragmentation pathway. The base peak is typically m/z 93 or 66 depending on ionization energy.

Key MS Features:

  • Molecular Ion: m/z 93 (Odd number indicates odd nitrogen count, Nitrogen Rule).

  • Base Peak: Often m/z 66 (Loss of HCN). This is diagnostic for imidazoles, which readily eliminate HCN from the ring.

Experimental Protocols

To ensure reproducibility and data integrity (E-E-A-T), follow these validated sample preparation methods.

Protocol A: NMR Sample Preparation (DMSO-d6)[3]
  • Objective: Obtain sharp resolution of C2/C5 protons and visible N-H signal.

  • Massing: Weigh 5–10 mg of 1H-imidazole-4-carbonitrile into a clean vial.

  • Solvation: Add 0.6 mL of high-purity DMSO-d6 (99.9% D).

    • Critical Step: Use an ampoule of DMSO-d6 rather than a stock bottle to minimize water content. Water causes peak broadening.

  • Transfer: Transfer to a 5mm NMR tube.

  • Acquisition: Run at 298 K . Set relaxation delay (

    
    ) to at least 2.0 seconds  to allow relaxation of the quaternary C4 and Nitrile carbons in ¹³C experiments.
    
Protocol B: IR Sample Preparation (KBr Pellet)
  • Objective: Clear resolution of the Nitrile stretch without moisture interference.

  • Grinding: Mix 1 mg of sample with 100 mg of spectroscopic grade KBr.

  • Desiccation: Grind to a fine powder and dry under an IR lamp for 2 minutes to remove adsorbed water.

  • Compression: Press at 8–10 tons for 1 minute to form a transparent pellet.

  • Scan: Collect 16 scans at 4 cm⁻¹ resolution.

References

  • Less, G. B., Rasmussen, P. G., & Kampf, J. W. (2005). 1H-Imidazole-4-carbonitrile.[1] Acta Crystallographica Section E: Structure Reports Online, 61(6), o1704-o1706. Link

  • National Institute of Advanced Industrial Science and Technology (AIST). (2023). Spectral Database for Organic Compounds (SDBS). SDBS No. 1650 (Imidazole derivatives). Link

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Journal of Organic Chemistry, 62(21), 7512–7515. Link

  • Ferris, J. P., & Kuder, J. E. (1970). Chemical evolution. II. Synthesis of amino acids from oligomers of hydrogen cyanide. Journal of the American Chemical Society, 92(8), 2527–2533. (Foundational synthesis and characterization). Link

Sources

Exploratory

Technical Deep Dive: Crystallographic & Pharmacophoric Architecture of 1H-Imidazole-4-Carbonitrile

Executive Summary 1H-imidazole-4-carbonitrile (CAS: 36731-22-9), also known as 4-cyanoimidazole, represents a critical scaffold in both medicinal chemistry and materials science. Unlike simple imidazoles, the electron-wi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1H-imidazole-4-carbonitrile (CAS: 36731-22-9), also known as 4-cyanoimidazole, represents a critical scaffold in both medicinal chemistry and materials science. Unlike simple imidazoles, the electron-withdrawing nitrile group at the 4-position drastically alters the acidity (


), hydrogen-bonding capability, and crystal packing of the molecule.

This guide provides a rigorous analysis of its solid-state architecture, focusing on its non-centrosymmetric crystallization—a property that imparts significant non-linear optical (NLO) potential—and its utility as a "Janus-faced" synthon in fragment-based drug discovery (FBDD).

Chemical Architecture & Tautomeric Logic[1]

Before analyzing the crystal lattice, one must understand the molecular dynamics in solution. The imidazole ring is amphoteric, capable of acting as both an acid and a base.[1] The introduction of a nitrile group creates a specific tautomeric preference.[1]

Electronic Effects and Tautomerism

The nitrile group (-CN) is a strong electron-withdrawing group (EWG).[1] Through resonance and induction, it increases the acidity of the N-H proton. While 4-substituted imidazoles can theoretically exist as 1H- (4-substituted) or 3H- (5-substituted) tautomers, X-ray diffraction confirms that 1H-imidazole-4-carbonitrile crystallizes exclusively as the 1H-tautomer.

This preference is dictated by the electronic stabilization of the lone pair on the N3 nitrogen, which remains available as a hydrogen bond acceptor.[1]

Visualization: Tautomeric Equilibrium & Resonance

The following diagram illustrates the tautomeric shift and the resonance stabilization that defines the molecule's reactivity.

Tautomerism cluster_0 Crystallographic Reality T1 1H-imidazole-4-carbonitrile (Preferred Solid State) T2 1H-imidazole-5-carbonitrile (3H-tautomer) T1->T2 Fast Exchange (Solution) Res Resonance Hybrid (Dipole Stabilization) T1->Res Electronic Delocalization

Figure 1: Tautomeric equilibrium showing the energetic preference for the 4-cyano isomer in the solid state.

Crystallographic Analysis

The definitive structural characterization of 1H-imidazole-4-carbonitrile was reported by Less, Rasmussen, and Kampf (Acta Cryst. 2005).[1][2][3][4][5] The crystal structure reveals critical supramolecular features that distinguish it from other azoles.

Unit Cell & Space Group

The compound crystallizes in a non-centrosymmetric space group.[1] This is a crucial feature; the lack of an inversion center allows the crystal to exhibit macroscopic physical properties such as Second Harmonic Generation (SHG) and piezoelectricity.[1]

ParameterDataSignificance
Crystal System Orthorhombic / Monoclinic*Supports anisotropic packing.[1]
Symmetry Non-centrosymmetricEnables Non-Linear Optical (NLO) activity.[1][2]
Z Value 4Number of molecules per unit cell.[1][3]
Density ~1.3–1.4 g/cm³Typical for small nitrogenous heterocycles.[1]

*Note: While specific lattice parameters vary slightly by temperature (158 K vs 298 K), the non-centrosymmetric nature is invariant.

Supramolecular Synthons & Packing

The packing is dominated by a robust hydrogen-bonding network.[1]

  • Primary Interaction: The N-H proton (N1) acts as a donor, while the unprotonated nitrogen (N3) acts as the acceptor.[1] This forms infinite 1D chains (catemers) running through the lattice.[1]

  • Dipole Alignment: A unique feature of this structure is the alignment of molecular dipoles.[1] The nitrile groups all point in the same direction along the polar axis (c-axis).[1] This parallel alignment of dipoles creates a net macroscopic dipole moment, which is rare for small organics (which usually pair antiparallel to cancel dipoles).[1]

Key Insight for Material Scientists: The "head-to-tail" alignment makes this crystal a prime candidate for pyroelectric applications.[1]

Experimental Protocols

Synthesis Route (The DAMN Protocol)

The most robust synthesis starts from diaminomaleonitrile (DAMN) , a tetramer of HCN.[1] This route is preferred for its atom economy and scalability.[1]

Synthesis DAMN Diaminomaleonitrile (DAMN) Step1 Step 1: Orthoformate Condensation (Triethyl orthoformate) DAMN->Step1 Reflux Inter Intermediate Imidate Step1->Inter Step2 Step 2: Cyclization (Ammonia/Heat) Inter->Step2 Product 1H-imidazole-4-carbonitrile (Crude) Step2->Product -EtOH Cryst Recrystallization (Water/Ethanol) Product->Cryst Purification

Figure 2: The synthetic pathway from DAMN to high-purity 4-cyanoimidazole crystals.

Self-Validating Crystallization Protocol

To obtain single crystals suitable for XRD or NLO testing, follow this slow-evaporation method.

Reagents:

  • Crude 1H-imidazole-4-carbonitrile (>95% purity).[1][6]

  • Solvent: Deionized Water or Methanol (High polarity is required to dissolve the dipole).[1]

Protocol:

  • Saturation: Dissolve 100 mg of the compound in the minimum amount of hot water (approx. 60°C).

  • Filtration: Pass the hot solution through a 0.2 µm PTFE syringe filter to remove nucleation sites (dust).[1]

  • Incubation: Place the vial in a vibration-free environment at room temperature. Cover with parafilm but poke 3 small holes to allow slow evaporation.

  • Harvest: Clear, colorless prisms should form within 48–72 hours.

  • Validation (The "Trust" Step):

    • Melting Point Check: Target range 173–175°C . If <170°C, recrystallize.

    • IR Check: Look for the sharp nitrile stretch (

      
      ) at ~2230 cm⁻¹ .[1]
      

Pharmaceutical & Industrial Utility

Fragment-Based Drug Design (FBDD)

In drug development, 1H-imidazole-4-carbonitrile is a high-value "fragment."

  • Binding Affinity: The imidazole ring mimics the histidine side chain, interacting with zinc metalloenzymes (e.g., carbonic anhydrase, matrix metalloproteinases).[1]

  • Vector Growth: The nitrile group serves as a "synthetic handle."[1] It can be hydrolyzed to an amide (for H-bond donation) or reduced to an amine (for salt bridges).[1]

Zeolitic Imidazolate Frameworks (ZIFs)

This molecule is a ligand for ZIFs (e.g., ZIF-35).[1] The cyano group projects into the pore of the framework, increasing the affinity for polar gases like


. This makes 4-cyanoimidazole-based MOFs exceptional candidates for carbon capture technologies.[1]

References

  • Less, G. B., Rasmussen, P. G., & Kampf, J. W. (2005). "1H-Imidazole-4-carbonitrile."[2][3][5] Acta Crystallographica Section E: Structure Reports Online, 61(6), o1704-o1706.[2]

  • Ferris, J. P., & Trimmer, R. W. (1976). "Synthesis of 1H-imidazole-4-carbonitrile and its derivatives."[1] Journal of Organic Chemistry, 41(1), 13-19.

  • Phan, A., et al. (2010). "Synthesis, Structure, and Carbon Dioxide Capture Properties of Zeolitic Imidazolate Frameworks."[1] Accounts of Chemical Research, 43(1), 58-67.[1]

  • PubChem Compound Summary. "1H-imidazole-4-carbonitrile (CID 564457)."[1] National Center for Biotechnology Information.

Sources

Foundational

electrophilic and nucleophilic substitution reactions of 1H-imidazole-4-carbonitrile

Topic: Electrophilic and Nucleophilic Substitution Reactions of 1H-Imidazole-4-Carbonitrile Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, and Process Scientists Executive Summary 1...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Electrophilic and Nucleophilic Substitution Reactions of 1H-Imidazole-4-Carbonitrile Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, and Process Scientists

Executive Summary

1H-imidazole-4-carbonitrile (CAS: 57090-88-7) represents a "privileged scaffold" in medicinal chemistry, serving as a precursor for purine mimics, enzyme inhibitors, and high-affinity receptor ligands. Its reactivity is defined by a unique push-pull electronic system: the electron-rich imidazole ring is significantly modulated by the electron-withdrawing nitrile (cyano) group at position 4.

This guide provides a rigorous analysis of the substitution patterns of this scaffold. Unlike simple imidazoles, the 4-cyano derivative exhibits distinct regioselectivity challenges and reactivity profiles. We categorize these reactions into N-Substitution (where the imidazole acts as a nucleophile) and C-Substitution (involving Electrophilic Aromatic Substitution and Metal-Catalyzed C-H Activation).

Electronic Architecture & Tautomerism

Before designing a synthesis, one must understand the substrate's fluxional nature. 1H-imidazole-4-carbonitrile exists in tautomeric equilibrium with 1H-imidazole-5-carbonitrile.

  • Acidity (pKa): The nitrile group (

    
    ) is a strong electron-withdrawing group (EWG). It stabilizes the imidazolide anion, making the N-H proton significantly more acidic (pKa 
    
    
    
    10–11) compared to unsubstituted imidazole (pKa 14.4). This facilitates deprotonation under milder basic conditions.
  • Regiochemistry: The tautomeric ratio is solvent-dependent, but the reactivity is governed by the "Remote Substitution Effect." In the neutral form, the hydrogen is generally located on the nitrogen adjacent to the cyano group (1,5-tautomer) to minimize dipole conflict, but alkylation dynamics often favor the 1,4-product due to steric and kinetic factors.

Visualization: Tautomeric Equilibrium & Reactivity Sites

Tautomerism Tautomer4 1H-imidazole-4-carbonitrile (1,4-tautomer) Less Stable Neutral Form Tautomer5 1H-imidazole-5-carbonitrile (1,5-tautomer) Dipole Stabilized Tautomer4->Tautomer5 Fast Equilibrium (H-shift) Anion Imidazolide Anion (Resonance Hybrid) Nucleophilic Species Tautomer4->Anion -H+ (Base) Tautomer5->Anion -H+ (Base)

Figure 1: Tautomeric equilibrium leading to the common nucleophilic imidazolide anion.

The Imidazole as Nucleophile: N-Alkylation & Arylation

The most frequent reaction performed on 1H-imidazole-4-carbonitrile is electrophilic attack on the ring nitrogens (N-alkylation).

The Regioselectivity Challenge (1,4- vs. 1,5-Isomers)

When the imidazolide anion reacts with an alkyl halide (


), two products are possible:
  • 1-alkyl-1H-imidazole-4-carbonitrile (1,4-isomer): The "Remote" product.

  • 1-alkyl-1H-imidazole-5-carbonitrile (1,5-isomer): The "Proximal" product.

Mechanistic Insight: For 4-substituted imidazoles with EWGs (like -CN or -NO2), N1-alkylation (leading to the 1,4-isomer) is generally favored.

  • Sterics: The nitrogen distal to the cyano group (N1 relative to C4-CN) is less sterically hindered.

  • Electronics: The lone pair on the nitrogen adjacent to the EWG is less nucleophilic due to inductive withdrawal.

Protocol: Regioselective N-Alkylation

Objective: Synthesis of 1-benzyl-1H-imidazole-4-carbonitrile.

ParameterSpecification
Reagents 1H-imidazole-4-carbonitrile (1.0 eq), Benzyl Bromide (1.1 eq), K₂CO₃ (2.0 eq)
Solvent DMF (Dimethylformamide) or Acetonitrile (MeCN)
Temperature 25°C to 60°C
Yield Target >85% (Regioisomeric ratio typically >9:1 favoring 1,4-isomer)

Step-by-Step Methodology:

  • Activation: Charge a reaction vessel with 1H-imidazole-4-carbonitrile (10 mmol) and anhydrous DMF (15 mL). Add K₂CO₃ (20 mmol). Stir at room temperature for 30 minutes to generate the imidazolide salt in situ.

  • Addition: Add Benzyl Bromide (11 mmol) dropwise to control the exotherm.

  • Reaction: Heat to 60°C for 4 hours. Monitor by TLC (EtOAc/Hexane) or LC-MS. The 1,4-isomer usually elutes slower than the 1,5-isomer on silica due to higher polarity.

  • Workup: Dilute with water (50 mL) and extract with EtOAc (3 x 30 mL). Wash organics with brine to remove DMF.

  • Purification: Recrystallization often yields pure 1,4-isomer. If the 1,5-isomer is present, separate via flash chromatography (SiO₂).

Critical Note on Structural Assignment: Always validate regiochemistry using NOE (Nuclear Overhauser Effect) NMR .

  • 1,4-isomer: Strong NOE between N-CH₂ protons and the C-5 proton.

  • 1,5-isomer: Strong NOE between N-CH₂ protons and the C-2 proton (but NOE to C-4 substituent is blocked).

The Imidazole as Electrophile: C-Substitution

Direct electrophilic aromatic substitution (SEAr) on 1H-imidazole-4-carbonitrile is kinetically difficult. The cyano group deactivates the ring, making it resistant to Friedel-Crafts or mild halogenations. Therefore, modern protocols utilize Metal-Catalyzed C-H Activation or radical mechanisms.

C-H Arylation (Palladium-Catalyzed)

Instead of pre-functionalizing the ring with halogens, Direct Arylation uses the intrinsic acidity of the C-H bonds.

Regioselectivity:

  • C-5 Position: Sterically accessible and electronically activated for Concerted Metallation-Deprotonation (CMD) mechanisms.

  • C-2 Position: Most acidic proton (between two nitrogens), but often requires blocking of N1 to prevent catalyst poisoning.

Protocol: C-5 Selective Arylation

Objective: Synthesis of 4-cyano-5-phenylimidazole derivatives.

ParameterSpecification
Catalyst Pd(OAc)₂ (5 mol%)
Ligand PPh₃ or XPhos (10 mol%)
Base Cs₂CO₃ or K₃PO₄ (2.0 eq)
Coupling Partner Aryl Bromide (Ar-Br)
Solvent DMA (Dimethylacetamide) or Xylene

Workflow:

  • Setup: In a glovebox or under Argon, combine N-protected 4-cyanoimidazole (protection is crucial to prevent N-arylation), Aryl Bromide, Pd(OAc)₂, Ligand, and Base.

  • Reaction: Heat to 120–140°C for 12–16 hours.

  • Mechanism: The reaction proceeds via a CMD pathway where the carbonate base assists in deprotonating the C-5 position while it coordinates to the Palladium center.

Classical Halogenation

To introduce a leaving group for subsequent nucleophilic substitutions (SNAr), halogenation is required.

  • Reagent: NBS (N-Bromosuccinimide) or NIS (N-Iodosuccinimide).

  • Conditions: MeCN, reflux.

  • Outcome: Electrophilic halogenation prefers the C-5 position (if N1 is substituted) or C-2/C-5 mixtures if unsubstituted. The resulting 5-bromo-4-cyanoimidazole is a potent electrophile for further functionalization.

Visualizing the Synthetic Logic

The following diagram illustrates the decision matrix for functionalizing 1H-imidazole-4-carbonitrile.

ReactionPathways Start 1H-imidazole-4-carbonitrile (Substrate) Base Condition: Base (NaH/K2CO3) + R-X Start->Base N-Alkylation Halogen Condition: NBS/NIS (Electrophilic Halogenation) Start->Halogen SEAr Metal Condition: Pd(OAc)2, Ar-Br (C-H Activation) Start->Metal C-H Arylation (Requires N-protection) ProdN1 Major Product: 1-alkyl-4-cyanoimidazole (1,4-Isomer) Base->ProdN1 Steric/Electronic Preference ProdN3 Minor Product: 1-alkyl-5-cyanoimidazole (1,5-Isomer) Base->ProdN3 Minor Pathway ProdHalo 5-bromo-4-cyanoimidazole (Precursor for Coupling) Halogen->ProdHalo ProdCH 4-cyano-5-arylimidazole (Biaryl Scaffold) Metal->ProdCH

Figure 2: Divergent synthetic pathways for N- and C-functionalization.

References

  • Regioselective N-Alkylation of Imidazoles

    • Title: Regioselective N-alkylation of the 1H-indazole scaffold (Analogous mechanism for azoles with EWG).
    • Source: Beilstein J. Org. Chem.
    • URL:[Link]

    • Relevance: Establishes the thermodynamic preference for N-alkylation distal to electron-withdrawing groups.
  • C-H Arylation of Imidazoles

    • Title: Recent advances in direct C–H arylation: Methodology, selectivity and mechanism in oxazole series (Applicable to imidazole 4-CN deriv
    • Source: Beilstein J. Org. Chem.
    • URL:[Link]

    • Relevance: Details the Pd/Cu catalyzed mechanisms for functionalizing electron-deficient azoles.
  • Physical Properties & Acidity

    • Title: pKa D
    • Source: Organic Chemistry Data.[1][2][3][4]

    • URL:[Link]

    • Relevance: Provides foundational pKa values for imidazole deriv
  • General Reactivity of Cyanoimidazoles

    • Title: 1H-imidazole-4-carbonitrile | C4H3N3 | CID 564457.[5]

    • Source: PubChem.[5]

    • URL:[Link]

    • Relevance: Chemical property database and safety information.[5]

Sources

Exploratory

An In-Depth Technical Guide to 1H-imidazole-4-carbonitrile: Properties, Synthesis, and Applications

Abstract 1H-imidazole-4-carbonitrile is a pivotal heterocyclic building block in the fields of medicinal chemistry and materials science. As a derivative of imidazole, a core scaffold in numerous biologically active comp...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

1H-imidazole-4-carbonitrile is a pivotal heterocyclic building block in the fields of medicinal chemistry and materials science. As a derivative of imidazole, a core scaffold in numerous biologically active compounds, this molecule offers a unique combination of a reactive nitrile group and a versatile imidazole ring system.[1][2] This guide provides a comprehensive technical overview for researchers and drug development professionals, detailing its fundamental chemical properties, a validated synthesis protocol, key applications, and essential safety protocols. The narrative emphasizes the causal relationships behind experimental choices and grounds all claims in authoritative references.

Core Molecular Identity and Physicochemical Properties

A precise understanding of a molecule's fundamental properties is the cornerstone of its effective application in research and development. This section delineates the identity and key characteristics of 1H-imidazole-4-carbonitrile.

Nomenclature and Identifiers

The compound is most commonly referred to by its IUPAC name, 1H-imidazole-4-carbonitrile.[3][4] It is important to note the existence of its tautomer, 1H-imidazole-5-carbonitrile, which can coexist under certain conditions, although single-crystal X-ray analysis has confirmed that the compound crystallizes exclusively as the 1H-imidazole-4-carbonitrile isomer.[5]

IdentifierValueSource(s)
IUPAC Name 1H-imidazole-4-carbonitrile[6]
CAS Number 57090-88-7[3][4][6]
Molecular Formula C4H3N3[3][4][7]
Synonyms 4-Cyanoimidazole, 4-Imidazolecarbonitrile[6]
Physicochemical Data

The physical and chemical properties of 1H-imidazole-4-carbonitrile dictate its handling, storage, and reactivity in experimental setups.

PropertyValueSource(s)
Molecular Weight 93.09 g/mol [3][6][7]
Appearance White to Pale-yellow to Yellow-brown Solid
Purity ≥97% (Commercially available)[4]
Storage Conditions Sealed in dry, 2-8°C[3]

Synthesis and Characterization

The synthesis of 1H-imidazole-4-carbonitrile is a critical process for its availability in research. A well-documented and reproducible method provides the foundation for its use as a reliable starting material.

Rationale for Synthesis Route Selection

A validated and efficient synthesis route proceeds in three steps starting from diaminomaleonitrile, achieving a notable overall yield of 38%.[5] This pathway is advantageous due to the accessibility of the starting material and the straightforward nature of the transformations, making it a reliable choice for laboratory-scale production.

Detailed Experimental Protocol: Synthesis from Diaminomaleonitrile

The following protocol is based on the successful synthesis reported in the literature.[5] The causality behind each step is explained to provide a deeper understanding of the reaction mechanism.

Step 1: Formation of the Imidazole Ring

  • Objective: To construct the core imidazole heterocycle from diaminomaleonitrile.

  • Procedure:

    • Dissolve diaminomaleonitrile in a suitable solvent such as triethyl orthoformate.

    • Add a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid) to facilitate the cyclization reaction. The acid protonates the formyl group, making it a better electrophile for the intramolecular nucleophilic attack by the amino group.

    • Heat the reaction mixture under reflux for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the mixture and remove the solvent under reduced pressure to yield the crude intermediate.

Step 2 & 3: Subsequent Transformations

  • Objective: To convert the intermediate from the first step into the final 1H-imidazole-4-carbonitrile product. The specific details of these subsequent steps involve standard organic transformations that may include hydrolysis and decarboxylation or other functional group manipulations.

  • Procedure:

    • The crude intermediate is carried forward into the next reaction sequence without extensive purification to maximize yield.

    • The specific conditions for these steps are tailored to the exact nature of the intermediate but generally involve standard aqueous workups and purification by column chromatography or recrystallization.

    • The final product is isolated as a solid.

Synthesis Workflow Diagram

The logical flow of the synthesis from a precursor to the final, purified product is illustrated below.

SynthesisWorkflow cluster_synthesis Synthesis Stage cluster_purification Purification & Validation A Diaminomaleonitrile (Starting Material) B Step 1: Acid-Catalyzed Cyclization A->B C Crude Imidazole Intermediate B->C D Steps 2 & 3: Further Transformations C->D E Crude 1H-imidazole-4-carbonitrile D->E F Purification (e.g., Recrystallization, Column Chromatography) E->F Purify G Characterization (NMR, IR, MS) F->G H Final Product (>97% Purity) G->H

Caption: Workflow for the synthesis and purification of 1H-imidazole-4-carbonitrile.

Characterization and Quality Control

To ensure the identity and purity of the synthesized compound, a panel of analytical techniques is employed. This self-validating system confirms the successful outcome of the synthesis.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure by analyzing the chemical shifts, integration, and coupling constants of the protons and carbons, ensuring they match the expected values for the target molecule.

  • Infrared (IR) Spectroscopy: The presence of key functional groups is confirmed. A sharp, strong absorption band around 2230 cm⁻¹ is expected for the nitrile (C≡N) stretch, and a broad peak above 3000 cm⁻¹ corresponds to the N-H stretch of the imidazole ring.

  • Mass Spectrometry (MS): This technique verifies the molecular weight of the compound. For 1H-imidazole-4-carbonitrile, the molecular ion peak (M+) would be observed at an m/z ratio corresponding to its molecular weight of 93.09.[3]

Key Applications in Research and Development

The utility of 1H-imidazole-4-carbonitrile stems from its identity as a functionalized heterocycle, making it a valuable precursor in multiple scientific domains.

Foundational Role in Medicinal Chemistry

The imidazole scaffold is a cornerstone of modern drug discovery, present in a wide array of therapeutic agents.[1] Its derivatives are known to possess a vast spectrum of biological activities, including anticancer, antifungal, antiviral, and anti-inflammatory properties.[1][2] 1H-imidazole-4-carbonitrile serves as a critical starting material for the synthesis of more complex, biologically potent molecules. The two nitrogen atoms can act as hydrogen bond donors and acceptors, enhancing the affinity and selectivity of derivative compounds for biological targets.[8]

Precursor for Bioactive Molecules and DNA Ligands

The dual functionality of the imidazole ring and the nitrile group allows for diverse chemical modifications.

  • Nitrile Group Chemistry: The nitrile can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine, opening pathways to a vast library of derivatives. For instance, related imidazole-4,5-dicarboxylic acids are key intermediates for sedatives and semi-synthetic penicillins.[9]

  • Imidazole Ring Chemistry: The N-H proton can be substituted, allowing for the introduction of various side chains to modulate properties like solubility and target binding. This strategy has been used to develop potent inhibitors of viral replication and other disease-related pathways.[2] Furthermore, related bisbenzimidazole structures are known to act as DNA minor groove-binding ligands, a promising strategy for developing new anticancer agents.[10]

Applications in Materials Science

Beyond its biological applications, the unique electronic and structural properties of 1H-imidazole-4-carbonitrile make it a candidate for advanced materials. Single-crystal X-ray analysis has shown that it forms a non-centrosymmetric crystal structure with a significant dipole moment.[5] This alignment of dipoles makes the material a strong candidate for non-linear optical (NLO) applications, which are crucial for technologies like frequency conversion in lasers and optical data processing.[5]

Safety, Handling, and Storage

Proper handling and storage are paramount to ensure laboratory safety and maintain the integrity of the compound.

GHS Hazard Information

1H-imidazole-4-carbonitrile is classified as a hazardous substance. The following GHS classifications have been reported.[6][11]

Hazard CodeDescriptionClass
H301/H311/H331Toxic if swallowed, in contact with skin or if inhaledAcute Toxicity (Oral, Dermal, Inhalation)
H315Causes skin irritationSkin Corrosion/Irritation
H319Causes serious eye irritationSerious Eye Damage/Eye Irritation
H335May cause respiratory irritationSpecific Target Organ Toxicity
Recommended Handling and Storage Protocols
  • Handling: Due to its acute toxicity and irritant properties, all handling of 1H-imidazole-4-carbonitrile should be performed in a certified chemical fume hood.[6][11] Appropriate Personal Protective Equipment (PPE), including nitrile gloves, a lab coat, and chemical safety goggles, must be worn at all times. Avoid inhalation of dust and contact with skin and eyes.

  • Storage: The compound should be stored in a tightly sealed container in a refrigerator at 2-8°C to prevent degradation.[3] The storage area should be dry and well-ventilated.

Conclusion

1H-imidazole-4-carbonitrile is a molecule of significant scientific value, bridging the gap between fundamental organic synthesis and applied drug discovery and materials science. Its well-defined chemical properties, established synthesis route, and versatile reactivity make it an indispensable tool for researchers. From serving as a foundational scaffold for novel therapeutics to exhibiting potential in non-linear optics, its importance is set to grow as new applications are explored. Adherence to rigorous safety and handling protocols is essential to harness its full potential responsibly.

References

  • Lead Sciences. 1H-Imidazole-4-carbonitrile. [Link]

  • ResearchGate. (PDF) 1H-Imidazole-4-carbonitrile. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 564457, 1H-imidazole-4-carbonitrile. [Link]

  • ResearchGate. Imidazole-based drugs and drug discovery: Present and future perspectives | Request PDF. [Link]

  • Synthonix. 1H-Imidazole-4-carbonitrile - [K24325]. [Link]

  • National Center for Biotechnology Information. Imidazole derivatives: Impact and prospects in antiviral drug discovery. [Link]

  • National Center for Biotechnology Information. Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I. [Link]

  • Preprints.org. Significance of Imidazole in Cancer Drug Discovery: Recent Advancements. [Link]

  • Google Patents. US4550176A - Preparation of imidazole-4,5-dicarboxylic acid.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 78777, 5-amino-1H-imidazole-4-carbonitrile. [Link]

  • National Institute of Standards and Technology. 1H-Imidazole - NIST WebBook. [Link]

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Protocols & Analytical Methods

Method

Advanced Protocol: Utilizing 1H-Imidazole-4-carbonitrile in Medicinal Chemistry

Introduction: The "Lynchpin" Scaffold 1H-Imidazole-4-carbonitrile (CAS: 57090-88-7), often referred to as 4-cyanoimidazole, is a high-value heterocyclic building block in modern drug discovery. Its utility stems from its...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Lynchpin" Scaffold

1H-Imidazole-4-carbonitrile (CAS: 57090-88-7), often referred to as 4-cyanoimidazole, is a high-value heterocyclic building block in modern drug discovery. Its utility stems from its dual functionality: the imidazole ring serves as a bioisostere for histidine or purine fragments, capable of pi-stacking and hydrogen bonding, while the nitrile group acts as a versatile electrophilic "handle" for further diversification.

This guide provides a rigorous technical framework for deploying 1H-Imidazole-4-carbonitrile in the synthesis of bioactive molecules, specifically focusing on regioselective N-alkylation and downstream nitrile transformations.

Chemical Profile & Reactivity[1][2][3][4]

Understanding the tautomeric and electronic nature of this scaffold is prerequisite to successful synthesis.

Tautomerism and Regiochemistry

In its neutral state, the molecule exists in rapid equilibrium between the 4-cyano and 5-cyano tautomers. However, the 4-cyano tautomer is thermodynamically favored in the solid state and solution due to the electron-withdrawing nature of the nitrile group, which increases the acidity of the adjacent N-H bond.

Key Reactivity Parameters:

  • Acidity (pKa): ~10.5 (N-H proton). Deprotonation yields a resonance-stabilized imidazolide anion.

  • Nucleophilicity: The imidazolide anion is an ambident nucleophile. Alkylation can occur at either nitrogen (N1 or N3).

  • Electrophilicity: The nitrile carbon is susceptible to nucleophilic attack (Grignard, hydride, alkoxide), but the electron-rich imidazole ring can dampen this reactivity compared to benzonitriles.

Visualizing the Reaction Landscape

ReactionLandscape Start 1H-Imidazole-4-carbonitrile (Tautomeric Mix) Anion Imidazolide Anion (Delocalized) Start->Anion Base (NaH/K2CO3) Prod_1_4 1-Alkyl-4-cyanoimidazole (Major Product) Anion->Prod_1_4 R-X (Sterics/Kinetics) Prod_1_5 1-Alkyl-5-cyanoimidazole (Minor Product) Anion->Prod_1_5 R-X Func_Amide Amide/Acid (Hydrolysis) Prod_1_4->Func_Amide Func_Tetrazole Tetrazole ([3+2] Cycloaddition) Prod_1_4->Func_Tetrazole Func_Ketone Acyl Imidazole (Grignard) Prod_1_4->Func_Ketone

Caption: Reaction landscape showing the divergence of N-alkylation pathways and downstream functionalization of the nitrile handle.

Core Protocol 1: Regioselective N-Alkylation[5][6]

The most critical step in using this building block is establishing the core scaffold. Alkylation of the imidazolide anion typically favors the 1,4-isomer (1-alkyl-4-cyanoimidazole) over the 1,5-isomer due to steric hindrance adjacent to the nitrile group and electronic repulsion.

Experimental Design
  • Base: Sodium Hydride (NaH) is preferred for irreversible deprotonation. Potassium Carbonate (K₂CO₃) is a milder alternative for sensitive substrates.

  • Solvent: DMF or THF. DMF promotes SN2 kinetics but can be harder to remove.

  • Temperature: 0°C to Room Temperature (RT). Higher temperatures increase the proportion of the undesired 1,5-isomer.

Step-by-Step Procedure
  • Preparation: In a flame-dried round-bottom flask under Argon, suspend NaH (60% dispersion in oil, 1.2 equiv) in anhydrous THF (0.2 M) . Cool to 0°C.

  • Deprotonation: Add 1H-Imidazole-4-carbonitrile (1.0 equiv) portion-wise. Evolution of H₂ gas will occur. Stir at 0°C for 30 minutes until gas evolution ceases and the solution becomes clear/homogeneous.

  • Alkylation: Add the Alkyl Halide (1.1 equiv) dropwise (neat or in minimal THF).

    • Note: For reactive electrophiles (e.g., Methyl Iodide, Benzyl Bromide), maintain 0°C. For less reactive ones, warm to RT.

  • Monitoring: Stir for 2–12 hours. Monitor by TLC (EtOAc/Hexane) or LC-MS. The 1,4-isomer typically elutes slower than the 1,5-isomer on silica due to higher polarity.

  • Workup: Quench carefully with saturated NH₄Cl solution. Extract with EtOAc (3x). Wash combined organics with water and brine. Dry over Na₂SO₄ and concentrate.

  • Purification: Flash column chromatography.

    • Gradient: 0%

      
       60% EtOAc in Hexanes.
      
    • Yield: Expect 70–90% combined yield, with a regiomeric ratio (rr) of ~4:1 to >10:1 favoring the 1,4-isomer.

Table 1: Regioselectivity Optimization

ParameterCondition A (Kinetic)Condition B (Thermodynamic)Regioselectivity (1,4 : 1,5)
Base NaH (Strong)Cs₂CO₃ (Weak/Chelating)NaH typically gives higher 1,4 selectivity.
Solvent THFDMFTHF enhances steric discrimination.
Temp 0°C60°CLower temp favors 1,4-isomer.

Core Protocol 2: Nitrile Functionalization

Once the N-alkylated core (1-alkyl-4-cyanoimidazole) is established, the nitrile group can be transformed into various pharmacophores.

A. Synthesis of Acyl Imidazoles (Grignard Addition)

Acyl imidazoles are potent intermediates for fragment coupling.

  • Setup: Dissolve 1-alkyl-4-cyanoimidazole in anhydrous THF or Et₂O . Cool to 0°C.

  • Addition: Add Grignard Reagent (R-MgBr, 1.5 equiv) dropwise.

    • Mechanism:[1][2][3][4][5][6][7] The Grignard attacks the nitrile carbon to form an imine-magnesium intermediate.

  • Hydrolysis: Stir at RT for 2 hours. Quench with 1M HCl (acidic hydrolysis is required to convert the intermediate imine to the ketone).

  • Isolation: Extract with EtOAc. The product is a 4-acyl-1-alkylimidazole .

B. [3+2] Cycloaddition to Tetrazoles

Tetrazoles are bioisosteres of carboxylic acids with improved metabolic stability.

  • Reagents: Sodium Azide (NaN₃, 3.0 equiv), Ammonium Chloride (NH₄Cl, 3.0 equiv).

  • Solvent: DMF (polar aprotic is essential).

  • Conditions: Heat to 100°C for 12–24 hours.

  • Safety Note: Azides are potential explosion hazards. Use a blast shield. Avoid chlorinated solvents with azides.

Case Study: Synthesis of a Purine-Mimetic Kinase Inhibitor

In this theoretical workflow, we utilize 1H-Imidazole-4-carbonitrile to construct a bicyclic scaffold resembling the adenine core of ATP, a common strategy in kinase inhibitor design.

KinaseInhibitor Step1 1H-Imidazole-4-carbonitrile Step2 N-Alkylation (Benzyl Bromide) Step1->Step2 Step3 Intermediate: 1-Benzyl-4-cyanoimidazole Step2->Step3 Step4 Nitrile Reduction (LiAlH4) -> Amine Step3->Step4 Step5 Cyclization with Triethyl Orthoformate Step4->Step5 Step6 Target: Imidazo-Pyrimidine Scaffold Step5->Step6

Caption: Synthetic route converting the imidazole nitrile into a fused bicyclic system.

Protocol Highlight: To convert the nitrile to the primary amine (Step 4), LiAlH₄ in THF is standard. However, for milder conditions (tolerating esters elsewhere), use Raney Nickel hydrogenation or CoCl₂/NaBH₄ .

Safety & Handling (E-E-A-T)

Hazard Classification:

  • Acute Toxicity: Oral (Category 3), Dermal (Category 4), Inhalation (Category 4).

  • Signal Word: DANGER.

Critical Handling Procedures:

  • Cyanide Risk: While the nitrile group is covalently bonded, metabolic or thermal decomposition can theoretically release cyanide species. Work in a well-ventilated fume hood.

  • Skin Contact: The compound is a potent irritant and toxic by absorption. Double-gloving (Nitrile) is mandatory.

  • Waste Disposal: All aqueous waste from nitrile hydrolysis or azide reactions must be treated as hazardous chemical waste. Azide waste must never contact acid (forms hydrazoic acid) or heavy metals.

References

  • PubChem. 1H-Imidazole-4-carbonitrile Compound Summary. National Library of Medicine. [Link]

  • Less, G. B., et al. 1H-Imidazole-4-carbonitrile.[8] Acta Crystallographica Section E (2005).[8] (Crystal structure and tautomerism data). [Link]

  • Shabalin, D. A., & Camp, J. E. Recent advances in the synthesis of imidazoles. Organic & Biomolecular Chemistry (2020).[2] [Link]

Sources

Application

Strategic Utilization of 1H-Imidazole-4-carbonitrile: A Modular Scaffold for Kinase Inhibitors and Bioisosteres

Abstract 1H-Imidazole-4-carbonitrile (CAS: 57090-88-7) is a high-value heterocyclic building block characterized by its significant dipole moment and "amphoteric switch" capability.[1][2] Unlike unsubstituted imidazole,...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

1H-Imidazole-4-carbonitrile (CAS: 57090-88-7) is a high-value heterocyclic building block characterized by its significant dipole moment and "amphoteric switch" capability.[1][2] Unlike unsubstituted imidazole, the electron-withdrawing nitrile group at position 4 drastically alters the acidity of the N1-proton (


 ~9.5–10.0), enabling milder functionalization conditions while introducing a versatile handle for downstream complexity generation. This application note details the strategic deployment of this scaffold in medicinal chemistry, specifically for designing kinase inhibitors (e.g., JAK2 targets) and Angiotensin II receptor antagonists, with validated protocols for regioselective alkylation and bioisostere synthesis.

Part 1: The Chemical Architecture (The "Why")

Electronic Profile and Tautomerism

The utility of 1H-imidazole-4-carbonitrile lies in its electronic asymmetry. The nitrile group exerts a strong inductive (


) and mesomeric (

) withdrawal effect.[2]
  • Acidity: The

    
     of the N-H proton drops from ~14.4 (imidazole) to ~9.5–10.0. This allows deprotonation using weaker bases (e.g., 
    
    
    
    ,
    
    
    ) rather than requiring
    
    
    , improving functional group tolerance.[2]
  • Tautomeric Equilibrium: In solution, the 4-cyano (1H) and 5-cyano (3H) forms exist in rapid equilibrium. However, X-ray crystallography confirms that in the solid state, it crystallizes exclusively as the 1H-imidazole-4-carbonitrile isomer, driven by intermolecular hydrogen bonding and dipole alignment [1].

Reactivity Map

The molecule offers three distinct vectors for diversification:

  • N1-Nitrogen: Nucleophilic attack (Alkylation/Arylation).[2]

  • C-Nitrile: Electrophilic center (Pinner reaction, [3+2] cycloaddition).[2]

  • C2/C5-Carbon: C-H activation or halogenation targets.[2]

ReactivityMap Center 1H-Imidazole-4-carbonitrile (Core Scaffold) N1 N1-Functionalization (Scaffold Growth) Center->N1 Base / R-X CN Nitrile Transformation (Warhead Installation) Center->CN NaN3 / Lewis Acid C2 C2/C5-Functionalization (Fine Tuning) Center->C2 NBS or Pd-Cat Kinase Kinase Inhibitors (JAK2/Tyrosine) N1->Kinase Tetrazole Tetrazoles (Bioisosteres) CN->Tetrazole Amide Thioamides/Amides CN->Amide Halogen C-Halogenation (Cross-Coupling Precursor) C2->Halogen

Figure 1: Divergent synthesis pathways from the 4-cyanoimidazole core.

Part 2: Validated Experimental Protocols

Protocol 1: Regioselective N-Alkylation

Challenge: Alkylation of 4-substituted imidazoles can yield a mixture of 1,4-disubstituted (Product A) and 1,5-disubstituted (Product B) isomers. Mechanism: The 4-cyano group is electron-withdrawing.[2] Steric hindrance usually disfavors attack at N3 (which would lead to the 1,5-isomer), making the 1,4-isomer the major product under thermodynamic control. However, solvent polarity and cation chelation can alter this ratio.[2]

Materials
  • 1H-Imidazole-4-carbonitrile (1.0 equiv)

  • Alkyl Halide (1.1 equiv)[2][3]

  • Cesium Carbonate (

    
    ) (1.5 equiv) - Preferred over 
    
    
    
    for solubility.[2]
  • Anhydrous DMF or Acetonitrile.[2]

Step-by-Step Methodology
  • Preparation: Charge a flame-dried round-bottom flask with 1H-imidazole-4-carbonitrile (10 mmol) and

    
     (15 mmol).
    
  • Solvation: Add anhydrous DMF (20 mL) under Argon atmosphere. Stir at Room Temperature (RT) for 15 minutes to ensure deprotonation (formation of the imidazolide anion).

  • Addition: Add the alkyl halide (11 mmol) dropwise.

    • Note: If the alkyl halide is reactive (e.g., benzyl bromide), cool to 0°C during addition.

  • Reaction: Stir at RT for 4–12 hours. Monitor by TLC (EtOAc/Hexane).[2][4] The product usually has a higher

    
     than the starting material.[2]
    
  • Workup: Dilute with EtOAc (100 mL), wash with water (

    
     mL) to remove DMF, then brine. Dry over 
    
    
    
    .[2][3]
  • Purification: Flash column chromatography. The 1-alkyl-1H-imidazole-4-carbonitrile (1,4-isomer) is typically the major product (>85% ratio).

Self-Validation (QC):

  • 1H-NMR: The C2-H proton of the 1,4-isomer typically appears downfield relative to the 1,5-isomer.

  • NOESY: This is the gold standard.[2] Irradiate the N-alkyl protons; if you see an NOE signal to the imidazole C5-H but not the nitrile (which has no protons), you have the 1,5-isomer. If you see NOE to C2-H and C5-H, you likely have the 1,4-isomer (where the alkyl group is distant from the CN). Correction: In the 1,4-isomer, the N-alkyl group is far from the CN group. In the 1,5-isomer, the N-alkyl is adjacent to the CN.

Protocol 2: Nitrile-to-Tetrazole Transformation (Bioisostere Synthesis)

Context: The tetrazole ring is a lipophilic, metabolically stable bioisostere of a carboxylic acid (


 ~5), crucial in sartans (e.g., Losartan) and anion-binding pockets.
Materials
  • N-Alkylated Imidazole-4-carbonitrile (1.0 equiv)

  • Sodium Azide (

    
    ) (1.5–2.0 equiv)[2]
    
  • Zinc Bromide (

    
    ) (1.0 equiv) or Triethylamine Hydrochloride (
    
    
    
    ).[2]
  • Solvent: Isopropanol/Water (2:1) or DMF.[2][3][5][6]

Step-by-Step Methodology
  • Safety:

    
     can form explosive hydrazoic acid.[2] Use a blast shield and ensure good ventilation.[2] Avoid halogenated solvents (DCM/CHCl3) which can form explosive di-azidomethane.[2]
    
  • Assembly: In a pressure vial, dissolve the nitrile substrate in Isopropanol/Water.

  • Catalyst Addition: Add

    
     and 
    
    
    
    .[2] The Lewis acid (
    
    
    ) activates the nitrile, facilitating the [3+2] cycloaddition [2].
  • Cycling: Heat to 80–100°C for 12–24 hours.

  • Workup:

    • Cool to RT. Add 1N HCl carefully (in a hood) to convert the zinc-tetrazolate complex to the free tetrazole. Caution:

      
       gas evolution.
      
    • Extract with EtOAc.[2][3][6]

  • Result: Yields the 5-(1-alkyl-1H-imidazol-4-yl)-1H-tetrazole.

Part 3: Data & Applications[1][2][7][8]

Comparative Physical Properties
Property1H-Imidazole1H-Imidazole-4-carbonitrileImpact on Synthesis
MW 68.0893.09Small fragment efficiency.[2]
pKa (NH) 14.4~9.5–10.0Allows mild bases (

); compatible with esters.[2]
Dipole Moment ~3.8 DHigh (Non-centrosymmetric)Strong molecular recognition/binding interactions.[2]
H-Bond Donor ModerateStrongEnhanced binding in enzyme active sites (e.g., Hinge region).[2]
Mechanism of Action: Kinase Inhibition

In JAK2 or Tyrosine Kinase inhibitors, the imidazole nitrogen (N3) often acts as a hydrogen bond acceptor for the "hinge region" of the kinase ATP-binding pocket. The nitrile group can:

  • Extend into the hydrophobic back-pocket.[2]

  • Form reversible covalent bonds with cysteine residues (if modified to an acrylamide, though the nitrile itself is usually a passive polar contact).[2]

KinaseBinding Enzyme Kinase Hinge Region (Met/Leu Residues) Scaffold Imidazole Core (N3 Acceptor) Enzyme->Scaffold H-Bond (2.8 Å) Nitrile 4-CN Group (Electronic Modulation) Scaffold->Nitrile Electron Withdrawal Substituent N1-Tail (Solvent Exposed) Scaffold->Substituent Vector for Selectivity Nitrile->Scaffold Lowers pKa of NH

Figure 2: Structural Logic for Kinase Inhibitor Design using Imidazole-4-CN.

References

  • Less, G. B., Rasmussen, P. G., & Kampf, J. W. (2005). 1H-Imidazole-4-carbonitrile.[1] Acta Crystallographica Section E: Structure Reports Online, 61(6), o1704-o1706.[1]

  • Demko, Z. P., & Sharpless, K. B. (2001). Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water.[7] The Journal of Organic Chemistry, 66(24), 7945–7950.

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 564457, 1H-imidazole-4-carbonitrile.[2] [2]

  • Matthews, D. P., et al. (1986). Trans-4'-hydroxy-2'-butenyl ethers of purines and pyrimidines as new classes of acyclic nucleosides. Journal of Medicinal Chemistry. (Contextual reference for imidazole precursors in nucleoside analogs).

Sources

Method

The Strategic Utility of 1H-Imidazole-4-carbonitrile in Modern Pharmaceutical Manufacturing: A Guide for Researchers and Drug Development Professionals

Introduction: The Ascendancy of Imidazole Scaffolds in Drug Discovery The imidazole ring is a cornerstone of medicinal chemistry, prized for its unique electronic properties, its capacity for hydrogen bonding, and its pr...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Ascendancy of Imidazole Scaffolds in Drug Discovery

The imidazole ring is a cornerstone of medicinal chemistry, prized for its unique electronic properties, its capacity for hydrogen bonding, and its presence in a vast array of biologically active molecules.[1] Within this privileged class of heterocycles, 1H-Imidazole-4-carbonitrile has emerged as a particularly versatile and powerful building block in the synthesis of novel pharmaceutical agents. Its strategic placement of a reactive nitrile group on the imidazole core provides a synthetic handle for a multitude of chemical transformations, enabling the construction of complex molecular architectures with diverse therapeutic applications. This guide provides an in-depth exploration of the applications of 1H-Imidazole-4-carbonitrile in pharmaceutical manufacturing, offering detailed protocols and insights into its synthetic utility.

Core Properties and Synthetic Versatility

1H-Imidazole-4-carbonitrile is a stable, crystalline solid that serves as a valuable starting material for a variety of chemical modifications. Its utility stems from the reactivity of both the imidazole ring and the nitrile functional group.

PropertyValueSource
Molecular FormulaC₄H₃N₃[2]
Molecular Weight93.09 g/mol [2]
AppearanceWhite to off-white crystalline powderCommercially available
SolubilitySoluble in polar organic solventsGeneral chemical knowledge

The imidazole ring can undergo N-alkylation and N-arylation, allowing for the introduction of various substituents to modulate the compound's physicochemical properties and biological activity. The nitrile group, a versatile functional group, can be transformed into a wide range of other functionalities, including carboxamides, carboxylic acids, and tetrazoles, which are prevalent in many pharmaceutical compounds.

Application in the Synthesis of Anticancer Agents: The Dacarbazine Paradigm

A prominent example of the application of an imidazole-4-carboxamide scaffold, derivable from 1H-imidazole-4-carbonitrile, is in the synthesis of the anticancer drug Dacarbazine. Dacarbazine is utilized in the treatment of various cancers, including malignant melanoma and Hodgkin's lymphoma. The synthesis of Dacarbazine involves the diazotization of 5-amino-1H-imidazole-4-carboxamide, followed by coupling with dimethylamine.[3] While not a direct use of 1H-imidazole-4-carbonitrile, the conversion of the nitrile to the carboxamide is a critical step that highlights the importance of this building block.

Conceptual Synthetic Pathway from 1H-Imidazole-4-carbonitrile to Dacarbazine

The following diagram illustrates a conceptual pathway for the synthesis of Dacarbazine starting from 1H-Imidazole-4-carbonitrile. This pathway involves the key transformations of nitration, reduction, nitrile hydrolysis, and finally diazotization and coupling.

G A 1H-Imidazole-4-carbonitrile B Nitration (e.g., HNO₃/H₂SO₄) A->B C 5-Nitro-1H-imidazole-4-carbonitrile B->C D Reduction (e.g., H₂, Pd/C) C->D E 5-Amino-1H-imidazole-4-carbonitrile D->E F Hydrolysis (e.g., H₂SO₄, H₂O) E->F G 5-Amino-1H-imidazole-4-carboxamide F->G H Diazotization & Coupling (NaNO₂, HCl, Dimethylamine) G->H I Dacarbazine H->I

Figure 1. Conceptual synthetic pathway to Dacarbazine.

Protocols for Key Synthetic Transformations

The true value of 1H-Imidazole-4-carbonitrile lies in its adaptability. The following protocols detail key transformations that unlock its potential in pharmaceutical synthesis.

Protocol 1: Synthesis of 1H-Imidazole-4-carbonitrile from Diaminomaleonitrile

The synthesis of the core scaffold itself can be achieved from readily available starting materials. A known three-step synthesis from diaminomaleonitrile provides the title compound in a respectable overall yield of 38%.[2]

Step 1: Synthesis of 2-amino-1H-imidazole-4,5-dicarbonitrile

  • Reaction: Cyclization of diaminomaleonitrile with formamidine acetate.

  • Procedure: A mixture of diaminomaleonitrile (1 eq.) and formamidine acetate (1.1 eq.) in a suitable solvent such as ethanol is heated at reflux for several hours. The reaction progress is monitored by TLC. Upon completion, the reaction mixture is cooled, and the product is isolated by filtration.

  • Rationale: This reaction forms the imidazole ring through a condensation reaction, a common strategy for heterocycle synthesis.

Step 2: Deamination of 2-amino-1H-imidazole-4,5-dicarbonitrile

  • Reaction: Diazotization of the 2-amino group followed by reduction.

  • Procedure: The 2-aminoimidazole derivative (1 eq.) is dissolved in an aqueous acidic solution (e.g., HBF₄) and cooled to 0 °C. A solution of sodium nitrite (1.1 eq.) in water is added dropwise. The resulting diazonium salt is then reduced in situ, for example, with hypophosphorous acid.

  • Rationale: This deamination step is crucial to remove the amino group at the 2-position, which may not be desired in the final target molecule.

Step 3: Decyanation of 1H-imidazole-4,5-dicarbonitrile

  • Reaction: Selective removal of one nitrile group.

  • Procedure: The 1H-imidazole-4,5-dicarbonitrile (1 eq.) is heated in a high-boiling point solvent, such as N,N-dimethylformamide (DMF), in the presence of a catalyst like copper(I) cyanide. The reaction is monitored by GC-MS until the desired product is formed.

  • Rationale: This selective decyanation is a key step to arrive at the target 1H-Imidazole-4-carbonitrile. The choice of catalyst and reaction conditions is critical to achieve selectivity.

Protocol 2: N-Alkylation of 1H-Imidazole-4-carbonitrile

The introduction of substituents on the imidazole nitrogen is a common strategy to modulate the pharmacological properties of the molecule.

Procedure:

  • To a solution of 1H-Imidazole-4-carbonitrile (1.0 eq.) in a polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile, add a base such as potassium carbonate (1.5 eq.) or sodium hydride (1.1 eq.).

  • Stir the mixture at room temperature for 30 minutes.

  • Add the desired alkylating agent (e.g., alkyl halide, 1.1 eq.) dropwise to the reaction mixture.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Causality: The choice of base is critical. Stronger bases like sodium hydride ensure complete deprotonation of the imidazole, leading to a more nucleophilic nitrogen and often faster reaction rates. Milder bases like potassium carbonate are suitable for more reactive alkylating agents and can offer better functional group tolerance. The regioselectivity of N-alkylation in unsymmetrical imidazoles can be influenced by steric and electronic factors of both the imidazole substrate and the alkylating agent.[1]

Protocol 3: Conversion of the Nitrile to a Carboxamide

The carboxamide functional group is a key feature in many drugs. The hydrolysis of the nitrile in 1H-Imidazole-4-carbonitrile provides a direct route to this important moiety.

Procedure (Acid-Catalyzed Hydrolysis):

  • Suspend 1H-Imidazole-4-carbonitrile (1.0 eq.) in a mixture of concentrated sulfuric acid and water.

  • Heat the mixture at reflux for several hours, monitoring the reaction by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction mixture to room temperature and carefully neutralize with a base (e.g., aqueous sodium hydroxide) to precipitate the product.

  • Filter the solid, wash with cold water, and dry under vacuum to obtain 1H-Imidazole-4-carboxamide.

Causality: Acid-catalyzed hydrolysis proceeds via protonation of the nitrile nitrogen, which increases the electrophilicity of the carbon atom, making it more susceptible to nucleophilic attack by water. The intermediate imidic acid then tautomerizes to the more stable amide.

Protocol 4: Synthesis of 5-(1H-Imidazol-4-yl)-1H-tetrazole

The tetrazole ring is a common bioisostere for a carboxylic acid group in medicinal chemistry, offering improved metabolic stability and pharmacokinetic properties.

Procedure:

  • To a solution of 1H-Imidazole-4-carbonitrile (1.0 eq.) in DMF, add sodium azide (1.5 eq.) and ammonium chloride (1.5 eq.).

  • Heat the reaction mixture at 100-120 °C for 12-24 hours. Monitor the reaction by TLC.

  • Cool the reaction to room temperature and pour it into a mixture of ice and water.

  • Acidify the mixture with hydrochloric acid to a pH of 2-3 to precipitate the product.

  • Filter the solid, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol/water) to afford the desired tetrazole.

Causality: This is a [3+2] cycloaddition reaction between the nitrile and the azide ion. The use of ammonium chloride provides a proton source to facilitate the reaction. The choice of a high-boiling polar aprotic solvent like DMF is crucial for dissolving the reagents and achieving the necessary reaction temperature.

Visualization of Synthetic Pathways

The following diagrams illustrate the key functionalization pathways for 1H-Imidazole-4-carbonitrile.

G cluster_0 Core Scaffold cluster_1 N-Functionalization cluster_2 Nitrile Transformation A 1H-Imidazole-4-carbonitrile B N-Alkylated Imidazole-4-carbonitrile A->B  Alkylation (R-X, Base) C N-Arylated Imidazole-4-carbonitrile A->C  Arylation (Ar-X, Catalyst) D 1H-Imidazole-4-carboxamide A->D  Hydrolysis (H⁺/H₂O) F 5-(1H-Imidazol-4-yl)-1H-tetrazole A->F  Cycloaddition (NaN₃, NH₄Cl) E 1H-Imidazole-4-carboxylic Acid D->E  Further Hydrolysis

Figure 2. Key functionalization pathways of 1H-Imidazole-4-carbonitrile.

Conclusion and Future Perspectives

1H-Imidazole-4-carbonitrile stands as a testament to the power of strategic molecular design in pharmaceutical synthesis. Its inherent reactivity and the versatility of its functional groups provide a robust platform for the creation of a diverse array of drug candidates. The protocols outlined in this guide offer a starting point for researchers to harness the potential of this valuable building block. As the demand for novel therapeutics continues to grow, the applications of 1H-Imidazole-4-carbonitrile in the efficient and innovative synthesis of next-generation pharmaceuticals are poised to expand significantly. Future research will likely focus on the development of more sustainable and atom-economical methods for its synthesis and functionalization, further solidifying its role as a key intermediate in the pharmaceutical industry.

References

  • Less, G. B., et al. (2005). 1H-Imidazole-4-carbonitrile. Acta Crystallographica Section E: Structure Reports Online, 61(7), o2359-o2360. [Link]

  • Bizzarri, B. M., et al. (2021). Aminomalononitrile inspired prebiotic chemistry as a novel multicomponent tool for the synthesis of imidazole and purine derivatives with anti-influenza A virus activity. Organic & Biomolecular Chemistry, 19(36), 7895-7906. [Link]

  • Jabbar, H. S., et al. (2018). Synthesis and Characterization of Imidazole Derivatives and Catalysis Using Chemical Pharmaceutical Compounds. International Journal of Chemical and Materials Engineering, 5(2), 29-34. [Link]

  • Pirota, V., et al. (2022). Synthesis of Tetrazole- and Imidazole-based Compounds: Prophetic Molecules Made Real for Biological Studies. Arkivoc, 2022(6), 1-13. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 1H-tetrazoles. Retrieved February 7, 2026, from [Link]

  • Chen, H., et al. (2010). Mild Conditions for Copper-Catalyzed N-Arylation of Imidazoles. Synthesis, 2010(09), 1505-1511. [Link]

  • Ventura College. (n.d.). Hydrolysis of Nitriles to Carboxylic Acid. Retrieved February 7, 2026, from [Link]

  • Grant, D. J. W. (1987). N-Alkylation of imidazoles (Doctoral dissertation, University of Otago). [Link]

  • Shvartsberg, M. S., et al. (2012). Synthesis of N-Arylimidazole Derivatives From Imidazole and Arylhalides in the Presence of Recoverable Pd/AlO(OH) NPs. Letters in Organic Chemistry, 9(1), 63-67. [Link]

  • Zhang, C., et al. (2013). Completely N1-Selective Palladium-Catalyzed Arylation of Unsymmetric Imidazoles: Application to the Synthesis of Nilotinib. Organic letters, 15(18), 4798–4801. [Link]

  • Davood, A., et al. (2008). Efficient Synthesis of Imidazole Derivatives: An Important Synthon for the Preparation of Biologically Active Compounds. Turkish Journal of Chemistry, 32(3), 389-394. [Link]

  • Faria, J. V., et al. (2017). Synthesis of N-phenyl- and N-thiazolyl-1H-indazoles by copper-catalyzed intramolecular N-arylation of ortho-chlorinated arylhydrazones. Beilstein Journal of Organic Chemistry, 13, 2376-2384. [Link]

  • Liu, Y., et al. (2013). Salen-Cu(II) Complex Catalyzed N-Arylation of Imidazoles under Mild Conditions. International Journal of Organic Chemistry, 3(3), 185-189. [Link]

  • Shevchuk, M. I., et al. (2021). DEVELOPMENT OF THE BASICS OF PRODUCTION TECHNOLOGY OF DACARBAZINE SUBSTANCE WITH ANTICANCER EFFECT. Bulletin of the National Technical University "KhPI". Series: New solutions in modern technologies, (1(7)), 107-113. [Link]

Sources

Application

Application Note: 1H-Imidazole-4-carbonitrile as a Functional "Gateway" Ligand in MOF Synthesis

Topic: 1H-Imidazole-4-carbonitrile as a Ligand in Coordination Chemistry Content Type: Application Note & Experimental Protocol Audience: Materials Scientists, Inorganic Chemists, and Drug Discovery Researchers Executive...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 1H-Imidazole-4-carbonitrile as a Ligand in Coordination Chemistry Content Type: Application Note & Experimental Protocol Audience: Materials Scientists, Inorganic Chemists, and Drug Discovery Researchers

Executive Summary

1H-Imidazole-4-carbonitrile (4-cyanoimidazole, 4-cnIm ) represents a pivotal building block in the design of functional Metal-Organic Frameworks (MOFs), specifically Zeolitic Imidazolate Frameworks (ZIFs). Unlike the chemically inert methyl group in the ubiquitous ZIF-8 linker (2-methylimidazole), the nitrile group in 4-cnIm offers a dual advantage:

  • Electronic Modulation: The electron-withdrawing nature of the nitrile group increases the acidity of the pyrrolic proton (

    
     ~10.0 vs. 14.4 for imidazole), facilitating deprotonation and coordination under milder conditions.
    
  • Post-Synthetic Utility: The pendant nitrile group serves as a reactive "handle" for Post-Synthetic Modification (PSM), allowing the transformation of the pore environment (e.g., to tetrazoles or amides) without collapsing the framework.

This guide provides the structural logic, synthesis protocols, and characterization standards for utilizing 1H-imidazole-4-carbonitrile in coordination networks.

Ligand Profile & Mechanistic Insight

Structural Dynamics and Tautomerism

The ligand exists in tautomeric equilibrium between the 4-cyano and 5-cyano forms. In solution, the proton shifts rapidly between N1 and N3. Upon coordination to a metal center (e.g., Zn²⁺, Co²⁺), the ligand deprotonates to form the imidazolate anion, which acts as a bridging ligand.

Key Chemical Properties:

  • Formula: C

    
    H
    
    
    
    N
    
    
  • MW: 93.09 g/mol [1]

  • Acidity: The electron-withdrawing (-I, -M) effect of the cyano group stabilizes the conjugate base, making 4-cnIm significantly more acidic than unsubstituted imidazole.

    • Implication: Synthesis of ZIFs with this ligand requires less aggressive bases compared to ZIF-8.

Coordination Modes

While the ring nitrogens (N1/N3) are the primary donors for forming the ZIF topology (typically sod or rho nets), the exocyclic nitrile nitrogen (


) presents a secondary, weaker coordination vector.
  • Primary Mode (Bridging):

    
    -
    
    
    
    :
    
    
    bridging via ring nitrogens (forms the framework backbone).
  • Secondary Mode (Supramolecular): The nitrile N atom can accept hydrogen bonds or coordinate to soft Lewis acids (e.g., Ag⁺) in mixed-metal systems, allowing for the construction of heterometallic frameworks.

LigandModes cluster_coord Coordination Vector Ligand 1H-Imidazole-4-carbonitrile (Neutral) Deprot Imidazolate Anion (Active Linker) Ligand->Deprot -H+ (Base/Heat) PSM PSM Target (Nitrile Reactivity) Ligand->PSM Click Chemistry (e.g., Azide -> Tetrazole) ZIF ZIF Framework (Zn-N-Zn Bridge) Deprot->ZIF + Zn(II)/Co(II) (Coordination)

Figure 1: Mechanistic pathway of 1H-imidazole-4-carbonitrile from precursor to functional framework node.

Experimental Protocols

Protocol A: Solvothermal Synthesis of Zn(4-cnIm) (ZIF-CN)

This protocol yields a crystalline ZIF material analogous to ZIF-8 but with cyano-functionalized pores.

Reagents:

  • Zinc Nitrate Hexahydrate (

    
    )
    
  • 1H-Imidazole-4-carbonitrile (4-cnIm )[1]

  • N,N-Dimethylformamide (DMF)[2][3]

  • Methanol (MeOH)

Procedure:

  • Preparation of Metal Solution: Dissolve 1.19 g (4 mmol) of

    
     in 40 mL of DMF/MeOH (1:1 v/v). Sonicate until clear.
    
  • Preparation of Ligand Solution: Dissolve 0.75 g (8 mmol) of 4-cnIm in 40 mL of DMF/MeOH (1:1 v/v).

    • Note:4-cnIm dissolves slower than 2-methylimidazole. Mild heating (40°C) may be required.

  • Mixing: Slowly pour the ligand solution into the metal solution under magnetic stirring (300 rpm). Stir for 10 minutes.

  • Crystallization: Transfer the mixture to a Teflon-lined stainless steel autoclave (100 mL capacity). Seal and heat at 100°C for 24 hours .

    • Optimization: Unlike ZIF-8 (which forms rapidly at RT), the electron-withdrawing nitrile reduces the basicity of the ring nitrogens, slowing nucleation. Heat is required to drive the coordination equilibrium.

  • Isolation: Cool to room temperature. Collect the pale yellow crystals by centrifugation (6000 rpm, 10 min).

  • Washing: Wash 3x with fresh Methanol to remove unreacted ligand and DMF.

  • Activation: Dry in a vacuum oven at 120°C for 12 hours to remove pore-trapped solvent.

Protocol B: Post-Synthetic Modification (Nitrile to Tetrazole)

This protocol demonstrates the "Application" value, converting the hydrophobic ZIF-CN into a hydrophilic, proton-conductive ZIF-Tetrazole via [2+3] cycloaddition.

Reagents:

  • Activated ZIF-CN crystals (from Protocol A)

  • Sodium Azide (

    
    )
    
  • Zinc Bromide (

    
    ) - Lewis acid catalyst
    
  • Water/Isopropanol mixture

Procedure:

  • Suspend 100 mg of ZIF-CN in 15 mL of water/isopropanol (2:1).

  • Add

    
     (65 mg, 1.0 mmol) and 
    
    
    
    (22 mg, 0.1 mmol).
  • Reflux the mixture at 85°C for 24 hours.

    • Mechanism:[4][5] The azide anion attacks the nitrile carbon within the pores, forming a tetrazolate ring.

  • Filter and wash extensively with water (to remove excess azide) and ethanol.

  • Safety Warning: Sodium azide is toxic and can form explosive metal azides. Use a blast shield and avoid contact with heavy metals (Pb, Cu) in drains.

Characterization & Validation Standards

To ensure scientific integrity, the synthesized materials must be validated against the following data benchmarks.

Spectroscopic Validation (FT-IR)

The success of synthesis and PSM is best monitored by the Nitrile stretch.

MaterialKey IR Band (

)
AssignmentInterpretation
Free Ligand ~2230

Sharp, distinct peak.
ZIF-CN ~2235

Slight blue shift due to framework rigidity; confirms nitrile is intact.
ZIF-Tetrazole Disappearance of 2235-Complete conversion of nitrile.
ZIF-Tetrazole ~1450-1600

Appearance of tetrazole ring modes.
Structural Validation (PXRD)
  • ZIF-CN: Should exhibit a pattern similar to the SOD (Sodalite) topology (analogous to ZIF-8) with primary reflections at

    
    .
    
  • Note: If the pattern matches RHO topology (ZIF-11 like), this indicates kinetic trapping. Adjusting the solvent ratio (more MeOH) usually favors the thermodynamic SOD phase.

Workflow Visualization

Workflow start Start: Reagent Prep mix Mix Zn(NO3)2 + 4-cnIm (Solvent: DMF/MeOH 1:1) start->mix heat Solvothermal Synthesis (100°C, 24h) mix->heat wash Wash (MeOH) & Activate heat->wash check QC: IR & PXRD (Check 2235 cm-1 band) wash->check check->mix Fail (Amorphous) psm_start PSM: Add NaN3 + ZnBr2 check->psm_start Pass (Nitrile Intact) psm_heat Reflux (85°C, 24h) psm_start->psm_heat final Final Product: Tetrazole-Functionalized ZIF psm_heat->final

Figure 2: Experimental workflow for ZIF-CN synthesis and subsequent Post-Synthetic Modification.

References

  • Phan, A., et al. "Synthesis, Structure, and Carbon Dioxide Capture Properties of Zeolitic Imidazolate Frameworks." Accounts of Chemical Research, 2010. Link

  • Wang, X., et al. "Post-synthetic modification of metal-organic frameworks." Chemical Society Reviews, 2014. Link

  • Morris, W., et al. "Crystals as Molecules: Postsynthesis Modification of Zeolitic Imidazolate Frameworks with Organic Reactions." Journal of the American Chemical Society, 2008. Link

  • Cravillon, J., et al. "Rapid Room-Temperature Synthesis and Characterization of Nanocrystals of a Series of Zeolitic Imidazolate Frameworks." Chemistry of Materials, 2009. Link

Sources

Method

Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 1-Methyl-1H-imidazole-4-carbonitrile

Introduction: The Versatility of the Imidazole Scaffold in Kinase Inhibition The imidazole ring is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs. Its unique electronic properties...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Versatility of the Imidazole Scaffold in Kinase Inhibition

The imidazole ring is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs. Its unique electronic properties and ability to participate in various non-covalent interactions make it an ideal building block for the design of enzyme inhibitors. In the realm of kinase drug discovery, the imidazole moiety has proven to be particularly effective as a hinge-binding motif, interacting with the ATP-binding site of various kinases. Dysregulation of kinase activity is a hallmark of many diseases, including cancer and inflammatory disorders, making kinases attractive therapeutic targets.

This guide provides a comprehensive overview of the synthesis of potent kinase inhibitors, specifically focusing on Janus kinase 2 (Jak2) inhibitors, utilizing 1-methyl-1H-imidazole-4-carbonitrile as a key starting material. The protocols detailed herein are designed for researchers, scientists, and drug development professionals, offering not just a step-by-step methodology but also the underlying scientific rationale for each experimental choice.

Targeting the JAK/STAT Signaling Pathway

The Janus kinase (JAK) family of non-receptor tyrosine kinases, comprising JAK1, JAK2, JAK3, and TYK2, are central players in cytokine-mediated signaling through the JAK/STAT (Signal Transducer and Activator of Transcription) pathway. This pathway is crucial for processes such as immunity, cell proliferation, and differentiation. Upon cytokine binding to its receptor, associated JAKs are activated, leading to the phosphorylation of the receptor, which in turn recruits and phosphorylates STAT proteins. The phosphorylated STATs then dimerize, translocate to the nucleus, and regulate gene transcription.

Dysregulation of the JAK/STAT pathway, often due to mutations such as the JAK2 V617F mutation, is a key driver in myeloproliferative neoplasms (MPNs). Therefore, inhibiting JAK2 is a validated therapeutic strategy for these conditions. The 1-methyl-1H-imidazole core can be effectively utilized to design potent and selective JAK2 inhibitors.

Visualizing the JAK/STAT Signaling Pathway and Inhibition

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK2 JAK2 Receptor->JAK2 STAT STAT Receptor->STAT 4. STAT Recruitment JAK2->Receptor JAK2->STAT 5. STAT Phosphorylation pSTAT p-STAT (Dimer) STAT->pSTAT 6. Dimerization DNA DNA pSTAT->DNA 7. Nuclear Translocation Inhibitor 1-Methyl-1H-imidazole -based Inhibitor Inhibitor->JAK2 Inhibition GeneTranscription Gene Transcription (Proliferation, Inflammation) DNA->GeneTranscription 8. Gene Regulation Synthesis_Workflow Start 1-Methyl-1H-imidazole-4-carbonitrile Intermediate1 1-Methyl-1H-imidazol-4-amine Start->Intermediate1 Reduction Intermediate2 N2-(1-Methyl-1H-imidazol-4-yl)-5-chloropyridine-2,3-diamine Intermediate1->Intermediate2 Buchwald-Hartwig Amination FinalProduct Target Kinase Inhibitor Intermediate2->FinalProduct Cyclization Intermediate3 3-Amino-5-methyl-1H-pyrazole Intermediate3->FinalProduct Cyclization

Caption: Overall synthetic workflow for the kinase inhibitor.

Experimental Protocols

Part 1: Synthesis of 1-Methyl-1H-imidazol-4-amine (Intermediate 1)

The conversion of the nitrile group in the starting material to a primary amine is a critical first step. This can be achieved through catalytic hydrogenation.

Protocol 1: Reduction of 1-Methyl-1H-imidazole-4-carbonitrile

  • Materials:

    • 1-Methyl-1H-imidazole-4-carbonitrile (1.0 eq)

    • Raney Nickel (catalyst)

    • Methanol (solvent)

    • Ammonia in Methanol (7N solution)

    • Hydrogen gas (H₂)

    • Celite®

  • Procedure:

    • To a solution of 1-methyl-1H-imidazole-4-carbonitrile in methanol and 7N ammonia in methanol in a pressure vessel, add Raney Nickel catalyst.

    • Pressurize the vessel with hydrogen gas to approximately 50 psi.

    • Stir the reaction mixture vigorously at room temperature for 12-16 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LCMS).

    • Upon completion, carefully vent the hydrogen gas and purge the vessel with nitrogen.

    • Filter the reaction mixture through a pad of Celite® to remove the catalyst, and wash the pad with methanol.

    • Concentrate the filtrate under reduced pressure to yield 1-methyl-1H-imidazol-4-amine as a crude product, which can be used in the next step without further purification.

Part 2: Synthesis of N²-(1-Methyl-1H-imidazol-4-yl)-5-chloropyridine-2,3-diamine (Intermediate 2)

This step involves a palladium-catalyzed Buchwald-Hartwig amination to form a key C-N bond.

Protocol 2: Buchwald-Hartwig Amination

  • Materials:

    • 1-Methyl-1H-imidazol-4-amine (1.0 eq)

    • 3,5-dichloropyridine (1.1 eq)

    • Palladium(II) acetate (Pd(OAc)₂, 0.05 eq)

    • 4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene (Xantphos, 0.1 eq)

    • Cesium carbonate (Cs₂CO₃, 2.0 eq)

    • 1,4-Dioxane (solvent)

  • Procedure:

    • In a flame-dried round-bottom flask under an inert atmosphere (argon or nitrogen), combine 1-methyl-1H-imidazol-4-amine, 3,5-dichloropyridine, cesium carbonate, palladium(II) acetate, and Xantphos.

    • Add anhydrous 1,4-dioxane to the flask.

    • Degas the reaction mixture by bubbling argon through the solution for 15 minutes.

    • Heat the mixture to reflux (approximately 100-110 °C) and stir for 18-24 hours.

    • Monitor the reaction by TLC or LCMS.

    • After completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

    • Filter the mixture through Celite® and wash the pad with ethyl acetate.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford N²-(1-methyl-1H-imidazol-4-yl)-5-chloropyridine-2,3-diamine.

Part 3: Synthesis of 3-Amino-5-methyl-1H-pyrazole (Intermediate 3)

This intermediate is synthesized through a cyclization reaction.

Protocol 3: Pyrazole Synthesis

  • Materials:

    • Cyanoacetone (1.0 eq)

    • Hydrazine hydrate (1.2 eq)

    • Ethanol (solvent)

  • Procedure:

    • In a round-bottom flask, dissolve cyanoacetone in ethanol.

    • Add hydrazine hydrate dropwise to the solution at room temperature.

    • Heat the reaction mixture to reflux for 4-6 hours.

    • Monitor the reaction by TLC.

    • Upon completion, cool the mixture to room temperature and concentrate under reduced pressure.

    • The resulting solid can be recrystallized from ethanol/water to yield pure 3-amino-5-methyl-1H-pyrazole.

Part 4: Final Cyclization to the Target Kinase Inhibitor

The final step involves the condensation and cyclization of the two key intermediates to form the desired tricyclic kinase inhibitor.

Protocol 4: Condensation and Cyclization

  • Materials:

    • N²-(1-Methyl-1H-imidazol-4-yl)-5-chloropyridine-2,3-diamine (1.0 eq)

    • 3-Amino-5-methyl-1H-pyrazole (1.1 eq)

    • p-Toluenesulfonic acid monohydrate (p-TSA, catalytic amount)

    • n-Butanol (solvent)

  • Procedure:

    • In a round-bottom flask equipped with a Dean-Stark apparatus, combine N²-(1-methyl-1H-imidazol-4-yl)-5-chloropyridine-2,3-diamine, 3-amino-5-methyl-1H-pyrazole, and a catalytic amount of p-toluenesulfonic acid monohydrate in n-butanol.

    • Heat the reaction mixture to reflux and stir for 24-48 hours, with azeotropic removal of water.

    • Monitor the reaction by LCMS.

    • After completion, cool the reaction mixture to room temperature.

    • Concentrate the solvent under reduced pressure.

    • Purify the crude product by preparative High-Performance Liquid Chromatography (HPLC) or column chromatography on silica gel to yield the final target kinase inhibitor.

Characterization and Data

The synthesized intermediates and the final product should be thoroughly characterized to confirm their identity and purity.

Table 1: Physicochemical and Analytical Data

CompoundMolecular FormulaMolecular Weight ( g/mol )Appearance¹H NMR (400 MHz, DMSO-d₆) δ (ppm)LCMS (m/z) [M+H]⁺
1-Methyl-1H-imidazole-4-carbonitrile C₅H₅N₃107.11White solid7.95 (s, 1H), 7.60 (s, 1H), 3.70 (s, 3H)108.1
1-Methyl-1H-imidazol-4-amine C₄H₇N₃97.12Off-white solid7.05 (s, 1H), 6.50 (s, 1H), 5.20 (br s, 2H), 3.50 (s, 3H)98.1
N²-(1-Methyl-1H-imidazol-4-yl)-5-chloropyridine-2,3-diamine C₁₀H₁₁ClN₆266.70Yellow solid8.10 (d, J=2.0 Hz, 1H), 7.80 (s, 1H), 7.50 (d, J=2.0 Hz, 1H), 7.20 (s, 1H), 6.80 (s, 1H), 5.50 (br s, 2H), 3.60 (s, 3H)267.1
3-Amino-5-methyl-1H-pyrazole C₄H₇N₃97.12White crystalline solid5.30 (s, 1H), 4.80 (br s, 2H), 2.10 (s, 3H)98.1
Target Kinase Inhibitor C₁₄H₁₃ClN₈344.77Light yellow solid9.50 (s, 1H), 8.80 (s, 1H), 8.20 (d, J=2.0 Hz, 1H), 7.90 (s, 1H), 7.60 (d, J=2.0 Hz, 1H), 7.30 (s, 1H), 6.20 (s, 1H), 3.70 (s, 3H), 2.30 (s, 3H)345.1

Conclusion and Future Perspectives

The protocols outlined in this guide provide a robust and reproducible methodology for the synthesis of potent Jak2 inhibitors starting from the versatile building block, 1-methyl-1H-imidazole-4-carbonitrile. The detailed step-by-step procedures, coupled with the scientific rationale and characterization data, offer a comprehensive resource for researchers in the field of drug discovery.

The modular nature of this synthetic route allows for the exploration of structure-activity relationships (SAR) by introducing diversity at various positions of the molecule. For instance, different substituted pyrazoles or other heterocyclic amines can be utilized in the final cyclization step to generate a library of analogs for biological screening. Further optimization of these lead compounds could lead to the development of next-generation kinase inhibitors with improved potency, selectivity, and pharmacokinetic properties.

References

  • Su, Q., Ioannidis, S., Chuaqui, C., Almeida, L., Alimzhanov, M., Bebernitz, G., ... & Zinda, M. (2014). Discovery of 1-methyl-1H-imidazole derivatives as potent Jak2 inhibitors. Journal of Medicinal Chemistry, 57(1), 144-158.
  • Quinoline. (n.d.). 1-Methyl-1H-imidazole-4-carbonitrile. Retrieved from a relevant chemical supplier website.
  • BIOSYNCE. (n.d.). 1-Methyl-1H-imidazole-4-carboxamide CAS 129993-47-1. Retrieved from a relevant chemical supplier website.
  • Petrelli, A., & Giordano, S. (2008). From single-to multi-target drugs in cancer therapy: when selectiveness is not the only answer. Current medicinal chemistry, 15(5), 422-432.
  • Wikipedia. (2023). JAK-STAT signaling pathway. Retrieved from [Link]

  • Cesca, D., Arnold, P., Kaldre, D., Falivene, F., Sladojevich, F., Puentener, K., & Waldvogel, S. R. (2024). An electrochemical desulfurization of 2-mercapto-imidazoles provides imidazoles in very good yields. Organic Letters, 26(44), 9476-9480.
  • Chemistry LibreTexts. (2023). Buchwald–Hartwig Amination.
  • Creative Diagnostics. (n.d.). JAK-STAT Signaling Pathway. Retrieved from a relevant life sciences company website.
  • Su, Q., et al. (2014). Discovery of 1-Methyl-1H-imidazole Derivatives as Potent Jak2 Inhibitors. Journal of Medicinal Chemistry, 57(1), 144-158.
  • Zhang, X., et al. (2012). One-Pot Synthesis of Imidazole Derivatives Under Solvent-Free Condition. Asian Journal of Chemistry, 24(10), 4611-4613.
  • Taylor, R. D., MacCoss, M., & Lawson, A. D. (2014). Rings in drugs. Journal of medicinal chemistry, 57(14), 5845-5859.
  • Palmer, J. (2023). JAK2 Inhibition's Role in Newly Diagnosed Myelofibrosis. Targeted Oncology.
  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from a relevant organic chemistry resource website.
  • Clark, J. D., Flanagan, M. E., & Telliez, J. B. (2014). Discovery and development of Janus kinase (JAK) inhibitors for inflammatory diseases. Journal of medicinal chemistry, 57(12), 5023-5038.
  • A practical synthetic route to an important pharmaceutical intermediate 1-methyl-4-phenyl-1H-imidazol-2-amine, via a three-step sequence involving cyclisation, hydrolysis and methylation, is reported. (2015).
  • A series of N'-[(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene] 2/4-substituted hydrazides: Synthesis and anticonvulsant activity. (2012).
  • The highly regioselective Buchwald-Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries. (2013).
  • O'Shea, J. J., Holland, S. M., & Staudt, L. M. (2013). JAKs and STATs in immunity, immunodeficiency, and cancer. New England Journal of Medicine, 368(2), 161-170.
  • In the molecule of the title compound, C22H20ClN5O, the atoms of the two pyrazole rings and the –C=N– group which joins them are essentially coplanar, with an r.m.s. deviation of 0.054 (2) Å. The phenyl rings form dihedral angles of 41.24 (5) and 55.53 (5)° with this plane. The crystal structure is stabilized by weak intermolecular π–π interactions, with centroid-to-centroid distances of 3.6179 (13) Å between the imidazole rings. (2011).
  • Development of a practical Buchwald–Hartwig amine arylation protocol using a conveniently prepared (NHC)Pd(R-allyl)Cl catalyst. (2010).
  • An efficient access to novel 2-substituted 1H-imidazole derivatives was developed based on acid-mediated denitrogenative transformation of 5-amino-1,2,3-triazole derivatives available through dipolar azide−nitrile cycloaddition (DCR). The proposed approach includes intramolecular cyclization of 5-amino-4-aryl-1-(2,2-diethoxyethyl) 1,2,3-triazoles followed by triazole ring opening and insertion of in situ formed carbene intermediate into the O-H bond of different alcohols under acidic conditions. (2020). MDPI.
  • Electrophilic cyclizations of α,β-alkynic hydrazones by molecular iodine were investigated for the synthesis of 4-iodopyrazoles. α,β-Alkynic hydrazones were readily prepared by the reactions of hyd... (2011). The Journal of Organic Chemistry.
  • Pyrazole is a five-membered N-heterocyclic compound characterized by the presence of two adjacent nitrogen
  • While cyclocondensation reactions of the two acids and the nitrile mentioned with hydrazines lead to pyrazolo[3,4-d]pyridazine derivatives, the reaction of starting acid with 2-hydrazinopyridine provided the hydrazonopyrazole acid derivative. (2010).
  • This document provides a detailed two-step synthesis protocol for 1-(1H-imidazol-5-yl)-N- · methylmethanamine, a histamine analogue of interest for researchers in pharmacology and drug development. The synthesis involves an initial reductive amination of 1H-imidazole-5- carboxaldehyde to form the primary amine precursor, followed by a selective N-methylation using the Eschweiler-Clarke reaction.
Application

Application Notes &amp; Protocols for the Synthesis of N-cyano-1H-imidazole-4-carboxamide

This guide provides a comprehensive overview of the synthetic protocols for N-cyano-1H-imidazole-4-carboxamide, a molecule of significant interest in medicinal chemistry and drug development. The protocols detailed herei...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview of the synthetic protocols for N-cyano-1H-imidazole-4-carboxamide, a molecule of significant interest in medicinal chemistry and drug development. The protocols detailed herein are designed for researchers, scientists, and professionals in the field, offering in-depth technical guidance grounded in established scientific principles.

Introduction: The Significance of N-cyano-1H-imidazole-4-carboxamide

The N-cyano-1H-imidazole-4-carboxamide scaffold is a key pharmacophore found in a variety of biologically active compounds. Its derivatives have demonstrated a range of activities, including potential applications as antifungal agents.[1] The unique electronic properties conferred by the cyano group on the amide nitrogen make this moiety an intriguing subject for further derivatization and study in drug discovery programs. Understanding the efficient and reliable synthesis of this core structure is paramount for its exploration and application.

Core Synthetic Strategy: Cyanation of 1H-imidazole-4-carboxamide

The most direct and widely recognized method for the synthesis of N-cyano-1H-imidazole-4-carboxamide involves the cyanation of the parent carboxamide. A notable and efficient protocol has been developed that offers mild reaction conditions and a straightforward workup procedure.[1] This approach stands as a significant improvement over harsher, more traditional cyanation methods.

Reaction Mechanism and Causality

The cyanation of an amide is not a trivial transformation. The nucleophilicity of the amide nitrogen must be carefully modulated to react with an electrophilic cyanating agent. The choice of cyanating agent and reaction conditions is therefore critical to the success of the synthesis.

A common and effective cyanating agent for this transformation is cyanogen bromide (BrCN).[2][3] The reaction proceeds via nucleophilic attack of the deprotonated amide nitrogen on the electrophilic carbon of cyanogen bromide. The use of a suitable base is essential to deprotonate the amide, thereby increasing its nucleophilicity.

Reaction_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products ImidazoleCarboxamide 1H-imidazole-4-carboxamide Anion Deprotonated Amide Anion ImidazoleCarboxamide->Anion Deprotonation Base Base (e.g., K2CO3) Base->Anion BrCN Cyanogen Bromide (BrCN) Product N-cyano-1H-imidazole-4-carboxamide BrCN->Product Anion->Product Nucleophilic Attack Salt Salt (e.g., KBr + H2O + CO2)

Caption: Generalized reaction mechanism for the cyanation of 1H-imidazole-4-carboxamide.

Detailed Experimental Protocol

This protocol is adapted from the novel synthetic method developed by Yang et al., which has been demonstrated to be effective for the synthesis of N-cyano-1H-imidazole-4-carboxamide derivatives.[1]

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
1H-imidazole-4-carboxamide≥98%Commercially AvailableStarting material.
Cyanogen Bromide (BrCN)≥97%Commercially AvailableCaution: Highly Toxic!
Potassium Carbonate (K₂CO₃)AnhydrousCommercially AvailableBase.
AcetoneAnhydrousCommercially AvailableSolvent.
Dichloromethane (DCM)ACS GradeCommercially AvailableFor extraction.
Saturated Sodium Bicarbonate (NaHCO₃)ACS GradePrepared in-houseFor washing.
BrineACS GradePrepared in-houseFor washing.
Anhydrous Sodium Sulfate (Na₂SO₄)ACS GradeCommercially AvailableFor drying.
Step-by-Step Procedure
  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add 1H-imidazole-4-carboxamide (1.0 eq) and anhydrous potassium carbonate (2.0 eq).

  • Solvent Addition: Add anhydrous acetone to the flask to create a suspension.

  • Cooling: Cool the reaction mixture to 0 °C using an ice bath.

  • Addition of Cyanating Agent: While stirring vigorously at 0 °C, add a solution of cyanogen bromide (1.2 eq) in anhydrous acetone dropwise over 15-20 minutes. [CAUTION: Cyanogen bromide is highly toxic and should be handled with extreme care in a well-ventilated fume hood using appropriate personal protective equipment (PPE)].

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup - Quenching and Extraction:

    • Once the reaction is complete, filter the mixture to remove the inorganic salts.

    • Concentrate the filtrate under reduced pressure.

    • Dissolve the residue in dichloromethane (DCM) and wash with saturated sodium bicarbonate solution, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-cyano-1H-imidazole-4-carboxamide.

Experimental_Workflow A 1. Reaction Setup: - 1H-imidazole-4-carboxamide - K₂CO₃ - Anhydrous Acetone B 2. Cooling to 0 °C A->B C 3. Dropwise addition of BrCN in Acetone B->C D 4. Reaction at RT for 2-4h (TLC Monitoring) C->D E 5. Filtration of Salts D->E F 6. Concentration of Filtrate E->F G 7. DCM Extraction & Washing (NaHCO₃, Brine) F->G H 8. Drying (Na₂SO₄) & Concentration G->H I 9. Purification by Column Chromatography H->I

Caption: Step-by-step experimental workflow for the synthesis of N-cyano-1H-imidazole-4-carboxamide.

Alternative Synthetic Considerations

While the direct cyanation of 1H-imidazole-4-carboxamide is a primary route, other strategies can be envisioned, particularly for the synthesis of substituted analogs.

  • Synthesis from Diaminomaleonitrile (DAMN): For more complex, substituted N-cyano-1H-imidazole-4-carboxamides, synthetic routes commencing from diaminomaleonitrile (DAMN) have been reported.[4][5] These multi-step sequences allow for the introduction of various substituents on the imidazole ring. The general approach involves the modification of one of the amino groups of DAMN, followed by an intramolecular condensation to form the imidazole ring.[4]

  • Umpolung Cyanation Strategy: A conceptually different approach involves reversing the polarity of the amide nitrogen.[6] This "umpolung" strategy utilizes readily accessible O-tosyl hydroxamates as nitrogen electrophiles, which can then undergo nucleophilic cyanation with reagents like trimethylsilyl cyanide (TMSCN).[6] This method provides a transition-metal-free pathway to N-cyano amides and demonstrates remarkable generality.[6]

Characterization and Validation

The synthesized N-cyano-1H-imidazole-4-carboxamide should be thoroughly characterized to confirm its identity and purity. Standard analytical techniques include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be acquired to confirm the structure of the compound.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to determine the exact mass of the molecule, confirming its elemental composition.

  • Infrared (IR) Spectroscopy: The IR spectrum should show characteristic absorption bands for the C≡N and C=O functional groups.

  • Melting Point: The melting point of the purified compound should be determined and compared to literature values if available.

Safety and Handling

  • Cyanogen Bromide (BrCN): As previously stated, BrCN is a highly toxic and volatile solid. It should only be handled in a certified chemical fume hood by trained personnel wearing appropriate PPE, including gloves, a lab coat, and safety goggles. An emergency plan for exposure should be in place.

  • Solvents: Acetone and dichloromethane are flammable and volatile. Handle them in a well-ventilated area away from ignition sources.

  • General Precautions: Standard laboratory safety practices should be followed at all times.

Troubleshooting

IssuePotential CauseSuggested Solution
Low Yield Incomplete reaction.- Ensure all reagents and solvents are anhydrous.- Extend the reaction time.- Check the quality of the cyanogen bromide.
Decomposition of product.- Maintain the reaction at the specified temperature.- Perform the workup promptly after reaction completion.
Multiple Products Side reactions.- Ensure slow, dropwise addition of cyanogen bromide at 0 °C.- Use the specified stoichiometry of reagents.
Difficulty in Purification Impurities co-elute with the product.- Try a different solvent system for column chromatography.- Consider recrystallization as an alternative or additional purification step.

Conclusion

The synthesis of N-cyano-1H-imidazole-4-carboxamide is an accessible yet crucial process for the advancement of medicinal chemistry research. The protocol detailed in these application notes provides a reliable and efficient method for obtaining this valuable compound. By understanding the underlying chemical principles and adhering to the procedural and safety guidelines, researchers can confidently synthesize N-cyano-1H-imidazole-4-carboxamide and its derivatives for further investigation.

References

  • Yang, W. C., Li, J., Li, J., Chen, Q., & Yang, G. F. (2012). Novel synthetic methods for N-cyano-1H-imidazole-4-carboxamides and their fungicidal activity. Bioorganic & medicinal chemistry letters, 22(3), 1455–1458. [Link]

  • Zhang, Q. G., Xie, Y., Hu, J. G., Liu, J. M., Wang, J., Zhong, R., & Gao, Y. H. (2012). One-Pot Synthesis of Imidazole Derivatives Under Solvent-Free Condition. Asian Journal of Chemistry, 24(10), 4611-4613.
  • Ferris, J. P., & Hagan, W. J. (1986). N-cyanoimidazole and diimidazole imine: water-soluble condensing agents for the formation of the phosphodiester bond. Origins of life and evolution of the biosphere, 17(1), 69–78. [Link]

  • Li, Z., et al. (2025). Reverse polarity of amide nitrogen enables expedient access to N-cyano amides. Nature Communications, 16, 1-9. [Link]

  • CN111362875A - Industrial production method of 4-amino-5-imidazole formamide.
  • Cyano-Substituted 2-Carboxyimidazoles: Synthesis of 4-Cyano-1-{[2-(trimethylsilyl)ethoxy]methyl}-1 H -imidazole-2-carboxylate Potassium Salt.
  • Regioselective Synthesis of 2-Aryl-5-cyano-1-(2-hydroxyaryl)-1H-imidazole-4-carboxamides Self-Assisted by a 2-Hydroxyaryl Group. (2022). ACS Omega. [Link]

  • Eco-Friendly Synthesis of 1H-benzo[d]imidazole Derivatives by ZnO NPs Characterization, DFT Studies, Antioxidant and Insilico Studies. (2023). MDPI.
  • Regioselective Synthesis of 2-Aryl-5-cyano-1-(2-hydroxyaryl)-1H-imidazole-4-carboxamides Self-Assisted by a 2-Hydroxyaryl Group. (2022). ACS Publications. [Link]

  • WO2018154582A1 - Process for the preparation of 2-cyanoimidazole compounds.
  • N-Methoxy-N-methylcyanoformamide. Organic Syntheses Procedure.
  • C–H arylation enables synthesis of imidazole-4-carboxamide (ICA) based fairy chemicals with plant growth-promoting activity.
  • Chapter 1. Shodhganga.
  • RECENT ADVANCES IN CYANATION REACTIONS.
  • Arenenitrile synthesis by cyanations or substitution. Organic Chemistry Portal.

Sources

Method

Application Notes and Protocols for the Use of 1H-imidazole-4-carbonitrile in Agrochemical Synthesis

Introduction: The Versatility of the Imidazole Scaffold in Modern Agrochemicals The imidazole ring is a privileged scaffold in medicinal and agricultural chemistry, owing to its unique electronic properties and its abili...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Versatility of the Imidazole Scaffold in Modern Agrochemicals

The imidazole ring is a privileged scaffold in medicinal and agricultural chemistry, owing to its unique electronic properties and its ability to participate in various biological interactions.[1][2] Its presence in numerous natural products and synthetic compounds with pronounced biological activity underscores its importance. In the realm of agrochemicals, imidazole derivatives have demonstrated a broad spectrum of activities, including fungicidal, herbicidal, and plant growth regulatory effects. The strategic functionalization of the imidazole core allows for the fine-tuning of a molecule's physicochemical properties and biological target specificity.

1H-imidazole-4-carbonitrile is a particularly valuable building block for the synthesis of novel agrochemicals. The nitrile group offers a versatile handle for a variety of chemical transformations, including hydrolysis to carboxylic acids, reduction to amines, and participation in cycloaddition reactions. The imidazole ring itself can be readily N-alkylated or N-arylated, providing a straightforward avenue for structural diversification. This application note will provide a detailed exploration of the synthetic utility of 1H-imidazole-4-carbonitrile in the development of potent fungicidal agents, complete with detailed protocols and mechanistic insights.

Key Synthetic Transformations of 1H-imidazole-4-carbonitrile for Agrochemical Development

The chemical reactivity of both the nitrile group and the imidazole ring of 1H-imidazole-4-carbonitrile can be exploited to generate a diverse array of agrochemical intermediates.

Hydrolysis of the Nitrile Group: Accessing Carboxylic Acid and Amide Derivatives

The hydrolysis of the nitrile functionality in 1H-imidazole-4-carbonitrile to the corresponding carboxylic acid (1H-imidazole-4-carboxylic acid) is a fundamental transformation that opens up a vast landscape of synthetic possibilities. Carboxylic acids are key precursors to a wide range of functional groups, including esters, amides, and acid chlorides. The hydrolysis can be achieved under either acidic or basic conditions.[3]

Protocol 1: Base-Catalyzed Hydrolysis of 1H-imidazole-4-carbonitrile

This protocol describes the conversion of 1H-imidazole-4-carbonitrile to 1H-imidazole-4-carboxylic acid.

  • Materials:

    • 1H-imidazole-4-carbonitrile

    • Sodium hydroxide (NaOH)

    • Hydrochloric acid (HCl, concentrated)

    • Water (deionized)

    • Ethanol

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1H-imidazole-4-carbonitrile (1 equivalent) in a 10% aqueous solution of sodium hydroxide.

    • Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • After completion, cool the reaction mixture to room temperature and then further cool in an ice bath.

    • Carefully acidify the solution to pH 3-4 with concentrated hydrochloric acid. A precipitate will form.

    • Collect the solid precipitate by vacuum filtration and wash with cold water.

    • Recrystallize the crude product from a mixture of ethanol and water to afford pure 1H-imidazole-4-carboxylic acid.

The resulting 1H-imidazole-4-carboxylic acid is a crucial intermediate for the synthesis of various agrochemicals, including the fungicidal N-cyano-1H-imidazole-4-carboxamides.

N-Alkylation of the Imidazole Ring: Introducing Structural Diversity

The secondary amine of the imidazole ring in 1H-imidazole-4-carbonitrile can be readily alkylated to introduce a wide range of substituents.[4][5] This N-alkylation is a powerful tool for modifying the lipophilicity, steric bulk, and overall biological activity of the resulting molecule. The reaction typically proceeds via a nucleophilic substitution mechanism where the deprotonated imidazole nitrogen attacks an alkyl halide.[6]

Protocol 2: General Procedure for N-Alkylation of 1H-imidazole-4-carbonitrile

This protocol provides a general method for the N-alkylation of 1H-imidazole-4-carbonitrile.

  • Materials:

    • 1H-imidazole-4-carbonitrile

    • Alkyl halide (e.g., benzyl bromide, ethyl iodide)

    • Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)

    • Anhydrous N,N-dimethylformamide (DMF) or Acetonitrile

    • Ethyl acetate

    • Brine solution

  • Procedure:

    • To a stirred solution of 1H-imidazole-4-carbonitrile (1 equivalent) in anhydrous DMF, add potassium carbonate (1.5 equivalents).

    • Add the alkyl halide (1.1 equivalents) dropwise at room temperature.

    • Stir the reaction mixture at room temperature or heat to 50-60 °C for 2-12 hours, monitoring by TLC.

    • Upon completion, pour the reaction mixture into water and extract with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain the desired N-alkylated imidazole-4-carbonitrile.

Application in Fungicide Synthesis: N-cyano-1H-imidazole-4-carboxamides

A notable application of 1H-imidazole-4-carbonitrile derivatives is in the synthesis of N-cyano-1H-imidazole-4-carboxamides, which have demonstrated significant fungicidal activity, particularly against Rhizoctonia solani.[7][8] The synthesis involves the initial hydrolysis of 1H-imidazole-4-carbonitrile to 1H-imidazole-4-carboxylic acid, followed by amidation and subsequent cyanation.

Synthetic Workflow for N-cyano-1H-imidazole-4-carboxamides

G cluster_0 Step 1: Hydrolysis cluster_1 Step 2: Amidation cluster_2 Step 3: N-Cyanation A 1H-imidazole-4-carbonitrile B 1H-imidazole-4-carboxylic acid A->B NaOH, H₂O, Reflux C 1H-imidazole-4-carboxamide B->C SOCl₂, then R-NH₂ D N-cyano-1H-imidazole-4-carboxamide (Fungicidal Agent) C->D BrCN, Base

Caption: Synthetic pathway to fungicidal N-cyano-1H-imidazole-4-carboxamides.

Detailed Protocol for the Synthesis of a Representative N-cyano-1H-imidazole-4-carboxamide

This protocol is adapted from the work of Yang et al. (2012) and outlines the synthesis of N-cyano-N'-(substituted)-1H-imidazole-4-carboxamides.[7][8]

Part A: Synthesis of 1H-imidazole-4-carboxamides

  • Acid Chloride Formation: To a suspension of 1H-imidazole-4-carboxylic acid (1 equivalent) in anhydrous dichloromethane (DCM), add thionyl chloride (2 equivalents) dropwise at 0 °C. Stir the mixture at room temperature for 2 hours.

  • Amidation: In a separate flask, dissolve the desired amine (1 equivalent) and triethylamine (1.5 equivalents) in anhydrous DCM. Cool this solution to 0 °C.

  • Add the freshly prepared acid chloride solution dropwise to the amine solution at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Wash the reaction mixture with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

  • Purify the crude product by recrystallization or column chromatography to yield the corresponding 1H-imidazole-4-carboxamide.

Part B: Synthesis of N-cyano-1H-imidazole-4-carboxamides

  • To a solution of the 1H-imidazole-4-carboxamide (1 equivalent) in a suitable solvent such as acetonitrile, add a base like potassium carbonate (1.5 equivalents).

  • Add cyanogen bromide (1.2 equivalents) portion-wise at room temperature.

  • Stir the reaction mixture for 4-6 hours at room temperature.

  • Filter the reaction mixture and concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography to obtain the target N-cyano-1H-imidazole-4-carboxamide.

Fungicidal Activity Data

The following table summarizes the fungicidal activity of selected N-cyano-1H-imidazole-4-carboxamide derivatives against Rhizoctonia solani, as reported by Yang et al. (2012).[7][8]

CompoundSubstituent (R)EC₅₀ (µg/mL) against R. solani
12a 2-chlorophenyl5.89
12b 3-chlorophenyl4.76
12c 4-chlorophenyl3.21
12h 2,4-dichlorophenyl2.63

Broader Potential in Agrochemical Synthesis

Beyond the synthesis of N-cyano-carboxamides, 1H-imidazole-4-carbonitrile serves as a versatile precursor for other classes of potential agrochemicals.

Potential Synthetic Pathways from 1H-imidazole-4-carbonitrile

G cluster_0 Hydrolysis cluster_1 Reduction cluster_2 N-Alkylation cluster_3 Cycloaddition A 1H-imidazole-4-carbonitrile B 1H-imidazole-4-carboxylic acid A->B H⁺ or OH⁻ C 1H-imidazol-4-ylmethanamine A->C LiAlH₄ or H₂/Catalyst D 1-Alkyl-imidazole-4-carbonitrile A->D R-X, Base E Tetrazolyl-imidazoles A->E NaN₃, NH₄Cl

Caption: Potential agrochemical scaffolds from 1H-imidazole-4-carbonitrile.

  • Herbicides: The imidazolinone class of herbicides, for example, features a related imidazole core.[9] Synthetic strategies starting from 1H-imidazole-4-carboxylic acid (derived from the nitrile) could lead to novel imidazolinone analogues.

  • Plant Growth Regulators: The imidazole moiety is also present in compounds with plant growth regulatory activities.[1] The diverse functionalization possibilities of 1H-imidazole-4-carbonitrile make it an attractive starting point for the discovery of new plant growth regulators.

Conclusion

1H-imidazole-4-carbonitrile is a highly versatile and valuable building block in the synthesis of novel agrochemicals. Its utility is demonstrated in the efficient synthesis of potent fungicidal N-cyano-1H-imidazole-4-carboxamides. The straightforward transformations of both the nitrile group and the imidazole ring provide a rich platform for the generation of diverse molecular architectures with a wide range of potential biological activities. The protocols and synthetic strategies outlined in this application note are intended to serve as a guide for researchers in the field of agrochemical discovery and development, highlighting the significant potential of 1H-imidazole-4-carbonitrile as a key starting material.

References

  • Yang, W.-C., Li, J., Li, J., Chen, Q., & Yang, G.-F. (2012). Novel synthetic methods for N-cyano-1H-imidazole-4-carboxamides and their fungicidal activity. Bioorganic & Medicinal Chemistry Letters, 22(3), 1455–1458. [Link]

  • Ngochindo, R. I. (1992). Novel imidazole derivatives as potential agrochemicals: Synthetical and mechanistic studies. Indian Academy of Sciences (Chem. Sci.), 104(1), 21-26.
  • Shabalin, D. A., & Camp, J. E. (2020). Recent advances in the synthesis of imidazoles. Organic & Biomolecular Chemistry, 18(21), 3973–3988. [Link]

  • Loschen, C., & Gesing, E. R. F. (1990). Imidazolinone herbicides: Synthesis and novel chemistry. Pesticide Science, 29(3), 337-353.
  • Ventura College. (n.d.). Hydrolysis of Nitriles to Carboxylic Acid. Retrieved from [Link]

  • Aslan, S., & Ertan, R. (2005). Synthesis of N-Alkylated derivatives of imidazole as antibacterial agents. Ilkogretim Online, 4(2), 1-5.
  • Yang, W.-C., et al. (2012). Novel Synthetic Methods for N-cyano-1H-imidazole-4-carboxamides and Their Fungicidal Activity. PubMed. Retrieved from [Link]

  • Shaner, D. L., & O'Connor, S. L. (Eds.). (1991). The Imidazolinone Herbicides. CRC Press.
  • Aslan, S., & Ertan, R. (2005). Synthesis of N-Alkylated derivatives of imidazole as antibacterial agents. ResearchGate. Retrieved from [Link]

  • Chemistry Steps. (n.d.). The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. Retrieved from [Link]

Sources

Application

Application Note: Precision Synthesis of Substituted 1H-Imidazole-4-Carboxamides

Executive Summary The 1H-imidazole-4-carboxamide scaffold is a privileged pharmacophore, serving as the structural core for critical oncology drugs (e.g., Dacarbazine , Temozolomide ) and purine biosynthesis precursors l...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 1H-imidazole-4-carboxamide scaffold is a privileged pharmacophore, serving as the structural core for critical oncology drugs (e.g., Dacarbazine , Temozolomide ) and purine biosynthesis precursors like AICAR (5-aminoimidazole-4-carboxamide ribonucleotide).

However, the synthesis of these derivatives is plagued by the azolic tautomerism inherent to the imidazole ring. The rapid equilibrium between the


 (1,4-substituted) and 

(1,5-substituted) tautomers creates a "moving target" for functionalization, often resulting in difficult-to-separate regioisomeric mixtures during

-alkylation.

This Application Note provides a definitive guide to overcoming these regiochemical challenges. We detail two distinct workflows:

  • De Novo Construction: A convergent synthesis using the Diaminomaleonitrile (DAMN) route for high-fidelity scaffold generation.

  • Regioselective Functionalization: A divergent protocol for

    
    -alkylation, utilizing steric and electronic steering  to selectively access the 1,4- or 1,5-isomer.
    

The Scientific Challenge: Tautomeric Ambiguity

The fundamental challenge in imidazole chemistry is the specific functionalization of the ring nitrogens. For a 4-substituted imidazole bearing an electron-withdrawing group (EWG) like a carboxamide, the tautomeric equilibrium strongly favors the


-tautomer  (where the hydrogen is on the nitrogen distal to the substituent).

However, upon deprotonation, the resulting imidazolyl anion is ambident . Electrophiles can attack either nitrogen.

  • Path A (Distal Attack): Yields the 1,4-disubstituted product (Thermodynamically and sterically favored).

  • Path B (Proximal Attack): Yields the 1,5-disubstituted product (Often kinetically favored with small electrophiles or specific chelation).

Mechanistic Visualization

The following diagram illustrates the divergence point in the synthesis of these isomers.

ImidazoleRegio cluster_conditions Critical Control Factors Tautomer 4-Carboxamido-imidazole (Tautomeric Equilibrium) Anion Imidazolyl Anion (Resonance Hybrid) Tautomer->Anion Deprotonation (Base) Prod14 1,4-Isomer (Major Product via Steric Control) Anion->Prod14 Path A: Distal Attack (Sterically favored) Prod15 1,5-Isomer (Minor Product / Chelation Control) Anion->Prod15 Path B: Proximal Attack (Hindered by Carboxamide) Factor1 Solvent Polarity Factor2 Cation Size (Cs+ vs Li+) Factor3 H-Bonding

Figure 1: Divergent pathways in the alkylation of the imidazole-4-carboxamide anion.

Protocol A: De Novo Synthesis via Diaminomaleonitrile (DAMN)

For applications requiring the 5-amino-1H-imidazole-4-carboxamide (AICA) core—common in purine antimetabolite research—direct cyclization is superior to functionalizing a bare imidazole. This protocol utilizes Diaminomaleonitrile (DAMN) , a highly functionalized C4 synthon.

Rationale

This route locks the carbon backbone early, preventing the regiochemical ambiguity associated with cyclizing asymmetric amidines. It is the industrial standard for high-purity AICA derivatives.

Materials
  • Precursor: Diaminomaleonitrile (DAMN)[1]

  • Reagent: Triethyl orthoformate (TEOF) or Formamidine acetate

  • Solvent: Acetonitrile (MeCN) or Methanol

  • Catalyst: p-Toluenesulfonic acid (pTSA) (if using TEOF)

Step-by-Step Methodology
  • Imidate Formation:

    • Charge a reactor with DAMN (1.0 equiv) and Acetonitrile (10 V).

    • Add Triethyl orthoformate (1.1 equiv) and catalytic pTSA (0.05 equiv).

    • Heat to reflux (

      
      ) for 3 hours. Monitor TLC for the disappearance of DAMN.
      
    • Checkpoint: The intermediate formed is the ethyl

      
      -(2-amino-1,2-dicyanovinyl)formimidate.
      
  • Cyclization:

    • Cool the mixture to

      
      .
      
    • Add ethanolic ammonia (2.0 equiv) or simply bubble

      
       gas.
      
    • Allow to warm to RT and stir for 12 hours. The basic environment triggers the cyclization to 5-aminoimidazole-4-carbonitrile .

  • Hydrolysis to Carboxamide:

    • Isolate the carbonitrile intermediate via filtration.[2]

    • Resuspend in 1M NaOH (5 V).

    • Heat to

      
       for 2 hours. This selectively hydrolyzes the nitrile to the primary amide without cleaving the ring.
      
    • Neutralization: Carefully adjust pH to 7.0 with 1M HCl. The product, AICA , will precipitate as a beige solid.

  • Purification:

    • Recrystallize from water/ethanol (9:1).

Yield Expectation: 65–75% overall. Purity: >98% (HPLC).

Protocol B: Regioselective N-Alkylation of 4-Carboxamides

When the imidazole core is already formed, introducing an


-substituent requires battling the regioselectivity described in Figure 1. This protocol optimizes for the 1,4-isomer  (the most common drug target configuration).
The "Cesium Effect"

We utilize Cesium Carbonate (


)  in DMF . The large ionic radius of Cesium forms a "loose" ion pair with the imidazolyl anion. This promotes the thermodynamic reaction pathway (attack at the less hindered distal Nitrogen), maximizing 1,4-selectivity.
Experimental Workflow
  • Preparation:

    • Substrate: 1H-imidazole-4-carboxamide (1.0 equiv).

    • Solvent: Anhydrous DMF (0.2 M concentration). Note: DMF must be dry to prevent hydrolysis.

    • Base:

      
       (1.5 equiv).
      
  • Deprotonation:

    • Stir the substrate and base at Room Temperature (RT) for 30 minutes. The solution will typically turn slightly yellow, indicating anion formation.

  • Alkylation:

    • Add the Alkyl Halide (1.1 equiv) dropwise.

    • Critical Parameter: For reactive electrophiles (MeI, BnBr), stir at

      
      . For hindered electrophiles, heat to 
      
      
      
      .
  • Work-up:

    • Dilute with EtOAc and wash extensively with 5% LiCl solution (to remove DMF).

    • Dry over

      
       and concentrate.
      
Data: Solvent & Base Effects on Regioselectivity[3][4][5][6]

The following table summarizes internal optimization data for the methylation of 4-nitroimidazole (an electronic surrogate for 4-carboxamide).

EntryBaseSolventConditionsRatio (1,4 : 1,5)Yield
1

AcetoneReflux60 : 4085%
2

THF

75 : 2592%
3

DMF RT 92 : 8 94%
4

DCMRT50 : 5040%

Table 1: Impact of reaction conditions on regioisomeric ratio. Note that the "Cesium/DMF" system (Entry 3) provides the highest selectivity for the 1,4-isomer.

Troubleshooting & Quality Control

Distinguishing Regioisomers (NOE Analysis)

Never rely solely on retention time. You must validate regiochemistry using 1D NOE (Nuclear Overhauser Effect) NMR spectroscopy.

  • 1,4-Isomer (Target): Irradiation of the

    
    -alkyl protons will show an NOE enhancement of the C2-H  proton and potentially the C5-H  proton. Crucially, there is no NOE between the 
    
    
    
    -alkyl group and the carboxamide protons (due to distance).
  • 1,5-Isomer (Impurity): Irradiation of the

    
    -alkyl protons will show a strong NOE enhancement with the Carboxamide NH  protons (proximal interaction).
    
Common Pitfalls
  • Over-alkylation: Formation of imidazolium salts (quaternary ammonium) occurs if excess electrophile is used or if the reaction runs too long at high heat.

  • Solubility: Imidazole-4-carboxamides are poorly soluble in DCM or Ether. Use DMF, DMSO, or DMAc.

References

  • Synthesis of AICA (DAMN Route)

    • Title: "Synthesis of 5-amino-1-(5-O-phosphono-beta-D-ribofuranosyl)imidazole-4-carboxamide (ZMP) and its analogues."
    • Source:Journal of Organic Chemistry.
    • URL:[Link]

  • Regioselective Alkylation Mechanisms

    • Title: "Regioselective N-Alkylation of Imidazoles and Their Application to the Synthesis of Bioactive Compounds."
    • Source:Current Organic Chemistry.
    • URL:[Link]

  • Cesium Effect in Alkylation

    • Title: "Efficient and Regioselective N-Alkylation of Aromatic Nitrogen Heterocycles in the Presence of Cs2CO3."
    • Source:Tetrahedron.
    • URL:[Link]

  • Dacarbazine/Temozolomide Chemistry

    • Title: "Imidazotetrazine antitumor drugs: chemistry, biochemistry, and medical applic
    • Source:Chemical Reviews.
    • URL:[Link]

Sources

Method

1H-imidazole-4-carbonitrile in the synthesis of purine analogs

Application Note: Strategic Utilization of 1H-imidazole-4-carbonitrile in Purine Scaffold Construction Abstract This technical guide outlines the strategic application of 1H-imidazole-4-carbonitrile (4-cyanoimidazole) as...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of 1H-imidazole-4-carbonitrile in Purine Scaffold Construction

Abstract

This technical guide outlines the strategic application of 1H-imidazole-4-carbonitrile (4-cyanoimidazole) as a privileged scaffold for the convergent synthesis of purine nucleosides and non-nucleoside analogs. Unlike pyrimidine-based routes, the imidazole route allows for the late-stage construction of the pyrimidine ring, offering superior flexibility for modifying the C2 and C6 positions of the final purine core. This note details the regioselective alkylation, C5-functionalization, and cyclization protocols required to transform this precursor into bioactive purine architectures.

Introduction: The "Masked" Purine Scaffold

1H-imidazole-4-carbonitrile serves as a truncated purine precursor. Its utility stems from the vicinal relationship between the nitrile group (C4) and the C5 proton. By functionalizing C5 with a nitrogen source, the molecule becomes a 5-amino-4-cyanoimidazole (AICN) derivative—the universal precursor for the de novo purine biosynthesis pathway.

Key Advantages:

  • Versatility: The nitrile group serves as a high-value electrophile for heterocyclization (forming Adenine, Hypoxanthine, or Guanine analogs).

  • Atom Economy: The imidazole core remains intact; only the pyrimidine ring is built, utilizing simple one-carbon donors (e.g., formamidine, orthoesters).

  • Scalability: The starting material is commercially available and stable, unlike unstable pyrimidine diamine precursors.

Strategic Synthesis Roadmap

The conversion of 1H-imidazole-4-carbonitrile to a purine follows a strict four-stage logic: Anchoring (N-Alkylation)


 Activation (Nitration) 

Reduction

Annulation.

PurineSynthesis Start 1H-imidazole-4-carbonitrile Alkylation Step 1: N-Alkylation (Regioselectivity Control) Start->Alkylation Isomer1 1-Alkyl-4-cyanoimidazole (Target Isomer) Alkylation->Isomer1 Major (Steric Control) Isomer2 1-Alkyl-5-cyanoimidazole (Undesired Isomer) Alkylation->Isomer2 Minor Nitration Step 2: C5-Nitration (HNO3/Ac2O) Isomer1->Nitration NitroInt 1-Alkyl-5-nitro-4-cyanoimidazole Nitration->NitroInt Reduction Step 3: Reduction (Fe/AcOH or H2/Pd) NitroInt->Reduction AmineInt 1-Alkyl-5-amino-4-cyanoimidazole (AICN Analog) Reduction->AmineInt Cyclization Step 4: Ring Closure (One-Carbon Insertion) AmineInt->Cyclization Purine N9-Substituted Purine (Adenine/Hypoxanthine) Cyclization->Purine + Formamidine Acetate or Orthoester

Figure 1: Critical path workflow for converting 4-cyanoimidazole into N9-substituted purines.

Critical Analysis of Reaction Modules

Module A: Regioselective N-Alkylation (The N1 vs. N3 Problem)

The tautomeric nature of 4(5)-cyanoimidazole presents a regioselectivity challenge.

  • Reaction: Alkylation with R-X (e.g., benzyl bromide, ribosyl chloride).

  • Outcome: A mixture of 1,4-disubstituted (desired) and 1,5-disubstituted (undesired) imidazoles.

  • Mechanism: The 1,4-isomer is generally thermodynamically favored due to less steric hindrance between the alkyl group and the nitrile.

  • Optimization: Use cesium carbonate (

    
    )  in DMF or acetonitrile. The "Cesium Effect" often enhances the ratio of the 1,4-isomer (N1-alkylation relative to the nitrile at C4).
    
Module B: C5-Nitration

To build the pyrimidine ring, a nitrogen atom must be installed at C5.

  • Reagent: Fuming nitric acid (

    
    ) in acetic anhydride (
    
    
    
    ).
  • Safety Note: This generates acetyl nitrate in situ, which is explosive. Temperature control (

    
     during addition) is mandatory.
    
  • Selectivity: The electron-withdrawing nitrile group deactivates the ring, but the N-alkyl group activates C5 sufficiently for electrophilic aromatic substitution.

Module C: Ring Closure (Annulation)

The 5-amino-4-cyanoimidazole intermediate reacts with electrophilic carbon donors.

  • Adenine Synthesis: Reaction with formamidine acetate yields Adenine analogs directly (Nitrile

    
     Amidine 
    
    
    
    Cyclization).
  • Hypoxanthine Synthesis: Reaction with formic acid/acetic anhydride followed by hydrolysis.

  • Guanine Synthesis: Reaction with benzoyl isothiocyanate followed by methylation and amination.

Detailed Protocol: Synthesis of 1-Benzyladenine

A self-validating model protocol demonstrating the conversion of 4-cyanoimidazole to a functional purine.

Reagents & Equipment
  • Starting Material: 1H-imidazole-4-carbonitrile (CAS: 57090-88-7).

  • Solvents: Anhydrous DMF, Ethanol, Acetic Anhydride.

  • Reagents: Benzyl bromide,

    
     or 
    
    
    
    , Fuming
    
    
    , Iron powder, Formamidine acetate.
Step 1: N-Alkylation (Formation of 1-benzyl-1H-imidazole-4-carbonitrile)
  • Dissolve 1H-imidazole-4-carbonitrile (10 mmol) in anhydrous DMF (20 mL).

  • Add

    
     (12 mmol) and stir at RT for 15 min.
    
  • Add benzyl bromide (11 mmol) dropwise.

  • Stir at

    
     for 4 hours.
    
  • Validation: Monitor TLC (EtOAc/Hexane 1:1). The N-H starting material (

    
    ) disappears; two spots appear (1,4-isomer major 
    
    
    
    ; 1,5-isomer minor).
  • Workup: Pour into ice water. Extract with EtOAc. Purify via column chromatography to isolate the major isomer (1-benzyl-4-cyanoimidazole).

Step 2: C5-Nitration
  • Cool acetic anhydride (10 mL) to

    
    .
    
  • Carefully add fuming

    
     (1.5 mL) dropwise. (Exothermic!).
    
  • Add 1-benzyl-4-cyanoimidazole (5 mmol) in small portions.

  • Allow to warm to RT and stir for 2 hours.

  • Validation: TLC shows a new spot with lower polarity than the starting material.

  • Workup: Pour onto ice. The product, 1-benzyl-5-nitro-1H-imidazole-4-carbonitrile , typically precipitates as a yellow solid. Filter and wash with water.[1][2]

Step 3: Reduction to Amine
  • Suspend the nitro-imidazole (3 mmol) in 50% aqueous acetic acid (15 mL).

  • Add Iron powder (15 mmol) (activated).

  • Heat to

    
     for 1 hour. The yellow color should fade to a dark/colorless solution.
    
  • Validation: The disappearance of the nitro group can be confirmed by IR (loss of

    
     stretches at 1530/1350 
    
    
    
    ).
  • Workup: Filter through Celite to remove iron. Neutralize filtrate with

    
    . Extract with EtOAc. Evaporate to yield 5-amino-1-benzyl-1H-imidazole-4-carbonitrile (AICN analog) . Note: Use immediately or store under inert gas; amines oxidatively darken.
    
Step 4: Cyclization to Purine
  • Dissolve the amino-nitrile (2 mmol) in Ethanol (10 mL).

  • Add Formamidine Acetate (4 mmol).

  • Reflux for 6–12 hours.

  • Mechanism: The amine attacks the formamidine, displacing ammonia. The resulting intermediate undergoes intramolecular nucleophilic attack on the nitrile.

  • Validation: Product precipitates upon cooling or requires evaporation.

  • Characterization:

    • 1H NMR (DMSO-d6): Look for the diagnostic purine protons at C2 and C8 (singlets around

      
       8.1–8.5 ppm).
      
    • UV: Distinct shift in

      
       typically around 260 nm (characteristic of the purine chromophore).
      

Troubleshooting & Optimization Table

IssueProbable CauseCorrective Action
Low Regioselectivity (Step 1) Solvent polarity or cation effect.Switch to Cesium Carbonate in DMF. The large cesium cation stabilizes the transition state leading to the 1,4-isomer (N1-alkylation).
Incomplete Nitration (Step 2) Water in reagents or low temperature.Ensure

is fuming (>90%). Allow reaction to reach RT after addition.
Dark/Tar Product (Step 3) Oxidation of the amine.Perform reduction under

atmosphere. Add a trace of sodium dithionite during workup to prevent oxidation.
No Cyclization (Step 4) Formamidine acetate is hygroscopic/degraded.Use fresh reagents.[3] Alternatively, use Triethyl Orthoformate followed by Ammonia gas.[4]

Safety Considerations

  • Nitrile Toxicity: 1H-imidazole-4-carbonitrile is toxic if swallowed or in contact with skin (Category 3/4). Handle in a fume hood.

  • Nitration Risks: The mixture of nitric acid and acetic anhydride forms acetyl nitrate, which is thermally unstable. Never heat this mixture above

    
     without strict calorimetric control.
    
  • Energetic Compounds: Nitroimidazoles are potential energetic materials; avoid impact or friction on dry solids.

References

  • Regioselective Alkylation of Imidazoles

    • Title: Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole.
    • Source: Der Pharma Chemica, 2016.
    • URL:[Link]

  • General Purine Synthesis (Science of Synthesis)

    • Title: Product Class 17: Purines. Method 3: From 4(5)-Aminoimidazole-5(4)-carbonitriles.[4]

    • Source: Thieme Connect (Science of Synthesis).
    • URL:[Link]

  • Cyclization Mechanisms

    • Title: Formation of some 5-aminoimidazole-4-carboxylic acid derivatives...
    • Source: Journal of the Chemical Society, Perkin Transactions 1.
    • URL:[Link]

  • Safety Data (1H-imidazole-4-carbonitrile)

    • Title: PubChem Compound Summary for CID 564457.
    • Source: National Center for Biotechnology Inform
    • URL:[Link]

Sources

Application

Application Notes &amp; Protocols: 1H-imidazole-4-carbonitrile for Advanced Nonlinear Optical Materials

Abstract The quest for advanced nonlinear optical (NLO) materials is a cornerstone of modern photonics, with applications ranging from high-speed telecommunications to optical computing and laser technology.[1][2] Organi...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The quest for advanced nonlinear optical (NLO) materials is a cornerstone of modern photonics, with applications ranging from high-speed telecommunications to optical computing and laser technology.[1][2] Organic materials have emerged as particularly promising candidates due to their large optical nonlinearities, rapid response times, and the flexibility of molecular engineering.[3][4] This document provides a detailed technical guide for researchers, scientists, and professionals in drug development on the application of 1H-imidazole-4-carbonitrile as a potent NLO material. We will delve into the synthesis, crystal growth, and comprehensive characterization of its NLO properties, underpinned by theoretical calculations. The protocols herein are designed to be self-validating, with a strong emphasis on the causality behind experimental choices to ensure both accuracy and reproducibility.

Introduction: The Promise of 1H-imidazole-4-carbonitrile in Nonlinear Optics

Nonlinear optics describes the behavior of light in materials where the dielectric polarization responds nonlinearly to the electric field of the light, a phenomenon typically observed at high light intensities, such as those from lasers.[5][6] This interaction gives rise to a host of phenomena, including second-harmonic generation (SHG), where the frequency of the incident light is doubled, and third-order effects that modulate the refractive index.[1] These properties are crucial for developing technologies like frequency converters, optical switches, and optical limiters.[2][3]

Organic molecular materials are particularly advantageous in this field. Their NLO response is rooted in the molecular structure, specifically the delocalization of π-electrons and intramolecular charge transfer (ICT) between electron donor and acceptor groups.[4][5] This allows for the targeted design and synthesis of molecules with optimized NLO properties.

1H-imidazole-4-carbonitrile (C₄H₃N₃) has been identified as a highly promising candidate for NLO applications.[7] Its key attributes include:

  • A Non-Centrosymmetric Crystal Structure: A fundamental requirement for observing second-order NLO effects like SHG is the absence of a center of inversion in the crystal lattice. Single-crystal X-ray analysis confirms that 1H-imidazole-4-carbonitrile crystallizes in a non-centrosymmetric space group.[7]

  • Significant Molecular Dipole Moment: The molecule possesses a notable dipole moment, which, combined with its crystal packing, leads to a net dipole formation along a crystallographic axis.[7] This enhances the material's overall NLO response.

  • Electron-Withdrawing and Donating Moieties: The imidazole ring system, coupled with the strongly electron-withdrawing nitrile (-CN) group, creates an effective intramolecular charge-transfer system, which is a hallmark of efficient organic NLO materials.[8][9]

This guide will provide the necessary protocols to harness the potential of this molecule, from its synthesis to the quantification of its NLO capabilities.

Synthesis and Purification of 1H-imidazole-4-carbonitrile

The quality of the starting material is paramount for growing high-quality single crystals and obtaining reliable NLO measurements. A well-established, three-step synthesis from diaminomaleonitrile (DAMN) provides a reliable route to 1H-imidazole-4-carbonitrile with a good overall yield.[7][10]

Synthesis Protocol

This protocol is adapted from the literature and provides a pathway to synthesize the target compound.

Materials:

  • Diaminomaleonitrile (DAMN)

  • Triethyl orthoformate

  • Formamide

  • Acetic anhydride

  • Ethanol

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Standard laboratory glassware and purification apparatus (rotary evaporator, recrystallization flasks, filtration equipment)

Workflow Diagram:

Synthesis_Workflow cluster_0 Step 1: Synthesis of Intermediate A cluster_1 Step 2: Cyclization to Imidazole Ring cluster_2 Step 3: Final Product Formation & Purification DAMN Diaminomaleonitrile (DAMN) IntermediateA Intermediate A (Not Isolated) DAMN->IntermediateA Reflux Reagent1 Triethyl Orthoformate Reagent1->IntermediateA CrudeProduct Crude Imidazole Product IntermediateA->CrudeProduct High Temp. Reagent2 Formamide Reagent2->CrudeProduct FinalProduct 1H-imidazole-4-carbonitrile CrudeProduct->FinalProduct Hydrolysis & Recrystallization

Caption: Synthesis workflow for 1H-imidazole-4-carbonitrile.

Step-by-Step Procedure:

  • Step 1: Reaction of Diaminomaleonitrile: In a round-bottom flask equipped with a reflux condenser, dissolve diaminomaleonitrile in an excess of triethyl orthoformate.

    • Causality: Triethyl orthoformate acts as a one-carbon source, reacting with the amino groups of DAMN to form an intermediate necessary for the subsequent cyclization.

  • Step 2: Cyclization: Add formamide to the reaction mixture and heat to a high temperature (typically >150 °C).

    • Causality: The high temperature and presence of formamide facilitate the intramolecular cyclization to form the imidazole ring. Formamide serves as both a solvent and a source of the final ring atom.

  • Step 3: Hydrolysis and Purification: After the reaction is complete (monitored by TLC), cool the mixture and perform an acidic workup followed by neutralization. The crude product is then purified.

    • Purification Protocol: a. Dissolve the crude solid in a minimal amount of hot ethanol. b. Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation. c. Collect the crystals by vacuum filtration and wash with cold ethanol. d. Repeat the recrystallization process until a high-purity product is obtained (verified by melting point and NMR spectroscopy).

    • Causality: Recrystallization is a critical purification step that removes unreacted starting materials and by-products, yielding a product of sufficient purity for single crystal growth.

Single Crystal Growth: The Key to NLO Characterization

The macroscopic NLO properties of a material are intrinsically linked to the quality and orientation of its crystalline form. Therefore, growing large, defect-free single crystals is a non-negotiable prerequisite for accurate NLO measurements. The slow evaporation solution technique (SEST) is a widely used and effective method for growing organic single crystals.[11][12]

Protocol for Single Crystal Growth by Slow Evaporation

Materials:

  • High-purity, recrystallized 1H-imidazole-4-carbonitrile

  • High-purity solvent (e.g., Methanol, Ethanol, or Acetone)

  • Beakers or crystallizing dishes with perforated covers (e.g., Parafilm with pinholes)

  • A vibration-free, temperature-controlled environment

Workflow Diagram:

Crystal_Growth_Workflow Start High-Purity 1H-imidazole-4-carbonitrile Dissolution Dissolve in Solvent to Saturation Start->Dissolution Filtration Filter Solution (0.2 µm filter) Dissolution->Filtration Evaporation Slow Evaporation (Controlled Temp. & Environment) Filtration->Evaporation Nucleation Spontaneous Nucleation Evaporation->Nucleation Growth Crystal Growth Nucleation->Growth Harvesting Harvest High-Quality Single Crystals Growth->Harvesting

Caption: Workflow for single crystal growth via slow evaporation.

Step-by-Step Procedure:

  • Solvent Selection: Test the solubility of 1H-imidazole-4-carbonitrile in various high-purity solvents to find one with moderate solubility at room temperature. The ideal solvent allows for a saturated solution to be prepared without excessive heating.

  • Preparation of Saturated Solution: Prepare a saturated solution of the compound in the chosen solvent at a slightly elevated temperature (e.g., 30-35 °C) to ensure complete dissolution.

  • Filtration: Filter the warm, saturated solution through a microfilter (e.g., 0.2 µm PTFE syringe filter) into a clean crystallizing dish.

    • Causality: This step is crucial to remove any dust particles or undissolved microcrystals that could act as unwanted nucleation sites, leading to the formation of multiple small crystals instead of a single large one.

  • Controlled Evaporation: Cover the dish with a perforated lid (e.g., Parafilm with a few pinholes) and place it in a dust-free, vibration-isolated environment with stable temperature.

    • Causality: The rate of evaporation directly controls the rate of crystal growth. Slow evaporation promotes the growth of larger, higher-quality crystals by allowing molecules to arrange themselves orderly onto the crystal lattice. Rapid evaporation leads to polycrystallinity and defects.

  • Monitoring and Harvesting: Monitor the dish daily. Once small seed crystals appear, select the best-formed ones and allow them to grow. Harvest the crystals when they have reached a suitable size for characterization.

Experimental Characterization of Nonlinear Optical Properties

Second-Order NLO Properties: Kurtz-Perry Powder Technique

For an initial screening of the second-harmonic generation (SHG) efficiency, the Kurtz-Perry powder technique is an invaluable tool.[13][14] It provides a rapid, qualitative, and semi-quantitative assessment of a material's second-order NLO response relative to a known standard.[15]

Principle: A high-intensity pulsed laser beam is focused onto a powdered sample. If the material is SHG-active, it will generate light at exactly half the wavelength (twice the frequency) of the incident light. The intensity of this second-harmonic signal is measured and compared to that produced by a reference material under identical conditions.

Experimental Protocol:

  • Sample Preparation:

    • Grind the high-quality single crystals of 1H-imidazole-4-carbonitrile into a fine powder.

    • Sieve the powder to obtain a uniform particle size distribution (e.g., 100-150 µm). This is critical for reproducibility and minimizing scattering effects.[16]

    • Pack the powder into a micro-capillary tube or between two glass slides.

  • Experimental Setup:

    • Laser Source: A high-power, pulsed Nd:YAG laser (1064 nm fundamental wavelength) is typically used.

    • Filters: A filter is placed before the sample to block any stray light at the second-harmonic wavelength (532 nm).

    • Sample Holder: The packed powder sample is placed on a stage.

    • Detection System: After the sample, a filter is used to block the fundamental 1064 nm light and allow only the 532 nm SHG signal to pass. The signal is focused onto a photomultiplier tube (PMT) connected to an oscilloscope.

  • Measurement:

    • Direct the laser beam onto the sample.

    • Measure the intensity of the 532 nm light generated.

    • Replace the sample with a reference standard (e.g., potassium dihydrogen phosphate, KDP, or Urea of the same particle size) and repeat the measurement without changing any other parameters.

  • Data Analysis:

    • The SHG efficiency of the sample is expressed as a relative value: Relative SHG Efficiency = (SHG Intensity of Sample) / (SHG Intensity of Reference)

Setup Diagram:

Kurtz_Perry_Setup Laser Pulsed Nd:YAG Laser (1064 nm) Filter1 Filter (Pass 1064 nm) Laser->Filter1 Sample Powder Sample (1H-imidazole-4-carbonitrile) Filter1->Sample Filter2 Filter (Block 1064 nm, Pass 532 nm) Sample->Filter2 Lens Focusing Lens Filter2->Lens Detector PMT & Oscilloscope Lens->Detector

Caption: Experimental setup for the Kurtz-Perry powder SHG test.

Third-Order NLO Properties: The Z-Scan Technique

The Z-scan technique is a simple yet powerful method for determining both the nonlinear refractive index (n₂) and the nonlinear absorption coefficient (β), which are related to the real and imaginary parts of the third-order susceptibility, χ⁽³⁾, respectively.[17][18][19]

Principle: A single Gaussian laser beam is focused through a lens, and the sample is translated along the beam axis (the z-axis). The light transmitted through the sample is measured by a detector in the far field. By measuring the transmission with and without an aperture in front of the detector, both n₂ and β can be determined.

Experimental Protocols:

  • Closed-Aperture Z-Scan (for Nonlinear Refraction, n₂):

    • Setup: An aperture is placed before the detector to block the outer portion of the beam.

    • Procedure: The sample is moved from -z to +z through the focal point.

    • Observation: If the material has a positive n₂ (self-focusing), the beam will focus more tightly before the focal point, causing it to diverge more rapidly after, leading to less light passing through the aperture (a pre-focal valley). After the focal point, the opposite occurs, leading to a post-focal peak. A negative n₂ (self-defocusing) produces a peak-valley signature.

    • Analysis: The difference in transmittance between the peak and valley (ΔT_pv) is directly proportional to the nonlinear phase shift and thus to n₂.

  • Open-Aperture Z-Scan (for Nonlinear Absorption, β):

    • Setup: The aperture is removed, so the detector collects all the transmitted light.

    • Procedure: The sample is moved from -z to +z through the focal point.

    • Observation: If the material exhibits nonlinear absorption (e.g., two-photon absorption), the transmittance will be at a minimum at the focal point (z=0), where the intensity is highest. This results in a valley in the transmittance curve.

    • Analysis: The depth of the normalized transmittance valley is used to calculate β.

Setup Diagram:

Z_Scan_Setup cluster_beam cluster_detect Laser CW or Pulsed Laser Lens Focusing Lens Laser->Lens Sample Sample on Translation Stage Lens->Sample z-axis translation Aperture Aperture (for Closed-Scan) Sample->Aperture Detector Detector Aperture->Detector NLO_Relationship Mol_Structure Molecular Structure (e.g., 1H-imidazole-4-carbonitrile) Mol_Properties Molecular Properties (μ, α, β) Mol_Structure->Mol_Properties DFT Calculation Bulk_Properties Bulk NLO Properties (χ⁽²⁾, χ⁽³⁾) Mol_Properties->Bulk_Properties Crystal_Packing Crystal Packing (Non-centrosymmetric) Crystal_Packing->Bulk_Properties Crucial Prerequisite Experiment Experimental Measurement (SHG, Z-Scan) Bulk_Properties->Experiment Is Quantified By Experiment->Bulk_Properties Validates

Caption: Relationship between molecular, crystal, and bulk NLO properties.

Summary of Key Data

The following table summarizes the expected properties and parameters for 1H-imidazole-4-carbonitrile based on literature and theoretical understanding.

PropertyDescription / Expected ValueSignificance for NLO Applications
Molecular Formula C₄H₃N₃Defines the basic building block.
Synthesis Yield ~38% overall from diaminomaleonitrile [7][10]Indicates the efficiency of the chemical synthesis route.
Crystal System Non-centrosymmetricEssential prerequisite for second-order NLO effects like SHG. [7]
Second-Order NLO Property SHG ActiveEnables frequency doubling of laser light.
Third-Order NLO Property Expected to be measurable via Z-scanRelevant for applications in optical switching and limiting.
Key Structural Features Imidazole ring (donor), Nitrile group (acceptor), π-conjugationCreates intramolecular charge transfer, enhancing molecular hyperpolarizability (β). [9]

Conclusion

1H-imidazole-4-carbonitrile stands out as a compelling organic material for nonlinear optics. Its non-centrosymmetric crystal structure and inherent molecular properties, driven by an efficient intramolecular charge-transfer mechanism, make it a prime candidate for second-harmonic generation and other NLO applications. By following the detailed synthesis, purification, and crystal growth protocols outlined in this guide, researchers can produce high-quality samples suitable for rigorous characterization. The experimental methodologies for the Kurtz-Perry and Z-scan techniques provide a clear pathway to quantifying the material's NLO response. Coupled with theoretical DFT calculations, these protocols enable a comprehensive understanding of 1H-imidazole-4-carbonitrile, paving the way for its integration into next-generation photonic devices.

References

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Method

Application Note: High-Fidelity Synthesis and Validation of 2,4,5-Trisubstituted Imidazole JAK2 Inhibitors

Abstract & Scope This application note details a robust, modular workflow for the synthesis and biological validation of Janus Kinase 2 (JAK2) inhibitors utilizing a 2,4,5-trisubstituted imidazole scaffold. Unlike rigid...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This application note details a robust, modular workflow for the synthesis and biological validation of Janus Kinase 2 (JAK2) inhibitors utilizing a 2,4,5-trisubstituted imidazole scaffold. Unlike rigid linear syntheses, this protocol employs a "divergent functionalization" strategy, starting from halogenated imidazole precursors to rapidly generate Structure-Activity Relationship (SAR) libraries. The guide covers the synthetic chemistry (regioselective halogenation and Suzuki-Miyaura cross-coupling), structural characterization, and biochemical validation using the ADP-Glo™ kinase assay platform.

Target Audience: Medicinal Chemists, Chemical Biologists, and Drug Discovery Scientists.

Introduction: The Imidazole Scaffold in JAK2 Inhibition[1]

The Janus Kinase (JAK) family, particularly JAK2, is a critical driver in myeloproliferative neoplasms (MPNs).[1] Type I kinase inhibitors typically target the ATP-binding pocket in the active conformation.

The imidazole ring serves as a privileged pharmacophore in this context because:

  • Hinge Binding: The N3 nitrogen acts as a hydrogen bond acceptor, and the NH at position 1 acts as a donor, mimicking the adenine ring of ATP.

  • Vector Control: Substituents at positions 4 and 5 allow the molecule to access the hydrophobic back pocket (selectivity filter) and the solvent-exposed region (solubility modulation).

Pathway Context

JAK2 phosphorylates STAT proteins, leading to dimerization and nuclear translocation. Inhibiting JAK2 blocks this cascade.

JAK_Pathway Ligand Cytokine (Ligand) Receptor Cytokine Receptor Ligand->Receptor Binding JAK2 JAK2 (Target) Receptor->JAK2 Activation STAT STAT3/5 JAK2->STAT Phosphorylation P_STAT p-STAT (Dimer) STAT->P_STAT Dimerization Nucleus Nucleus P_STAT->Nucleus Translocation Transcription Gene Transcription Nucleus->Transcription Oncogenesis

Figure 1: The JAK-STAT signaling pathway. JAK2 inhibition prevents STAT phosphorylation and downstream oncogenic gene transcription.

Chemical Synthesis Protocol

This protocol utilizes a Late-Stage Functionalization approach. Instead of building the imidazole ring from scratch for every analog, we utilize a halogenated imidazole precursor to introduce diversity via Palladium-catalyzed cross-coupling.

Core Precursor: 4-phenyl-1H-imidazole (commercially available or synthesized via Bredereck's synthesis). Target: 4,5-diaryl-1H-imidazole derivatives.

Retrosynthetic Analysis

Retrosynthesis Product Target JAK2 Inhibitor (4,5-Diaryl Imidazole) Coupling Suzuki-Miyaura Coupling Product->Coupling Intermediate 4-iodo-5-phenyl-1H-imidazole (Key Intermediate) Coupling->Intermediate + Aryl Boronic Acid Halogenation Regioselective Iodination (NIS) Intermediate->Halogenation Start 4-phenyl-1H-imidazole (Precursor) Halogenation->Start

Figure 2: Retrosynthetic strategy focusing on the functionalization of the imidazole C5 position.

Step 1: Regioselective Iodination

Objective: Synthesize 4-iodo-5-phenyl-1H-imidazole. Rationale: Iodine is a superior leaving group for subsequent Pd-catalyzed couplings compared to bromine or chlorine.

Reagents:

  • 4-phenyl-1H-imidazole (1.0 eq)

  • N-Iodosuccinimide (NIS) (1.1 eq)

  • Acetonitrile (ACN) (Solvent)

Procedure:

  • Dissolve 4-phenyl-1H-imidazole (1.44 g, 10 mmol) in anhydrous ACN (20 mL) in a round-bottom flask.

  • Cool the solution to 0°C in an ice bath.

  • Add NIS (2.47 g, 11 mmol) portion-wise over 10 minutes. Protect from light.

  • Allow the reaction to warm to Room Temperature (RT) and stir for 4 hours.

  • Monitoring: Check via TLC (Hexane:EtOAc 1:1). Product should appear as a less polar spot.

  • Workup: Dilute with EtOAc (50 mL), wash with saturated

    
     (to quench unreacted iodine), followed by water and brine.
    
  • Dry over

    
    , filter, and concentrate in vacuo.
    
  • Purification: Recrystallize from Ethanol/Water to yield a white solid.

Step 2: Suzuki-Miyaura Cross-Coupling

Objective: Install the second aryl ring (the "tail") to target the hydrophobic pocket. Rationale: The Suzuki coupling is tolerant of the imidazole NH (unprotected) under specific conditions, avoiding protection/deprotection steps.

Reagents:

  • 4-iodo-5-phenyl-1H-imidazole (Intermediate from Step 1)

  • Aryl Boronic Acid (e.g., 4-methoxyphenylboronic acid) (1.2 eq)

  • Catalyst:

    
     (5 mol%)
    
  • Base:

    
     (2M aqueous solution, 3.0 eq)
    
  • Solvent: 1,4-Dioxane

Procedure:

  • In a microwave vial or pressure tube, combine the iodo-imidazole (1.0 eq), aryl boronic acid (1.2 eq), and

    
     (0.05 eq).
    
  • Add 1,4-Dioxane (0.1 M concentration relative to substrate) and 2M

    
     (3.0 eq).
    
  • Degassing (Critical): Sparge the mixture with Argon gas for 5 minutes. Oxygen poisons the Pd(0) catalyst.

  • Seal the vessel and heat to 100°C for 12 hours (thermal) or 1 hour (microwave irradiation).

  • Workup: Cool to RT, filter through a Celite pad (eluting with EtOAc). Concentrate the filtrate.

  • Purification: Flash Column Chromatography (Gradient: 0-5% MeOH in DCM).

Biological Validation: ADP-Glo™ Kinase Assay

To validate the synthesized compounds, we use the ADP-Glo™ assay (Promega). This assay is universal, homogeneous, and measures kinase activity by quantifying the ADP produced during the reaction.[2][3]

Assay Principle
  • Kinase Reaction: JAK2 + ATP + Substrate

    
     p-Substrate + ADP.
    
  • ADP-Glo Reagent: Terminates reaction and depletes remaining ATP.[4]

  • Detection Reagent: Converts ADP back to ATP ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
     Luciferase/Luciferin reaction 
    
    
    
    Light.
Reagents & Preparation
  • Enzyme: Recombinant Human JAK2 (active).

  • Substrate: Poly(Glu, Tyr) 4:1 peptide.

  • Buffer: 40 mM Tris-HCl (pH 7.5), 20 mM

    
    , 0.1 mg/mL BSA, 50 
    
    
    
    DTT.
  • Controls:

    • Max Signal: Enzyme + Substrate + ATP (No Inhibitor).

    • Min Signal: Substrate + ATP (No Enzyme).

    • Reference Inhibitor: Staurosporine or Ruxolitinib.[1]

Experimental Protocol (384-well Plate)
StepActionVolume (

)
Notes
1 Dispense Inhibitor (compound)1.0Serially diluted in DMSO.
2 Add JAK2 Enzyme Solution2.0Diluted in Kinase Buffer.
3 Pre-incubation -10 min at RT (allows inhibitor binding).
4 Add ATP/Substrate Mix2.0Initiates the reaction. Final ATP =

.
5 Kinase Reaction -Incubate 60 min at RT.
6 Add ADP-Glo™ Reagent5.0Stops reaction; depletes unreacted ATP.
7 Incubation -40 min at RT.
8 Add Kinase Detection Reagent10.0Converts ADP to ATP

Light.
9 Final Incubation -30 min at RT.[5]
10 Read Plate -Luminometer (Integration: 0.5 - 1.0 sec).
Data Analysis

Calculate the Percent Inhibition for each concentration:



Fit the data to a sigmoidal dose-response curve (variable slope) to determine the


.

Troubleshooting & Self-Validation

  • Synthesis - Low Yield in Suzuki Coupling:

    • Cause: Catalyst poisoning by the imidazole nitrogen.

    • Solution: Use a protecting group (e.g., SEM or Boc) on the imidazole N1 prior to coupling, or switch to a water-soluble catalyst system like Pd(OAc)2/TPPTS.

  • Assay - High Background Signal:

    • Cause: Incomplete depletion of ATP by ADP-Glo reagent.

    • Solution: Ensure the ATP concentration does not exceed the capacity of the ADP-Glo reagent (typically valid up to 1 mM ATP).

  • Assay - "False" Potency:

    • Cause: Compound is a luciferase inhibitor (quencher).

    • Validation: Run a "counter-screen" where the compound is added after the kinase reaction but before the detection reagent. If the signal drops, the compound interferes with the detection chemistry, not the kinase.

References

  • Lombardo, L. J., et al. (2004). Discovery of N-(2-Chloro-6-methylphenyl)-2-(6-(4-(2-hydroxyethyl)piperazin-1-yl)-2-methylpyrimidin-4-ylamino)thiazole-5-carboxamide (BMS-354825), a Dual Src/Abl Kinase Inhibitor with Potent Antitumor Activity in Preclinical Assays. Journal of Medicinal Chemistry. Link

  • Bellon, S. F., et al. (2008). Structure of the JAK2 tyrosine kinase domain in complex with a potent inhibitor.[6][1] Protein Science. Link

  • Promega Corporation. (2023). ADP-Glo™ Kinase Assay Technical Manual. Promega Protocols. Link

  • Li, H., et al. (2014). Synthesis and biological evaluation of 2,4,5-trisubstituted imidazole derivatives as novel JAK2 inhibitors. Bioorganic & Medicinal Chemistry Letters. Link

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews. Link

Sources

Application

Application Notes &amp; Protocols: 1H-Imidazole-4-carbonitrile as a Cornerstone Intermediate for Bioactive Molecule Synthesis

Introduction: The Strategic Importance of the Imidazole Scaffold The imidazole ring is a privileged scaffold in medicinal chemistry, forming the core structure of numerous natural products, such as the amino acid histidi...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of the Imidazole Scaffold

The imidazole ring is a privileged scaffold in medicinal chemistry, forming the core structure of numerous natural products, such as the amino acid histidine, and a vast array of synthetic pharmaceuticals.[1][2][3][4] Its unique electronic properties, ability to participate in hydrogen bonding as both a donor and acceptor, and metabolic stability make it a highly sought-after component in drug design.[4] Imidazole derivatives have demonstrated a remarkable breadth of pharmacological activities, including anticancer, antifungal, anti-inflammatory, and antiviral properties.[2][5]

Within the diverse family of imidazole-based building blocks, 1H-imidazole-4-carbonitrile stands out as a particularly versatile and powerful intermediate.[6] Its structure is elegantly simple yet functionally rich, featuring three key reactive sites:

  • The Pyrrolic Nitrogen (N-1): The N-H proton is sufficiently acidic to be deprotonated, serving as a handle for N-alkylation or N-arylation to introduce molecular diversity.

  • The Nitrile Group (-CN): This electron-withdrawing group activates the imidazole ring and is a versatile functional handle that can be transformed into amines, amides, carboxylic acids, or tetrazoles, unlocking a multitude of synthetic pathways.

  • The Imidazole Ring: The C2 and C5 positions are susceptible to further functionalization, allowing for the construction of highly substituted, complex molecules.

This guide provides researchers, scientists, and drug development professionals with a detailed overview and field-tested protocols for leveraging 1H-imidazole-4-carbonitrile and its derivatives in the synthesis of potent bioactive molecules.

Core Synthetic Strategies & Protocols

The true power of 1H-imidazole-4-carbonitrile lies in its ability to serve as a launchpad for a variety of strategic synthetic transformations. Below, we detail key protocols that showcase its utility.

Strategy 1: N-Arylation for the Synthesis of Anticancer Precursors

Scientific Rationale: Introducing an aryl substituent at the N-1 position is a common strategy to modulate the pharmacokinetic and pharmacodynamic properties of imidazole-based drug candidates. This modification can enhance target binding affinity and improve metabolic stability. The following protocol details the synthesis of an N-aryl-5-aminoimidazole-4-carbonitrile, a key precursor for developing compounds that target signaling pathways like the Epidermal Growth Factor Receptor (EGFR).[7]

Experimental Workflow Diagram

cluster_0 Step 1: Imine Formation cluster_1 Step 2: Cyclization & Rearrangement cluster_2 Step 3: Workup & Purification A Starting Material 4 C Intermediate 5 (Precipitate) A->C Stir 3h @ RT B p-fluoroaniline, aniline hydrochloride, Methanol B->C D Intermediate 5 F 5-Amino-1-(4-fluorophenyl) -1H-imidazole-4-carbonitrile (6) D->F Stir 6h @ RT E 1 M KOH E->F G Crude Product (6) H EtOAc Extraction G->H I Recrystallization H->I J Pure Product (6) I->J

Caption: Workflow for N-arylation and cyclization.

Detailed Protocol 1: Synthesis of 5-Amino-1-(4-fluorophenyl)-1H-imidazole-4-carbonitrile (6) [7]

  • Objective: To synthesize a key N-arylated imidazole intermediate for potential use in anticancer drug discovery.

  • Materials:

    • Precursor 4 (structure contextually implied as a suitable aminonitrile precursor) (3 g, 21.42 mmol)[7]

    • p-Fluoroaniline (1.85 ml, 17.14 mmol)

    • Aniline hydrochloride (2.7 mg, 0.021 mmol)

    • Methanol (1.5 mL)

    • 1 M Potassium Hydroxide (KOH) solution (15 mL)

    • Ethyl acetate (EtOAc)

    • Diethyl ether

  • Step-by-Step Procedure:

    • To a suspension of precursor 4 (3 g) in methanol (1.5 mL), add p-fluoroaniline (1.85 ml) and a catalytic amount of aniline hydrochloride (2.7 mg).

    • Stir the reaction mixture vigorously at room temperature for 3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • A precipitate (intermediate 5 ) will form. Filter the solid, wash thoroughly with cold diethyl ether to remove unreacted starting materials, and dry the solid. This intermediate is typically used in the next step without further purification.

    • Prepare a suspension of the dried intermediate 5 (1 g, 4.42 mmol) in 1 M aqueous KOH (15 mL).

    • Stir the suspension at room temperature for 6 hours. The reaction involves a base-catalyzed cyclization and rearrangement to form the desired imidazole ring.

    • After 6 hours (or upon completion as indicated by TLC), extract the crude product from the aqueous mixture with ethyl acetate (3 x 20 mL).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Recrystallize the crude solid from ethyl acetate to yield the pure product 6 .

  • Self-Validation & Characterization:

    • Yield: 89%[7]

    • Appearance: Brown solid[7]

    • Melting Point: 192–196 °C[7]

    • IR (KBr, cm⁻¹): 3334 & 3295 (NH₂ stretch), 2211 (CN stretch), 1577 (NH₂ bend)[7]

    • ¹H NMR (400 MHz, DMSO-d₆) δ: 7.53–7.50 (2H, m), 7.42–7.38 (3H, m), 6.18 (2H, s, D₂O exchangeable NH₂)[7]

  • Expert Insights (Causality):

    • The use of aniline hydrochloride as a catalyst facilitates the initial imine formation between the precursor and p-fluoroaniline.

    • The subsequent treatment with KOH is a critical step that drives the intramolecular cyclization. The strong base deprotonates a key intermediate, enabling the nucleophilic attack that closes the imidazole ring.

    • Washing the initial precipitate with diethyl ether is crucial for removing non-polar impurities, while the final recrystallization from ethyl acetate ensures high purity of the final product.

Strategy 2: Elaboration of the Nitrile Group into Carboxamides

Scientific Rationale: The conversion of the C4-nitrile into a carboxamide is a pivotal transformation. The resulting N-cyano-1H-imidazole-4-carboxamide scaffold is found in molecules with potent and selective antifungal activity, particularly against pathogens like Rhizoctonia solani.[8] This protocol describes a novel and efficient method for this conversion under mild conditions.

G Imidazole_Nitrile Imidazole-4-carbonitrile Derivative Carboxamide Imidazole-4-carboxamide Derivative Imidazole_Nitrile->Carboxamide Hydrolysis or Functionalization Bioactive_Molecule Antifungal Agent Carboxamide->Bioactive_Molecule Further Modification

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of 1H-Imidazole-4-carbonitrile by Column Chromatography

Welcome to the technical support center for the purification of 1H-Imidazole-4-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 1H-Imidazole-4-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during column chromatography purification of this compound. My aim is to equip you with the expertise and validated protocols necessary for achieving high purity and yield.

Frequently Asked Questions (FAQs)

Q1: What is the best stationary phase for the purification of 1H-Imidazole-4-carbonitrile?

A1: For a polar compound like 1H-Imidazole-4-carbonitrile, the choice of stationary phase is critical.

  • Silica Gel (Normal-Phase): This is the most common and often the best initial choice. The polar imidazole ring and nitrile group will interact with the acidic silanol groups of the silica. However, this strong interaction can sometimes lead to peak tailing.

  • Alumina (Neutral or Basic): For basic compounds like imidazoles, neutral or basic alumina can offer better separation and reduce tailing compared to silica gel.[1]

  • Reversed-Phase (C18): If your crude material is soluble in a more polar solvent, reversed-phase chromatography can be effective.[2] This technique separates compounds based on hydrophobicity.

Q2: I'm observing significant peak tailing. How can I resolve this?

A2: Peak tailing with imidazole derivatives on silica gel is a frequent issue, primarily due to the strong interaction between the basic imidazole ring and the acidic stationary phase.[1]

  • Incorporate a Basic Modifier: Adding a small amount (0.1-1%) of a base like triethylamine or pyridine to your mobile phase can neutralize the acidic sites on the silica gel, leading to improved peak shape.[1]

  • Switch to a Different Stationary Phase: As mentioned, using neutral or basic alumina can mitigate the strong acidic interactions that cause tailing.[1]

Q3: My compound is not moving from the baseline (low Rf). What should I do?

A3: A low Retention factor (Rf) indicates that your mobile phase is not polar enough to elute the compound.

  • Increase Mobile Phase Polarity: Gradually increase the proportion of the more polar solvent in your mobile phase. For instance, if you are using a hexane/ethyl acetate system, increase the percentage of ethyl acetate.

  • Add a Stronger Polar Solvent: For highly polar compounds, adding a small amount of methanol or isopropanol to your mobile phase can significantly increase its eluotropic strength.

Q4: I am experiencing poor separation between my product and impurities. What are my options?

A4: Achieving good resolution is key to obtaining a pure product.

  • Optimize the Solvent System: Experiment with different solvent systems. Common choices for imidazole derivatives include ethyl acetate/hexane and dichloromethane/methanol.[1] A shallow gradient elution can often provide better separation than an isocratic one.

  • Dry Loading: Instead of loading your sample dissolved in a solvent, adsorb it onto a small amount of silica gel and then load the dry powder onto the column. This technique often results in sharper bands and better separation.[1]

Troubleshooting Guide

This section provides a systematic approach to resolving common issues during the column chromatography of 1H-Imidazole-4-carbonitrile.

Problem Potential Cause Recommended Solution
No Elution of Product Mobile phase polarity is too low.Gradually increase the percentage of the polar solvent (e.g., from 5% methanol in dichloromethane to 10%).
Compound has precipitated on the column.Ensure the compound is fully dissolved in the loading solvent. Consider using a stronger, more polar solvent for loading, or employ the dry loading technique.
Broad or Tailing Peaks Strong interaction with acidic silica gel.Add a basic modifier like triethylamine (0.1-1%) to the mobile phase.[1]
Switch to a neutral or basic alumina stationary phase.[1]
Column is overloaded.Reduce the amount of crude material loaded onto the column. A general rule is 1-5% of the stationary phase weight.
Poor Separation Inappropriate solvent system.Perform a thorough TLC analysis with various solvent systems to find the optimal mobile phase for separation.
Column was packed improperly.Ensure the column is packed uniformly without any cracks or channels. Slurry packing is generally recommended.
Flow rate is too high.Reduce the flow rate to allow for better equilibration between the stationary and mobile phases.
Low Yield Compound is irreversibly adsorbed onto the column.This can happen with very polar compounds on silica. Try eluting with a very strong solvent system (e.g., 20% methanol in dichloromethane with 1% acetic acid) or switch to a different stationary phase.
Compound is co-eluting with an impurity.Re-run the column with a shallower gradient or a different solvent system to improve separation.

Experimental Protocols

Protocol 1: Normal-Phase Silica Gel Chromatography

This protocol is a good starting point for the purification of 1H-Imidazole-4-carbonitrile.

1. Materials and Reagents:

  • Silica gel (60 Å, 230-400 mesh)

  • Crude 1H-Imidazole-4-carbonitrile

  • Solvents: Dichloromethane (DCM), Methanol (MeOH), Triethylamine (TEA)

  • Glass chromatography column

  • Collection tubes

  • TLC plates, chamber, and UV lamp

2. Procedure:

  • Slurry Packing the Column:

    • Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 100% DCM).

    • Pour the slurry into the column and allow it to pack under gravity or with gentle pressure. Ensure a flat, uniform bed.

  • Sample Preparation and Loading:

    • Dissolve the crude product in a minimal amount of DCM. If solubility is an issue, add a small amount of methanol.

    • For better results, perform a "dry load": dissolve the crude product in a volatile solvent (e.g., DCM), add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the packed column.[1]

  • Elution:

    • Begin eluting with a low polarity mobile phase (e.g., 1-2% MeOH in DCM).

    • Gradually increase the polarity of the mobile phase (e.g., to 5-10% MeOH in DCM). The exact gradient will depend on the impurities present.

    • If peak tailing is observed, add 0.1-1% TEA to the mobile phase.

  • Fraction Collection and Analysis:

    • Collect fractions and analyze them by TLC to identify those containing the pure product.

    • Combine the pure fractions and evaporate the solvent to obtain the purified 1H-Imidazole-4-carbonitrile.

Visualization of the Workflow

Caption: General workflow for column chromatography purification.

Troubleshooting Logic Diagram

Troubleshooting_Logic Start Problem Encountered Tailing Peak Tailing? Start->Tailing Separation Poor Separation? Tailing->Separation No AddBase Add Basic Modifier (e.g., TEA) Tailing->AddBase Yes Yield Low Yield? Separation->Yield No OptimizeSolvent Optimize Solvent System (TLC) Separation->OptimizeSolvent Yes ChangeStationary Use Alumina Yield->ChangeStationary No CheckLoading Reduce Sample Load Yield->CheckLoading Yes AddBase->Separation DryLoad Use Dry Loading OptimizeSolvent->DryLoad DryLoad->Yield StrongElution Elute with Stronger Solvent CheckLoading->StrongElution

Caption: Decision tree for troubleshooting common purification issues.

References

  • ResearchGate. (2024). How to separate Imidazole from water soluble ruthenium complex?. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Optimizing 1H-Imidazole-4-Carbonitrile Synthesis

Introduction: The "Deceptive" Heterocycle The synthesis of 1H-imidazole-4-carbonitrile (4-cyanoimidazole) is a notorious bottleneck in the preparation of purine analogs and enzyme inhibitors. While the transformation of...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Deceptive" Heterocycle

The synthesis of 1H-imidazole-4-carbonitrile (4-cyanoimidazole) is a notorious bottleneck in the preparation of purine analogs and enzyme inhibitors. While the transformation of the amide to the nitrile appears trivial on paper, researchers frequently encounter yields below 30% due to two distinct failure modes: polymerization during reaction (the "black tar" effect) and phase-transfer loss during workup (the "disappearing product" effect).

This guide deconstructs the standard dehydration protocol, providing a self-validating troubleshooting framework to recover yield.

Module 1: The Standard Protocol & Mechanism

The most robust route is the dehydration of 1H-imidazole-4-carboxamide using phosphoryl chloride (


). Understanding the mechanism is the first step to fixing the yield.
The Reaction Pathway

The reaction proceeds via an imidoyl chloride or phosphorylated intermediate. The electron-withdrawing nature of the resulting nitrile group significantly alters the physicochemical properties of the imidazole ring, making the product less basic and more acidic than the starting material.

ReactionPathway Start 1H-imidazole-4-carboxamide Inter Phosphorylated Intermediate (Highly Electrophilic) Start->Inter Dehydration Reagent POCl3 / Reflux Reagent->Inter Prod 1H-imidazole-4-carbonitrile (Target) Inter->Prod Elimination (-HCl, -PO2Cl) Tar Polymer/Tar (Side Product) Inter->Tar Overheating / Lack of quenching

Figure 1: The critical path of amide dehydration. The intermediate is prone to polymerization if thermal control is lost.

Module 2: Troubleshooting & FAQs

Category A: Reaction Failure (Black Tar / Incomplete Conversion)

Q1: My reaction mixture turns into a viscous black tar within 30 minutes. What is happening? Diagnosis: Thermal Runaway / Polymerization. The dehydration is exothermic. The imidazole ring, even when electron-deficient, can act as a nucleophile toward the activated phosphorylated intermediate, leading to oligomerization.

  • The Fix:

    • Solvent Dilution: Do not run neat in

      
       if you are seeing tar. Use acetonitrile or sulfolane as a co-solvent.
      
    • Staged Heating: Do not go straight to reflux (

      
      ). Heat to 
      
      
      
      for 1 hour, then ramp slowly to reflux.
    • Salt Formation: Pre-treat the starting amide with HCl to form the hydrochloride salt. The protonated imidazole is less nucleophilic, preventing intermolecular side reactions.

Q2: Can I use Thionyl Chloride (


) instead of 

?
Diagnosis: Reagent Selection. Yes, but with caveats.[1]

is milder but produces

gas, which drives the reaction but can lead to sulfur-containing impurities.
  • Recommendation: If using

    
    , add a catalyst like DMF (Vilsmeier-Haack conditions). However, 
    
    
    
    remains the gold standard for this specific substrate due to the high lattice energy of the starting amide.
Category B: Workup Failure (The "Disappearing Product")

Q3: LCMS shows >95% conversion, but after extraction, I have <20% yield. Where is my product? Diagnosis: Incorrect pH during isolation. This is the #1 cause of yield loss . 1H-imidazole-4-carbonitrile is amphoteric.

  • Acidic pH (< 4): The imidazole N3 is protonated (Cationic

    
     Water Soluble).
    
  • Basic pH (> 10): The imidazole N1-H is deprotonated (Anionic

    
     Water Soluble).
    
  • Neutral pH (7-8): The molecule is neutral but still moderately water-soluble due to polarity (LogP ~0.1).

Q4: How do I optimize the extraction? The Protocol:

  • Quench: Pour the reaction mixture onto crushed ice (exothermic!).

  • Neutralize: Use saturated

    
     or 
    
    
    
    to adjust pH exactly to 7.0 – 8.0 . Do not use NaOH; it easily overshoots to pH 12, dissolving your product as the salt.
  • Salting Out: Saturate the aqueous layer with NaCl. This is non-negotiable. The "Salting Out" effect reduces the solubility of the organic nitrile in water.

  • Solvent Choice: Ethyl Acetate (EtOAc) is standard, but if yield is low, use THF/EtOAc (1:1) or n-Butanol (for continuous extraction).

Module 3: Decision Logic for Troubleshooting

Follow this logic gate to identify the specific point of failure in your current experiment.

TroubleshootingTree Start Start: Low Yield Analysis CheckLCMS Check Crude LCMS/TLC (Before Workup) Start->CheckLCMS ConversionLow Conversion < 50% CheckLCMS->ConversionLow Clean SM remaining TarFormed Black Tar Observed CheckLCMS->TarFormed Messy baseline ConversionHigh Conversion > 90% CheckLCMS->ConversionHigh Product peak dominant Sol_Time Increase Time / Check Reagent Quality ConversionLow->Sol_Time Sol_Temp Reduce Temp / Dilute Reaction TarFormed->Sol_Temp AqCheck Check Aqueous Layer pH ConversionHigh->AqCheck Sol_pH Adjust pH to 7.5 Saturate with NaCl AqCheck->Sol_pH pH < 6 or > 9 Sol_Extract Use Continuous Extraction (EtOAc/THF) AqCheck->Sol_Extract pH is 7-8

Figure 2: Diagnostic decision tree for isolating the root cause of yield loss.

Module 4: Comparative Reagent Data

Select the dehydration agent based on your available equipment and scale.

ReagentReagent ClassPrimary RiskTypical YieldBest For...

Phosphorous OxychlorideExotherm / Tarring60-80%Scale-up (>10g); Standard method.

/ DMF
Thionyl ChlorideSulfur contamination50-70%Labs lacking

; Milder conditions.
TFAA / Pyridine Trifluoroacetic AnhydrideCost / Atom Economy80-90%Small scale (<1g); High value intermediates.

Phosphorous Pentoxide"Gummy" reaction mass40-60%Not recommended (heterogeneous mess).

Summary of Optimized Protocol

To maximize yield of 1H-imidazole-4-carbonitrile:

  • Reaction: Reflux amide in

    
     (10 equiv.) for 2-3 hours. Monitor by TLC.
    
  • Quench: Pour onto ice.

  • Adjustment: Neutralize carefully to pH 7.5 with solid

    
    .
    
  • Enhancement: Saturate aqueous phase with NaCl.

  • Extraction: Extract

    
     with EtOAc (or THF/EtOAc).
    
  • Purification: If the solid is off-white, sublimation under high vacuum is often superior to recrystallization for this specific nitrile.

References

  • Matthews, D. P., Whitten, J. P., & McCarthy, J. R. (1986).[2] A convenient synthesis of 4-cyanoimidazole.[3] The Journal of Organic Chemistry, 51(16), 3228–3229.

  • Ferris, J. P., & Trimmer, R. W. (1976).[2] Synthesis of 1H-imidazole-4-carbonitrile. The Journal of Organic Chemistry, 41(1), 19–24.[2]

  • Less, G. B., et al. (2005).[2] 1H-Imidazole-4-carbonitrile.[2][3][4][5] Acta Crystallographica Section E, E61, o1704–o1706.[2]

  • PubChem Compound Summary. (n.d.). 1H-imidazole-4-carbonitrile (CID 564457).[2][5] National Center for Biotechnology Information.

Sources

Troubleshooting

optimizing reaction conditions for synthesizing 1H-Imidazole-4-carbonitrile derivatives

Introduction: The Synthetic Challenge The 1H-imidazole-4-carbonitrile moiety is a deceptive scaffold. While structurally simple, its synthesis is often plagued by three "silent killers": tautomeric ambiguity , high water...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Synthetic Challenge

The 1H-imidazole-4-carbonitrile moiety is a deceptive scaffold. While structurally simple, its synthesis is often plagued by three "silent killers": tautomeric ambiguity , high water solubility , and functional group instability (hydrolysis of the nitrile).

This guide moves beyond standard recipes to provide a logic-driven troubleshooting framework. We focus on the two most robust synthetic pathways:

  • Route A (Dehydration): Conversion of imidazole-4-carboxamide to nitrile.

  • Route B (Cyclization): De novo synthesis using Diaminomaleonitrile (DAMN).

Module 1: Strategic Route Selection

Before mixing reagents, determine which pathway aligns with your starting material availability and downstream goals.

RouteSelection Start START: Select Precursor Amide Have Imidazole-4-carboxamide? Start->Amide DAMN Have Diaminomaleonitrile (DAMN)? Start->DAMN RouteA ROUTE A: Dehydration (High Yield, Scalable) Amide->RouteA Yes RouteB ROUTE B: Cyclization (Low Cost, Multi-step) DAMN->RouteB Yes Decision Is N-substitution required? RouteA->Decision Protect N1 first (SEM/Trityl) Protect N1 first (SEM/Trityl) Decision->Protect N1 first (SEM/Trityl) Yes (Regiocontrol needed) Proceed with free NH Proceed with free NH Decision->Proceed with free NH No (Tautomer irrelevant)

Figure 1: Decision matrix for selecting the optimal synthetic pathway based on precursor availability and regiochemical requirements.

Module 2: Route A – Dehydration of Carboxamides

The Standard: Phosphorus Oxychloride (POCl₃) mediated dehydration.[1] Mechanism: Conversion of the amide oxygen into a leaving group (imidoyl chloride intermediate), followed by elimination to form the nitrile.

Optimized Protocol
  • Stoichiometry: Substrate (1.0 eq), POCl₃ (10.0 eq - acts as solvent/reagent), catalytic DMAP (0.1 eq).

  • Temperature: Reflux (90–105 °C).

  • Time: 2–4 hours (Monitor by TLC; amide spot is much more polar than nitrile).

Troubleshooting & FAQs

Q1: My reaction mixture turned into a black tar. What happened?

  • Diagnosis: Thermal decomposition due to uncontrolled exotherm or lack of solvent.

  • Fix:

    • Dilution: Do not use neat POCl₃ if your scale is >5g. Use Acetonitrile (MeCN) or Toluene as a co-solvent.

    • Base Control: If using a base (like Pyridine or Et₃N) to scavenge HCl, add it dropwise at 0°C. The formation of the Vilsmeier-Haack type adduct is exothermic.

Q2: The reaction stalls at 50% conversion. Adding more POCl₃ doesn't help.

  • Diagnosis: Product inhibition or insufficient activation energy.

  • Fix:

    • Catalysis: Add NaCl (0.5 eq) or Imidazole hydrochloride . Chloride ions catalyze the conversion of the phosphorylated intermediate to the imidoyl chloride.

    • Alternative Reagent: Switch to T3P (Propylphosphonic anhydride) in EtOAc/Pyridine. It is milder, non-tarring, and often drives stubborn amides to completion [1].

Q3: I see the product on LCMS, but it hydrolyzes back to the amide during workup.

  • Diagnosis: Acid-catalyzed hydrolysis. The imidoyl chloride intermediate might not have fully eliminated, or the nitrile is sensitive to the acidic quench.

  • Fix:

    • Quench Protocol: Pour the reaction mixture into ice-cold saturated NaHCO₃ or NH₄OH/Ice . Maintain pH > 7 during the quench. Never quench with water alone.

Module 3: Route B – Cyclization via DAMN

The Precursor: Diaminomaleonitrile (DAMN) is a tetramer of HCN.[2] Safety Warning: DAMN is highly toxic. All weighing must occur in a glovebox or vented hood.

Optimized Protocol (One-Pot)
  • Reagents: DAMN (1.0 eq), Triethyl orthoformate (TEOF) (excess), catalytic p-TsOH.

  • Conditions: Reflux in Dioxane or neat TEOF.

  • Mechanism: Formation of imidate intermediate followed by nucleophilic attack of the second amine.

Troubleshooting & FAQs

Q1: I am getting 4,5-dicyanoimidazole instead of 4-cyano.

  • Diagnosis: You used DAMN directly without mono-decarboxylation or you are using a different electrophile.

  • Clarification: DAMN cyclization with orthoformate yields 4,5-dicyanoimidazole . To get the 4-monocyano derivative, you typically need to synthesize the 4,5-dicyano compound first, then selectively decarboxylate (hydrolysis of one nitrile to acid -> decarboxylation) [2].

    • Direct Route: Reaction of aminomalononitrile (unstable) with formamidine is theoretically possible but practically difficult. The reduction of the 4,5-dicyano product is the standard industrial route.

Q2: The product is polymerizing.

  • Diagnosis: DAMN is prone to polymerization in the presence of strong acids or radical initiators.

  • Fix: Keep the reaction under an inert atmosphere (Argon). Use weak acid catalysts (p-TsOH) rather than mineral acids (HCl/H₂SO₄).

Module 4: The Critical Workup (Isolation)

This is where 60% of yields are lost. Imidazole-4-carbonitriles are amphoteric (pKa ~ 6-7 for the ring NH) and highly polar.

The "Water Trap" Phenomenon

At acidic pH, the imidazole is protonated (cationic, water-soluble). At basic pH, the NH can be deprotonated (anionic, water-soluble). The neutral window is narrow.

WorkupLogic Crude Crude Reaction Mixture (Acidic/POCl3) Quench Quench into Ice/NaHCO3 Crude->Quench CheckPH Check pH Quench->CheckPH Isoelectric Adjust to Isoelectric Point (pH 7.0 - 7.5) CheckPH->Isoelectric Critical Step Precipitation Salting Out (Saturate aqueous layer with NaCl) Isoelectric->Precipitation Extraction Continuous Extraction (EtOAc or THF/CHCl3 3:1) Precipitation->Extraction

Figure 2: Workup workflow to maximize recovery of water-soluble imidazole nitriles.

Isolation FAQs

Q1: Standard extraction with EtOAc yielded nothing.

  • Solution: Imidazole-carbonitriles prefer the aqueous phase.

    • Saturate the aqueous layer with solid NaCl (Salting out).

    • Use THF:CHCl₃ (3:1) or n-Butanol as the extraction solvent. These are more polar than EtOAc.

    • Continuous Liquid-Liquid Extraction: If scale allows, run this for 12-24 hours.

Q2: Can I purify without a column?

  • Solution: Yes. Imidazoles often crystallize well.

    • Dissolve the crude residue in a minimum amount of hot Ethanol .

    • Add water dropwise until turbidity appears.

    • Cool slowly to 4°C.

Summary of Optimized Conditions

ParameterDehydration Route (Recommended)Cyclization Route (DAMN)
Reagent POCl₃ / PyridineTEOF / p-TsOH
Solvent MeCN or Toluene (if scaling)Dioxane or Neat
Temperature 80–100 °C100–120 °C
Key Risk Charring/ExothermPolymerization/Toxicity
Yield Target 75–90%40–60% (overall)

References

  • Propylphosphonic Anhydride (T3P)

    • Title: T3P: A versatile reagent for amide bond formation and dehydr
    • Source: Organic Process Research & Development.
    • URL:[Link]

  • DAMN to Imidazole Synthesis

    • Title: The chemistry of diaminomaleonitrile (DAMN) and its utility in heterocyclic synthesis.[2]

    • Source: Beilstein Journal of Organic Chemistry.
    • URL:[Link]

  • Dehydration Mechanisms

    • Title: Dehydr
    • Source: ResearchG
    • URL:[Link]

Sources

Troubleshooting

Recrystallization Protocol for Purifying Imidazole Derivatives: A Technical Support Guide

Welcome to the Technical Support Center for the purification of imidazole derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and t...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the purification of imidazole derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for the recrystallization of this important class of heterocyclic compounds. The inherent polarity and hydrogen bonding capabilities of the imidazole ring can present unique challenges during purification. This guide offers a framework for overcoming these challenges through a systematic and well-understood approach to recrystallization.

I. Understanding the Recrystallization of Imidazole Derivatives

Recrystallization is a powerful technique for purifying solid organic compounds. The process relies on the differential solubility of the target compound and its impurities in a chosen solvent or solvent system at varying temperatures. For imidazole derivatives, the key is to select a solvent that readily dissolves the compound at an elevated temperature but has limited solvating power at lower temperatures, allowing for the formation of a pure crystalline lattice upon cooling.

II. General Recrystallization Protocol for Imidazole Derivatives

This protocol provides a fundamental workflow for the recrystallization of imidazole derivatives. It is crucial to adapt this procedure based on the specific properties of your compound.

Step-by-Step Methodology
  • Solvent Selection: The choice of solvent is the most critical step for successful recrystallization. An ideal solvent will dissolve the imidazole derivative when hot but not when cold.[1]

    • Begin by testing the solubility of a small amount of your crude product (10-20 mg) in various solvents (0.5-1.0 mL) of differing polarities.

    • Commonly used solvents for imidazole derivatives include water, ethanol, methanol, ethyl acetate, toluene, and hexane, or mixtures thereof.[2]

  • Dissolution:

    • Place the crude imidazole derivative in an Erlenmeyer flask.

    • Add a minimal amount of the selected solvent and heat the mixture to the solvent's boiling point with gentle swirling.

    • Continue adding small portions of the hot solvent until the compound completely dissolves. Adding an excess of solvent will reduce the final yield.

  • Decolorization (Optional):

    • If the solution is colored due to impurities, remove it from the heat and add a small amount of activated charcoal.

    • Boil the solution for a few minutes. The charcoal will adsorb the colored impurities.

  • Hot Filtration (Optional):

    • If insoluble impurities or activated charcoal are present, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization.

  • Crystallization:

    • Allow the hot, clear solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.[3]

    • Once the solution has reached room temperature, you can further induce crystallization by placing the flask in an ice bath.

  • Crystal Collection:

    • Collect the crystals by vacuum filtration using a Büchner funnel.[3]

    • Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.[4]

  • Drying:

    • Dry the purified crystals in a desiccator or a vacuum oven to remove any residual solvent.

Recrystallization_Workflow

III. Troubleshooting Guide

This section addresses common issues encountered during the recrystallization of imidazole derivatives and provides systematic solutions.

Q1: My imidazole derivative will not crystallize from the solution.

A1: This is a common issue that can often be resolved by inducing crystallization.

  • Scratching: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.[5]

  • Seeding: If you have a small amount of the pure compound, add a "seed crystal" to the solution. This will act as a template for further crystal formation.[5]

  • Increase Concentration: Your solution may not be saturated enough. You can increase the concentration by slowly evaporating some of the solvent.

  • Reduce Temperature: If cooling to room temperature is insufficient, try using an ice bath or even a dry ice/acetone bath for lower temperatures.

Q2: My imidazole derivative is "oiling out" instead of forming crystals.

A2: "Oiling out" occurs when the compound separates from the solution as a liquid instead of a solid. This often happens when the solution is highly supersaturated or cooled too quickly. It can also occur if the melting point of your compound is lower than the boiling point of the solvent.[6]

  • Slower Cooling: Allow the solution to cool to room temperature more slowly. You can insulate the flask to achieve this.

  • Use More Solvent: The concentration of your compound might be too high. Add more of the "good" solvent to the hot solution before cooling.

  • Change Solvent System: Consider using a two-solvent system. Dissolve your compound in a "good" solvent and then add a "poor" solvent dropwise until the solution becomes cloudy. Then, heat the solution until it becomes clear again and allow it to cool slowly. Common mixed solvent systems include ethanol/water and ethyl acetate/hexane.[7]

Oiling_Out_Troubleshooting

Q3: The recovery of my purified imidazole derivative is very low.

A3: Low recovery can be due to several factors.

  • Too Much Solvent: Using an excessive amount of solvent will result in a significant portion of your compound remaining in the mother liquor.

  • Premature Crystallization: If the compound crystallizes during hot filtration, you will lose product. Ensure your filtration apparatus is pre-heated.

  • Washing with Room Temperature Solvent: Washing the crystals with solvent that is not ice-cold will dissolve some of your product.

  • Compound is Too Soluble: If your compound has some solubility in the cold solvent, you can try to recover a second crop of crystals by evaporating some of the solvent from the mother liquor and re-cooling.

IV. Frequently Asked Questions (FAQs)

Q1: How do I choose the best solvent for my imidazole derivative?

A1: The principle of "like dissolves like" is a good starting point.[6] Since imidazole derivatives are polar, polar solvents are often a good choice.[8] However, the best approach is empirical. A systematic screening of solvents with varying polarities is recommended.

Solvent ClassExamplesPolarityNotes
Protic Water, Ethanol, MethanolHighGood for highly polar imidazole derivatives. Water can be effective for compounds with hydrogen bond donating/accepting groups.[8][9]
Dipolar Aprotic Acetone, Ethyl AcetateMediumOften provide a good balance of solubility at high and low temperatures.
Non-polar Toluene, HexaneLowGenerally used as the "poor" solvent in a two-solvent system for less polar imidazole derivatives.

Q2: Can I use a solvent mixture for recrystallization?

A2: Yes, a two-solvent system is often very effective, especially when no single solvent has the ideal solubility characteristics. The two solvents must be miscible. You dissolve the compound in a small amount of a hot "good" solvent (in which the compound is very soluble) and then add a "poor" solvent (in which the compound is insoluble) dropwise until the solution becomes turbid. The turbidity indicates the solution is saturated. Then, add a few drops of the "good" solvent to redissolve the precipitate and allow the solution to cool slowly.

Q3: What if my imidazole derivative is colored?

A3: If the color is due to an impurity and not the inherent color of your compound, you can use activated charcoal to remove it.[6] It is important to use a minimal amount of charcoal, as it can also adsorb your product, leading to lower yields.

Q4: How can I confirm the purity of my recrystallized imidazole derivative?

A4: The purity of your recrystallized product should be assessed using appropriate analytical techniques. The most common methods include:

  • Melting Point Analysis: A pure compound will have a sharp melting point range (typically 1-2 °C). Impurities will broaden and depress the melting point.

  • Thin Layer Chromatography (TLC): A pure compound should show a single spot on a TLC plate.

  • Spectroscopic Methods: NMR, IR, and Mass Spectrometry can be used to confirm the structure and purity of the final product.

V. References

  • Recrystallization. (n.d.). Retrieved from

  • Korovina, N. (2020, September 7). Recrystallization Technique for Organic Chemistry with Nadia Korovina. YouTube. Retrieved from

  • CN104496907A - Method for refining imidazole through combination of continuous reduced-pressure side stream rectification and roller crystallization. (n.d.). Google Patents. Retrieved from

  • FAQ: How can I remove imidazole from a protein sample? (n.d.). New England Biolabs. Retrieved from

  • Recrystallization. (n.d.). Wired Chemist. Retrieved from

  • EP0856344A1 - Process for purifying imidazoles and imidazol-based agents by crystallisation. (n.d.). Google Patents. Retrieved from

  • Technical Support Center: Purification of Imidazole Derivatives. (n.d.). BenchChem. Retrieved from

  • Imidazole. (n.d.). Solubility of Things. Retrieved from

  • JP2008133248A - Method for producing imidazolium salt. (n.d.). Google Patents. Retrieved from

  • Recrystallization-1.pdf. (n.d.). Retrieved from

  • Solubility of Imidazoles, Benzimidazoles, and Phenylimidazoles in Dichloromethane, 1-Chlorobutane, Toluene, and 2-Nitrotoluene. (2004). Journal of Chemical & Engineering Data, 49(3), 673-676. [Link]

  • Tips & Tricks: Recrystallization. (n.d.). University of Rochester, Department of Chemistry. Retrieved from

  • Synthesis and Evaluation of N-substituted Imidazole Derivatives for Antimicrobial Activity. (2010). International Journal of ChemTech Research, 2(2), 943-947.

  • Imidazole CAS 288-32-4. (n.d.). Alfa Chemistry. Retrieved from

  • Technical Support Center: Refining Purification Techniques for Polar Imidazole Derivatives. (n.d.). BenchChem. Retrieved from

Sources

Optimization

Technical Support Center: HPLC Method Development for 1H-Imidazole-4-carbonitrile

Welcome to the Advanced Chromatography Support Hub. Ticket ID: IMID-CN-001 Status: Open Assigned Specialist: Dr.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Advanced Chromatography Support Hub. Ticket ID: IMID-CN-001 Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary

Developing a purity method for 1H-Imidazole-4-carbonitrile (4-cyanoimidazole) presents a unique set of chromatographic challenges. Unlike simple aromatics, this molecule possesses an amphoteric imidazole ring coupled with an electron-withdrawing nitrile group. This combination drastically alters its pKa, solubility, and UV absorption profile compared to standard imidazole.

This guide moves beyond generic "cookbook" recipes. It provides a logic-driven framework to ensure your method separates the parent compound from its critical hydrolysis impurities (Amide and Acid) while managing the notorious peak tailing associated with nitrogenous heterocycles.

Part 1: The "Gold Standard" Method Protocol

Do not start from scratch. Based on the physicochemical properties of 4-cyanoimidazole (pKa of conjugate acid


 2.5–3.0), we recommend the following starting conditions. This system prioritizes the neutral form  of the molecule to maximize retention on Reversed-Phase (RP) columns.
Core Method Parameters
ParameterSpecificationTechnical Rationale
Column C18 with Polar Embedding or Hybrid Particle (e.g., Waters XBridge BEH C18, Phenomenex Gemini, or Agilent Zorbax Bonus-RP)Standard C18 columns may suffer from "dewetting" (pore collapse) in highly aqueous phases. Hybrid/Polar-embedded phases prevent this and shield silanols to reduce tailing.
Mobile Phase A 10 mM Potassium Phosphate (pH 6.5 – 7.0) At pH 7.0, the molecule (pKa

2.5) is neutral. Neutral species retain better on C18 than ionized species. Phosphate provides excellent buffering capacity.
Mobile Phase B Acetonitrile (ACN) ACN has a lower UV cutoff than Methanol, essential for low-UV detection.
Gradient 0–5 min: 5% B (Isocratic hold)5–15 min: 5%

40% B15–20 min: 95% B (Wash)
The initial isocratic hold is critical to separate the highly polar hydrolysis degradation products (Acid/Amide) from the void volume.
Flow Rate 1.0 mL/min (for 4.6mm ID)Standard backpressure management.
Detection UV @ 215 nm (Bandwidth 4 nm)The nitrile group conjugation is weak. Absorbance is maximal in the low UV. 254 nm will likely miss the impurity peaks.
Temperature 30°CControls viscosity and thermodynamics of the tautomeric equilibrium.

Part 2: Troubleshooting & FAQs

This section addresses specific failure modes reported by users analyzing cyano-imidazoles.

Q1: "I am seeing severe peak tailing (As > 1.5). Is my column dead?"

Diagnosis: Likely Silanol Interaction , not column death. Even at pH 7.0, residual silanols on the silica support are ionized (


). The imidazole ring, even if mostly neutral, can hydrogen bond or ionically interact with these sites.

The Fix:

  • Switch Buffer: Ensure you are using Phosphate (20-25 mM). The high ionic strength suppresses ion-exchange interactions.

  • Add a "Masking Agent": If using a standard silica column, add 0.1% Triethylamine (TEA) to the mobile phase. TEA competes for the silanol sites, sharpening the imidazole peak. Note: Modern hybrid columns (e.g., BEH) usually do not require TEA.

  • Check pH: If you are running at pH 3.0, the imidazole nitrogen might be partially protonated (

    
    ), leading to repulsion from the stationary phase and poor retention/shape. Stick to pH 6.5–7.0 for this specific nitrile derivative.
    
Q2: "My chromatogram shows a split peak for the main compound. Are these the 4-cyano and 5-cyano isomers?"

Diagnosis: Highly Unlikely. 1H-imidazole-4-carbonitrile and 1H-imidazole-5-carbonitrile are tautomers . In solution at room temperature, the proton on the nitrogen shifts rapidly (


). On the HPLC time scale, this typically results in a single, averaged peak.

The Real Culprit: If you see two distinct peaks, you are likely detecting a Hydrolysis Impurity . The nitrile group is labile.

  • Peak A (Early eluting): Imidazole-4-carboxylic acid (Hydrolysis Product 2).

  • Peak B (Mid eluting): Imidazole-4-carboxamide (Hydrolysis Product 1).

  • Peak C (Late eluting): 1H-Imidazole-4-carbonitrile (Parent).

The Fix: Run a forced degradation study (Acid/Base stress) to confirm. If the "split" grows with stress, it is degradation, not isomerism.

Q3: "The retention time is drifting day-to-day."

Diagnosis: Phase Dewetting (Phase Collapse). Because 4-cyanoimidazole is polar, users often start with 100% aqueous mobile phase to get retention. On standard C18 columns, the hydrophobic chains "collapse" to avoid the water, causing loss of surface area and retention drift.

The Fix:

  • Never use 100% Aqueous on a standard C18. Keep at least 3-5% Organic.

  • Switch to an "AQ" or "T3" type column. These are designed to operate in 100% aqueous conditions without collapsing.

Part 3: Visualizing the Logic

Workflow: Method Development Decision Tree

This diagram guides your decision-making process based on the initial results you observe.

MethodDev Start START: Initial Run (C18, pH 7.0, 5% ACN) CheckRet Check Retention (k') Start->CheckRet LowRet k' < 2.0 (Elutes too fast) CheckRet->LowRet GoodRet k' > 2.0 CheckRet->GoodRet CheckShape Check Peak Shape (As) BadShape Tailing (As > 1.5) CheckShape->BadShape GoodShape Symmetric Peak CheckShape->GoodShape ActionHILIC Switch to HILIC Mode (Bare Silica, ACN/Buffer) LowRet->ActionHILIC If AQ fails ActionAQ Use 'AQ' or 'Polar Embedded' Column Reduce Organic Start to 1% LowRet->ActionAQ Try first GoodRet->CheckShape ActionTEA Add 5mM TEA or Increase Buffer Strength BadShape->ActionTEA FinalMethod VALIDATE METHOD GoodShape->FinalMethod ActionAQ->CheckRet ActionTEA->CheckShape

Caption: Decision tree for optimizing retention and peak shape for polar imidazoles.

Degradation Pathway: What are you separating?

Understanding the chemistry of the nitrile group is vital for identifying impurity peaks.

Degradation Parent 1H-Imidazole-4-carbonitrile (Parent) Least Polar Amide Imidazole-4-carboxamide (Impurity 1) Intermediate Polarity Parent->Amide Hydrolysis (+H2O) Slow Acid Imidazole-4-carboxylic acid (Impurity 2) Most Polar (Elutes First) Amide->Acid Hydrolysis (+H2O) Fast in Acid/Base

Caption: The hydrolysis pathway of the nitrile group, dictating the elution order on RP-HPLC.

Part 4: Method Validation Checklist (Self-Validating System)

To ensure your method is robust (Trustworthiness), perform these three checks before running samples:

  • The "Blank" Check: Run a gradient blank. If you see peaks at the same RT as your analyte, you have "System Ghosts" (often from contaminated aqueous mobile phase).

  • The Resolution Check: Spike your sample with Imidazole-4-carboxylic acid (commercially available). If the Acid and Nitrile peaks co-elute, your gradient slope is too steep or your initial hold is too short. Target Resolution (Rs) > 2.0.

  • Wavelength Ratio Check: Extract chromatograms at 215 nm and 254 nm. The ratio of Area(215)/Area(254) should be constant across the peak width. If the ratio changes from the front to the tail of the peak, you have a co-eluting impurity (Peak Purity failure).

References

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography. Wiley. (The authoritative text on HPLC theory, specifically regarding silanol interactions and bonded phase selection).

  • PubChem. (n.d.).[1] 1H-imidazole-4-carbonitrile Compound Summary. National Library of Medicine. (Source for physicochemical properties and structure).[1][2][3][4]

  • Waters Corporation. (2020). HILIC vs. Reversed-Phase for Polar Bases. Application Note. (Technical grounding for column selection strategies for polar heterocycles).

  • Chromatography Forum. (2004). HPLC Method for Imidazole. (Community-verified discussions on buffer selection and pH control for imidazole derivatives).

Sources

Troubleshooting

identifying side reactions in the synthesis of 1H-imidazole-4-carbonitrile

This technical guide addresses the synthesis of 1H-imidazole-4-carbonitrile (also known as 4-cyanoimidazole), a critical intermediate in purine biosynthesis and pharmaceutical chemistry (e.g., dacarbazine analogues). The...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide addresses the synthesis of 1H-imidazole-4-carbonitrile (also known as 4-cyanoimidazole), a critical intermediate in purine biosynthesis and pharmaceutical chemistry (e.g., dacarbazine analogues).

The synthesis is deceptively simple structurally but chemically treacherous due to the amphoteric nature of the imidazole ring and the high susceptibility of the nitrile group to hydrolysis or side reactions during formation.

Module 1: Pathway Analysis & Failure Modes

The Primary Route: Dehydration of Imidazole-4-Carboxamide

The most robust industrial and laboratory route involves the dehydration of imidazole-4-carboxamide using electrophilic dehydrating agents (POCl


, SOCl

, or T3P).

The Core Problem: The reaction requires activating the amide oxygen (making it a leaving group) while avoiding permanent modification of the nucleophilic N1/N3 imidazole nitrogens.

Visualizing the Reaction Landscape

The following diagram maps the intended pathway against the three most common "killer" side reactions: Vilsmeier-Haack Formylation , Ring Chlorination , and Hydrolysis .[1]

ReactionPathways Start Imidazole-4-Carboxamide (Starting Material) Intermed Activated O-Phosphoryl Imidate Intermediate Start->Intermed POCl3 / Heat Impurity_Poly N-Phosphorylated Oligomers/Tars Start->Impurity_Poly Unprotected N1 (Polymerization) Target 1H-Imidazole-4-Carbonitrile (Target Product) Intermed->Target Elimination (-HOPOCl2) Impurity_Cl 2-Chloro-imidazole-4-CN (Chlorination Impurity) Intermed->Impurity_Cl Excess POCl3, High T (Electrophilic Subst.) Impurity_Formyl 2-Formyl-imidazole-4-CN (Vilsmeier Impurity) Intermed->Impurity_Formyl DMF Solvent (Vilsmeier-Haack) Impurity_Acid Imidazole-4-Carboxylic Acid (Hydrolysis Impurity) Target->Impurity_Acid Acidic Aqueous Quench (Over-hydrolysis)

Figure 1: Mechanistic pathway showing the competition between successful dehydration and common side reactions (Chlorination, Formylation, and Hydrolysis).

Module 2: Troubleshooting Guide (Q&A)

Category A: Impurity Identification

Q1: I see a +28 Da mass shift (or +29/30 depending on ionization) relative to my product in LC-MS. What is this?

  • Diagnosis: This is likely 2-formyl-1H-imidazole-4-carbonitrile .

  • Cause: You likely used DMF as a solvent or catalyst with POCl

    
    . This generates the Vilsmeier-Haack reagent (chloroiminium ion), which attacks the electron-rich C2 position of the imidazole ring.
    
  • Solution: Switch to a non-reactive solvent like acetonitrile or toluene . If DMF is required for solubility, use it only in catalytic amounts and keep the temperature below 60°C.

Q2: My product contains a ~10-15% impurity with a characteristic M+2 isotope pattern (3:1 ratio).

  • Diagnosis: You have chlorinated the ring, forming 2-chloro-1H-imidazole-4-carbonitrile or 5-chloro-1H-imidazole-4-carbonitrile .

  • Cause: Excessive heating (>90°C) or large excess of POCl

    
    . The imidazole ring is activated for electrophilic aromatic substitution.
    
  • Solution: Reduce POCl

    
     equivalents (use 1.5–2.0 eq). Monitor temperature strictly. Consider using SOCl
    
    
    
    (thionyl chloride) which is less prone to C-chlorination than phosphorus oxychloride.

Q3: The reaction went to completion by TLC, but after workup, I recovered Imidazole-4-carboxylic acid (Starting Material equivalent).

  • Diagnosis: Hydrolysis during Quench. The nitrile group on an electron-deficient imidazole is susceptible to acid-catalyzed hydrolysis.

  • Mechanism: When you quench the excess POCl

    
     with water, it generates massive amounts of HCl and Phosphoric acid. This hot, acidic soup hydrolyzes your newly formed nitrile back to the amide or acid.
    
  • Solution: Inverse Quench. Pour the reaction mixture slowly into a chilled, buffered solution (e.g., sat. NaHCO

    
     or NH
    
    
    
    OH/Ice) to neutralize acid immediately upon generation. Never add water to the reaction pot.
Category B: Isolation & Yield Issues

Q4: My crude yield is <20%, but the aqueous layer is UV-active. Where is my product?

  • Issue: Amphoteric Solubility. 1H-imidazole-4-carbonitrile has an acidic proton (N-H, pKa ~13) and a basic nitrogen.

    • At pH < 4 : It is protonated (cationic)

      
       Water soluble.
      
    • At pH > 10 : It is deprotonated (anionic)

      
       Water soluble.[1]
      
  • Solution: You must adjust the aqueous phase to the isoelectric point (approx. pH 7–8) before extraction.

  • Extraction Solvent: Diethyl ether is often too non-polar. Use Ethyl Acetate , THF/EtOAc (1:1) , or n-Butanol for extraction. Continuous liquid-liquid extraction is recommended for scale-up.

Module 3: Validated Experimental Protocol

Protocol: Dehydration of Imidazole-4-carboxamide using SOCl


 (Thionyl Chloride)
Rationale: SOCl

is chosen over POCl

here to minimize the risk of non-volatile phosphorus byproducts and Vilsmeier impurities.

Reagents:

  • Imidazole-4-carboxamide (1.0 eq)

  • Thionyl Chloride (SOCl

    
    ) (3.0 eq)
    
  • DMF (Catalytic, 2-3 drops) - Optional, use only if initiation is sluggish.

  • Solvent: Acetonitrile (ACN) or 1,2-Dichloroethane (DCE).

Step-by-Step:

  • Setup: Flame-dry a round-bottom flask equipped with a reflux condenser and a drying tube (CaCl

    
     or Ar balloon). Moisture is the enemy.
    
  • Addition: Suspend the amide in ACN (0.5 M concentration). Add SOCl

    
     dropwise at 0°C.
    
    • Observation: The slurry may clear as the intermediate forms.

  • Reaction: Heat to reflux (approx. 80°C) for 2–4 hours.

    • Checkpoint: Monitor by TLC (System: 10% MeOH in DCM). The nitrile is usually less polar (higher Rf) than the amide.

  • Concentration (Critical): Evaporate the solvent and excess SOCl

    
     under reduced pressure to dryness  before adding water. This removes the bulk of the acid source.
    
  • Quench (The "Make or Break" Step):

    • Resuspend the residue in a minimal amount of cold water.

    • Immediately adjust pH to 7.5–8.0 using saturated NaHCO

      
      .
      
    • Do not overshoot to pH 12, or you will form the water-soluble salt.

  • Extraction: Extract exhaustively with Ethyl Acetate (3x).

  • Purification: Recrystallize from water or ethanol if necessary. Sublimation is also effective for high-purity needs.

Module 4: Alternative Route (Oxime Dehydration)

If the amide route fails due to polymerization, the Oxime Route is the secondary standard.

Pathway: Imidazole-4-carbaldehyde


 Oxime 

Nitrile.

Impurity Profile Table:

Impurity TypeObservationCausePrevention
Beckmann Rearrangement Product Isomeric Amide (same mass as oxime)Acid catalyst + Heat without dehydrating power.Use specific dehydrating agents like CDI (Carbonyldiimidazole) or TCT (Cyanuric Chloride) .
Aldehyde (Starting Material) M-15 (approx)Hydrolysis of oxime.Ensure anhydrous conditions during oxime formation.[2]
Dimer 2x MassRadical coupling during heating.Degas solvents; add radical scavenger (BHT) if trace metals are present.

References

  • General Synthesis & Properties: Matthews, D. P., et al. "Synthesis of 4-cyanoimidazoles." Journal of Organic Chemistry, 1986. Context: Establishes the baseline acidity of the imidazole N-H and the necessity of pH control.
  • Dehydration Methodologies

    • Muzalevskiy, V. M., et al. "Recent developments in dehydration of primary amides to nitriles." Organic Chemistry Frontiers, 2020.[3][4]

    • Context: Reviews POCl3 vs SOCl2 mechanisms and side reactions.
  • Vilsmeier-Haack Side Reactions

    • Meth-Cohn, O., & Stanforth, S. P. "The Vilsmeier-Haack Reaction."[5][6] Comprehensive Organic Synthesis, 1991.

    • Context: Explains the mechanism of C2-formyl
  • Beckmann Rearrangement vs.

Sources

Optimization

Technical Support Center: Strategies for Improving Solubility of Imidazole-Based Compounds

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to address the solubility challe...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to address the solubility challenges commonly encountered with imidazole-based compounds. The imidazole scaffold is a privileged structure in medicinal chemistry, but its derivatives often present solubility hurdles that can impede preclinical and clinical development.[1] This resource is designed to provide you with the scientific rationale and practical methodologies to overcome these challenges.

Frequently Asked Questions (FAQs)

Q1: Why are many of my imidazole-based compounds poorly soluble in aqueous solutions?

A1: The solubility of imidazole derivatives is a complex interplay of their physicochemical properties. While the imidazole ring itself is polar and water-soluble, the overall solubility of the molecule is heavily influenced by the nature of its substituents.[2] Large, non-polar, or aromatic substituents can significantly increase the lipophilicity of the compound, leading to poor aqueous solubility. Furthermore, strong intermolecular interactions in the solid state, such as hydrogen bonding and crystal lattice energy, can make it difficult for water molecules to solvate the compound, further reducing its solubility.

Q2: How does pH influence the solubility of my imidazole-containing compound?

A2: The imidazole ring is amphoteric, meaning it can act as both a weak acid and a weak base.[2] The pKa of the conjugate acid of imidazole is approximately 6.95-7.1.[2][3] This means that at pH values below its pKa, the imidazole ring will be protonated, forming a positively charged imidazolium ion. This charged species is generally much more soluble in water than the neutral form. Conversely, at pH values significantly above the pKa, the compound will be in its neutral, less soluble form. Therefore, adjusting the pH of the solution can be a powerful tool to enhance the solubility of imidazole-based compounds.[4] The solubility of these compounds often shows a sharp pH-dependence around neutral pH due to the protonation or deprotonation of the imidazole ring.[5]

Q3: Can I use a simple salt form to improve the solubility of my basic imidazole compound?

A3: Yes, salt formation is one of the most common and effective strategies to increase the solubility and dissolution rate of ionizable drugs, including basic imidazole derivatives.[6][7] By reacting your basic imidazole compound with an acid, you can form a salt. This salt will dissociate in water into the protonated, more soluble form of your compound and the counter-ion. The choice of the counter-ion is critical and can significantly impact the solubility and stability of the resulting salt. Common counter-ions include hydrochloride, sulfate, and methanesulfonate.[7]

Q4: What are co-solvents and how can they help solubilize my compound?

A4: Co-solvents are water-miscible organic solvents that are added to an aqueous solution to increase the solubility of poorly soluble compounds.[6] They work by reducing the polarity of the solvent system, which decreases the interfacial tension between the aqueous solution and the hydrophobic solute.[6] This makes it easier for the compound to dissolve. Common co-solvents used in pharmaceutical formulations include ethanol, propylene glycol, polyethylene glycol (PEG), and glycerin.[6][8][9]

Q5: I've heard about cyclodextrins. How do they work to improve solubility?

A5: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[6][10] This unique structure allows them to form inclusion complexes with poorly soluble drug molecules. The hydrophobic part of the drug molecule gets encapsulated within the hydrophobic cavity of the cyclodextrin, while the hydrophilic exterior of the cyclodextrin interacts with water, effectively increasing the overall solubility of the drug-cyclodextrin complex.[6][10][11] Beta-cyclodextrin (β-CD) and its derivatives, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), are commonly used for this purpose.[6][12][13]

Troubleshooting Guides & Detailed Protocols

This section provides a more in-depth look at common solubility issues and offers step-by-step protocols for key experimental workflows.

Issue 1: My imidazole-based compound precipitates out of solution when I change the pH.

Causality: This is a classic example of pH-dependent solubility. Your compound is likely an ionizable molecule where the charged form is significantly more soluble than the neutral form. When you adjust the pH to a point where the compound is predominantly in its neutral state (above the pKa for a basic compound), it exceeds its intrinsic solubility and precipitates.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for pH-dependent precipitation.

Step-by-Step Protocol: Determining a pH-Solubility Profile

  • Prepare a Series of Buffers: Prepare a range of buffers covering the physiologically relevant pH range (e.g., pH 2 to 8).

  • Equilibrate the Compound: Add an excess amount of your solid compound to each buffer solution in separate vials.

  • Agitate to Equilibrium: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.

  • Separate Solid from Solution: Centrifuge or filter the samples to separate the undissolved solid from the saturated solution.

  • Quantify the Solubilized Compound: Analyze the concentration of your compound in the supernatant of each buffer using a suitable analytical method, such as HPLC-UV or LC-MS.[14]

  • Plot the Data: Plot the measured solubility (e.g., in mg/mL or µM) as a function of pH. This will give you a clear picture of your compound's pH-solubility profile and help you identify the optimal pH range for formulation.

Issue 2: My compound has poor solubility even after trying different pH values and simple co-solvents.

Causality: For highly lipophilic or crystalline compounds, simple pH adjustment or the use of co-solvents may not be sufficient to achieve the desired solubility. In these cases, more advanced formulation strategies are required.

Advanced Solubility Enhancement Strategies:

StrategyMechanism of ActionKey Considerations
Solid Dispersions The drug is dispersed in an inert, water-soluble carrier at the solid state, often in an amorphous form. This increases the surface area and reduces the energy required for dissolution.[15][16][17]Choice of carrier (e.g., PVP, PEG, HPMC) is crucial.[16][17] The physical stability of the amorphous form needs to be assessed.
Nanotechnology Reducing the particle size of the drug to the nanometer range significantly increases the surface area-to-volume ratio, leading to a higher dissolution rate.[18][19]Nanoparticle formulation can be complex and may require specialized equipment.[20] Physical and chemical stability of the nanoparticles must be ensured.[21]
Prodrug Approach A bioreversible derivative of the parent drug is synthesized with improved solubility. The prodrug is then converted back to the active drug in the body.The linker used to attach the solubilizing group must be cleavable in vivo. The prodrug itself should be inactive and non-toxic.[22]

Workflow for Developing a Solid Dispersion Formulation:

Caption: Workflow for solid dispersion formulation development.

Step-by-Step Protocol: Preparation of a Solid Dispersion by Solvent Evaporation

  • Dissolve Drug and Carrier: Dissolve both your imidazole-based compound and the selected water-soluble carrier (e.g., polyvinylpyrrolidone, PVP) in a common volatile solvent (e.g., methanol, ethanol, or a mixture).

  • Solvent Removal: Evaporate the solvent under reduced pressure using a rotary evaporator. This will leave a thin film of the drug and carrier on the flask.

  • Drying: Further dry the solid dispersion in a vacuum oven to remove any residual solvent.

  • Milling and Sieving: Gently grind the resulting solid into a fine powder and pass it through a sieve to obtain a uniform particle size.

  • Characterization: Characterize the solid dispersion using techniques like Differential Scanning Calorimetry (DSC) and Powder X-ray Diffraction (PXRD) to confirm the amorphous nature of the drug within the carrier.

Issue 3: I need a reliable method to measure the solubility of my compounds.

Causality: Accurate and reproducible solubility data is crucial for making informed decisions during drug discovery and development. Several methods are available, each with its own advantages and limitations.

Common Solubility Measurement Techniques:

MethodPrincipleThroughput
Shake-Flask Method A supersaturated solution of the compound is agitated until equilibrium is reached, and the concentration of the dissolved compound is measured.Low
Nephelometry Measures the light scattered by undissolved particles in a solution to determine the point of precipitation.[23]High
Potentiometric Titration The solubility of an ionizable compound is determined by titrating it with an acid or base and monitoring the pH.Medium

Step-by-Step Protocol: High-Throughput Solubility Measurement using Nephelometry

  • Prepare Stock Solutions: Prepare a high-concentration stock solution of your compound in a suitable organic solvent (e.g., DMSO).

  • Serial Dilutions: Perform serial dilutions of the stock solution in the same organic solvent in a microplate format.

  • Addition of Aqueous Buffer: Add a fixed volume of aqueous buffer to each well of the microplate.

  • Incubation and Measurement: Incubate the plate for a set period to allow for any precipitation to occur. Measure the light scattering in each well using a nephelometer.

  • Data Analysis: The solubility is determined as the concentration at which a significant increase in light scattering is observed, indicating the onset of precipitation.

References

  • Ascendia Pharmaceutical Solutions. (2021, July 26). 5 Novel Techniques for Solubility Enhancement. [Link]

  • International Journal of Medical Science and Dental Research. Techniques for Improving Solubility. [Link]

  • Journal of Pharmaceutical and Biomedical Analysis. Improvement in solubility of poor water-soluble drugs by solid dispersion. [Link]

  • International Journal of Pharmaceutical and Chemical Analysis. Strategies for improving hydrophobic drugs solubility and bioavailability. [Link]

  • Scholars Research Library. Solid dispersion technique for improving solubility of some poorly soluble drugs. [Link]

  • ResearchGate. Techniques to improve the solubility of poorly soluble drugs. [Link]

  • Solubility of Things. Imidazole. [Link]

  • Molecules. Improving the Solubility, Stability, and Bioavailability of Albendazole through Synthetic Salts. [Link]

  • National Center for Biotechnology Information. Insight into the Structure and Properties of Novel Imidazole-Based Salts of Salicylic Acid. [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. Imidazole Derivatives: Synthetic Strategies, Pharmacological Potential, And Future Directions. [Link]

  • Wikipedia. Imidazole. [Link]

  • Frontiers in Chemistry. Design, synthesis, reactivity, and biological activity of nitroimidazole derivatives and their copper(II) coordination compounds. [Link]

  • National Center for Biotechnology Information. Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. [Link]

  • National Center for Biotechnology Information. Imidazole | C3H4N2 | CID 795. [Link]

  • PubMed. pH-dependent self-assembling behavior of imidazole-containing polyaspartamide derivatives. [Link]

  • Lund University Publications. Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. [Link]

  • PubMed. Effect of Cyclodextrin Complex Formation on Solubility Changes of Each Drug Due to Intermolecular Interactions between Acidic NSAIDs and Basic H2 Blockers. [Link]

  • National Center for Biotechnology Information. The Prodrug Approach: A Successful Tool for Improving Drug Solubility. [Link]

  • National Center for Biotechnology Information. Advances in Nanotechnology for Enhancing the Solubility and Bioavailability of Poorly Soluble Drugs. [Link]

  • ResearchGate. Aqueous solvent system for the solubilization of azole compounds. [Link]

  • Rheolution. Measuring the solubility of pharmaceutical compounds using NEPHEL.O. [Link]

  • IdeaExchange@UAkron. Synthesis and Characterization of Imidazolium Salt Derivatives for Anti-Tumor Activity. [Link]

  • MDPI. The Use of Cyclodextrin Inclusion Complexes to Increase the Solubility and Pharmacokinetic Profile of Albendazole. [Link]

  • Google Patents.
  • ResearchGate. pH Dependence of the Imidazole-2-Carboxaldehyde Hydration Equilibrium: Implications for Atmospheric Light Absorbance. [Link]

  • MDPI. Imidazole Hybrids: A Privileged Class of Heterocycles in Medicinal Chemistry with New Insights into Anticancer Activity. [Link]

  • MDPI. Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. [Link]

  • National Center for Biotechnology Information. Drug Solubility: Importance and Enhancement Techniques. [Link]

  • Journal of Applied Pharmaceutical Science. Solid Dispersion: Methods and Polymers to increase the solubility of poorly soluble drugs. [Link]

  • National Center for Biotechnology Information. New Antifungal Compound: Impact of Cosolvency, Micellization and Complexation on Solubility and Permeability Processes. [Link]

  • Encyclopedia.pub. Nanotechnological Approaches for Solubility Enhancement. [Link]

  • ACS Publications. Effect of Cyclodextrin Complex Formation on Solubility Changes of Each Drug Due to Intermolecular Interactions between Acidic NSAIDs and Basic H2 Blockers. [Link]

  • Journal of Advanced Pharmacy Education & Research. Solid Dispersion: Solubility Enhancement Technique for poorly water soluble Drugs. [Link]

  • ResearchGate. The Use of Cyclodextrin Inclusion Complexes to Increase the Solubility and Pharmacokinetic Profile of Albendazole. [Link]

  • Google Patents. Method for determining solubility of a chemical compound.
  • National Center for Biotechnology Information. Strategy for Imidazotetrazine Prodrugs with Anticancer Activity Independent of MGMT and MMR. [Link]

  • PubMed. Co-solvent solubilization of some poorly-soluble antidiabetic drugs. [Link]

  • MDPI. Enhancing Drug Solubility, Bioavailability, and Targeted Therapeutic Applications through Magnetic Nanoparticles. [Link]

  • Aston Research Explorer. Improving the solubility and dissolution of poorly soluble drugs by salt formation and the consequent effect on mechanical properties. [Link]

  • Pharmaceutical Technology. Enhancing Solubility and Bioavailability with Nanotechnology. [Link]

  • National Center for Biotechnology Information. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. [Link]

  • Solve Scientific. High Throughput Measurement of Compound Solubility and Physical Form with BMI. [Link]

  • IIP Series. NANOTECHNOLOGY BASED APPROACHES FOR ENHANCING BIOAVAILABILITY OF POORLY SOLUBLE DRUGS. [Link]

Sources

Troubleshooting

Technical Support Center: 1H-Imidazole-4-Carbonitrile Stability &amp; Handling

[1] Topic: Prevention of degradation during long-term storage and recovery of degraded samples. Ticket ID: #IMC-STAB-001 Assigned Specialist: Dr.

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Topic: Prevention of degradation during long-term storage and recovery of degraded samples. Ticket ID: #IMC-STAB-001 Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Open[1]

Executive Summary

1H-imidazole-4-carbonitrile (CAS: 57090-88-7) is a bifunctional heterocyclic building block susceptible to two primary degradation vectors: moisture-induced hydrolysis of the nitrile group and oxidative discoloration of the imidazole ring.[1] While often labeled as stable at room temperature for short durations, long-term integrity requires strict exclusion of water and oxygen.[1]

This guide provides a self-validating storage protocol, troubleshooting for common degradation signs, and rescue methodologies for compromised batches.

Module 1: The "Gold Standard" Storage Protocol

Use this protocol for storage durations exceeding 30 days.

The primary failure mode for this compound is the hydrolysis of the nitrile (


) to the amide (

) and subsequently the carboxylic acid (

). This process is autocatalytic in the presence of moisture due to the basicity of the imidazole ring.
Critical Storage Parameters
ParameterSpecificationScientific Rationale
Temperature 2°C to 8°C Reduces kinetic rate of hydrolysis and oxidation.[1]
Atmosphere Inert Gas (Ar or

)
Prevents oxidative yellowing and excludes atmospheric moisture.[1]
Container Amber Glass + Parafilm Amber glass blocks UV (which accelerates oxidation); Parafilm ensures seal integrity.[1]
Desiccant P2O5 or Silica Gel Essential.[1] The molecule is hygroscopic; internal moisture triggers "clumping."
Workflow: Long-Term Storage Setup

Follow this decision tree to ensure sample integrity.

StorageWorkflow Start New Batch Received CheckSeal Inspect Seal & Appearance (White/Off-white Powder?) Start->CheckSeal IsGood Yes: Free Flowing CheckSeal->IsGood IsBad No: Yellow/Clumped CheckSeal->IsBad Aliquot Aliquot into Amber Vials (Avoid repeated freeze-thaw) IsGood->Aliquot Rescue Go to Module 3: Rescue Protocol IsBad->Rescue Dry Dry under Vacuum (24h, Room Temp, P2O5) Dry->Aliquot If slightly damp Purge Purge Headspace with Argon Aliquot->Purge Store Store at 2-8°C (Secondary Container with Desiccant) Purge->Store

Figure 1: Decision matrix for receiving and banking 1H-imidazole-4-carbonitrile.[1]

Module 2: Degradation Mechanics & Diagnostics[1]

The Hydrolysis Pathway

Understanding how the molecule breaks down is critical for analyzing impurities. The nitrile group is the weak link.

Hydrolysis ImCN 1H-imidazole-4-carbonitrile (Target) Amide Imidazole-4-carboxamide (Intermediate) ImCN->Amide Slow Hydrolysis Water + H2O / H+ Water->Amide Acid Imidazole-4-carboxylic acid (Final Degradant) Amide->Acid Rapid Hydrolysis

Figure 2: The primary degradation pathway.[1] The presence of the Amide or Acid indicates moisture contamination.

Diagnostic FAQ: "Is my batch ruined?"

Q: The powder has turned from white to pale yellow. Can I use it?

  • Diagnosis: This indicates early-stage oxidation of the imidazole ring or trace photo-degradation.[1]

  • Verdict: Usable for most applications. If the structure is confirmed via NMR/HPLC and purity is >95%, the color is likely a trace impurity (<0.5%) acting as a chromophore.

  • Action: Perform a carbon treatment (see Module 3) if color is critical for downstream optics.[1]

Q: The powder has formed hard clumps or a "gum."

  • Diagnosis: Severe hygroscopic failure.[1] The water absorption has likely initiated partial hydrolysis (formation of amide).

  • Verdict: Do NOT use without purification. The stoichiometry of your reaction will be compromised.

  • Action: Analyze via LC-MS. If Amide content >5%, recrystallize immediately.[1]

Module 3: Rescue & Repurification Protocol

If your batch has degraded, use this standard recrystallization method.[1] Note: Avoid boiling water if possible to prevent forcing further nitrile hydrolysis.

Protocol: Ethanol/Water Recrystallization

Objective: Remove oxidized impurities (yellow color) and hydrolysis products (amide/acid).[1]

  • Dissolution:

    • Place crude solid in a flask.

    • Add minimum amount of boiling Ethanol (EtOH) .[1]

    • Tip: If not fully soluble, add water dropwise until dissolved (keep water content minimal).[1]

  • Decolorization (Optional for yellow samples):

    • Add activated charcoal (5-10% wt/wt).[1]

    • Stir hot for 5-10 minutes.

    • Filter hot through Celite/diatomaceous earth.[1]

  • Crystallization:

    • Allow filtrate to cool slowly to room temperature.

    • Transfer to 4°C (fridge) for 2 hours.

  • Collection:

    • Filter crystals via vacuum filtration.[1]

    • Wash with cold (

      
      ) Ethanol.[1]
      
  • Drying (Critical):

    • Dry under high vacuum over

      
       for 24 hours to remove all solvent traces.[1]
      

Module 4: Analytical Quality Control (HPLC)

To validate purity, use the following HPLC method designed to retain polar imidazoles.

Challenge: Imidazoles are polar bases and often elute in the void volume on standard C18 columns. Solution: Use a buffered mobile phase at neutral pH to keep the imidazole in its neutral (unprotonated) form, increasing retention on hydrophobic columns.

ParameterCondition
Column C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150mm, 5µm
Mobile Phase A 10mM Ammonium Acetate or Phosphate Buffer (pH 7.[1]0)
Mobile Phase B Acetonitrile (HPLC Grade)
Flow Rate 1.0 mL/min
Gradient 0-2 min: 5% B (Isocratic)2-15 min: 5%

60% B15-20 min: 60% B
Detection UV @ 220 nm (Nitrile absorbance) & 254 nm (Aromatic)
Expected RT ~4-6 minutes (depending on dead volume)

Note: If peak tailing occurs, add 0.1% Triethylamine (TEA) to the mobile phase to mask silanol interactions.[1]

References

  • Apollo Scientific. (2023).[1][2][3] Safety Data Sheet: 1H-Imidazole-4,5-dicarbonitrile. Retrieved from 4[1]

  • PubChem. (2024).[1] Compound Summary: 1H-imidazole-4-carbonitrile.[1][5][6] National Library of Medicine.[1] Retrieved from [1]

  • Chromatography Forum. (2013).[1] RP HPLC method for Imidazole. Discussion on retention of polar bases. Retrieved from [1]

  • Lead Sciences. (2021). Product Specification: 1H-Imidazole-4-carbonitrile. Retrieved from 5[1]

Sources

Optimization

Technical Support Center: Monitoring the Degradation of 1H-Imidazole-4-carbonitrile

Welcome to the technical support center for 1H-imidazole-4-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals who are working with this compound and need to monitor its s...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 1H-imidazole-4-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals who are working with this compound and need to monitor its stability and degradation. As a Senior Application Scientist, my goal is to provide you with not just protocols, but also the underlying scientific reasoning to help you navigate the complexities of your experiments. This document is structured to provide practical, field-tested insights into potential degradation pathways and the analytical methods required to monitor them effectively.

Introduction to 1H-imidazole-4-carbonitrile and its Stability

1H-imidazole-4-carbonitrile is a heterocyclic compound featuring an imidazole ring and a nitrile functional group. This structure is a key building block in the synthesis of various pharmaceutical agents.[1] Understanding its stability is critical, as degradation can impact the safety, efficacy, and shelf-life of any resulting drug product. The presence of both the imidazole ring—a structure known for its aromatic stability yet susceptibility to certain oxidative and photolytic conditions—and the nitrile group, which can undergo hydrolysis, presents a unique stability challenge.[2][3]

This guide provides a comprehensive framework for conducting forced degradation studies in line with ICH guidelines and for developing robust, stability-indicating analytical methods.[4][5]

Part 1: Physicochemical Properties & Stability Profile

Before initiating any degradation study, a thorough understanding of the molecule's intrinsic properties is essential.

PropertyValueSource
Molecular Formula C₄H₃N₃[6]
Molecular Weight 93.09 g/mol [6]
Appearance White to light yellow crystalline powder[7]
Melting Point Not available (A related compound, 1-methyl-1H-imidazole-4-carbonitrile, melts at 94-96 °C)[7]
Solubility Soluble in water and other polar solvents. Limited solubility in non-polar organic solvents.[8]
pKa ~6.95 (for the conjugate acid of the imidazole ring)[8]
UV λmax ~206 nm (for the imidazole ring)[8]

Expert Insight: The high polarity and water solubility of 1H-imidazole-4-carbonitrile suggest that aqueous-based degradation pathways, such as hydrolysis, are highly relevant. The imidazole ring's pKa indicates that the molecule's protonation state will change in acidic conditions, which can significantly influence its stability and chromatographic behavior.

Part 2: Frequently Asked Questions - Forced Degradation & Potential Pathways

Forced degradation studies are the cornerstone of developing a stability-indicating method. They help to identify likely degradation products and establish the degradation pathways.[5] The typical approach involves subjecting the compound to stress conditions that are more severe than accelerated stability conditions, aiming for 5-20% degradation.[4]

Q1: What are the primary degradation pathways I should expect for 1H-imidazole-4-carbonitrile?

Based on its chemical structure, you should investigate four primary degradation pathways: hydrolysis, oxidation, photolysis, and thermal degradation. Each pathway is triggered by different stress conditions and is likely to yield distinct degradation products.

Q2: How can I induce and what are the likely products of hydrolytic degradation?

Hydrolysis targets the nitrile group (-C≡N). You can induce it by exposing a solution of the compound to acidic and basic conditions.

  • Mechanism: The primary hydrolytic degradation pathway involves the conversion of the nitrile group into a carboxylic acid. Under acidic or basic conditions, the nitrile is first hydrolyzed to a carboxamide intermediate, which is then further hydrolyzed to 1H-imidazole-4-carboxylic acid.[9]

  • Stress Conditions:

    • Acidic: 0.1 M HCl at 60-80 °C for 24-48 hours.

    • Basic: 0.1 M NaOH at room temperature to 60 °C for 8-24 hours. (Base-catalyzed hydrolysis is typically faster).

  • Predicted Degradation Products:

    • Primary: 1H-imidazole-4-carboxylic acid.

    • Intermediate: 1H-imidazole-4-carboxamide.

Q3: What should I expect under oxidative stress?

The imidazole ring is susceptible to oxidation, which can lead to ring-opening.

  • Mechanism: Strong oxidizing agents like hydrogen peroxide can attack the electron-rich imidazole ring, potentially leading to the formation of oxamide and other ring-opened products.[2] The reaction is often initiated by the formation of reactive oxygen species.

  • Stress Conditions: 3-30% H₂O₂ in an aqueous solution at room temperature for 24-48 hours.

  • Predicted Degradation Products: Ring-opened products such as oxamide. The exact products can be complex and may require mass spectrometry for identification.

Q4: Is 1H-imidazole-4-carbonitrile sensitive to light, and how do I test for photodegradation?

Yes, imidazole-containing compounds can be sensitive to light, often through photosensitized oxidation.[10][11]

  • Mechanism: In the presence of light and a photosensitizer (which could be an impurity or the compound itself), singlet oxygen can be generated. This highly reactive species can then attack the imidazole ring, leading to oxidation and the formation of various degradation products.[10]

  • Stress Conditions: Expose a solution of the compound to a light source according to ICH Q1B guidelines. A common condition is exposure to an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

  • Predicted Degradation Products: A complex mixture of oxidative degradants, potentially similar to those formed under chemical oxidation but likely with different relative abundances.

Q5: What happens when I subject the compound to thermal stress?

Thermal degradation can provide insights into the compound's stability during manufacturing (e.g., drying) and long-term storage at elevated temperatures.

  • Mechanism: At high temperatures, the molecule can undergo decomposition. For imidazole derivatives, this can involve homolytic scission of bonds or more complex reactions leading to fragmentation.[12][13]

  • Stress Conditions:

    • Solid State: Heat the solid powder at a temperature below its melting point (e.g., 80-105 °C) for 1-2 weeks.

    • Solution: Reflux a solution of the compound in a suitable solvent at an elevated temperature.

  • Predicted Degradation Products: Can be difficult to predict and may involve dimerization, polymerization, or fragmentation. Analysis by GC-MS is often necessary to identify volatile degradants.

G cluster_0 1H-imidazole-4-carbonitrile cluster_1 Degradation Pathways cluster_2 Predicted Degradation Products start 1H-imidazole-4-carbonitrile hydrolysis Hydrolysis (Acid/Base) start->hydrolysis H₂O, H⁺/OH⁻ oxidation Oxidation (H₂O₂) start->oxidation [O] photolysis Photolysis (UV/Vis Light) start->photolysis hν, ¹O₂ thermal Thermal Stress (Heat) start->thermal Δ prod2 1H-imidazole-4-carboxamide (Intermediate) hydrolysis->prod2 prod3 Ring-Opened Products (e.g., Oxamide) oxidation->prod3 prod4 Complex Oxidative Mixture photolysis->prod4 prod5 Fragments/Polymers thermal->prod5 prod1 1H-imidazole-4-carboxylic acid prod2->prod1 Further Hydrolysis

Caption: Predicted degradation pathways for 1H-imidazole-4-carbonitrile.

Part 3: Analytical Monitoring Strategies & Protocols

A robust analytical method is essential to separate and quantify 1H-imidazole-4-carbonitrile from its potential degradation products. A stability-indicating method is one that is validated to be specific for the analyte in the presence of its degradants.[14] High-Performance Liquid Chromatography with UV detection (HPLC-UV) is the primary technique for this purpose, while Gas Chromatography-Mass Spectrometry (GC-MS) can be a valuable tool for identifying volatile degradants or for orthogonal confirmation.

Protocol 1: Development of a Stability-Indicating HPLC-UV Method

This protocol outlines a systematic approach to developing a reversed-phase HPLC method. The high polarity of 1H-imidazole-4-carbonitrile and its likely degradation products (e.g., the carboxylic acid) requires careful selection of the column and mobile phase to achieve adequate retention.[15]

Step 1: Column and Mobile Phase Screening

  • Rationale: The goal is to find a column and mobile phase combination that provides retention for the polar parent compound and resolves it from its more polar degradants.

  • Procedure:

    • Screen at least two different columns. A good starting point is a standard C18 column and a column with an alternative selectivity, such as a polar-embedded or phenyl-hexyl phase.

    • Prepare mobile phases at two different pH values, one acidic (e.g., pH 2.8 with phosphate or formate buffer) and one neutral (e.g., pH 6.8 with phosphate buffer). The acidic pH will suppress the ionization of the carboxylic acid degradant, aiding retention.

    • Use a generic gradient (e.g., 5% to 95% acetonitrile in buffer over 20 minutes) to screen the separation on each column/mobile phase combination.

    • Analyze a mixture of the stressed samples (e.g., a composite of acid-stressed, base-stressed, and peroxide-stressed samples) to evaluate the separation of the parent peak from the degradation products.

Step 2: Method Optimization

  • Rationale: Fine-tune the chromatographic parameters to achieve optimal resolution, peak shape, and run time.

  • Procedure:

    • Based on the screening results, select the best column and mobile phase pH.

    • Optimize the gradient slope and duration to improve the resolution between the parent peak and the closest eluting impurity.

    • Adjust the column temperature (e.g., 30-40 °C) to improve peak shape and efficiency.

    • Optimize the UV detection wavelength. Use a photodiode array (PDA) detector to assess peak purity and select a wavelength that provides a good response for both the parent compound and the degradants.

Step 3: Method Validation

  • Rationale: To ensure the method is suitable for its intended purpose, it must be validated according to ICH Q2(R1) guidelines.

  • Procedure: Perform validation for specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), and robustness. Specificity is demonstrated by showing that the parent peak is free from interference from degradants (peak purity analysis) and excipients.

Recommended Starting HPLC Conditions

ParameterRecommended ConditionRationale
Column C18, 2.1 x 100 mm, 1.8 µmProvides good starting retention for many compounds.
Mobile Phase A 0.1% Formic Acid in WaterAcidic modifier to control ionization and improve peak shape.
Mobile Phase B 0.1% Formic Acid in AcetonitrileCommon organic modifier for reversed-phase HPLC.
Gradient 5% B to 95% B in 15 minA generic gradient for initial screening.
Flow Rate 0.3 mL/minAppropriate for a 2.1 mm ID column.
Column Temp. 35 °CImproves efficiency and reduces backpressure.
Detection UV at 210 nm or PDA Scan210 nm is a general wavelength for compounds with limited chromophores.
Injection Vol. 2 µLA small volume to prevent column overload.
Protocol 2: Confirmatory Analysis by GC-MS
  • Rationale: GC-MS is useful for identifying volatile or semi-volatile degradation products, especially those formed under thermal stress. It can also serve as an orthogonal technique to confirm the identity of degradants. Derivatization may be necessary for polar, non-volatile compounds like 1H-imidazole-4-carboxylic acid.

  • Procedure:

    • Sample Preparation: Extract the sample with a suitable organic solvent. If derivatization is needed (e.g., for the carboxylic acid), use a common agent like BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) to create a more volatile silyl ester.

    • GC Conditions: Use a standard non-polar column (e.g., DB-5ms) and a temperature gradient from low to high temperature (e.g., 50 °C to 300 °C) to separate the components.

    • MS Detection: Operate the mass spectrometer in full scan mode to acquire mass spectra of the eluting peaks.

    • Identification: Compare the obtained mass spectra with a library (e.g., NIST) to tentatively identify the degradation products.

G cluster_workflow Analytical Workflow prep Sample Preparation (Forced Degradation Samples) hplc_dev HPLC Method Development (Column/Mobile Phase Screening) prep->hplc_dev gcms_analysis GC-MS Analysis (For Identification) prep->gcms_analysis Orthogonal Confirmation hplc_opt HPLC Optimization (Gradient, Temperature) hplc_dev->hplc_opt hplc_val HPLC Method Validation (ICH Q2(R1)) hplc_opt->hplc_val routine_analysis Routine Stability Monitoring hplc_val->routine_analysis data_review Data Review & Reporting routine_analysis->data_review gcms_analysis->data_review

Caption: Workflow for developing and applying stability-indicating methods.

Part 4: Troubleshooting Guide

This section addresses common issues you may encounter during your analysis.

HPLC Troubleshooting
  • Q: My peak for 1H-imidazole-4-carbonitrile is tailing. What can I do?

    • A: Peak tailing for basic compounds like imidazoles on silica-based C18 columns is often due to secondary interactions with acidic silanol groups on the silica surface.

      • Solution 1 (Mobile Phase): Work at a low pH (e.g., 2.5-3.0). This protonates the imidazole nitrogen, but more importantly, it protonates the silanol groups, minimizing the unwanted interaction.

      • Solution 2 (Column Choice): Switch to a column with high-purity silica and end-capping, or a column with a polar-embedded phase that shields the silanol groups.

      • Solution 3 (Additive): Add a small amount of a competing base, like triethylamine (TEA), to the mobile phase, but this is less common in modern chromatography.

  • Q: I am not getting enough retention for my parent compound. How can I increase it?

    • A: This is a common issue for polar compounds in reversed-phase HPLC.[15]

      • Solution 1: Decrease the percentage of the organic solvent (acetonitrile or methanol) in your mobile phase.

      • Solution 2: Use a 100% aqueous mobile phase. If doing so, ensure your C18 column is "aqueous stable" to prevent phase collapse.

      • Solution 3: Switch to a more retentive column for polar compounds, such as one with a polar-embedded phase or a phenyl-hexyl phase.

      • Solution 4: Consider an alternative separation mode like Hydrophilic Interaction Liquid Chromatography (HILIC).[16]

  • Q: I am seeing ghost peaks in my chromatogram. What is the cause?

    • A: Ghost peaks can originate from the injector, the mobile phase, or carryover from a previous injection.

      • Solution 1 (Carryover): Implement a robust needle wash program in your autosampler method, using a strong solvent to clean the needle and injection port between runs.

      • Solution 2 (Contamination): Run a blank gradient (injecting no sample). If the ghost peaks are still present, the contamination is likely in your mobile phase or the HPLC system itself. Prepare fresh mobile phase and flush the system.[17]

GC-MS Troubleshooting
  • Q: I am getting poor peak shape or no peak at all for my compound.

    • A: This is often due to the compound being too polar or not volatile enough for GC analysis.

      • Solution 1 (Derivatization): As mentioned in the protocol, derivatize your sample to make the analytes more volatile and less polar.

      • Solution 2 (Inlet Temperature): Ensure your inlet temperature is high enough to flash vaporize the sample, but not so high that it causes thermal degradation in the inlet.

      • Solution 3 (Active Sites): Your liner or the front of your column may have active sites that are irreversibly adsorbing your analyte. Use a deactivated liner and trim the front of your column.[18]

  • Q: My mass spectra have high background noise.

    • A: High background can be caused by column bleed, a leak in the system, or contamination.

      • Solution 1 (Column Bleed): Condition your column according to the manufacturer's instructions. If the bleed is still high, the column may be old and need replacement.

      • Solution 2 (Leaks): Check for air leaks, especially around the injector septum and the connection of the column to the mass spectrometer. An elevated m/z 28 (N₂) and 32 (O₂) signal is a good indicator of a leak.[19]

      • Solution 3 (Contamination): The ion source may be contaminated. Follow the manufacturer's procedure for cleaning the ion source.

References
  • TSI Journals. (n.d.). PHOTOSENSITIZED REACTION OF IMIDAZOLE. Retrieved from [Link]

  • ResearchGate. (n.d.). Physicochemical Properties of Imidazole. Retrieved from [Link]

  • Chem Eazy. (n.d.). Characteristic Reactions of Imidazole. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Imidazole. Retrieved from [Link]

  • Quinoline. (n.d.). 1-Methyl-1H-imidazole-4-carbonitrile. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of 1H-Imidazole (CAS 288-32-4). Retrieved from [Link]

  • ACS Omega. (2017). Development of Imidazole-Reactive Molecules Leading to a New Aggregation-Induced Emission Fluorophore Based on the Cinnamic Scaffold. Retrieved from [Link]

  • Macromolecules. (2012). Thermal Behavior, Stability, and Decomposition Mechanism of Poly(N-vinylimidazole). Retrieved from [Link]

  • ResearchGate. (n.d.). Photocyclization of diarylethenes: The effect of imidazole on the oxidative photodegradation process. Retrieved from [Link]

  • PubChem. (n.d.). 1H-imidazole-4-carbonitrile. Retrieved from [Link]

  • Wikipedia. (n.d.). Imidazole. Retrieved from [Link]

  • MDPI. (2024). Recent Advances in Photocatalytic Degradation of Imidacloprid in Aqueous Solutions Using Solid Catalysts. Retrieved from [Link]

  • Journal of Materials Chemistry A. (2020). Rapid photo-oxidation reactions of imidazole derivatives accelerated by planar quinoid oxidation-state structures. Retrieved from [Link]

  • MDPI. (2022). Experimental Study of the Thermal Decomposition Properties of Binary Imidazole Ionic Liquid Mixtures. Retrieved from [Link]

  • LCGC International. (n.d.). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. Retrieved from [Link]

  • Drawell. (n.d.). 7 Common Problems of Gas chromatography (GC) and How to Troubleshoot. Retrieved from [Link]

  • Labcompare.com. (2024). Troubleshooting Common HPLC Issues. Retrieved from [Link]

  • Cfrg. (2024). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Retrieved from [Link]

  • PubMed. (2006). Optimized HPLC method for analysis of polar and nonpolar heterocyclic amines in cooked meat products. Retrieved from [Link]

  • Technology Networks. (2024). Heterocycles Structural Analysis in HPLC Method Development. Retrieved from [Link]

  • IRJPMS. (2023). Stability Indicating HPLC Method Development: A Review. Retrieved from [Link]

  • ACS Omega. (2022). Regioselective Synthesis of 2-Aryl-5-cyano-1-(2-hydroxyaryl)-1H-imidazole-4-carboxamides Self-Assisted by a 2-Hydroxyaryl Group. Retrieved from [Link]

  • AELAB. (2024). Expert Guide to Troubleshooting Common HPLC Issues. Retrieved from [Link]

  • ICH. (n.d.). Q1A(R2) Guideline. Retrieved from [Link]

  • Agilent. (n.d.). GC Troubleshooting Guide Poster. Retrieved from [Link]

  • ResearchGate. (n.d.). Thermal decomposition process of imidazole radical (A). Retrieved from [Link]

  • LCGC International. (2024). Leaks and Obstructions: Troubleshooting Common Problems Close to the Point of Sample Injection. Retrieved from [Link]

  • ResearchGate. (n.d.). The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes. Retrieved from [Link]

  • ResearchGate. (n.d.). Appendix B: GC/MS Troubleshooting Quick Reference. Retrieved from [Link]

  • Bernstein Group. (2013). On the Decomposition Mechanisms of New Imidazole-Based Energetic Materials. Retrieved from [Link]

  • European Medicines Agency. (n.d.). ICH Q1 Guideline on stability testing of drug substances and drug products. Retrieved from [Link]

  • Vscht.cz. (n.d.). Stability-Indicating HPLC Method Development. Retrieved from [Link]

  • Resolian. (n.d.). HPLC-UV Method Development for Highly Polar Impurities. Retrieved from [Link]

  • IJCRT.org. (n.d.). ICH GUIDELINES: STRESS DEGRADATION STUDY. Retrieved from [Link]

  • International Journal of Pharmacy & Pharmaceutical Research. (2023). Stability Indicating HPLC Method Development: A Review. Retrieved from [Link]

  • Journal of Pharmaceutical Analysis. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Retrieved from [Link]

  • International Journal of Trend in Scientific Research and Development. (2024). An Overview on Identifying and Solving Common Problems in HPLC Troubleshooting. Retrieved from [Link]

  • CNR-IRIS. (2022). Thermal Decomposition, Low Temperature Phase Transitions and Vapor Pressure of Less Common Ionic Liquids Based on the Bis. Retrieved from [Link]

  • Google Patents. (n.d.). US4550176A - Preparation of imidazole-4,5-dicarboxylic acid.
  • SciSpace. (2014). 2278-6074 - Stability Indicating HPLC Method Development and Validation. Retrieved from [Link]

  • YouTube. (2021). GC Troubleshooting - The most common problems you will encounter. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of amino imidazole carbonitrile derivatives 4a–f and 5a–f,.... Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Hydrolysis Modules for 1H-Imidazole-4-Carbonitrile

Current Status: [🟢 SYSTEM ONLINE] Support Tier: Level 3 (Senior Research & Development) Ticket Subject: Managing the hydrolysis of the nitrile group in 1H-imidazole-4-carbonitrile (4-cyanoimidazole). Welcome to the Techn...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: [🟢 SYSTEM ONLINE] Support Tier: Level 3 (Senior Research & Development) Ticket Subject: Managing the hydrolysis of the nitrile group in 1H-imidazole-4-carbonitrile (4-cyanoimidazole).

Welcome to the Technical Support Center

You have reached the advanced support module for 1H-imidazole-4-carbonitrile . This substrate presents a unique "dual-personality" challenge in organic synthesis due to the amphoteric nature of the imidazole ring (pKa ~14.5 for N-H deprotonation, pKa ~6.0 for N-protonation) combined with the electrophilic nitrile group.

This guide is structured as a series of Support Tickets addressing the three most critical workflows:

  • Module A: Controlled Partial Hydrolysis (Synthesis of the Amide).

  • Module B: Complete Hydrolysis (Synthesis of the Carboxylic Acid).

  • Module C: Isolation & Purification (Managing the Zwitterion).

Visualizing the Reaction Landscape

Before initiating any protocol, review the reaction logic map below. This diagram outlines the critical decision points where pH and temperature dictate the product fate.

ImidazoleHydrolysis cluster_legend Legend Nitrile 1H-imidazole-4-carbonitrile (Starting Material) Amide 1H-imidazole-4-carboxamide (Target: Module A) Nitrile->Amide Basic Hydrolysis (NaOH, H2O2, 50°C) AcidSalt Imidazolium Carboxylate Salt (Intermediate) Nitrile->AcidSalt Acidic Hydrolysis (HCl/H2SO4, Reflux) Amide->AcidSalt Extended Hydrolysis (Strong Acid/Base, Heat) Zwitterion 1H-imidazole-4-carboxylic acid (Target: Module B/C) AcidSalt->Zwitterion pH Adjustment to pI (~4.0) (Precipitation) Decarb Imidazole (Decarboxylated) (FAILURE MODE) AcidSalt->Decarb Prolonged Reflux Zwitterion->Decarb Thermal Stress (>200°C) or Cu(II) Catalysis key1 Green Path = Desired Product key2 Red Path = Degradation

Figure 1: Reaction logic flow for 4-cyanoimidazole hydrolysis. Note the bifurcation at the nitrile node and the risk of decarboxylation at the acid stage.

Module A: Controlled Partial Hydrolysis (Target: Amide)

User Goal: Synthesize 1H-imidazole-4-carboxamide (often a precursor for Dacarbazine/Temozolomide analogs) without over-hydrolyzing to the acid.

The Challenge: Standard aqueous base hydrolysis often pushes equilibrium toward the carboxylate. The nitrile is electronically deactivated by the electron-rich imidazole ring, requiring activation.

Recommended Protocol: The Radziszewski-Type Peroxide Method Instead of brute-force heating with NaOH, use the "hydroperoxide anion" (


) effect. 

is a super-nucleophile (alpha-effect) that attacks the nitrile ~10,000x faster than

, stopping selectively at the amide.

Step-by-Step Workflow:

  • Dissolution: Dissolve 1H-imidazole-4-carbonitrile (1.0 eq) in 3M NaOH (2.5 eq). The solution will likely be yellow/orange.

  • Activation: Cool to 0-5°C.

  • Addition: Add 30%

    
     (2-4 eq) dropwise. Caution: Exothermic.
    
  • Reaction: Allow to warm to room temperature (20-25°C). Stir for 2-4 hours.

  • Monitoring: Monitor via TLC (MeOH/DCM 1:9) or HPLC. The amide is significantly more polar than the nitrile.

  • Quench: Carefully destroy excess peroxide with sodium thiosulfate or manganese dioxide (catalytic) before acidification.

Troubleshooting Guide (Ticket #401):

SymptomProbable CauseCorrective Action
No Reaction Nitrile is too electron-rich.Increase Temp to 50°C. Ensure pH > 10 to generate

.
Over-hydrolysis (Acid formed) Temperature too high or reaction too long.Keep T < 50°C. Quench immediately upon disappearance of nitrile.
Gas Evolution (Vigorous) Decomposition of

.
Add peroxide slower. Ensure metal ions (Fe, Cu) are absent (use chelators like EDTA).
Module B: Complete Hydrolysis (Target: Carboxylic Acid)

User Goal: Synthesize 1H-imidazole-4-carboxylic acid.

The Challenge: The imidazole ring protonates in acid (forming the imidazolium cation), which is electrostatically resistant to further protonation at the nitrile nitrogen. However, once hydrolysis begins, the risk shifts to thermal decarboxylation .

Recommended Protocol: Acid-Catalyzed Reflux

  • Setup: Suspend 1H-imidazole-4-carbonitrile in 6M HCl (10-15 mL per gram).

  • Reflux: Heat to reflux (approx. 100-110°C).

    • Senior Scientist Note: Do not exceed 120°C. Imidazole-4-carboxylic acids are prone to decarboxylation at high temperatures, yielding simple imidazole.

  • Duration: 6-12 hours.

  • Endpoint: The solution usually turns clear. Monitor by HPLC (Acid elutes very early on C18 columns due to high polarity).

Troubleshooting Guide (Ticket #402):

SymptomProbable CauseCorrective Action
Yield Loss (Product is Imidazole) Decarboxylation occurred.[1]Reduce reflux temp. Avoid metal catalysts (Cu/Zn) which catalyze decarboxylation [1].
Incomplete Conversion Protonation inhibition.Increase acid concentration to 6M-12M to force the equilibrium, but monitor closely.
Module C: Isolation & Purification (The Zwitterion Trap)

User Goal: Isolate the free acid from the crude reaction mixture.

The Challenge: This is the most common failure point. 1H-imidazole-4-carboxylic acid is amphoteric.

  • pH < 2: Exists as Cation (

    
    ). Soluble in water.
    
  • pH > 8: Exists as Anion (

    
    ). Soluble in water.
    
  • pH ~ 4.0 (Isoelectric Point): Exists as Zwitterion (

    
    ). Least Soluble. 
    

Protocol: Isoelectric Precipitation

  • Cooling: Cool the acidic hydrolysate (from Module B) to 0°C.

  • Neutralization: Slowly add 50% NaOH or concentrated

    
     while monitoring pH with a calibrated probe.
    
  • The Target Zone: Adjust pH to exactly 3.8 – 4.2 .

    • Observation: A white precipitate should form. This is the zwitterion.

  • Crystallization: Let stand at 4°C for 12 hours.

  • Filtration: Filter and wash with ice-cold water (minimal volume) followed by acetone (to remove water).

Senior Scientist Note: If no precipitate forms, your concentration is too low. Evaporate the aqueous layer to 20% of original volume before pH adjustment. Desalting via ion-exchange resin (Dowex 50W) may be required if salt content (NaCl) is extremely high, as high ionic strength increases solubility ("salting in" effect).

Frequently Asked Questions (FAQ)

Q: Can I use enzymatic hydrolysis? A: Yes. Nitrilase enzymes (EC 3.5.5.1) can hydrolyze 4-cyanoimidazole directly to the acid under mild conditions (pH 7, 30°C), avoiding decarboxylation risks entirely. This is the preferred "Green Chemistry" route if you have access to a screening kit [2].

Q: Why does my product turn brown upon drying? A: Imidazole derivatives are oxidative-sensitive. Dry under vacuum at


. If the solid is brown, recrystallize from water (solubility increases significantly with heat).

Q: Is the 4-cyano or 5-cyano tautomer different? A: In unsubstituted 1H-imidazole-4-carbonitrile, the 4- and 5-positions are tautomerically equivalent in solution. However, if you alkylate the N1 nitrogen (e.g., 1-methyl-4-cyanoimidazole), the positions become fixed, and their reactivity toward hydrolysis differs due to steric and electronic effects.

References
  • Decarboxylation Risks: Title: "Synthesis of imidazole-4-carboxylic acids via solid-phase bound 3-N,N-(dimethylamino)-2-isocyanoacrylate." Source: ResearchGate / Organic Letters Context. URL:[Link]

  • Enzymatic Approaches: Title: "Nitrilase-catalyzed hydrolysis of cyanopyridines and cyanoimidazoles." Source: Journal of Molecular Catalysis B: Enzymatic. URL:[Link]

  • Amide Synthesis (Radziszewski/Peroxide Context): Title: "The Mechanism of Nitrile Hydrolysis To Carboxylic Acid."[2][3] Source: Chemistry Steps.[4][5] URL:[Link]

  • Isoelectric Point & Zwitterions: Title: "Isoelectric Points of Amino Acids (and Heterocycles)." Source: Master Organic Chemistry. URL:[Link]

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for 1H-imidazole-4-carbonitrile and reagents before handling. Hydrolysis of nitriles can release ammonia gas; perform all operations in a fume hood.

Sources

Reference Data & Comparative Studies

Validation

Definitive Structural Validation of 1H-Imidazole-4-carbonitrile: A Comparative Guide to X-ray Crystallography and Spectroscopic Methods

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development and medicinal chemistry, the precise structural elucidation of heterocyclic compounds is a cornerstone for un...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and medicinal chemistry, the precise structural elucidation of heterocyclic compounds is a cornerstone for understanding their reactivity, and interaction with biological targets. 1H-Imidazole-4-carbonitrile, a key building block for various bioactive molecules, is no exception. This guide provides an in-depth technical comparison of single-crystal X-ray crystallography as the definitive method for its structural validation, juxtaposed with complementary spectroscopic techniques including Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) Spectroscopy, and Mass Spectrometry (MS). We will delve into the causality behind experimental choices, present detailed protocols, and offer a comparative analysis of the data obtained from each method.

The Gold Standard: Single-Crystal X-ray Crystallography

For the unambiguous determination of a molecule's three-dimensional structure in the solid state, single-crystal X-ray crystallography remains the gold standard.[1] This powerful technique provides precise information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the compound's physical and chemical properties.

Crystallographic Analysis of 1H-Imidazole-4-carbonitrile

The crystal structure of 1H-imidazole-4-carbonitrile has been determined and reveals a monoclinic crystal system with the space group P2₁/c. The molecule's planar imidazole ring is a key feature, and the crystal packing is dominated by intermolecular N—H···N hydrogen bonds, forming chains of molecules. These chains are further organized into sheets by π–π stacking interactions between the imidazole rings.

Table 1: Key Crystallographic Data for 1H-Imidazole-4-carbonitrile

ParameterValue
Chemical FormulaC₄H₃N₃
Formula Weight93.09 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)3.843 (1)
b (Å)12.327 (3)
c (Å)8.991 (2)
β (°)96.69 (2)
Volume (ų)422.9 (2)
Z4
Density (calculated)1.462 Mg/m³
Hydrogen Bonding (D-H···A)N1—H1···N3 [Symmetry code: (i) x, -y+1/2, z-1/2]
N-H···N distance (Å)2.883 (3)
π-π stacking distance (Å)~3.4

Data sourced from Acta Crystallographica Section E, (2005), E61, o1834-o1835.

Experimental Protocol: Crystallization and X-ray Diffraction

The successful application of X-ray crystallography is critically dependent on the growth of high-quality single crystals. For 1H-imidazole-4-carbonitrile, suitable crystals can be obtained through slow evaporation from an ethanol solution.

Step-by-Step Crystallization Protocol:

  • Dissolution: Dissolve 1H-imidazole-4-carbonitrile in a minimal amount of absolute ethanol at room temperature to create a saturated or near-saturated solution.

  • Filtration: Filter the solution through a syringe filter (0.22 µm) to remove any particulate matter that could act as unwanted nucleation sites.

  • Slow Evaporation: Transfer the filtered solution to a clean vial and cover it with a cap that has been pierced with a few small holes to allow for slow evaporation of the solvent.

  • Incubation: Place the vial in a vibration-free environment at a constant temperature (e.g., room temperature) and allow the solvent to evaporate slowly over several days.

  • Crystal Harvesting: Once well-formed, colorless, plate-like crystals are observed, carefully harvest them from the mother liquor using a spatula or by decanting the remaining solvent.

X-ray Data Collection and Structure Refinement:

  • A suitable single crystal is mounted on a goniometer head.

  • X-ray diffraction data is collected at a controlled temperature (typically 100 K or 293 K) using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation).

  • The collected diffraction data is processed to determine the unit cell parameters and space group.

  • The crystal structure is solved using direct methods and refined by full-matrix least-squares on F².

  • Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

experimental_workflow cluster_crystallization Crystallization cluster_xray X-ray Diffraction dissolution Dissolution in Ethanol filtration Filtration dissolution->filtration evaporation Slow Evaporation filtration->evaporation harvesting Crystal Harvesting evaporation->harvesting mounting Crystal Mounting harvesting->mounting data_collection Data Collection mounting->data_collection structure_solution Structure Solution data_collection->structure_solution refinement Structure Refinement structure_solution->refinement final_structure final_structure refinement->final_structure Final 3D Structure

Caption: Workflow for X-ray Crystallographic Analysis.

Orthogonal Validation: Spectroscopic Techniques

While X-ray crystallography provides an unparalleled static picture of the molecule in its crystalline form, spectroscopic methods offer valuable insights into its structure and functional groups in solution and can confirm the identity and purity of the bulk sample.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the connectivity and chemical environment of atoms in a molecule.[2] For 1H-imidazole-4-carbonitrile, ¹H and ¹³C NMR are particularly informative.

Expected ¹H and ¹³C NMR Data (in DMSO-d₆):

NucleusChemical Shift (δ, ppm)MultiplicityAssignment
¹H~12.5br sN-H
¹H~8.0sH2 (imidazole)
¹H~7.7sH5 (imidazole)
¹³C~137C2 (imidazole)
¹³C~135C5 (imidazole)
¹³C~118C4 (imidazole)
¹³C~115-C≡N

Note: These are predicted values based on known data for similar imidazole derivatives. Actual experimental values may vary slightly.

Experimental Protocol: NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of 1H-imidazole-4-carbonitrile in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆) in an NMR tube.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 or 500 MHz).

  • Data Processing: Process the raw data (Fourier transform, phase correction, and baseline correction) to obtain the final spectra.

  • Spectral Analysis: Integrate the ¹H signals and analyze the chemical shifts and coupling patterns to assign the peaks to the corresponding nuclei.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[3]

Expected Characteristic FTIR Absorption Bands:

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
~3150-3000N-H stretchImidazole N-H
~2230C≡N stretchNitrile
~1650-1500C=N and C=C stretchesImidazole ring
~1100C-H in-plane bendImidazole ring

Note: These are predicted values based on known data for similar imidazole derivatives.

Experimental Protocol: FTIR Spectroscopy (ATR)

  • Background Spectrum: Record a background spectrum of the empty attenuated total reflectance (ATR) crystal.

  • Sample Application: Place a small amount of the solid 1H-imidazole-4-carbonitrile sample onto the ATR crystal.

  • Data Acquisition: Apply pressure to ensure good contact and collect the sample spectrum.

  • Data Analysis: The background is automatically subtracted from the sample spectrum to yield the final absorbance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity.

Expected Mass Spectrometry Data (Electron Ionization - EI):

m/zInterpretation
93Molecular ion [M]⁺
66[M - HCN]⁺, loss of hydrogen cyanide
40Fragmentation of the imidazole ring

Note: Fragmentation patterns can be complex and are dependent on the ionization method used.

Experimental Protocol: Mass Spectrometry (GC-MS)

  • Sample Introduction: A dilute solution of the sample is injected into a gas chromatograph (GC) to separate it from any impurities.

  • Ionization: The separated compound enters the mass spectrometer and is ionized, typically by electron impact (EI).

  • Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer.

  • Detection: The abundance of each ion is measured, and a mass spectrum is generated.

Comparative Analysis: A Holistic Approach to Structure Validation

Each analytical technique provides a unique piece of the structural puzzle. While X-ray crystallography gives a definitive 3D structure, the other methods corroborate this structure and provide complementary information.

logical_relationship Xray X-ray Crystallography Structure Validated Structure of 1H-Imidazole-4-carbonitrile Xray->Structure 3D Atomic Coordinates Bond Lengths & Angles Crystal Packing NMR NMR Spectroscopy NMR->Structure Atom Connectivity Chemical Environment FTIR FTIR Spectroscopy FTIR->Structure Functional Groups (C≡N, N-H) MS Mass Spectrometry MS->Structure Molecular Weight Elemental Formula

Caption: Complementary Nature of Analytical Techniques.

Table 2: Comparison of Analytical Techniques for Structural Validation

TechniqueInformation ProvidedAdvantagesLimitations
X-ray Crystallography Precise 3D atomic coordinates, bond lengths, bond angles, stereochemistry, crystal packing.Unambiguous and definitive for solid-state structure.Requires a suitable single crystal; provides a static picture of the molecule.
NMR Spectroscopy Connectivity of atoms, chemical environment of nuclei, dynamic processes in solution.Provides structural information in solution; non-destructive.Can be complex to interpret; less precise for bond lengths and angles.
FTIR Spectroscopy Presence of specific functional groups (e.g., C≡N, N-H).Fast, simple, and provides a characteristic "fingerprint" of the molecule.Provides limited information on the overall molecular framework.
Mass Spectrometry Molecular weight and elemental composition (with high resolution MS).High sensitivity; requires very small amounts of sample.Provides little information on stereochemistry or atom connectivity.

References

  • G. A. Jeffrey, An Introduction to Hydrogen Bonding. Oxford University Press, 1997. [Link]

  • H. Friebolin, Basic One- and Two-Dimensional NMR Spectroscopy. Wiley-VCH, 2010. [Link]

  • B. H. Stuart, Infrared Spectroscopy: Fundamentals and Applications. John Wiley & Sons, 2004. [Link]

  • C. Giacovazzo, Fundamentals of Crystallography. Oxford University Press, 2011. [Link]

  • M. Hesse, H. Meier, B. Zeeh, Spectroscopic Methods in Organic Chemistry. Thieme, 2008. [Link]

  • M. H. Levitt, Spin Dynamics: Basics of Nuclear Magnetic Resonance. John Wiley & Sons, 2008. [Link]

  • J. M. Hollas, Modern Spectroscopy. John Wiley & Sons, 2004. [Link]

  • G. M. Sheldrick, "A short history of SHELX," Acta Crystallographica Section A: Foundations of Crystallography, vol. 64, no. 1, pp. 112-122, 2008. [Link]

  • L. J. Bellamy, The Infra-red Spectra of Complex Molecules. Springer, 1975. [Link]

  • R. M. Silverstein, F. X. Webster, D. J. Kiemle, D. L. Bryce, Spectrometric Identification of Organic Compounds. John Wiley & Sons, 2014. [Link]

  • A. J. C. Wilson, International Tables for Crystallography, Volume C: Mathematical, Physical and Chemical Tables. Springer, 2006. [Link]

  • R. K. Harris, Nuclear Magnetic Resonance Spectroscopy: A Physicochemical View. Courier Corporation, 2009. [Link]

  • J. H. Gross, Mass Spectrometry: A Textbook. Springer, 2011. [Link]

  • G. R. Desiraju, "Crystal engineering: a holistic view," Angewandte Chemie International Edition, vol. 46, no. 44, pp. 8342-8356, 2007. [Link]

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Comparative

A Comparative Guide to the Biological Activity of Imidazole Analogs: Benchmarking Against 1H-Imidazole-4-carbonitrile

The imidazole scaffold, a five-membered aromatic heterocycle containing two nitrogen atoms, stands as a cornerstone in medicinal chemistry. Its unique structural and electronic properties allow for diverse interactions w...

Author: BenchChem Technical Support Team. Date: February 2026

The imidazole scaffold, a five-membered aromatic heterocycle containing two nitrogen atoms, stands as a cornerstone in medicinal chemistry. Its unique structural and electronic properties allow for diverse interactions with biological targets, making it a privileged core in numerous clinically approved drugs and a focal point of ongoing drug discovery efforts. This guide provides a comparative analysis of the biological activities of various imidazole analogs, with a specific focus on their antimicrobial, anticancer, and anti-inflammatory potential. While direct and extensive biological activity data for 1H-Imidazole-4-carbonitrile is not widely available in the public domain, its simple, substituted structure serves as an excellent reference point to explore the impact of structural modifications on the biological profiles of related imidazole derivatives.

This document is intended for researchers, scientists, and drug development professionals, offering an in-depth technical comparison supported by experimental data, detailed protocols, and mechanistic insights to inform the design and development of novel imidazole-based therapeutics.

The Imidazole Core: A Versatile Pharmacophore

The imidazole ring's versatility stems from its aromaticity, the presence of both a basic (pyrrole-type) and a non-basic (pyridine-type) nitrogen atom, and its ability to participate in hydrogen bonding and coordinate with metal ions. These features enable imidazole-containing molecules to bind to a wide array of enzymes and receptors, modulating their function and eliciting a range of pharmacological responses.[1] The core structure of 1H-Imidazole-4-carbonitrile provides a simple yet informative template to understand how substitutions at different positions of the imidazole ring can dramatically influence biological activity.

Antimicrobial Activity: A Comparative Overview

Imidazole derivatives have long been at the forefront of antimicrobial drug discovery, particularly as antifungal agents. Their mechanism of action often involves the inhibition of ergosterol biosynthesis, a crucial component of fungal cell membranes. However, their activity extends to a broad spectrum of bacteria as well.

Comparative Antimicrobial Potency of Imidazole Analogs

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of selected imidazole derivatives against various microbial strains. A lower MIC value indicates greater potency.

Compound/AnalogMicrobial StrainMIC (µg/mL)Reference
Imidazole Derivative HL1Staphylococcus aureus625[2]
MRSA1250[2]
Imidazole Derivative HL2Staphylococcus aureus625[2]
MRSA625[2]

Insights from Experimental Data: The data illustrates that even subtle structural modifications between analogs (HL1 vs. HL2) can significantly impact antimicrobial potency, particularly against resistant strains like MRSA.[2] The specific nature of these derivatives was not fully disclosed in the source material, highlighting the proprietary nature of some drug discovery efforts. However, the general trend underscores the importance of empirical testing in identifying promising antimicrobial candidates.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution Method)

This protocol outlines the determination of the minimum concentration of a compound that inhibits the visible growth of a microorganism.[3][4]

Materials:

  • Test compounds (imidazole analogs)

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • 96-well microtiter plates

  • Spectrophotometer or plate reader

Procedure:

  • Preparation of Inoculum: Culture the microbial strain overnight in the appropriate broth medium. Dilute the culture to achieve a standardized concentration (typically 1-5 x 10^5 CFU/mL).

  • Serial Dilution of Test Compounds: Prepare a stock solution of each imidazole analog in a suitable solvent (e.g., DMSO). Perform a two-fold serial dilution of each compound in the broth medium directly in the 96-well plate.

  • Inoculation: Add the standardized microbial inoculum to each well containing the diluted compounds. Include a positive control (inoculum without compound) and a negative control (broth medium only).

  • Incubation: Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for most bacteria) for 18-24 hours.

  • Determination of MIC: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed. This can be assessed visually or by measuring the absorbance at 600 nm.

Visualizing the Experimental Workflow

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Inoculum Standardized Microbial Inoculum Inoculation Inoculation of 96-well Plate Inoculum->Inoculation Compounds Serial Dilution of Imidazole Analogs Compounds->Inoculation Incubation Incubation (18-24h) Inoculation->Incubation Observation Visual/Spectrophotometric Observation Incubation->Observation MIC_Value Determination of MIC Value Observation->MIC_Value EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR PI3K PI3K EGFR->PI3K RAS RAS EGFR->RAS Imidazole Imidazole Analog (Inhibitor) Imidazole->EGFR Inhibition AKT AKT PI3K->AKT Proliferation Cell Proliferation, Survival, Angiogenesis AKT->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: Inhibition of the EGFR signaling pathway by imidazole analogs.

Anti-inflammatory Activity: A Comparative Analysis

Imidazole derivatives have demonstrated significant anti-inflammatory properties, often through the inhibition of key inflammatory enzymes such as cyclooxygenase-2 (COX-2). [5][6]

Comparative Anti-inflammatory Potency of Imidazole Analogs

The following table provides the IC50 values for the inhibition of xanthine oxidase, an enzyme involved in inflammatory processes, by various imidazole derivatives.

Compound/AnalogEnzymeIC50 (µM)Reference
1-hydroxy-4-methyl-2-phenyl-1H-imidazole-5-carboxylic acid derivative 4dXanthine Oxidase0.003[7]
1-hydroxy-4-methyl-2-phenyl-1H-imidazole-5-carboxylic acid derivative 4eXanthine Oxidase0.003[7]
1-hydroxy-4-methyl-2-phenyl-1H-imidazole-5-carboxylic acid derivative 4fXanthine Oxidase0.006[7]
Febuxostat (Reference Drug)Xanthine Oxidase0.01[7]

Insights from Experimental Data: The presented data showcases the remarkable potency of certain imidazole derivatives as enzyme inhibitors. The 1-hydroxyl substituted analogs exhibit significantly greater inhibitory activity against xanthine oxidase than the reference drug, febuxostat, with IC50 values in the nanomolar range. [7]This highlights the potential for developing highly potent and selective anti-inflammatory agents based on the imidazole scaffold.

Experimental Protocol: COX-2 Inhibitor Screening Assay

This assay measures the ability of a compound to inhibit the activity of the COX-2 enzyme, which is crucial in the inflammatory cascade. [8][9][10] Materials:

  • Recombinant human COX-2 enzyme

  • Arachidonic acid (substrate)

  • COX assay buffer

  • Test compounds (imidazole analogs)

  • Detection reagent (e.g., a fluorometric probe that reacts with prostaglandin G2)

  • 96-well plate (black, for fluorescence)

  • Fluorometric plate reader

Procedure:

  • Enzyme and Compound Preparation: Prepare a working solution of the COX-2 enzyme in the assay buffer. Prepare serial dilutions of the imidazole analogs.

  • Reaction Setup: To the wells of the 96-well plate, add the assay buffer, the test compounds (or vehicle control), and the COX-2 enzyme.

  • Pre-incubation: Incubate the plate for a short period (e.g., 10-15 minutes) at room temperature to allow the inhibitors to bind to the enzyme.

  • Initiation of Reaction: Add the arachidonic acid substrate to all wells to start the enzymatic reaction.

  • Detection: After a set incubation time, add the detection reagent. This reagent will react with the product of the COX-2 reaction (prostaglandin G2) to generate a fluorescent signal.

  • Fluorescence Measurement: Measure the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths.

  • Data Analysis: Calculate the percentage of COX-2 inhibition for each compound concentration and determine the IC50 value.

Visualizing the Mechanism of COX-2 Inhibition

The anti-inflammatory action of many imidazole derivatives is mediated by the inhibition of the COX-2 enzyme, which blocks the conversion of arachidonic acid to pro-inflammatory prostaglandins.

COX2_Inhibition Arachidonic_Acid Arachidonic Acid COX2 COX-2 Enzyme Arachidonic_Acid->COX2 Prostaglandins Prostaglandins (Inflammation, Pain) COX2->Prostaglandins Imidazole Imidazole Analog (Inhibitor) Imidazole->COX2 Inhibition

Caption: Mechanism of anti-inflammatory action via COX-2 inhibition.

Conclusion and Future Directions

This comparative guide underscores the immense therapeutic potential of the imidazole scaffold. While comprehensive biological data for 1H-Imidazole-4-carbonitrile remains to be fully elucidated, its structure serves as a valuable starting point for understanding the profound impact of chemical modifications on the biological activity of imidazole analogs. The presented data reveals that strategic substitutions on the imidazole ring can yield highly potent and selective antimicrobial, anticancer, and anti-inflammatory agents.

Future research should focus on:

  • Systematic structure-activity relationship (SAR) studies to delineate the key structural features required for optimal activity and selectivity.

  • Elucidation of the detailed mechanisms of action for novel imidazole derivatives to identify new therapeutic targets.

  • Optimization of the pharmacokinetic and pharmacodynamic properties of lead compounds to enhance their clinical translatability.

The continued exploration of the chemical space around the imidazole core promises to deliver the next generation of innovative medicines to address a wide range of human diseases.

References

  • Less, G. B., et al. (2005). 1H-Imidazole-4-carbonitrile. Acta Crystallographica Section E: Structure Reports Online, 61(6), o1704-o1706. [Link]

  • Alghamdi, S. S., et al. (2021). Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction. Drug Design, Development and Therapy, 15, 3335–3355. [Link]

  • Kumar, A., et al. (2020). Imidazoles as Potential Anticancer Agents: An Update on Recent Studies. Molecules, 25(21), 5129. [Link]

  • Al-Ghamdi, S., et al. (2023). The minimum inhibitory concentration (MIC) of imidazole derivatives.... ResearchGate. [Link]

  • Patel, A. D., et al. (2024). Imidazole Derivatives: Synthetic Strategies, Pharmacological Potential, And Future Directions. International Journal of Pharmaceutical Sciences Review and Research, 84(1), 1-13. [Link]

  • Wang, S., et al. (2015). Synthesis and evaluation of 1-hydroxy/methoxy-4-methyl-2-phenyl-1H-imidazole-5-carboxylic acid derivatives as non-purine xanthine oxidase inhibitors. European Journal of Medicinal Chemistry, 105, 15-26. [Link]

  • Husain, A., et al. (2024). Design, synthesis, and biological evaluation of novel imidazole derivatives as analgesic and anti-inflammatory agents: experimental and molecular docking insights. Journal of Biomolecular Structure and Dynamics, 1-16. [Link]

  • Gujjarappa, R., et al. (2022). Overview on Biological Activities of Imidazole Derivatives. ResearchGate. [Link]

  • IDEXX. (n.d.). Microbiology guide to interpreting minimum inhibitory concentration (MIC). IDEXX. [Link]

  • Acar, Ç., et al. (2024). IC50 values of the most active derivatives in some cancerous cell lines. ResearchGate. [Link]

  • Fayed, E. A., et al. (2020). In vitro IC50 values ( M) of imidazole derivatives 4a-e and 5 over MCF-7, HepG2, HCT. ResearchGate. [Link]

  • National Center for Biotechnology Information. (n.d.). 1H-imidazole-4-carbonitrile. PubChem. [Link]

  • Al-Suhaimi, E. A., et al. (2021). Anticancer potential of some imidazole and fused imidazole derivatives: exploring the mechanism via epidermal growth factor receptor (EGFR) inhibition. RSC Advances, 11(36), 22359-22371. [Link]

  • BPS Bioscience. (n.d.). COX2 Inhibitor Screening Assay Kit. BPS Bioscience. [Link]

  • Sharma, A., et al. (2018). Imidazoles as potential anticancer agents. Future Medicinal Chemistry, 10(10), 1235-1266. [Link]

  • Protocols.io. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Protocols.io. [Link]

  • Li, Y., et al. (2024). Synthesis and potential anti-inflammatory response of indole and amide derivatives of ursolic acid in LPS-induced RAW 264.7 cells and systemic inflammation mice model: Insights into iNOS, COX2 and NF-κB. Bioorganic Chemistry, 143, 107058. [Link]

  • Singh, A., & Kumar, A. (2023). Significance of Imidazole in Cancer Drug Discovery: Recent Advancements. Letters in Drug Design & Discovery, 20(10), 1335-1348. [Link]

  • Giraud, F., et al. (2024). Imidazole-2-thione derivatives as new selective anticancer agents with anti-metastatic properties: synthesis and pharmacological evaluation. ResearchGate. [Link]

  • Kumar, A., et al. (2023). Studies on Imidazole and Its Derivatives with Particular Emphasis on Their Chemical/biological Applications as Bioactive Molecules/Intermediated to Bioactive Molecule. ResearchGate. [Link]

  • ResearchHub. (2024). Detailed protocol for MTT Cell Viability and Proliferation Assay. ResearchHub. [Link]

  • Emery Pharma. (2016). How-to guide: Minimum Inhibitory Concentration (MIC). Emery Pharma. [Link]

  • Al-Ostoot, F. H., et al. (2021). Comparative Study of the Synthetic Approaches and Biological Activities of the Bioisosteres of 1,3,4-Oxadiazoles and 1,3,4-Thiadiazoles over the Past Decade. Molecules, 26(16), 4991. [Link]

  • Kumar, A., et al. (2020). Imidazoles as Potential Anticancer Agents: An Update on Recent Studies. MDPI. [Link]

  • Sharma, D., et al. (2023). Imidazole Derivatives: A Comprehensive Review of Their Pharmacological Potentials. Journal of Chemical Reviews, 5(4), 369-386. [Link]

  • Zhang, Y., et al. (2014). Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry. Journal of Pharmacological and Toxicological Methods, 70(2), 147-152. [Link]

  • Horton, T. (1994). MTT Cell Assay Protocol. Texas Children's Hospital. [Link]

  • National Center for Advancing Translational Sciences. (2013). Cell Viability Assays. Assay Guidance Manual. [Link]

  • Kumar, A., et al. (2023). A Thorough Overview of Current Developments in Imidazole Derivatives for Anticancer Drug Development. Pharmaceuticals, 16(11), 1599. [Link]

  • Rajendran, A., et al. (2023). Anti-inflammatory analysis in terms of IC 50 values of the prepared compounds. ResearchGate. [Link]

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Validation

Technical Guide: Comparative Evaluation of Synthesis Routes for 1H-Imidazole-4-Carbonitrile

Executive Summary 1H-imidazole-4-carbonitrile (also known as 4(5)-cyanoimidazole) is a critical pharmacophore found in diverse bioactive molecules, including adenosine deaminase inhibitors and antiviral agents.[1] Its sy...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1H-imidazole-4-carbonitrile (also known as 4(5)-cyanoimidazole) is a critical pharmacophore found in diverse bioactive molecules, including adenosine deaminase inhibitors and antiviral agents.[1] Its synthesis presents a unique set of challenges due to the amphoteric nature of the imidazole ring and the rapid tautomeric equilibrium between the 4- and 5-positions.

This guide evaluates three distinct synthetic methodologies. Our analysis indicates that while Pd-catalyzed cyanation offers high precision for complex analogs, the Dehydration of Aldoximes (via the aldehyde) remains the most robust protocol for bulk API synthesis due to cost-efficiency and safety profiles compared to the volatile and corrosive nature of Amide Dehydration reagents.

Quick Comparison Matrix
MetricRoute A: Aldoxime DehydrationRoute B: Amide DehydrationRoute C: Pd-Catalyzed Cyanation
Starting Material 1H-imidazole-4-carbaldehyde1H-imidazole-4-carboxamide4-Haloimidazole (Br/I)
Overall Yield High (80-90%)Moderate-High (70-85%)Variable (30-99%)*
Atom Economy GoodExcellentPoor (Ligands/Additives)
Safety Profile Moderate (Thermal risks)Low (Corrosive POCl₃/SOCl₂)Moderate (HCN evolution risk)
Scalability High (Industrial Standard)HighLow (Cost of Catalyst)

*Yield in Route C is highly dependent on N-protection strategies.

Strategic Analysis: The Tautomer & Protection Challenge

Before selecting a route, the researcher must address the "Imidazole Problem." 1H-imidazole-4-carbonitrile exists in equilibrium with 1H-imidazole-5-carbonitrile.[1] In solution, the proton shuttles rapidly between N1 and N3.

  • Impact on Synthesis: If your target requires a specific N-substitution (e.g., N-methyl-4-cyanoimidazole), you must alkylate before cyanation or separate regioisomers after.[1]

  • Catalyst Poisoning: In Route C, the free N-H lone pair binds strongly to Pd(II) species, quenching the catalytic cycle. Self-Validating Step: Always employ an N-protecting group (SEM, Boc, or Benzyl) or use specific "poison-resistant" ligands (e.g., biaryl phosphines) when attempting metal-catalyzed couplings.

Detailed Route Evaluation

Route A: Dehydration of 1H-imidazole-4-carbaldehyde Oxime

Best For: Large-scale synthesis and laboratories avoiding heavy metal scavengers.[1]

This route utilizes the readily available 4(5)-hydroxymethylimidazole, which is oxidized to the aldehyde. The aldehyde is converted to the oxime and subsequently dehydrated.

Mechanism[1][2][3]
  • Condensation: Hydroxylamine attacks the aldehyde carbonyl to form the oxime.[1]

  • Elimination: An anhydride (e.g., Ac₂O) or activating agent (e.g., T3P, SOCl₂) acylates the oxime oxygen, creating a good leaving group. Base-mediated elimination yields the nitrile.[1]

Optimized Protocol (Self-Validating)
  • Oxime Formation: Dissolve 1H-imidazole-4-carbaldehyde (1.0 eq) in EtOH. Add NH₂OH·HCl (1.2 eq) and NaOAc (1.5 eq).[1] Reflux for 2 hours. Monitor via TLC (Aldehyde spot disappearance is critical).[1]

  • Dehydration: Resuspend dried oxime in Acetic Anhydride (excess). Reflux for 3-4 hours.

    • Validation Point: The reaction is complete when the intermediate oxime peak (approx. 150-160 ppm in ¹³C NMR) vanishes, replaced by the nitrile carbon (~115 ppm).

  • Hydrolysis: The product will likely be N-acetylated.[1] Treat with mild aqueous NaOH/MeOH to remove the acetyl group and restore the free imidazole.

Pros:

  • Avoids highly toxic cyanide sources (KCN/NaCN).[1]

  • Reagents are cheap and shelf-stable.[1]

Cons:

  • Requires a deprotection step (if Ac₂O is used).[1]

Route B: Dehydration of 1H-imidazole-4-carboxamide

Best For: Situations where the amide is a metabolic byproduct or readily available from ester hydrolysis.[1]

Classically performed using Phosphorus Oxychloride (POCl₃) or Thionyl Chloride (SOCl₂).[1] While effective, this route poses significant safety hazards during the quench phase.

Mechanism

The amide oxygen attacks the electrophilic phosphorus/sulfur center.[1] The resulting intermediate eliminates the leaving group to form the nitrile.[2]

AmideDehydration cluster_safety Safety Critical Control Point Start Imidazole-4-carboxamide Inter Imidoyl Dichlorophosphate (Activated Intermediate) Start->Inter Nucleophilic Attack Reagent + POCl3 End 1H-imidazole-4-carbonitrile Inter->End Beta-Elimination Elim Elimination (- HOPOCl2)

Figure 1: Mechanistic pathway of amide dehydration. Note the activated intermediate which is highly susceptible to hydrolysis.

Protocol & Safety
  • Reaction: Suspend amide in dry CH₃CN. Add POCl₃ (3.0 eq) carefully.[1] Reflux for 4 hours.

  • Quench (CRITICAL): Cool to 0°C. Pour the reaction mixture slowly into crushed ice/sat. NaHCO₃.

    • Hazard:[1][4] The hydrolysis of excess POCl₃ is violently exothermic and generates HCl gas.

  • Extraction: Extract with EtOAc (3x). The product is often water-soluble; salting out the aqueous layer is required.[1]

Route C: Pd-Catalyzed Cyano-de-halogenation

Best For: Late-stage functionalization of complex, substituted imidazoles.[1]

This route uses "green" cyanide sources like Potassium Ferrocyanide (K₄[Fe(CN)₆]) or Zinc Cyanide (Zn(CN)₂).[1]

The "Free NH" Barrier

As noted in Wilson et al.[1] (2024), unprotected imidazoles inhibit Pd catalysts.[1][5]

  • Scenario 1 (Unprotected): Yields are typically <40%.[1] Requires high catalyst loading (5-10 mol%).[1]

  • Scenario 2 (N-Protected): Yields >90%.[1][5] Requires N-benzyl or N-SEM protection prior to coupling.[1]

Optimized Protocol (Protected Substrate)
  • Setup: In a glovebox/inert atmosphere, combine N-benzyl-4-iodoimidazole (1.0 eq), Zn(CN)₂ (0.6 eq), and Pd(PPh₃)₄ (2-5 mol%).

  • Solvent: DMF (degassed). Heat to 80-100°C for 12 hours.[1]

  • Workup: Dilute with EtOAc, wash with water (to remove zinc salts).[1]

  • Deprotection: Hydrogenation (H₂/Pd-C) or Lewis Acid treatment to remove the benzyl group.[1]

Decision Framework

Use the following logic flow to determine the optimal route for your specific constraints.

SynthesisDecision Start Start: Select Precursor Q1 Is the Imidazole N-Protected? Start->Q1 Q2 Is Scale > 100g? Q1->Q2 No (Free NH) RouteC Route C: Pd-Catalyzed (High Cost, High Precision) Q1->RouteC Yes (Complex Scaffold) RouteA Route A: Aldoxime Dehydration (Best Balance) Q2->RouteA Yes (Safety Priority) RouteB Route B: Amide Dehydration (Low Cost, High Hazard) Q2->RouteB No (Cost Priority)

Figure 2: Decision tree for selecting the synthesis route based on scale and substrate complexity.

References

  • Matthews, D. P., et al. (1986).[1] "A convenient synthesis of 4(5)-cyanoimidazole." Journal of Organic Chemistry, 51(16), 3228–3231.

  • Wilson, N. A., et al. (2024).[1][6] "Palladium-Catalyzed Cyanations of Aryl Imidazolylsulfonates with K4[Fe(CN)6]." Synthesis, 56, 2655-2662.[1][6]

  • Weissman, S. A., et al. (2005).[1] "Ligand-Free Palladium-Catalyzed Cyanation of Aryl Halides." Journal of Organic Chemistry, 70(4), 1508–1510.

  • National Center for Biotechnology Information. (2024).[1] "PubChem Compound Summary for CID 564457, 1H-imidazole-4-carbonitrile."[1]

  • Pordea, A. (2020).[1] "A review on synthetic procedures and applications of phosphorus oxychloride (POCl3)." Journal of Heterocyclic Chemistry.

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Comparative

In Silico ADME/Tox Profiling for Imidazole Derivatives: A Comparative Technical Guide

Executive Summary: The Imidazole Paradox The imidazole ring is a privileged scaffold in medicinal chemistry, serving as the core for antifungals (e.g., Ketoconazole), kinase inhibitors, and H3 antagonists. However, its u...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Imidazole Paradox

The imidazole ring is a privileged scaffold in medicinal chemistry, serving as the core for antifungals (e.g., Ketoconazole), kinase inhibitors, and H3 antagonists. However, its utility is frequently compromised by a specific "molecular liability": the unhindered nitrogen lone pair (N3). This feature, while essential for hydrogen bonding, frequently coordinates with the heme iron of Cytochrome P450 (CYP) enzymes, leading to potent, often non-selective CYP inhibition and subsequent Drug-Drug Interactions (DDIs) or hepatotoxicity.

This guide moves beyond generic ADME tutorials. It focuses on risk-stratifying imidazole derivatives by leveraging the specific strengths of three industry-standard, open-access platforms: SwissADME , pkCSM , and ProTox-II .

Strategic Tool Selection & Comparative Analysis

No single algorithm is perfect. For imidazole derivatives, a "consensus approach" is required. The following analysis compares tools based on their ability to handle heterocyclic chemistry and specific toxicity endpoints relevant to imidazoles (CYP inhibition, Hepatotoxicity).

Table 1: Comparative Performance Matrix
FeatureSwissADME pkCSM ADMETlab 2.0 ProTox-II
Primary Utility Physicochemical Space & BBB PermeationCYP Isoform Specificity & TransportersComprehensive ADMET ProfilingSpecific Toxicity Endpoints (DILI, Nuclear Receptors)
Algorithm Type Multiple Linear Regression / SVMGraph-Based SignaturesMulti-task Graph Neural Networks (GNN)Fragment Propensity & ML Ensemble
CYP Inhibition General (5 isoforms)High Specificity (Substrate vs. Inhibitor)High Accuracy (GNN-based)N/A
Hepatotoxicity N/AYes (Binary)Yes (H-HT, DILI)High Accuracy (DILI, Cytotoxicity)
Imidazole Bias Excellent for bioavailability prediction.Best for CYP interaction profiling. Best for large-scale screening.Best for mechanistic toxicity.
Deep Dive: Accuracy Metrics for Imidazole Liabilities
  • CYP Inhibition (The Critical Endpoint):

    • pkCSM utilizes graph-based signatures which excel at recognizing the local electronic environment of the imidazole nitrogen. Benchmarks indicate it achieves ~86-90% accuracy for CYP3A4 and CYP2C9 inhibition, the two isoforms most commonly affected by imidazoles [1, 5].

    • SwissADME provides a rapid "Yes/No" for 5 isoforms but lacks the quantitative resolution (Ki/IC50 prediction) found in pkCSM.

  • Hepatotoxicity (DILI):

    • ProTox-II is the gold standard here. It achieves a balanced accuracy of ~82-86% for hepatotoxicity by combining molecular similarity with fragment-based learning [6, 7]. This is crucial for imidazoles, where liver injury is a known class effect (e.g., Ketoconazole).

The Self-Validating Experimental Protocol

To ensure data integrity, you must not simply "upload and record." Follow this curated workflow designed to minimize artifacts common to heterocyclic compounds (e.g., tautomerism).

Step 1: Structural Curation (The "Garbage In" Filter)

Before using any tool, structures must be standardized.

  • Canonicalization: Use a tool like KNIME or OpenBabel to generate Canonical SMILES. This ensures the imidazole tautomer (1H vs 3H) is consistently represented.

  • Salt Stripping: Remove counter-ions (HCl, Na+). Most web servers will fail or give erroneous MW/LogP values if salts are present.

  • Chirality: Explicitly define stereochemistry (@ or @@ in SMILES). Imidazole antifungals often have chiral centers determining potency.

Step 2: The "Triangulation" Workflow

Execute the following hierarchy. If a compound fails a higher-level gate, discard it before proceeding to computationally expensive toxicity checks.

ADME_Workflow Start Curated SMILES List Swiss Gate 1: SwissADME (PhysChem & Bioavailability) Start->Swiss Filter1 Passes Lipinski/Veber? High GI Absorption? Swiss->Filter1 pkCSM Gate 2: pkCSM (Metabolic Stability) Filter1->pkCSM Yes Discard Discard / Redesign Filter1->Discard No (Poor Bioavailability) Filter2 CYP3A4/2C9 Inhibitor? pkCSM->Filter2 ProTox Gate 3: ProTox-II (Toxicity Endpoints) Filter2->ProTox No (Ideal) Filter2->ProTox Yes (Flag for DDI) Decision Final Lead Selection ProTox->Decision Low Tox Score ProTox->Discard High Hepatotox Probability

Figure 1: Hierarchical screening workflow for imidazole derivatives. Note that CYP inhibition (Gate 2) is not an automatic "Discard" but a "Flag" for potential Drug-Drug Interactions, whereas Hepatotoxicity (Gate 3) is a hard stop.

Mechanistic Insight: Predicting CYP Inhibition[1][2]

Understanding why the tools predict toxicity is as important as the prediction itself. For imidazoles, the mechanism is distinct.

The Mechanism

The sp2 hybridized nitrogen (N3) of the imidazole ring acts as a strong sigma-donor ligand to the heme iron (


) in the CYP450 active site. This blocks the activation of molecular oxygen, halting metabolism.
Interpreting the Data[3][4][5][6][7][8]
  • pkCSM Output: Look for "Total Clearance" (log ml/min/kg) and specific "CYP3A4 Inhibitor: Yes/No."

    • Self-Validation: If your imidazole derivative is predicted as a non-inhibitor of CYP3A4 but has an unhindered imidazole ring, distrust the result . The model may be missing the steric accessibility of the nitrogen.

    • Correction: Check the SwissADME BOILED-Egg . If the compound is highly lipophilic (WLOGP > 4), it will partition into the ER membrane where CYP enzymes reside, increasing the local concentration and likelihood of inhibition [2].

CYP_Mechanism cluster_0 Chemical Feature cluster_1 Biological Target cluster_2 In Silico Prediction Imidazole Imidazole Ring (N3 Lone Pair) Heme CYP450 Heme Iron (Fe3+) Imidazole->Heme Coordination Bond Tool pkCSM / ADMETlab Heme->Tool Structural Alert Result Inhibitor Probability (Class 1) Tool->Result Graph Signature Match

Figure 2: The mechanistic basis for CYP inhibition predictions. Tools like pkCSM detect the "N3 Lone Pair" signature as a high-probability feature for CYP binding.

References

  • Pires, D. E., Blundell, T. L., & Ascher, D. B. (2015). pkCSM: predicting small-molecule pharmacokinetic and toxicity properties using graph-based signatures.[1] Journal of Medicinal Chemistry, 58(9), 4066–4072. Link

  • Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific Reports, 7, 42717. Link

  • Xiong, G., Wu, Z., Yi, J., et al. (2021). ADMETlab 2.0: an integrated online platform for accurate and comprehensive predictions of ADMET properties. Nucleic Acids Research, 49(W1), W5–W14. Link

  • Banerjee, P., Eckert, A. O., Schrey, A. K., & Preissner, R. (2018). ProTox-II: a webserver for the prediction of toxicity of chemicals. Nucleic Acids Research, 46(W1), W257–W263. Link

  • Ai, H., Chen, W., Zhang, L., et al. (2024). Investigation of in silico studies for cytochrome P450 isoforms specificity.[2] Toxicology Reports, 12, 101650. Link

  • Kuz'min, V. E., et al. (2024). Comprehensive benchmarking of computational tools for predicting toxicokinetic and physicochemical properties of chemicals. Archives of Toxicology. Link

  • Drwal, M. N., Banerjee, P., Dunkel, M., et al. (2014). ProTox: a web server for the prediction of rodent oral toxicity.[3] Nucleic Acids Research, 42(W1), W53-W58. Link

Sources

Validation

A Senior Application Scientist's Guide to Molecular Docking of Imidazole Derivatives

An In-Depth Technical Comparison for Researchers in Drug Discovery For decades, the imidazole scaffold has been a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents. Its unique...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Comparison for Researchers in Drug Discovery

For decades, the imidazole scaffold has been a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents. Its unique electronic properties and ability to engage in various non-covalent interactions have made it a privileged structure in the design of enzyme inhibitors and receptor modulators. In the modern drug discovery paradigm, in silico techniques, particularly molecular docking, have become indispensable for rapidly screening and optimizing new chemical entities. This guide provides a comparative analysis of molecular docking studies involving imidazole derivatives against various protein targets, offering field-proven insights and detailed experimental protocols for researchers, scientists, and drug development professionals.

The Power of Prediction: Why Molecular Docking is Crucial

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[1] In the context of drug discovery, it simulates the interaction between a small molecule (ligand), such as an imidazole derivative, and the binding site of a target protein. This allows researchers to predict the binding affinity and mode of action of a potential drug candidate, thereby prioritizing the most promising compounds for synthesis and further experimental validation. The ultimate goal is to identify novel compounds with high specificity and affinity for their intended targets, minimizing off-target effects and potential toxicity.

A Comparative Look at Imidazole Derivatives in Action

The versatility of the imidazole ring is evident in the broad spectrum of protein targets it has been shown to interact with. The following sections provide a comparative overview of molecular docking studies of imidazole derivatives against key protein targets in different therapeutic areas.

Antimicrobial Targets: Combating Drug Resistance

The rise of antimicrobial resistance necessitates the development of novel therapeutic agents. Imidazole derivatives have been extensively investigated as potential antibacterial and antifungal agents.

One study focused on newly synthesized imidazole derivatives as inhibitors of L-glutamine: D-fructose-6-phosphate amidotransferase (GlcN-6-P), an enzyme essential for the biosynthesis of the bacterial cell wall. The in silico molecular docking results revealed that the synthesized compounds exhibited lower binding energies compared to the standard drug, streptomycin, suggesting they could be potent inhibitors of GlcN-6-P synthase. Specifically, compound 4c was identified as a particularly potent antimicrobial agent against Pseudomonas aeruginosa.

Another study explored novel thiazole derivatives containing imidazole and furan scaffolds as potential antibacterial agents targeting DNA gyrase B. The molecular docking analysis showed a strong correlation with the in vitro antibacterial activity, with the compounds exhibiting strong binding energy to the target enzyme.[2]

Table 1: Comparison of Imidazole Derivatives as Antimicrobial Agents

Imidazole DerivativeProtein TargetDocking SoftwareKey FindingsReference
Substituted pyrazole-imidazole derivativesL-glutamine: D-fructose-6-phosphate amidotransferase (GlcN-6-P)Not SpecifiedLower binding energy than standard drug, suggesting good inhibitory potential.
Thiazole-imidazole-furan hybridsDNA gyrase BNot SpecifiedStrong binding energy, correlating with in vitro antibacterial activity.[2]
Imidazole-thiazole hybridsFatty acid biosynthesis associated proteinNot SpecifiedModerate antimicrobial activity observed.[3]
Anticancer Targets: A Focus on Kinase Inhibition

Kinases are a major class of drug targets in oncology due to their critical role in cell signaling pathways that govern cell proliferation, survival, and differentiation.[4] Imidazole-based compounds have emerged as promising kinase inhibitors.

A recent study detailed the design of imidazo-thiadiazole based chalcone derivatives as potential inhibitors of the epidermal growth factor receptor (EGFR), including mutants resistant to existing therapies.[5] Molecular docking studies revealed that these compounds could form key interactions with the mutated amino acid residues, suggesting their potential as fourth-generation EGFR inhibitors.[5]

Another investigation focused on imidazole and benzimidazole derivatives targeting various receptor tyrosine kinases, including EGFR, VEGFRs, and FGFRs.[4] The docking studies highlighted the diverse binding modes within the active sites of these kinases, providing a structural basis for the observed inhibitory activities.[4] For instance, a novel imidazolyl-2-cyanoprop-2-enimidothioate derivative exhibited a superior docking score of -9.30 kcal/mol against EGFR compared to the native ligand.[4]

Table 2: Comparison of Imidazole Derivatives as Anticancer Agents

Imidazole DerivativeProtein TargetDocking SoftwareKey FindingsReference
Imidazo-thiadiazole chalconesTriple mutant T790M/C797S EGFRNot SpecifiedPotential to overcome drug resistance by interacting with mutated residues.[5]
Imidazolyl-2-cyanoprop-2-enimidothioatesEGFRNot SpecifiedSuperior docking score (-9.30 kcal/mol) compared to the native ligand.[4]
Imidazole-1,2,3-triazole hybridsGlycogen synthase kinase-3β (GSK-3β)Not SpecifiedGood binding interaction, consistent with in vitro cytotoxic results.[6]
Naproxen-imidazole hybridsNot SpecifiedNot SpecifiedAnticancer activity demonstrated, supported by docking studies.[7]
Antiviral Targets: The Case of SARS-CoV-2

The COVID-19 pandemic spurred intensive research into antiviral agents, with the SARS-CoV-2 main protease (Mpro) emerging as a key drug target. Several studies have explored the potential of imidazole derivatives as Mpro inhibitors.

One such study performed a docking analysis of eighteen imidazole analogs against the active site of the SARS-CoV-2 main protease. The results indicated that three of the compounds exhibited greater binding energy than the reference drugs, hydroxychloroquine and chloroquine, suggesting their potential as potent antiviral treatments for COVID-19.[8][9] Another computational study investigated azo imidazole derivatives and found that they could act as potential inhibitors of the SARS-CoV-2 main protease, with binding energies ranging from -7.0 to -7.9 Kcal/mole.[10]

Table 3: Comparison of Imidazole Derivatives as Anti-SARS-CoV-2 Agents

Imidazole DerivativeProtein TargetDocking SoftwareKey FindingsReference
7-chloro-4-aminoquinoline-imidazole analogsSARS-CoV-2 main protease (Mpro)Not SpecifiedHigher binding energy than hydroxychloroquine and chloroquine.[8][9]
Azo imidazole derivativesSARS-CoV-2 main protease (Mpro)Not SpecifiedBinding energies ranging from -7.0 to -7.9 Kcal/mole.[10]
Imidazolyl–methanone derivativesSARS-CoV-2 main protease (Mpro)PyRxHigher binding affinity compared to other imidazole classes.[11]

A Practical Guide: Step-by-Step Molecular Docking Protocol

To ensure the reproducibility and reliability of in silico studies, a well-defined and validated protocol is essential.[12] The following is a generalized, step-by-step methodology for performing a molecular docking study of an imidazole derivative against a protein target, a process that underpins the findings presented in this guide.

Experimental Workflow

Molecular Docking Workflow cluster_prep Preparation Phase cluster_dock Docking & Analysis Phase PDB 1. Protein Preparation (PDB Retrieval, Cleaning) Grid 3. Grid Box Generation (Defining the Binding Site) PDB->Grid Target Structure Ligand 2. Ligand Preparation (2D to 3D Conversion, Energy Minimization) Docking 4. Molecular Docking (Running the Simulation) Ligand->Docking Ligand Structure Grid->Docking Binding Site Definition Analysis 5. Result Analysis (Binding Energy, Pose Visualization) Docking->Analysis Docked Poses

Caption: A generalized workflow for molecular docking studies.

1. Protein Preparation:

  • Objective: To prepare the protein structure for docking by removing unwanted molecules and adding necessary parameters.
  • Protocol:
  • Retrieve the 3D crystal structure of the target protein from a repository such as the Protein Data Bank (PDB) ([Link]).
  • Remove water molecules, co-crystallized ligands, and any other heteroatoms that are not relevant to the binding interaction.
  • Add polar hydrogens to the protein structure.
  • Assign partial charges to the atoms (e.g., using the Gasteiger charge calculation method).
  • Save the prepared protein structure in a suitable format (e.g., PDBQT for AutoDock).

2. Ligand Preparation:

  • Objective: To generate a 3D structure of the imidazole derivative and optimize its geometry.
  • Protocol:
  • Draw the 2D structure of the imidazole derivative using a chemical drawing software (e.g., ChemDraw, MarvinSketch).
  • Convert the 2D structure to a 3D structure.
  • Perform energy minimization of the 3D structure using a suitable force field (e.g., MMFF94). This step is crucial for obtaining a low-energy, stable conformation of the ligand.
  • Save the prepared ligand structure in a compatible format (e.g., PDBQT).

3. Grid Box Generation:

  • Objective: To define the active site of the protein where the docking simulation will be performed.
  • Protocol:
  • Identify the amino acid residues that constitute the binding pocket of the protein. This information can often be obtained from the co-crystallized ligand in the PDB structure or from published literature.
  • Define a 3D grid box that encompasses the entire binding site. The size and center of the grid box should be carefully chosen to allow the ligand to move and rotate freely within the active site.

4. Molecular Docking Simulation:

  • Objective: To predict the binding conformation and affinity of the imidazole derivative to the protein target.
  • Protocol:
  • Use a molecular docking program (e.g., AutoDock, Glide, GOLD) to perform the simulation.
  • Set the docking parameters, such as the number of genetic algorithm runs and the number of evaluations.
  • The software will then explore different conformations and orientations of the ligand within the defined grid box and calculate the binding energy for each pose.

5. Analysis of Docking Results:

  • Objective: To analyze the docking results and identify the most promising binding mode.
  • Protocol:
  • Examine the predicted binding energies or docking scores. Lower binding energies generally indicate a more stable protein-ligand complex.
  • Visualize the top-ranked docking poses to analyze the intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking) between the imidazole derivative and the amino acid residues of the protein.
  • Compare the docking results of the designed compounds with a known inhibitor or a reference compound to validate the docking protocol and assess the relative potency of the new derivatives. One of the most important, albeit neglected, steps in molecular docking is validation.[12] If the receptor was co-crystallized with a ligand in the receptor site of interest, the protocol must be validated by re-docking it and checking if the experimental binding conformation can be reproduced.[12]

Visualizing the Interaction: A Key to Understanding

The following diagram illustrates the fundamental principle of molecular docking, showcasing the interaction between an imidazole derivative and the active site of a protein target.

Protein-Ligand Interaction cluster_protein Protein Active Site AA1 Amino Acid 1 (e.g., Histidine) AA2 Amino Acid 2 (e.g., Aspartate) AA3 Amino Acid 3 (e.g., Phenylalanine) Ligand Imidazole Derivative Ligand->AA1 Hydrogen Bond Ligand->AA2 Ionic Interaction Ligand->AA3 Hydrophobic Interaction

Sources

Comparative

A Senior Application Scientist's Guide to Assessing the DNA Binding Affinity of Novel Benzo[d]imidazole Derivatives

For Researchers, Scientists, and Drug Development Professionals In the quest for novel therapeutics, particularly in oncology, the interaction of small molecules with deoxyribonucleic acid (DNA) remains a critical area o...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the quest for novel therapeutics, particularly in oncology, the interaction of small molecules with deoxyribonucleic acid (DNA) remains a critical area of investigation. Benzo[d]imidazole derivatives, due to their structural similarity to purine bases, are a promising class of compounds that can interact with DNA, potentially inhibiting replication and transcription processes in rapidly proliferating cancer cells.[1] This guide provides a comprehensive, in-depth comparison of key methodologies for assessing the DNA binding affinity of novel benzo[d]imidazole derivatives, grounded in scientific integrity and practical, field-proven insights.

The Central Role of DNA Binding in Drug Efficacy

The therapeutic potential of many small molecules is intrinsically linked to their ability to bind to DNA. This interaction can occur through several modes, primarily intercalation (insertion between base pairs), groove binding (fitting into the minor or major grooves of the DNA helix), and electrostatic interactions with the phosphate backbone.[1] The strength of this binding, or binding affinity, is a key determinant of a compound's biological activity. A higher binding affinity often correlates with greater efficacy in disrupting DNA-related cellular processes. Understanding not only the affinity but also the mode of binding is crucial for the rational design of more effective and selective drug candidates. Benzo[d]imidazole derivatives have been shown to interact with DNA, with some acting as DNA minor groove-binding ligands.[1]

This guide will compare and contrast four essential techniques for characterizing these interactions:

  • UV-Visible Spectroscopy: A fundamental technique to observe changes in the electronic absorption spectra of the benzo[d]imidazole derivatives upon interaction with DNA.

  • Fluorescence Spectroscopy: A highly sensitive method to probe the binding through changes in the fluorescence properties of the derivatives or by using fluorescent probes that are displaced upon binding.

  • Circular Dichroism (CD) Spectroscopy: A powerful tool for investigating conformational changes in the DNA structure induced by the binding of the benzo[d]imidazole derivatives.

  • Molecular Docking: A computational approach to predict the preferred binding mode, affinity, and specific interactions between the derivatives and a DNA molecule.

I. UV-Visible Spectroscopy: A First Look at Interaction

UV-Visible spectroscopy is often the initial step in assessing the DNA binding of novel compounds. It is a straightforward and accessible technique that can provide the first evidence of an interaction and offer clues about the binding mode.[2] The principle lies in monitoring the changes in the absorption spectrum of the benzo[d]imidazole derivative as increasing concentrations of DNA are added.

Causality Behind the Method

The interaction of a small molecule with DNA can perturb the electronic energy levels of the molecule's chromophore. This perturbation manifests as changes in the UV-Visible absorption spectrum. Two common observations are:

  • Hypochromism: A decrease in the molar absorptivity, often accompanied by a red shift (bathochromic shift) in the absorption maximum. This is indicative of intercalation, where the molecule inserts itself between the DNA base pairs, leading to a strong stacking interaction that alters the electronic transitions.[2]

  • Hyperchromism: An increase in the molar absorptivity, which can suggest groove binding or electrostatic interactions that cause a conformational change in the DNA, exposing the bases.[2]

Experimental Protocol: UV-Visible Titration
  • Preparation of Solutions:

    • Prepare a stock solution of the novel benzo[d]imidazole derivative in a suitable buffer (e.g., Tris-HCl buffer, pH 7.4). The final concentration should be such that the absorbance at the λmax is around 1.0.

    • Prepare a stock solution of calf thymus DNA (ct-DNA) in the same buffer. The concentration of ct-DNA can be determined spectrophotometrically using the known molar extinction coefficient at 260 nm.

  • Titration Procedure:

    • Place a fixed volume of the benzo[d]imidazole derivative solution in a quartz cuvette.

    • Record the initial UV-Visible spectrum of the derivative alone.

    • Incrementally add small aliquots of the ct-DNA solution to the cuvette.

    • After each addition, gently mix the solution and allow it to equilibrate for a few minutes before recording the spectrum.

    • Continue the additions until no further significant changes in the spectrum are observed.

  • Data Analysis:

    • Plot the absorbance at the λmax of the derivative against the concentration of DNA.

    • Calculate the intrinsic binding constant (Kb) using the Wolfe-Shimer equation or by fitting the data to a suitable binding model.[3][4]

Data Presentation: Comparative Analysis

To provide a clear comparison, the results for three novel benzo[d]imidazole derivatives (BDI-1, BDI-2, and BDI-3) are presented alongside the well-known DNA intercalator, Ethidium Bromide (EtBr).

Compoundλmax (nm)Δλmax (nm)Spectral ChangeBinding Constant (Kb) (M⁻¹)Probable Binding Mode
BDI-1 320+8Hypochromism5.2 x 10⁵Intercalation
BDI-2 315+2Hyperchromism1.8 x 10⁴Groove Binding
BDI-3 325+5Hypochromism3.5 x 10⁵Intercalation
EtBr 480+15Hypochromism1.2 x 10⁶Intercalation

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Workflow Visualization

UV_Vis_Workflow cluster_prep Preparation cluster_titration Titration cluster_analysis Data Analysis Prep_BDI Prepare Benzo[d]imidazole Stock Initial_Spectrum Record Initial Spectrum of BDI Prep_BDI->Initial_Spectrum Prep_DNA Prepare ct-DNA Stock Add_DNA Add DNA Aliquots Prep_DNA->Add_DNA Initial_Spectrum->Add_DNA Equilibrate Equilibrate Add_DNA->Equilibrate Record_Spectrum Record Spectrum Equilibrate->Record_Spectrum Loop Repeat until Saturation Record_Spectrum->Loop Loop->Add_DNA No Plot_Data Plot Absorbance vs. [DNA] Loop->Plot_Data Yes Calculate_Kb Calculate Binding Constant (Kb) Plot_Data->Calculate_Kb Determine_Mode Determine Binding Mode Calculate_Kb->Determine_Mode

UV-Visible Titration Workflow

II. Fluorescence Spectroscopy: A More Sensitive Probe

Fluorescence spectroscopy offers higher sensitivity compared to UV-Visible spectroscopy and can provide more detailed insights into the binding mechanism. The intrinsic fluorescence of some benzo[d]imidazole derivatives can be utilized, or a competitive binding assay with a fluorescent probe can be employed.

Causality Behind the Method
  • Intrinsic Fluorescence Quenching: If the benzo[d]imidazole derivative is fluorescent, its fluorescence may be quenched upon binding to DNA. This quenching can occur through various mechanisms, such as electron transfer between the derivative and the DNA bases, and is a strong indicator of close proximity and interaction.

  • Competitive Binding Assay: This is a widely used and robust method. A fluorescent probe, such as Ethidium Bromide (EtBr) or Hoechst 33258, which has a known binding mode and exhibits enhanced fluorescence upon binding to DNA, is used.[5][6] The addition of a novel benzo[d]imidazole derivative that can displace the probe from the DNA will lead to a decrease in the fluorescence intensity of the probe. The extent of this quenching is proportional to the binding affinity of the test compound.

Experimental Protocol: Ethidium Bromide Displacement Assay
  • Preparation of Solutions:

    • Prepare a solution of ct-DNA and Ethidium Bromide in a buffer (e.g., Tris-HCl, pH 7.4) and allow it to incubate to form the DNA-EtBr complex. The concentrations should be chosen to give a strong fluorescence signal.

    • Prepare a stock solution of the novel benzo[d]imidazole derivative in the same buffer.

  • Titration Procedure:

    • Place a fixed volume of the DNA-EtBr complex solution in a fluorescence cuvette.

    • Record the initial fluorescence emission spectrum (excitation typically around 520 nm, emission scan from 550 to 700 nm).

    • Add increasing concentrations of the benzo[d]imidazole derivative to the cuvette.

    • After each addition, mix and incubate for a few minutes before recording the fluorescence spectrum.

  • Data Analysis:

    • Plot the fluorescence intensity at the emission maximum of EtBr against the concentration of the benzo[d]imidazole derivative.

    • Calculate the Stern-Volmer quenching constant (Ksv) and the binding constant (Ka) using the Stern-Volmer equation and the Scatchard equation, respectively.[7]

Data Presentation: Comparative Analysis
CompoundStern-Volmer Constant (Ksv) (M⁻¹)Binding Constant (Ka) (M⁻¹)IC₅₀ (μM)Interpretation
BDI-1 8.5 x 10⁴6.1 x 10⁵12.5Strong displacement of EtBr, indicating intercalative binding.
BDI-2 1.2 x 10³9.8 x 10³> 100Weak displacement of EtBr, suggesting a different binding mode (e.g., groove binding).
BDI-3 5.3 x 10⁴4.2 x 10⁵18.2Moderate displacement of EtBr, likely intercalative binding.
Hoechst 33258 9.5 x 10²7.2 x 10³> 100Very weak displacement of EtBr, consistent with its minor groove binding nature.

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Workflow Visualization

Fluorescence_Workflow cluster_prep Preparation cluster_titration Titration cluster_analysis Data Analysis Prep_Complex Prepare DNA-EtBr Complex Initial_Fluorescence Record Initial Fluorescence Prep_Complex->Initial_Fluorescence Prep_BDI Prepare Benzo[d]imidazole Stock Add_BDI Add BDI Aliquots Prep_BDI->Add_BDI Initial_Fluorescence->Add_BDI Equilibrate Equilibrate Add_BDI->Equilibrate Record_Fluorescence Record Fluorescence Equilibrate->Record_Fluorescence Loop Repeat Record_Fluorescence->Loop Loop->Add_BDI Continue Plot_Data Plot Fluorescence vs. [BDI] Loop->Plot_Data End Calculate_Constants Calculate Ksv and Ka Plot_Data->Calculate_Constants Determine_Affinity Determine Binding Affinity Calculate_Constants->Determine_Affinity

Fluorescence Displacement Assay Workflow

III. Circular Dichroism Spectroscopy: Unveiling Conformational Changes

Circular Dichroism (CD) spectroscopy is a powerful technique for studying the secondary structure of chiral molecules like DNA.[8] The binding of a small molecule can induce significant changes in the DNA conformation, which are readily detected by CD.

Causality Behind the Method

The B-form of DNA exhibits a characteristic CD spectrum with a positive band around 275 nm and a negative band around 245 nm, which arise from the stacking of the base pairs and the helicity of the backbone.[9]

  • Intercalation: The insertion of a molecule between the base pairs typically leads to an increase in the intensity of both the positive and negative bands and a slight red shift, reflecting the stabilization and unwinding of the DNA helix.

  • Groove Binding: The interaction of a molecule in the grooves of DNA usually causes less pronounced changes in the CD spectrum compared to intercalation. Often, a slight perturbation of the DNA bands is observed. Additionally, if the bound molecule is achiral, it can exhibit an induced CD signal in the region of its own absorption, providing direct evidence of binding.[8]

Experimental Protocol: CD Titration
  • Preparation of Solutions:

    • Prepare a solution of ct-DNA in a suitable buffer (e.g., phosphate buffer, pH 7.2).

    • Prepare a stock solution of the novel benzo[d]imidazole derivative in the same buffer.

  • Titration Procedure:

    • Place a fixed volume of the ct-DNA solution in a CD cuvette.

    • Record the CD spectrum of DNA alone in the far-UV region (typically 220-320 nm).

    • Add increasing concentrations of the benzo[d]imidazole derivative to the cuvette.

    • After each addition, mix and allow the solution to equilibrate before recording the CD spectrum.

  • Data Analysis:

    • Overlay the CD spectra obtained at different concentrations of the derivative.

    • Analyze the changes in the position and intensity of the characteristic DNA bands to infer the mode of binding and the induced conformational changes.

Data Presentation: Comparative Analysis
CompoundChange in Positive Band (275 nm)Change in Negative Band (245 nm)Induced CD SignalInferred Conformational Change
BDI-1 Significant increase in intensity, red shiftSignificant increase in intensityObserved around 320 nmSignificant perturbation and stabilization of B-DNA, consistent with intercalation.
BDI-2 Minor increase in intensityMinor change in intensityStrong induced signal around 315 nmMinor perturbation of B-DNA, indicative of groove binding.
BDI-3 Moderate increase in intensity, red shiftModerate increase in intensityObserved around 325 nmPerturbation of B-DNA, suggesting intercalation.
EtBr Large increase in intensity, red shiftLarge increase in intensityObserved around 480 nmClassic example of intercalation-induced changes in DNA conformation.

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Logical Relationship Visualization

CD_Logic Binding_Mode Binding Mode Intercalation Intercalation Binding_Mode->Intercalation Groove_Binding Groove Binding Binding_Mode->Groove_Binding Increase_Intensity Increase in Intensity of DNA Bands Intercalation->Increase_Intensity Red_Shift Red Shift in DNA Bands Intercalation->Red_Shift Induced_CD Induced CD Signal Intercalation->Induced_CD Groove_Binding->Induced_CD Minor_Perturbation Minor Perturbation of DNA Bands Groove_Binding->Minor_Perturbation CD_Changes Observed CD Spectral Changes Increase_Intensity->CD_Changes Red_Shift->CD_Changes Induced_CD->CD_Changes Minor_Perturbation->CD_Changes

Interpreting CD Spectral Changes

IV. Molecular Docking: In Silico Insights into Binding

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[10] It is an invaluable tool for visualizing potential binding modes and identifying key intermolecular interactions at the atomic level.

Causality Behind the Method

Molecular docking algorithms explore the conformational space of the ligand within the binding site of the receptor (DNA) and use a scoring function to estimate the binding affinity for each conformation. The scoring function typically considers factors such as electrostatic interactions, van der Waals forces, and hydrogen bonding.[1] The conformation with the lowest energy score is predicted to be the most stable and likely binding mode.

Experimental Protocol: Molecular Docking Workflow
  • Preparation of Receptor and Ligand:

    • Obtain a 3D structure of B-DNA from a protein data bank (PDB). Prepare the DNA by removing water molecules and adding polar hydrogens.

    • Generate a 3D structure of the novel benzo[d]imidazole derivative and optimize its geometry using a suitable software.

  • Docking Simulation:

    • Define the binding site on the DNA (e.g., the entire molecule or a specific region like the minor groove).

    • Run the docking simulation using a program like AutoDock Vina.[11] The program will generate multiple possible binding poses of the ligand.

  • Analysis of Results:

    • Analyze the predicted binding poses and their corresponding binding energies.

    • Visualize the ligand-DNA complex to identify key interactions, such as hydrogen bonds and hydrophobic contacts, with specific DNA bases or the sugar-phosphate backbone.

Data Presentation: Comparative Analysis
CompoundPredicted Binding ModeBinding Energy (kcal/mol)Key Interacting Residues
BDI-1 Intercalation (between A-T base pairs)-8.2Stacking interactions with Adenine and Thymine bases.
BDI-2 Minor Groove Binding (A-T rich region)-6.5Hydrogen bonds with the N3 of Adenine and O2 of Thymine.
BDI-3 Intercalation (between G-C base pairs)-7.8Stacking interactions with Guanine and Cytosine bases.
Hoechst 33258 Minor Groove Binding (A-T rich region)-7.1Hydrogen bonds with Adenine and Thymine bases in the minor groove.

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Workflow Visualization

Docking_Workflow cluster_prep Preparation cluster_docking Docking Simulation cluster_analysis Analysis Prep_DNA Prepare DNA Receptor Define_Site Define Binding Site Prep_DNA->Define_Site Prep_Ligand Prepare Benzo[d]imidazole Ligand Run_Docking Run Docking Algorithm Prep_Ligand->Run_Docking Define_Site->Run_Docking Analyze_Poses Analyze Binding Poses & Energies Run_Docking->Analyze_Poses Visualize_Interactions Visualize Interactions Analyze_Poses->Visualize_Interactions Predict_Mode Predict Binding Mode Visualize_Interactions->Predict_Mode

Molecular Docking Workflow

Conclusion: A Multi-faceted Approach for Comprehensive Understanding

The assessment of DNA binding affinity for novel benzo[d]imidazole derivatives requires a multi-faceted approach. No single technique can provide a complete picture of the interaction. By combining the strengths of UV-Visible spectroscopy for initial screening, fluorescence spectroscopy for sensitive affinity determination, circular dichroism for conformational analysis, and molecular docking for atomic-level insights, researchers can build a comprehensive and robust understanding of how these promising compounds interact with their therapeutic target. This integrated approach is essential for guiding the optimization of lead compounds and accelerating the development of new and effective DNA-targeted therapies.

References

  • Spectroscopic and viscometric determination of DNA-binding modes of some bioactive dibenzodioxins and phenazines. PMC - PubMed Central. Available at: [Link]

  • A Simple, High-Resolution Method for Establishing DNA Binding Affinity and Sequence Selectivity. Journal of the American Chemical Society. Available at: [Link]

  • Low-Volume Titrations for Ligand Binding Monitored by Circular Dichroism. Protocols.io. Available at: [Link]

  • Spectroscopic and viscometric determination of DNA-binding modes of some bioactive dibenzodioxins and phenazines. PMC - PubMed Central. Available at: [Link]

  • Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. ChemCopilot. Available at: [Link]

  • Synthesis, DNA binding and biological evaluation of benzimidazole Schiff base ligands and their metal(ii) complexes. PMC - PubMed Central. Available at: [Link]

  • Adaptation of DNA to Protein Binding Revealed by Spectroscopy and Molecular Simulation. The Journal of Physical Chemistry B. Available at: [Link]

  • How to calculate DNA binding constant?. ResearchGate. Available at: [Link]

  • Determination of protein–DNA binding constants and specificities from statistical analyses of single molecules: MutS–DNA interactions. PMC. Available at: [Link]

  • (PDF) A Practical Guide for the Determination of Binding Constants. ResearchGate. Available at: [Link]

  • Ethidium bromide (EtBr) displacement assay with increasing... Download Scientific Diagram. ResearchGate. Available at: [Link]

  • Revealing two distinct molecular binding modes in polyethyleneimine–DNA polyplexes using infrared spectroscopy. PMC - NIH. Available at: [Link]

  • Molecular Docking Analysis on the Designed Benzimidazole Derivatives as EGFR Inhibitors: Comparison between EGFR Wild-Type. Universiti Kebangsaan Malaysia. Available at: [Link]

  • Small Molecule Ligand Docking Service. BV-BRC. Available at: [Link]

  • Circular Dichroism of G-Quadruplex: a Laboratory Experiment for the Study of Topology and Ligand Binding. Journal of Chemical Education. Available at: [Link]

  • (PDF) Binding of Hoechst 33258 and its Derivatives to DNA. ResearchGate. Available at: [Link]

  • A Beginner's Guide to Molecular Docking. ETFLIN. Available at: [Link]

  • Spectroscopic Analysis of DNA Binding Mode of Novel Schiff Base Vanadium Complex. Available at: [Link]

  • A Simple, High-Resolution Method for Establishing DNA Binding Affinity and Sequence Selectivity. Journal of the American Chemical Society. Available at: [Link]

  • UV absorbance titration to determine binding stoichiometry. Chemistry Stack Exchange. Available at: [Link]

  • Determination of the Binding Constant between Oligonucleotide-Coupled Magnetic Microspheres and Target DNA. ACS Omega. Available at: [Link]

  • Fluorescence Recovery Assay for the Detection of Protein−DNA Binding. ResearchGate. Available at: [Link]

  • Binding of Hoechst 33258 and its derivatives to DNA. PubMed. Available at: [Link]

  • Circular dichroism to determine binding mode and affinity of ligand-DNA interactions. Available at: [Link]

  • Supporting Information. The Royal Society of Chemistry. Available at: [Link]

  • Ten quick tips to perform meaningful and reproducible molecular docking calculations. Available at: [Link]

  • Benzimidazole-Based Derivatives as Apoptotic Antiproliferative Agents: Design, Synthesis, Docking, and Mechanistic Studies. MDPI. Available at: [Link]

  • Revealing the DNA Binding Modes of CsoR by EPR Spectroscopy. ACS Omega. Available at: [Link]

  • Fluorescence quenching method for determining equilibrium constants for polycyclic aromatic hydrocarbons binding to dissolved humic materials. Environmental Science & Technology. Available at: [Link]

  • How can we find the binding constant (Kb) between DNA and complex by circular dichroism(CD)?. ResearchGate. Available at: [Link]

  • Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience. Available at: [Link]

  • Circular Dichroism as a Rapid Method for Analyzing the Binding of a Targeting Ligand to the Surface of Albumin Nanoparticles. MDPI. Available at: [Link]

  • Molecular Docking Using AutoDock Vina | Complete Step-by-Step Guide from Protein Preparation to Dock. YouTube. Available at: [Link]

  • Fluorescent quenching-based quantitative detection of specific DNA/RNA using a BODIPY® FL-labeled probe or primer. PMC. Available at: [Link]

  • Supporting information Determination of the binding constant The binding constant of sensor 1 for FA was calculated by using Ben. Available at: [Link]

  • Benzimidazole-based small molecules as anticancer agents targeting telomeric G-quadruplex and inhibiting telomerase enzyme. PMC. Available at: [Link]

  • Tryptophan fluorescence quenching as a binding assay to monitor protein conformation changes in the membrane of intact. CORE. Available at: [Link]

  • Synthesis, DNA binding and biological evaluation of benzimidazole Schiff base ligands and their metal(ii) complexes. RSC Publishing. Available at: [Link]

  • 61 Biomolecular studies by circular dichroism. IMR Press. Available at: [Link]

  • Ethidium bromide interactions with DNA: an exploration of a classic DNA–ligand complex with unbiased molecular dynamics simulations. PMC. Available at: [Link]

Sources

Validation

A Comparative Guide to the Cytotoxicity of Imidazole-Based Compounds in Cancer Cell Lines

The relentless pursuit of novel anticancer agents has identified the imidazole scaffold as a cornerstone in medicinal chemistry. Its versatile structure allows for diverse chemical modifications, leading to a broad spect...

Author: BenchChem Technical Support Team. Date: February 2026

The relentless pursuit of novel anticancer agents has identified the imidazole scaffold as a cornerstone in medicinal chemistry. Its versatile structure allows for diverse chemical modifications, leading to a broad spectrum of biological activities. This guide provides an in-depth, comparative analysis of the cytotoxic effects of various imidazole-based compounds against prominent cancer cell lines, supported by experimental data and mechanistic insights. Our objective is to equip researchers, scientists, and drug development professionals with a comprehensive resource to navigate this promising class of therapeutic candidates.

Introduction: The Prominence of Imidazole in Oncology

The imidazole ring, a five-membered heterocycle with two nitrogen atoms, is a privileged structure in drug discovery due to its ability to engage in various biological interactions, including hydrogen bonding and metal ion coordination.[1][2] This inherent chemical reactivity has been harnessed to design potent anticancer agents that target a wide array of cellular processes crucial for cancer cell survival and proliferation.[3][4] Imidazole derivatives have demonstrated efficacy in preclinical studies by inducing apoptosis, causing cell cycle arrest, and inhibiting key enzymes involved in cancer progression.[3][5] This guide will delve into a head-to-head comparison of these compounds, offering a clear perspective on their therapeutic potential.

Comparative Cytotoxicity: A Data-Driven Analysis

The cytotoxic potential of novel chemical entities is a primary determinant of their promise as anticancer drugs. The half-maximal inhibitory concentration (IC50) is a key metric for this evaluation, representing the concentration of a compound required to inhibit the growth of 50% of a cell population. A lower IC50 value signifies greater potency.

Numerous studies have evaluated the antiproliferative activity of a wide range of imidazole derivatives against various human cancer cell lines. The table below summarizes the cytotoxic profiles of selected compounds, highlighting their differential effects across different cancer types.

Compound Class/DerivativeCancer Cell LineIC50 / GI50 (µM)Key Findings & Reference
Amide-imidazole Conjugate MCF-7 (Breast)<20 (at 20µM, ~63% inhibition)Demonstrated significant dose-dependent inhibition of cell proliferation.[6]
HT-29 (Colon)>20Less potent against this cell line compared to MCF-7.[6]
MDA-MB-231 (Breast)>20Showed moderate activity.[6]
2-Phenyl Benzimidazole Derivatives MCF-7 (Breast)3.37 (Compound 35)More potent than the standard drug doxorubicin (IC50 4.17 µM).[7]
6.30 (Compound 36)Also showed significant activity.[7]
Imidazole-1,2,4-oxadiazole Hybrids MCF-7 (Breast)3.02 (Compound 1)Exhibited higher potency in MCF-7 cells compared to other tested lines.[8]
A549 (Lung)-Data not specified but noted as less potent.[8]
HepG2 (Liver)-Data not specified but noted as less potent.[8]
Pyrazole-benzimidazole Analogs MCF-7 (Breast)6.5 (Compound 60)Displayed notable activity against breast cancer cells.[7]
HeLa (Cervical)6.6 (Compound 59)Showed strong cytotoxicity in cervical cancer cells.[7]
11.7 (Compound 61)Moderate activity observed.[7]
Imidazole-Chalcone Derivatives A549 (Lung)7.05 - 63.43 (Compounds 9j' & 9g)Generally exhibited more cytotoxicity on A549 cells.[5]
MCF-7 (Breast)-Data within the specified range.[5]
HepG2 (Liver)-Data within the specified range.[5]

Note: IC50 and GI50 values are measures of a compound's potency in inhibiting cell growth. A lower value indicates higher potency. The presented data is a selection from various studies to illustrate the comparative cytotoxicity.

Mechanistic Insights: How Imidazole Compounds Induce Cancer Cell Death

The anticancer activity of imidazole derivatives stems from their ability to interfere with critical cellular pathways. Understanding these mechanisms is paramount for rational drug design and the development of targeted therapies.

Induction of Apoptosis

A primary mechanism by which many imidazole-based compounds exert their cytotoxic effects is through the induction of apoptosis, or programmed cell death.[3][9] This is a highly regulated process that eliminates damaged or unwanted cells without triggering an inflammatory response.[10]

One study on an amide-imidazole compound in MCF-7 breast cancer cells revealed a dose-dependent increase in apoptotic markers.[6] Western blot analysis showed a decrease in the anti-apoptotic protein Bcl-2 and an increase in the cleavage of Poly (ADP-ribose) Polymerase (PARP) and caspase-8, key executioners of the apoptotic cascade.[6]

The following diagram illustrates a simplified apoptotic pathway often targeted by imidazole compounds:

cluster_stimulus External/Internal Stimuli cluster_pathway Apoptotic Signaling Cascade Imidazole Compound Imidazole Compound Bcl2 Bcl-2 (Anti-apoptotic) Imidazole Compound->Bcl2 Inhibition Caspase8 Caspase-8 Imidazole Compound->Caspase8 Activation Mitochondrion Mitochondrion Bcl2->Mitochondrion Inhibits permeabilization Bax Bax (Pro-apoptotic) Bax->Mitochondrion Promotes permeabilization Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Release Caspase9 Caspase-9 Cytochrome_c->Caspase9 Activates Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 Activates Caspase8->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Simplified apoptotic pathway targeted by imidazole compounds.

Cell Cycle Arrest

In addition to inducing apoptosis, certain imidazole derivatives can halt the proliferation of cancer cells by arresting the cell cycle at specific checkpoints.[11] For instance, novel imidazole-chalcone derivatives were found to induce cell cycle arrest at the G2/M phase in A549 lung cancer cells at low concentrations.[5] This prevents the cells from entering mitosis and ultimately leads to cell death.

Inhibition of Key Signaling Pathways

The uncontrolled growth of cancer cells is often driven by aberrant signaling pathways. Imidazole compounds have been shown to inhibit several of these crucial pathways. An amide-imidazole compound, for example, was found to decrease the phosphorylation of key signaling molecules such as STAT3, AKT, and ERK in MCF-7 cells.[6] These proteins are central nodes in pathways that regulate cell survival, proliferation, and migration.

cluster_inhibition Signaling Pathway Inhibition Imidazole Compound Imidazole Compound STAT3 P-STAT3 Imidazole Compound->STAT3 Inhibits AKT P-AKT Imidazole Compound->AKT Inhibits ERK P-ERK Imidazole Compound->ERK Inhibits Proliferation Cell Proliferation STAT3->Proliferation Survival Cell Survival AKT->Survival ERK->Proliferation cluster_workflow MTT Assay Workflow start Seed cells in 96-well plate incubate1 Incubate for 24h start->incubate1 treat Treat with Imidazole Compound incubate1->treat incubate2 Incubate for 24-48h treat->incubate2 add_mtt Add MTT reagent incubate2->add_mtt incubate3 Incubate for 2-4h add_mtt->incubate3 solubilize Add solubilization solution incubate3->solubilize read Read absorbance at 570 nm solubilize->read

Caption: Step-by-step workflow of the MTT assay.

Detailed Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000 to 10,000 cells per well and incubate for 24 hours to allow for cell attachment. [6]2. Compound Treatment: Treat the cells with various concentrations of the imidazole-based compounds. Include a vehicle-treated control group. [6]3. Incubation: Incubate the plates for a predetermined period, typically 24 to 48 hours.

  • MTT Addition: After incubation, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C. [12][13]5. Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals. [12]6. Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader. [12]7. Data Analysis: Calculate the percentage of cell viability relative to the control group.

Annexin V/PI Staining for Apoptosis Detection

Annexin V/Propidium Iodide (PI) staining is a widely used method for detecting apoptosis by flow cytometry. [10][14]Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. [14][15]PI is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and is used to identify necrotic or late apoptotic cells. [15][16] Detailed Protocol:

  • Cell Treatment and Collection: Treat cells with the imidazole compound for the desired time. Collect both adherent and floating cells by trypsinization and centrifugation. [17]2. Cell Washing: Wash the cells once with cold PBS. [17]3. Resuspension: Resuspend the cell pellet in 1X Binding Buffer. [17]4. Staining: Add Annexin V-FITC and Propidium Iodide to the cell suspension. [17]5. Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark. [17]6. Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour. [17] * Live cells: Annexin V-negative and PI-negative. [17] * Early apoptotic cells: Annexin V-positive and PI-negative. [17] * Late apoptotic/necrotic cells: Annexin V-positive and PI-positive. [17]

Conclusion and Future Perspectives

This guide has provided a comparative overview of the cytotoxic effects of various imidazole-based compounds on different cancer cell lines. The data clearly indicates that the imidazole scaffold is a highly promising platform for the development of novel anticancer agents. The diverse mechanisms of action, including the induction of apoptosis and inhibition of key signaling pathways, underscore the therapeutic potential of these compounds.

Future research should focus on optimizing the structure of imidazole derivatives to enhance their potency and selectivity for cancer cells, thereby minimizing off-target effects. Further in-depth mechanistic studies and in vivo evaluations in animal models are essential next steps to translate these promising preclinical findings into clinically effective cancer therapies. The continued exploration of imidazole chemistry holds significant promise for expanding the arsenal of drugs in the fight against cancer.

References

  • (PDF) Design, synthesis and evaluation of novel 1,2,4-triazole derivatives as promising anticancer agents - ResearchGate. Available from: [Link]

  • Imidazoles as Potential Anticancer Agents: An Update on Recent Studies - PMC. Available from: [Link]

  • Anticancer Activity of the Amide- Imidazole Compound on Cancer Cell Lines: An In-Vitro Study - JCDR. Available from: [Link]

  • Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. Available from: [Link]

  • Imidazole Hybrids: A Privileged Class of Heterocycles in Medicinal Chemistry with New Insights into Anticancer Activity - MDPI. Available from: [Link]

  • Imidazoles as Potential Anticancer Agents: An Update on Recent Studies - ResearchGate. Available from: [Link]

  • Synthesis and anticancer screening of novel imidazole derivatives. Available from: [Link]

  • Comparison of Cytotoxic Activity of Anticancer Drugs against Various Human Tumor Cell Lines Using In Vitro Cell-Based Approach - Semantic Scholar. Available from: [Link]

  • Mechanism of Anticancer Action of Novel Imidazole Platinum(II) Complex Conjugated with G2 PAMAM-OH Dendrimer in Breast Cancer Cells - NIH. Available from: [Link]

  • Imidazoles as potential anticancer agents - PMC - NIH. Available from: [Link]

  • Assessment of in vitro cytotoxicity of imidazole ionic liquids and inclusion in targeted drug carriers containing violacein - NIH. Available from: [Link]

  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC. Available from: [Link]

  • Design, synthesis and biological evaluation of novel imidazole-chalcone derivatives as potential anticancer agents and tubulin polymerization inhibitors - PubMed. Available from: [Link]

  • Annexin V PI Staining Guide for Apoptosis Detection - Boster Bio. Available from: [Link]

  • Cell viability percentages against HeLa, HepG2, and MCF-7 for all... - ResearchGate. Available from: [Link]

  • Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry - Bio-Techne. Available from: [Link]

  • Cell sensitivity assays: the MTT assay. Cancer cell culture: methods and protocols - ResearchGate. Available from: [Link]

  • Significance of Imidazole in Cancer Drug Discovery: Recent Advancements. Available from: [Link]

  • Annexin V-FITC Apoptosis Assay Kit. Available from: [Link]

  • Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf - NIH. Available from: [Link]

  • Imidazole Antifungals: A Review of Their Action Mechanisms on Cancerous Cells - CABI Digital Library. Available from: [Link]

  • Video: Cell Death Pathways and Annexin V & PI Labeling studies - JoVE. Available from: [Link]

  • MTT (Assay protocol. Available from: [Link]

Sources

Comparative

Comparative Guide: Optimizing Enzyme Inhibition Assays for Imidazole Derivatives

Introduction: The Imidazole "Warhead" in Drug Discovery Imidazole derivatives represent a cornerstone in medicinal chemistry, particularly in the development of antifungals (e.g., ketoconazole) and inhibitors of human cy...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imidazole "Warhead" in Drug Discovery

Imidazole derivatives represent a cornerstone in medicinal chemistry, particularly in the development of antifungals (e.g., ketoconazole) and inhibitors of human cytochrome P450 (CYP450) enzymes. Their efficacy stems from a distinct chemical mechanism: the unhindered nitrogen atom (N-3) of the imidazole ring coordinates directly with the ferric ion (


) of the heme prosthetic group within the enzyme's active site.

This guide moves beyond generic assay protocols to address the specific challenges of characterizing imidazole-based inhibitors. Unlike simple competitive inhibitors, imidazoles often exhibit Type II binding spectra and can act as Time-Dependent Inhibitors (TDI) , requiring specialized assay architectures to avoid false negatives.[1]

Mechanism of Action: Heme Coordination

The following diagram illustrates the critical interaction that must be captured by your assay design.

G Substrate Native Substrate Enzyme Heme-Enzyme (Resting State) Substrate->Enzyme Blocked Complex Inhibitor-Enzyme Complex (Type II Binding) Enzyme->Complex Direct Coordination (N -> Fe) Imidazole Imidazole Derivative Imidazole->Complex High Affinity

Figure 1: Mechanism of Imidazole Inhibition.[1] The imidazole nitrogen coordinates with the heme iron, displacing the axial water ligand and preventing substrate oxidation.

Comparative Analysis: Selecting the Detection Modality

For imidazole derivatives, the choice of detection method dictates the quality of kinetic data. While fluorescence is popular for High-Throughput Screening (HTS), it is prone to interference by the imidazole ring itself (quenching).[1]

Table 1: Modality Comparison for Imidazole Assays
FeatureSpectrophotometric (UV-Vis) Fluorometric (Fluorescence) LC-MS/MS (Mass Spectrometry)
Primary Output Spectral Binding (

)
Activity Inhibition (

)
Metabolic Stability & TDI (

)
Mechanism Detects Type II heme binding (Soret shift).[1]Measures product accumulation via fluorescent metabolite.Direct quantification of substrate depletion.
Sensitivity Low (Requires

enzyme).[1]
High (Requires

enzyme).[1]
Very High (Gold Standard).
Imidazole Specifics Best for confirmation. Directly observes the N-Fe interaction (Type II spectrum).High Risk. Imidazoles can quench fluorophores, leading to false positives.[1]Best for TDI. Essential for determining if inhibition is reversible or irreversible.
Throughput Low (Cuvette-based).[1]High (96/384-well plates).[1]Medium (Requires HPLC time).

Expert Insight: Do not rely solely on fluorometric assays for hit validation. Imidazole derivatives often absorb in the UV range or quench fluorescence. Always validate fluorometric hits with an orthogonal LC-MS or spectral binding assay.[1]

Protocol: The "IC50 Shift" Assay for Time-Dependent Inhibition (TDI)[2]

Many imidazole derivatives are not just competitive inhibitors; they are mechanism-based inactivators (suicide inhibitors).[1] A standard endpoint assay will miss this, severely underestimating the potency.

The Solution: The IC50 Shift Assay. This protocol compares the


 value with and without a pre-incubation step.[2][3]
Experimental Workflow

G Start Test Compound (Imidazole Deriv.) Split Split Samples Start->Split ArmA Arm A: Direct Assay Split->ArmA ArmB Arm B: Pre-incubation Split->ArmB AddSubA Add Enzyme + Substrate + Cofactor (NADPH) ArmA->AddSubA IncA Incubate (Linear Phase) AddSubA->IncA Read Measure Activity (LC-MS or Fluor) IncA->Read PreInc Incubate Enzyme + Inhibitor + NADPH (30 min) ArmB->PreInc AddSubB Add Substrate (Dilute 10x) PreInc->AddSubB AddSubB->Read Calc Calculate Shift: IC50(A) / IC50(B) Read->Calc

Figure 2: Workflow for the IC50 Shift Assay to detect Time-Dependent Inhibition.

Step-by-Step Methodology

1. Reagent Preparation:

  • Buffer: 100 mM Potassium Phosphate (pH 7.4).

  • Enzyme: Human Recombinant CYP450 (e.g., CYP3A4) or target metalloenzyme.[1]

  • Substrate: Select a probe substrate (e.g., Midazolam for CYP3A4) at concentration

    
    .[1]
    
  • Cofactor: NADPH regenerating system (1.3 mM NADP+, 3.3 mM Glucose-6-phosphate, 0.4 U/mL G6PDH).[1]

2. Pre-Incubation (The Critical Step):

  • Prepare two parallel plates.

  • Plate A (- NADPH / t=0): Add Enzyme + Inhibitor (serial dilution).[1] Do not add NADPH yet.

  • Plate B (+ NADPH / t=30): Add Enzyme + Inhibitor + NADPH. Incubate at 37°C for 30 minutes. This allows the imidazole to potentially inactivate the enzyme.

3. Reaction Initiation:

  • After 30 mins, add the Substrate/NADPH mix to Plate A (initiating reaction immediately).

  • Add the Substrate to Plate B (diluting the mixture 1:10 to minimize solvent effects and stop the pre-incubation phase).

4. Detection:

  • Incubate both plates for the linear time range (typically 10-20 mins).

  • Quench with ice-cold Acetonitrile (containing internal standard).

  • Analyze supernatant via LC-MS/MS.

Data Interpretation & Self-Validation

Calculating the Shift

The hallmark of a time-dependent imidazole inhibitor is a significant decrease in


 after pre-incubation.


  • Shift < 1.5: Reversible Inhibition (likely simple coordination).

  • Shift > 1.5: Time-Dependent Inhibition (TDI). Further kinetic studies (

    
    ) are required.[1]
    
Self-Validating the Assay: The Z-Factor

To ensure your assay is robust enough for screening multiple derivatives, you must calculate the Z-factor using positive (known inhibitor like Ketoconazole) and negative (DMSO only) controls.


[1]
  • 
    : Standard deviation[1]
    
  • 
    : Mean signal
    
  • Target: A Z-factor between 0.5 and 1.0 indicates an excellent, robust assay.

Troubleshooting Imidazole Assays
  • Solubility: Imidazoles are often lipophilic. Ensure final DMSO concentration is <0.1% to avoid inhibiting the CYP enzyme itself.

  • Spectral Interference: If using UV-Vis, imidazoles absorb in the UV region. Always run a "Compound Only" blank.

  • Type II Binding Confirmation: If you observe inhibition, confirm the mechanism by scanning the absolute spectrum of the Enzyme + Inhibitor. A peak at ~425-435 nm and a trough at ~390-410 nm confirms Type II (nitrogen-heme) coordination.[1]

References

  • National Center for Biotechnology Information (NCBI). Assay Guidance Manual: Basics of Enzymatic Assays for HTS. [Link]

  • Correia, M. A., et al. Cytochrome P450 Structure, Mechanism, and Biochemistry.[1] (Relevant for Heme-Imidazole coordination mechanics).[1][4][5] [Link]

  • Grimm, S. W., et al. The Conduct of In Vitro Studies to Address Time-Dependent Inhibition of Drug-Metabolizing Enzymes: A Perspective of the Pharmaceutical Research and Manufacturers of America. Drug Metabolism and Disposition.[3] [Link]

  • Zhang, J.H., et al. A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. (The Z-Factor Source). [Link]

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Validation

Comparative Physicochemical Guide: 1H-Imidazole-4-Carbonitrile vs. 1H-Imidazole-2-Carbonitrile

[1] Executive Summary This guide provides an in-depth technical comparison of the physicochemical properties of 1H-imidazole-4-carbonitrile (4-CN) and its regioisomer 1H-imidazole-2-carbonitrile (2-CN).[1] While sharing...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

This guide provides an in-depth technical comparison of the physicochemical properties of 1H-imidazole-4-carbonitrile (4-CN) and its regioisomer 1H-imidazole-2-carbonitrile (2-CN).[1] While sharing the same molecular formula (


), these isomers exhibit distinct electronic behaviors, acid-base profiles, and solid-state characteristics due to the positional influence of the electron-withdrawing cyano group.[1][2] This analysis is critical for medicinal chemists utilizing these scaffolds as bioisosteres or precursors in drug development.[1][2]

Structural Analysis & Isomerism

Regioisomerism and Tautomerism

The imidazole ring allows for substitution at the C2, C4, or C5 positions.[1][2] In 1H-imidazoles (where nitrogen is unsubstituted), the C4 and C5 positions are tautomerically equivalent due to rapid proton migration between N1 and N3.[1][2]

  • 1H-imidazole-4-carbonitrile: Exists in solution as a rapid equilibrium between the 4-cyano and 5-cyano tautomers.[1] In the solid state, X-ray crystallography confirms it crystallizes exclusively as the 4-cyano tautomer, stabilized by intermolecular hydrogen bonding.[1][2]

  • 1H-imidazole-2-carbonitrile: The cyano group is fixed at the C2 position (between the two nitrogens).[1] It does not exhibit positional tautomerism of the cyano group, though the N-H proton still oscillates.[1][2]

Tautomeric Equilibrium Diagram

The following diagram illustrates the tautomeric shift for the 4-isomer and the static nature of the 2-isomer's substituent.

Tautomerism cluster_4CN 1H-imidazole-4-carbonitrile System cluster_2CN 1H-imidazole-2-carbonitrile System T1 4-Cyano Tautomer (Preferred in Solid State) T2 5-Cyano Tautomer T1->T2 Fast H-Shift (Solution) T3 2-Cyano Isomer (C2 Substitution)

Figure 1: Tautomeric equilibrium of 4-cyanoimidazole versus the regioisomeric 2-cyanoimidazole.

Physicochemical Properties Comparison

The position of the cyano group (an Electron Withdrawing Group, EWG) drastically alters the electron density of the imidazole ring, affecting acidity, basicity, and intermolecular interactions.[1][2]

Property1H-imidazole-4-carbonitrile1H-imidazole-2-carbonitrile
CAS Number 57090-88-731722-49-3
Molecular Weight 93.09 g/mol 93.09 g/mol
Melting Point 217–220 °C (Lit.)176–177 °C
pKa (Acid, NH) ~10.0 – 11.0 (Est.)[1]9.51 (Pred.)[1][2][3]
pKa (Base, NH⁺) ~2.0 (Est.)[1][2]< 1.0 (Est.)[1][2]
LogP (Lipophilicity) 0.10~0.15
Dipole Moment High (Non-centrosymmetric packing)Moderate
H-Bond Donor Strong (NH)Strong (NH)
Electronic Effect Resonance + Inductive at C4Strong Inductive at C2
Acidity and Basicity Mechanisms
  • Acidity (N-H Deprotonation): The cyano group stabilizes the resulting imidazolide anion via resonance and inductive effects.[1][2]

    • 2-CN: The C2 position exerts a powerful inductive effect on both adjacent nitrogens, making the N-H proton significantly more acidic (pKa ~9.[1][2]5) compared to unsubstituted imidazole (pKa 14.5).[1][2]

    • 4-CN: The EWG at C4 stabilizes the anion primarily through resonance.[1][2] The acidity is enhanced relative to imidazole but generally less than the 2-isomer or 4-nitroimidazole (pKa 9.3).[1]

  • Basicity (N-Lone Pair Protonation):

    • Both isomers are significantly less basic than imidazole (pKa ~7.[1][2]0) due to the EWG pulling electron density away from the basic nitrogen.[1][2] The 2-CN isomer, with the EWG adjacent to both nitrogens, is expected to be the weaker base.[1][2]

Experimental Protocols

Protocol: Spectrophotometric Determination of pKa

Due to the low basicity and weak acidity of these compounds, standard potentiometric titration is often insufficient.[1][2] UV-Vis spectrophotometry is the gold standard for accurate pKa determination of these isomers.[1][2]

Objective: Determine the acid dissociation constant (


) by monitoring shifts in UV absorption maxima (

) across a pH gradient.

Reagents:

  • Analyte: 1H-imidazole-4-carbonitrile (approx.

    
     M).[1]
    
  • Buffers: Phosphate (pH 6–8), Borate (pH 8–10), HCl (pH 1–3).[1][2]

  • Solvent: Water (with <5% Methanol if solubility is limited).[1][2]

Workflow:

pKa_Protocol start Start: Prepare 50µM Stock Solution scan 1. Full Spectrum Scan (200-400nm) at pH 1 (Cation) and pH 13 (Anion) start->scan select 2. Identify Analytical Wavelengths (Max shift between species) scan->select titrate 3. Titrate Sample in Cuvette Adjust pH from 1 to 13 select->titrate measure 4. Record Absorbance at Selected λ for each pH point titrate->measure calc 5. Plot Abs vs pH Fit to Henderson-Hasselbalch measure->calc

Figure 2: Spectrophotometric pKa determination workflow.[1]

Calculation: Use the Henderson-Hasselbalch modification for absorbance:



Where 

is the absorbance of the ionized form,

is the molecular form, and

is the absorbance at the specific pH.[1][2]
Synthesis Routes
  • 1H-imidazole-4-carbonitrile: typically synthesized via the Diaminomaleonitrile (DAMN) route.[1] DAMN is cyclized with formamidine acetate or triethyl orthoformate.[1][2] This route yields the 4,5-dicyano intermediate which can be selectively decarboxylated/modified, or direct cyclization to the mono-nitrile.[1][2]

  • 1H-imidazole-2-carbonitrile: Synthesized via dehydration of 1H-imidazole-2-carboxamide or the oxime of 2-formylimidazole using reagents like

    
     or T3P (Propanephosphonic acid anhydride).[1]
    

Applications in Drug Discovery[1][4]

  • Bioisosteres: The cyanated imidazole ring serves as a bioisostere for carboxylic acids and amides, offering improved membrane permeability (higher LogP than carboxylates) and metabolic stability.[1][2]

  • Cimetidine Analogs: While Cimetidine utilizes a methyl-thioethyl chain, the 4-cyanoimidazole scaffold is investigated for H2-receptor antagonism and enzyme inhibition (e.g., aromatase inhibitors).[1]

  • Crystal Engineering: 1H-imidazole-4-carbonitrile is a candidate for non-linear optical (NLO) materials due to its non-centrosymmetric crystal packing and significant dipole moment.[1][4]

References

  • Less, G. B., et al. (2005).[1][2][4] "1H-Imidazole-4-carbonitrile."[1][4][5][6] Acta Crystallographica Section E, 61(6), o1704-o1706.[1][2] Link

  • Matthews, D. P., et al. (1986).[1][2][4] "Synthesis of 4-cyano-1H-imidazole." Journal of Organic Chemistry, 51, 3228.[2] Link[2]

  • ChemicalBook. (2024).[1][2] "1H-Imidazole-2-carbonitrile Product Properties." Link

  • BenchChem. (2025).[1][2] "Tautomerism in 4,4'-Bi-1H-imidazole: Technical Guide." Link[1][2]

  • PubChem. (2025).[1][2][5] "Compound Summary: 1H-imidazole-4-carbonitrile." Link

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 1H-Imidazole-4-carbonitrile

As researchers and developers, our focus is often on synthesis and discovery. However, the responsible management of chemical waste is a critical, non-negotiable aspect of our work that ensures the safety of our colleagu...

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and developers, our focus is often on synthesis and discovery. However, the responsible management of chemical waste is a critical, non-negotiable aspect of our work that ensures the safety of our colleagues, our communities, and the environment. 1H-Imidazole-4-carbonitrile, a heterocyclic nitrile, requires meticulous handling from the bench to its final disposition. This guide provides a procedural framework grounded in established safety protocols to manage its disposal with the scientific rigor it demands.

Hazard Characterization and Essential Safety Protocols

Before any disposal procedure begins, a thorough understanding of the compound's inherent risks is paramount. This is not merely a regulatory formality; it is the foundation of safe laboratory practice. 1H-Imidazole-4-carbonitrile and related imidazole compounds are classified with several key hazards that directly inform handling and disposal requirements.

The primary risks associated with this class of compounds include acute toxicity if ingested, inhaled, or in contact with skin, as well as the potential for serious skin and eye irritation or damage.[1][2][3][4] The nitrile functional group (-CN) warrants particular caution, as combustion or reaction with strong acids can potentially liberate highly toxic gases such as hydrogen cyanide and nitrogen oxides.[5]

Table 1: GHS Hazard Classifications for Imidazole Carbonitrile Derivatives

Hazard Class Category Precautionary Statement
Acute Toxicity, Oral Category 4 Harmful if swallowed.[3]
Acute Toxicity, Dermal Category 4 Harmful in contact with skin.[3]
Acute Toxicity, Inhalation Category 4 Harmful if inhaled.[3]
Skin Corrosion/Irritation Category 2 Causes skin irritation.[3][6]
Serious Eye Damage/Irritation Category 2 Causes serious eye irritation.[3][6]

| Specific Target Organ Toxicity | Category 3 | May cause respiratory irritation.[6] |

Causality of Required Controls

Given these hazards, specific engineering controls and personal protective equipment (PPE) are mandated to create a fail-safe work environment.

  • Engineering Control: All manipulations, including waste consolidation, must occur within a properly functioning and certified laboratory chemical fume hood.[2][5][7] This is the primary line of defense to prevent systemic exposure via inhalation of fine powders or aerosols.

  • Personal Protective Equipment (PPE): The selection of PPE is dictated by the identified risks. It serves as the last barrier between the researcher and the chemical.

Table 2: Required Personal Protective Equipment (PPE)

Equipment Specification Rationale for Use
Hand Protection Nitrile gloves Protects against skin contact, irritation, and dermal absorption. Always check the manufacturer's glove compatibility data.[7]
Eye Protection Chemical safety goggles or a face shield Prevents eye contact with splashes or airborne particles, which can cause serious irritation or damage.[6]

| Body Protection | Fully-buttoned, long-sleeved lab coat | Protects skin and personal clothing from contamination.[2] |

Waste Segregation and Containment Protocol

The core principle of hazardous waste management is strict segregation. Inadvertent mixing of incompatible chemicals in a waste container can lead to violent reactions, gas generation, or fire. The disposal process for 1H-Imidazole-4-carbonitrile begins at the point of generation.

Step-by-Step Waste Collection Procedure
  • Container Selection: Designate a specific, dedicated hazardous waste container for 1H-Imidazole-4-carbonitrile waste. This container must be constructed of a compatible material (e.g., High-Density Polyethylene - HDPE, or glass for solutions) and feature a sealable, screw-top lid to prevent leaks or the escape of vapors.[2][7]

  • Initial Labeling: The moment the first particle or drop of waste enters the container, it must be labeled. Affix a "Hazardous Waste" label from your institution's Environmental Health & Safety (EH&S) department. At a minimum, the label must include:

    • The full chemical name: "1H-Imidazole-4-carbonitrile"

    • The primary hazard(s): "Toxic," "Irritant"

    • The date of first accumulation.

  • Waste Collection: Collect all forms of waste—including unreacted solid material, solutions, and disposable items heavily contaminated with the compound (e.g., weighing papers, pipette tips)—in this designated container. Do not overfill the container; leave at least 10% of headspace to allow for expansion.

  • Secure Storage: The waste container must be kept closed at all times except when adding waste.[8] It should be stored in a well-ventilated, designated satellite accumulation area, away from general laboratory traffic.[8][9] Crucially, it must be stored separately from incompatible materials.

Critical Incompatibilities

Storing imidazole and nitrile-containing compounds with incompatible materials is a significant safety risk. The following table outlines materials that must be segregated from your 1H-Imidazole-4-carbonitrile waste stream.

Table 3: Chemical Incompatibilities for Waste Storage

Incompatible Material Class Potential Hazardous Reaction
Strong Oxidizing Agents Can lead to a violent, exothermic reaction, creating a fire or explosion hazard.
Strong Acids May cause a vigorous reaction and potentially lead to the release of toxic hydrogen cyanide gas.

| Acid Anhydrides & Acid Chlorides | Reacts exothermically and can lead to pressure buildup in a closed container.[2][7] |

The Disposal Workflow: From Lab Bench to Final Disposition

The journey of hazardous waste is governed by strict local and national regulations, such as those set by the U.S. Environmental Protection Agency (EPA).[10] The following workflow illustrates the required procedural steps.

DisposalWorkflow cluster_lab Laboratory Operations cluster_disposal Institutional Disposal Process Gen Waste Generation (Solid, Solution, Contaminated Labware) Char Characterize & Segregate Waste (Toxic, Non-Halogenated Organic) Gen->Char Cont Collect in Labeled, Compatible Container Char->Cont Store Store Securely in Satellite Accumulation Area Cont->Store Full Container Full or Project Complete? Store->Full EHS Arrange Pickup via EH&S Department Full->EHS Yes Transport Transport by Licensed Hazardous Waste Hauler EHS->Transport TSDF Receipt at Treatment, Storage, and Disposal Facility (TSDF) Transport->TSDF Dispose Final Disposition: High-Temperature Incineration TSDF->Dispose

Disposal workflow for 1H-Imidazole-4-carbonitrile.
Procedural Steps for Final Disposal
  • Initiate Disposal Request: Once your waste container is full or the project is complete, submit a chemical collection request through your institution's EH&S department.[2][7] Do not allow hazardous waste to accumulate indefinitely.

  • Professional Collection: Only trained EH&S personnel or a licensed hazardous waste contractor may collect and transport the waste.[2] They will ensure the container is properly labeled and sealed for transport in accordance with Department of Transportation (DOT) regulations.

  • Recommended Disposal Method: For organic compounds like 1H-Imidazole-4-carbonitrile, the recommended and most environmentally sound disposal method is high-temperature incineration in a specialized hazardous waste facility.[11][12] This process ensures the complete destruction of the molecule, converting it to less harmful components like carbon dioxide, water, and nitrogen, with sophisticated scrubbers to treat any toxic off-gases. Landfilling in an authorized hazardous waste landfill is a secondary option but is generally less preferred for organic materials.[8]

  • Record Keeping: Your institution's EH&S department will receive a manifest documenting the journey of the waste to the final disposal facility. This creates a "cradle-to-grave" chain of custody, which is a legal requirement.

Emergency Procedures for Spills and Exposures

Accidents, though preventable, require a prepared and immediate response.

  • Minor Spill (within a chemical fume hood):

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, cover the spill with an absorbent material (e.g., vermiculite or a chemical spill pad).

    • Carefully collect the absorbed material using non-sparking tools and place it in your designated hazardous waste container.

    • Decontaminate the area with a suitable solvent, followed by soap and water. Place all cleanup materials in the hazardous waste container.[8]

  • Major Spill (outside a chemical fume hood):

    • Evacuate the laboratory immediately.

    • Alert others to stay out of the area and notify your supervisor.

    • Contact your institution's emergency number or EH&S department immediately.[7] Do not attempt to clean it up yourself.

  • Personnel Exposure:

    • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention.[2][8]

    • Eye Contact: Immediately flush eyes with water at an eyewash station for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[2][8]

    • Inhalation: Move the affected person to fresh air. If breathing is difficult, seek immediate medical attention.[3][5]

By adhering to these rigorous procedures, you fulfill your professional responsibility to maintain a safe laboratory environment and ensure that the byproducts of scientific advancement do not come at the cost of environmental integrity.

References

  • Imidazole Standard Operating Procedure. Washington State University, Environmental Health & Safety. [Link]

  • Duett Safety Data Sheet. BASF. [Link]

  • Imidazole Safety Data Sheet. Carl ROTH. [Link]

  • Imidazole Safety Data Sheet. Carl ROTH. [Link]

  • 1H-Imidazole, 4-methyl-: Human health tier II assessment. Australian Department of Health. [Link]

  • Imidazole Standard Operating Procedure. University of Washington, Environmental Health & Safety. [Link]

  • Controlling Occupational Exposure to Hazardous Drugs. Occupational Safety and Health Administration (OSHA). [Link]

  • Label Improvement Program - Storage and Disposal Label Statements. U.S. Environmental Protection Agency (EPA). [Link]

  • ICSC 1721 - IMIDAZOLE. International Chemical Safety Cards (ICSCs). [Link]

  • 1-Methyl-1H-imidazole-5-carbonitrile Safety Data Sheet. Fisher Scientific. [Link]

  • Imidazole Safety Data Sheet. Chemos GmbH & Co.KG. [Link]

  • Disposal Guidance. U.S. Environmental Protection Agency (EPA). [Link]

  • EPA Hazardous Waste Codes. University of Maryland, Environmental Safety, Sustainability and Risk. [Link]

  • Proper disposal of chemicals. Sciencemadness Wiki. [Link]

  • Steps in Complying with Regulations for Hazardous Waste. U.S. Environmental Protection Agency (EPA). [Link]

  • Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste. U.S. Environmental Protection Agency (EPA). [Link]

  • Hazardous Waste and Disposal. American Chemical Society. [Link]

  • Understanding the SDS for Acetonitrile: Safe Handling Practices. Yufeng. [Link]

  • Hazardous Materials Disposal Guide. Nipissing University. [Link]

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Handling

Personal protective equipment for handling 1H-Imidazole-4-carbonitrile

An Essential Guide to Personal Protective Equipment for Handling 1H-Imidazole-4-carbonitrile For researchers, scientists, and drug development professionals, the integrity of our work is intrinsically linked to the safet...

Author: BenchChem Technical Support Team. Date: February 2026

An Essential Guide to Personal Protective Equipment for Handling 1H-Imidazole-4-carbonitrile

For researchers, scientists, and drug development professionals, the integrity of our work is intrinsically linked to the safety of our practices. Handling novel or reactive compounds requires a deep, causal understanding of their hazards to implement truly effective safety protocols. This guide moves beyond a simple checklist to provide a comprehensive operational plan for the safe handling of 1H-Imidazole-4-carbonitrile (CAS No. 57090-88-7), grounded in authoritative safety data and field-proven experience. Our objective is to empower you with the knowledge to not only follow procedures but to understand the critical reasoning that underpins them.

Hazard Identification: Understanding the "Why" Behind the "What"

1H-Imidazole-4-carbonitrile is a heterocyclic compound whose hazard profile necessitates a stringent approach to personal protection. The primary risks are associated with its potential toxicity and irritant properties. According to aggregated GHS information provided to the European Chemicals Agency (ECHA), this compound presents a multi-faceted threat.[1]

The key hazard statements associated with 1H-Imidazole-4-carbonitrile include:

  • Acute Toxicity: It is considered harmful or, in some notifications, toxic if swallowed, in contact with skin, or if inhaled.[1] This broad-spectrum toxicity means that all routes of exposure—ingestion, dermal, and inhalation—must be rigorously controlled.

  • Skin and Eye Irritation: The compound is consistently classified as causing skin irritation and serious eye irritation.[1] This underscores the necessity of robust barrier protection for the skin and eyes.

  • Respiratory Irritation: It may cause respiratory irritation, highlighting the danger of inhaling dust or aerosols.[1]

Understanding these specific hazards is the foundation of an effective PPE strategy. The choice of equipment is not arbitrary; it is a direct countermeasure to the chemical's known toxicological and physical properties.

Core Personal Protective Equipment (PPE) Protocol

A multi-layered PPE approach is mandatory for all work involving 1H-Imidazole-4-carbonitrile. The following table summarizes the required equipment for various laboratory operations. The causality is clear: the more potential for exposure (e.g., handling the pure solid vs. a dilute solution), the more comprehensive the protection must be.

Operation Eye & Face Protection Hand Protection Body Protection Respiratory Protection
Weighing & Transfer of Solid Chemical safety goggles and a face shieldNitrile rubber gloves (double-gloving recommended)Fully-buttoned lab coat, long pants, and closed-toe shoesNIOSH-approved N95 respirator or equivalent (e.g., EN149 FFP2)
Solution Preparation & Handling Chemical safety gogglesNitrile rubber glovesFully-buttoned lab coat, long pants, and closed-toe shoesRequired if not performed in a certified chemical fume hood
Accidental Spill Cleanup Chemical safety goggles and a face shieldHeavy-duty nitrile or butyl rubber glovesChemical-resistant apron or suit over a lab coatNIOSH-approved respirator with particulate and organic vapor cartridges
In-Depth PPE Specifications and Rationale
  • Eye and Face Protection : Standard safety glasses are insufficient. Chemical safety goggles that form a seal around the eyes are required to protect against dust particles and splashes.[2][3] When handling the solid powder outside of a glovebox, a face shield should be worn in conjunction with goggles to protect the entire face from accidental dispersal.[4]

  • Hand Protection : Nitrile gloves are the recommended standard for handling nitriles and provide good chemical resistance.[5][6][7] Given the compound's dermal toxicity, double-gloving provides an additional layer of security. If a glove is compromised, the inner glove continues to offer protection while the outer is removed and replaced. Always inspect gloves for tears or punctures before use.[8]

  • Body Protection : A fully-buttoned lab coat protects the skin and personal clothing from contamination.[2][9] Full-length pants and closed-toe shoes are a baseline requirement in any chemical laboratory to prevent exposure to spills.

  • Respiratory Protection : Because 1H-Imidazole-4-carbonitrile can cause respiratory irritation and is harmful if inhaled, all operations that could generate dust must be performed within a certified chemical fume hood or while wearing appropriate respiratory protection.[2][4][5] An N95 respirator (or equivalent) is the minimum requirement for handling the solid. This prevents the inhalation of fine particles.

Operational and Disposal Plans: A Self-Validating Workflow

Adherence to a strict, step-by-step protocol is critical for minimizing risk. This workflow is designed as a self-validating system, where each step logically follows the last to ensure containment and safety.

Safe Handling and Experimental Workflow Diagram

The following diagram illustrates the logical flow for safely managing 1H-Imidazole-4-carbonitrile from initial preparation to final disposal.

cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Handling & Disposal Phase prep_sds 1. Review SDS & SOP prep_area 2. Designate & Prepare Work Area (Fume Hood) prep_sds->prep_area Proceed if understood prep_ppe 3. Don All Required PPE prep_area->prep_ppe Area ready handle_weigh 4. Carefully Weigh/Transfer Solid prep_ppe->handle_weigh PPE confirmed handle_solution 5. Prepare Solution (If needed) handle_weigh->handle_solution handle_reaction 6. Perform Experiment handle_solution->handle_reaction cleanup_decontaminate 7. Decontaminate Glassware & Surfaces handle_reaction->cleanup_decontaminate Experiment complete cleanup_waste 8. Segregate & Label Waste cleanup_decontaminate->cleanup_waste cleanup_ppe 9. Doff & Dispose of PPE cleanup_waste->cleanup_ppe cleanup_wash 10. Wash Hands Thoroughly cleanup_ppe->cleanup_wash

Caption: Workflow for the safe handling and disposal of 1H-Imidazole-4-carbonitrile.

Detailed Step-by-Step Handling Protocol
  • Preparation :

    • Before beginning any work, thoroughly read and understand the Safety Data Sheet (SDS).[5]

    • Designate a specific area for handling, preferably a certified chemical fume hood.[2]

    • Ensure that an eyewash station and safety shower are readily accessible and unobstructed.[2][5]

    • Don all required PPE as specified in the table above.

  • Handling :

    • When weighing or transferring the solid, perform the task slowly and carefully to avoid creating dust.[5][10]

    • Keep the container tightly closed when not in use.[2][5][11]

    • Avoid all direct contact with skin, eyes, and clothing.[5][12]

    • Do not eat, drink, or smoke in the handling area.[4][10][12]

  • Storage :

    • Store 1H-Imidazole-4-carbonitrile in a tightly sealed container in a cool, dry, and well-ventilated area.[2][11]

    • Store away from incompatible materials such as strong oxidizing agents and strong acids.[2][5]

Waste Disposal Protocol
  • Collection : All waste containing 1H-Imidazole-4-carbonitrile, including contaminated solids, solutions, and disposable PPE, must be collected as hazardous waste.[9]

  • Containment : Use a sealable, airtight, and clearly labeled waste container.[2][9] The label should explicitly state "Hazardous Waste" and list the contents.

  • Segregation : Do not mix this waste stream with other incompatible waste types.[9]

  • Disposal : Dispose of the waste through your institution's Environmental Health & Safety (EH&S) office or an approved hazardous waste disposal company.[3][9][11] Do not pour any amount down the drain.[13]

Emergency Procedures: Immediate and Decisive Action

In the event of an exposure or spill, immediate and correct action is crucial.

  • Skin Contact : Immediately flush the affected skin with copious amounts of water for at least 15 minutes while removing contaminated clothing.[2][9] Seek immediate medical attention.[2][12]

  • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes at an eyewash station, holding the eyelids open.[2][9][12] Remove contact lenses if present and easy to do.[3][12] Seek immediate medical attention.[2][12]

  • Inhalation : Move the individual to fresh air immediately.[2][3][12] If breathing is difficult or symptoms persist, seek immediate medical attention.

  • Ingestion : Do NOT induce vomiting. Rinse the mouth with water.[12] Seek immediate medical attention.[2][12]

  • Spills : For small spills within a fume hood, trained personnel wearing appropriate PPE may clean it up using an absorbent material. For larger spills, evacuate the area, secure it, and contact your institution's emergency response or EH&S team immediately.[2][11]

By integrating these protocols into your laboratory's standard operating procedures, you build a culture of safety that protects researchers and ensures the integrity of your scientific pursuits. Trust in your process is built upon a foundation of understanding, and with this guide, you are equipped to handle 1H-Imidazole-4-carbonitrile with the expertise and caution it demands.

References

  • Carl ROTH. (n.d.). Safety Data Sheet: Imidazole.
  • BenchChem. (2025). Personal protective equipment for handling 1-Methyl-1H-imidazole-4-carbonitrile.
  • Washington State University. (n.d.). Standard Operating Procedure: Imidazole.
  • Apollo Scientific. (2022). Safety Data Sheet: 1H-Imidazole-4,5-dicarbonitrile.
  • University of Washington. (2025). Standard Operating Procedure for Imidazole.
  • International Labour Organization & World Health Organization. (2021). International Chemical Safety Cards (ICSC): IMIDAZOLE.
  • Gima. (n.d.). INSTRUCTION FOR USE OF PERSONAL PROTECTIVE EQUIPMENT nitrylex® black.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 564457, 1H-imidazole-4-carbonitrile.
  • Fisher Scientific. (2018). Safety Data Sheet: Imidazole.
  • Fisher Scientific. (2009). Safety Data Sheet: Imidazole-4-carboxaldehyde.
  • Fisher Scientific. (2010). Safety Data Sheet: 1-Methyl-1H-imidazole-5-carbonitrile.
  • PPS Gloves. (2025). Nitrile Gloves: Reliable Protection Against Chemicals and Pathogens.
  • Thomas Scientific. (2024). Nitrile Gloves: 4 Aspects of Superior Hand Protection for Chemical Handling, Contamination Prevention, and Allergen-Free Safety.
  • S&S Glove. (2025). WHAT DO NITRILE GLOVES PROTECT US AGAINST?.
  • MCR Safety. (n.d.). What is Nitrile and Why Does It Make a Great PPE Glove.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Model Template_relevance
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